Cephalin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-acetyloxy-3-[2-aminoethoxy(hydroxy)phosphoryl]oxypropyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18NO8P/c1-7(11)15-5-9(18-8(2)12)6-17-19(13,14)16-4-3-10/h9H,3-6,10H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWRDBDJAOHXSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(COP(=O)(O)OCCN)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50920022 | |
| Record name | 2-(Acetyloxy)-3-{[(2-aminoethoxy)(hydroxy)phosphoryl]oxy}propyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50920022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90989-93-8 | |
| Record name | 2-(Acetyloxy)-3-{[(2-aminoethoxy)(hydroxy)phosphoryl]oxy}propyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50920022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cephalins, brain | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.084.289 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Discovery and Isolation of Cephalin: A Historical and Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide to the historical discovery and isolation of cephalin. It details the seminal work of early neurochemists, presenting their experimental protocols and quantitative findings. This guide serves as a foundational reference for understanding the origins of phospholipid chemistry and its evolution into modern lipidomics.
Executive Summary
The discovery of this compound in the late 19th century by Johann Ludwig Wilhelm Thudichum marked a pivotal moment in neurochemistry, challenging prevailing theories and laying the groundwork for the field of lipid research. Initially isolated from brain tissue, "this compound" was considered a single substance for decades. Later work in the mid-20th century, notably by Jordi Folch, revealed it to be a mixture of several key phospholipids, primarily phosphatidylethanolamine (B1630911) and phosphatidylserine (B164497). This paper traces this historical arc, providing detailed methodologies of the original isolation techniques and the subsequent fractionation, alongside the earliest quantitative data and initial functional insights, such as its role in blood coagulation.
The Pioneering Discovery by J. L. W. Thudichum (1884)
The story of this compound begins with J. L. W. Thudichum, a German-British physician and scientist who is now widely regarded as the father of neurochemistry. In his landmark 1884 publication, "A Treatise on the Chemical Constitution of the Brain," Thudichum systematically dismantled the prevailing belief that the brain was composed of a single principal substance termed "protagon".[1] Through years of meticulous work on bovine and human brains, he isolated and characterized numerous compounds, including the substance he named this compound.[1][2] He correctly classified it as a "phosphatide," a phosphorus-containing lipid.[1]
Thudichum's Isolation Protocol from Brain Tissue
Thudichum's method was a rigorous process of solvent extraction and precipitation, designed to separate the complex lipids of the brain from proteins and other substances. The protocol, adapted from his 1884 treatise, is outlined below.
Experimental Protocol: Thudichum's this compound Isolation (c. 1884)
-
Initial Preparation: Fresh brain tissue (human or bovine) was dissected to remove meninges and blood vessels. The grey and white matter were then finely minced.
-
Dehydration and Initial Extraction: The minced tissue was subjected to repeated extractions with warm alcohol (ethanol). This step served to dehydrate the tissue and remove water-soluble components as well as some lipids like lecithins.
-
Ether Extraction: The alcohol-exhausted brain matter was then repeatedly extracted with diethyl ether at room temperature. This ether extract contained the bulk of the phospholipids, including what Thudichum identified as this compound.
-
Precipitation of this compound: The ether extract was concentrated by distillation. Upon cooling and standing, a crude precipitate formed.
-
Purification with Alcohol: This crude precipitate was then treated with cold absolute alcohol. This compound, being largely insoluble in cold alcohol, could be separated from more soluble lipids. This step was repeated multiple times to increase purity.
-
Final Purification: The resulting this compound preparation was redissolved in ether and precipitated again by the addition of alcohol to remove any remaining soluble impurities. The final product was a waxy, hygroscopic solid.
dot graph TD { rankdir=TB; graph [ranksep=0.5, nodesep=0.2, splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} caption: Thudichum's historical workflow for this compound isolation (c. 1884).
Early Quantitative Analysis
Thudichum's work was remarkably quantitative for his era. He performed elemental analysis on his purified this compound, providing the first insights into its chemical composition. While precise yields varied, his analyses consistently pointed to a nitrogen-to-phosphorus ratio that distinguished this compound from other phosphatides he had discovered, like lecithin.
| Parameter | Thudichum's Reported Value (Approx.) | Modern Interpretation |
| Carbon (%) | 60 - 62% | Consistent with a glycerophospholipid structure. |
| Hydrogen (%) | 9 - 10% | Consistent with a glycerophospholipid structure. |
| Nitrogen (%) | 1.5 - 2.0% | Reflects the presence of an amine group. |
| Phosphorus (%) | 3.5 - 4.0% | Key identifier of a phosphatide. |
| N:P Molar Ratio | ~1:1 | Suggests one nitrogen atom per phosphate (B84403) group. |
Note: These values are approximate, derived from historical accounts of Thudichum's work. The variability reflects the inherent impurity of the isolated "this compound" fraction.
Unraveling the this compound Complex: The Work of Jordi Folch
For over half a century, this compound was treated as a single chemical entity. It was not until the pioneering work of Jordi Folch in the 1940s that the true, complex nature of Thudichum's isolate was revealed. Folch demonstrated that brain this compound was, in fact, a mixture of different phospholipids.[3][4]
Folch's Fractionation Protocol
Folch developed a more sophisticated solvent partitioning method that allowed for the separation of the components of the crude this compound fraction. His work led to the first successful isolation of phosphatidylserine and a more purified phosphatidylethanolamine from the this compound mixture.[3][4]
Experimental Protocol: Folch's Fractionation of Brain this compound (c. 1940s)
-
Crude Extract Preparation: A crude lipid extract was prepared from brain tissue using a chloroform-methanol mixture, a method that became a gold standard in lipid extraction.[5][6]
-
Aqueous Washing: The chloroform-methanol extract was washed with a salt solution (e.g., 0.73% NaCl). This step partitioned the mixture into two phases. The lower, chloroform-rich phase contained the lipids, while the upper, aqueous-methanol phase contained non-lipid contaminants.[5]
-
Differential Solvent Extraction: The purified lipid extract (the historical "this compound" fraction) was then subjected to a series of extractions with different solvent mixtures at varying pH levels.
-
Isolation of Phosphatidylserine: By adjusting the pH and using specific solvent combinations, Folch was able to selectively extract phosphatidylserine, which had been a major component of the original this compound.
-
Isolation of Phosphatidylethanolamine: The remaining fraction was further purified to yield a much purer form of phosphatidylethanolamine, which is now chemically synonymous with the term this compound.[7]
Early Functional Insights: this compound and Blood Coagulation
While Thudichum's work was primarily structural, the first significant insights into this compound's biological function came from the field of physiology. In the 1910s, William H. Howell and his student Jay McLean were investigating the mechanisms of blood clotting.[8] They were studying thromboplastic substances—factors that promote clotting. Their research identified that this compound, extracted from tissues like the brain, possessed potent pro-coagulant activity.[8][9]
This discovery represented the earliest understanding of a "signaling" role for a phospholipid, albeit in a rudimentary sense. The presence of this compound was shown to initiate the cascade of events leading to fibrin (B1330869) formation. This was a critical step, moving the perception of lipids from mere structural components or energy stores to active participants in physiological processes. It was during this research into the pro-coagulant effects of this compound that McLean serendipitously discovered an anti-coagulant substance in liver extracts, which Howell would later name heparin.[10]
References
- 1. The Discovery of Heparin [jscimedcentral.com]
- 2. A treatise on the chemical constitution of the brain | J. L W. Thudichum [jnorman.com]
- 3. Complete fractionation of brain this compound; isolation from it of phosphatidyl serine, phosphatidyl ethanolamine, and diphosphoinositide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
- 6. researchgate.net [researchgate.net]
- 7. This compound [bionity.com]
- 8. lifelinesblog.com [lifelinesblog.com]
- 9. Skill, drive and luck: the discovery and development of heparin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. McLean Discovers the Natural Anticoagulant Heparin | Research Starters | EBSCO Research [ebsco.com]
The Differential Landscape of Cephalin and Lecithin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural, physicochemical, and biological distinctions between two principal classes of phospholipids (B1166683): cephalin and lecithin (B1663433). This document is intended to serve as a comprehensive resource, offering detailed data, experimental methodologies, and visual representations of key pathways to support research and development in pharmaceuticals and life sciences.
Core Structural and Chemical Differences
Lecithin and this compound are both glycerophospholipids, fundamental components of biological membranes. Their shared basic structure consists of a glycerol (B35011) backbone, two fatty acid chains esterified to the first and second carbon atoms of the glycerol, and a phosphate (B84403) group attached to the third carbon. The critical distinction between them lies in the alcohol moiety, or "head group," esterified to the phosphate group.
-
Lecithin , more formally known as phosphatidylcholine (PC) , possesses a choline (B1196258) head group.
-
This compound , primarily known as phosphatidylethanolamine (PE) , has an ethanolamine head group. Some classifications also include phosphatidylserine (B164497) (PS), with a serine head group, under the broader this compound category. For the purpose of this guide, "this compound" will refer to phosphatidylethanolamine.[1][2][3][4][5]
These seemingly minor structural variations in the head group lead to significant differences in their physicochemical properties and biological functions.
Comparative Physicochemical Properties
The distinct head groups of this compound and lecithin influence their charge, size, and hydration, which in turn dictates their behavior in biological and experimental settings. A summary of their key quantitative properties is presented below.
Table 1: Physicochemical Properties of this compound (PE) and Lecithin (PC)
| Property | This compound (Phosphatidylethanolamine) | Lecithin (Phosphatidylcholine) |
| Head Group | Ethanolamine | Choline |
| Isoelectric Point (pI) | ~4.18 - 6.48[3][6][7] (Varies with experimental conditions and fatty acid composition) | ~4.12[7] |
| Solubility in Ethanol | Generally lower than PC | Soluble (e.g., 100 mg/mL for purified egg PC, ~10 mg/mL for soy PC)[8][9] |
| Solubility in Acetone | Insoluble | Insoluble |
| Solubility in Chloroform | Soluble (e.g., 50 mg/mL)[10] | Soluble (e.g., 100 mg/mL) |
| Molecular Shape | Cone-shaped[9] | Cylindrical[9] |
Table 2: Typical Fatty Acid Composition of Soy Lecithin
| Fatty Acid | Percentage Composition |
| Palmitic Acid (C16:0) | ~13-18.4%[9] |
| Stearic Acid (C18:0) | ~4.0%[9] |
| Oleic Acid (C18:1) | ~10-20%[11] |
| Linoleic Acid (C18:2) | ~45-64%[9][11] |
| α-Linolenic Acid (C18:3) | ~2-8%[11] |
Note: The fatty acid composition can vary significantly depending on the source (e.g., soy, egg yolk, brain) and the specific phospholipid class.
Biological Roles and Signaling Pathways
While both are integral to membrane structure, this compound and lecithin play distinct roles in cellular processes.
Lecithin (Phosphatidylcholine) is the most abundant phospholipid in mammalian cell membranes, predominantly found in the outer leaflet.[8] It is crucial for maintaining membrane integrity and fluidity. PC also serves as a precursor for several signaling molecules. Its catabolism by phospholipases generates diacylglycerol (DAG), phosphatidic acid (PA), and lysophosphatidylcholine (B164491) (LPC), which are involved in cell proliferation, survival, and inflammatory responses.[4][5][12]
This compound (Phosphatidylethanolamine) is the second most abundant phospholipid and is preferentially located in the inner leaflet of the plasma membrane.[13] Its smaller head group gives it a cone shape, which is thought to regulate membrane curvature, a critical aspect of membrane fusion and fission events. PE is particularly enriched in the nervous tissue, such as the white matter of the brain and spinal cord.[11][14] It plays a role in mitochondrial function, autophagy, and can be a substrate for the synthesis of other signaling lipids.[13][15][16]
Signaling and Biosynthetic Pathways
The synthesis of this compound and lecithin occurs through distinct, yet interconnected, pathways.
Experimental Protocols for Separation and Analysis
The differentiation and quantification of this compound and lecithin are routinely achieved through chromatographic and spectrometric techniques.
Thin-Layer Chromatography (TLC)
TLC is a cost-effective and straightforward method for the qualitative and semi-quantitative analysis of phospholipid classes.
Methodology:
-
Plate Preparation: Silica gel plates (e.g., Whatman K6) are activated by heating at 100-200°C for approximately 3-15 minutes. For enhanced separation of certain phospholipids, plates can be impregnated with a 1.8-2.3% (w/v) solution of boric acid in ethanol.[1][17]
-
Sample Application: Dissolve the lipid extract in an appropriate solvent (e.g., chloroform) and spot it onto the baseline of the TLC plate.
-
Development: Place the plate in a TLC tank lined with filter paper and equilibrated with a mobile phase. A common solvent system for phospholipid separation is a mixture of chloroform, ethanol, water, and triethylamine (B128534) (e.g., 30:35:7:35 v/v/v/v).[1][17]
-
Visualization: After development, the plate is dried, and the separated phospholipid spots are visualized. Common visualization agents include:
-
Iodine Vapor: Stains lipids brown.
-
Ninhydrin Spray: Specifically stains primary amines (like in PE) purple/pink.
-
Phosphorus Spray (e.g., Phospray): Stains all phosphorus-containing compounds blue/black upon heating.
-
High-Performance Liquid Chromatography (HPLC)
HPLC offers superior resolution and quantification capabilities compared to TLC.
Methodology:
-
Column: Normal-phase or reversed-phase columns can be used. Normal-phase chromatography separates based on the polarity of the head groups.
-
Mobile Phase: A typical mobile phase for normal-phase HPLC might consist of a gradient of solvents like hexane, isopropanol, and water.
-
Detection: An Evaporative Light Scattering Detector (ELSD) is commonly used for the detection of phospholipids as they lack a strong chromophore for UV detection.[18]
-
Quantification: Quantification is achieved by comparing the peak areas of the sample with those of known standards.
Mass Spectrometry (MS)
MS, often coupled with liquid chromatography (LC-MS), is a powerful tool for the detailed structural characterization and quantification of individual phospholipid species.
Methodology:
-
Ionization: Electrospray ionization (ESI) is the most common ionization technique for phospholipids.
-
Analysis Mode:
-
Positive Ion Mode: Lecithin (PC) and this compound (PE) show good responses in positive ion mode.
-
Negative Ion Mode: Acidic phospholipids like phosphatidylserine respond well in negative ion mode.[19]
-
-
Tandem MS (MS/MS): Fragmentation analysis in MS/MS experiments allows for the identification of the head group and the specific fatty acid chains attached to the glycerol backbone.
Conclusion
References
- 1. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brainly.com [brainly.com]
- 3. brainly.com [brainly.com]
- 4. Overview of Phosphatidylcholine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. The role of phosphatidylcholine and choline metabolites to cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Influence of pH on Phosphatidylethanolamine Monolayer at the Air/Aqueous Solution Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of pH on the Electrical Capacitance of Phosphatidylcholine–Phosphatidylserine System in Bilayer Lipid Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. PHOSPHATIDYLETHANOLAMINE | 39382-08-6 [chemicalbook.com]
- 11. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 12. Frontiers | Phosphatidylcholine-Derived Lipid Mediators: The Crosstalk Between Cancer Cells and Immune Cells [frontiersin.org]
- 13. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 15. Overview of Phosphatidylethanolamine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 16. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]
- 17. TLC of phospholipids | Cyberlipid [cyberlipid.gerli.com]
- 18. pure.korea.ac.kr [pure.korea.ac.kr]
- 19. Phospholipid Extraction and Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]
The Pivotal Role of Cephalin (Phosphatidylethanolamine) in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cephalin, more commonly known in contemporary literature as phosphatidylethanolamine (B1630911) (PE), is a vital phospholipid that constitutes a significant portion of the lipidome in the central nervous system (CNS).[1][2] Its unique structural properties and diverse metabolic pathways underscore its critical involvement in a myriad of neuronal functions, from maintaining membrane integrity and fluidity to modulating synaptic transmission and influencing key signaling cascades.[3][4] Dysregulation of PE homeostasis has been increasingly implicated in the pathogenesis of various neurodegenerative diseases, including Alzheimer's and Parkinson's disease, making it a compelling target for novel therapeutic interventions.[3][4] This technical guide provides an in-depth exploration of this compound's core functions within the CNS, presenting quantitative data, detailed experimental protocols for its study, and visualizations of its key metabolic and signaling pathways.
Quantitative Distribution of Phosphatidylethanolamine in the Human Brain
Phosphatidylethanolamine is the second most abundant phospholipid in the mammalian brain, accounting for approximately 25% of total phospholipids (B1166683) in the cerebral cortex.[5] Its distribution varies between gray and white matter, reflecting the different cellular compositions and functions of these regions.[6] White matter, rich in myelin, generally exhibits a higher proportion of PE compared to gray matter.[6] The specific molecular species of PE also show regional differences, with variations in the length and saturation of their fatty acyl chains.
| Brain Region | Total PE (% of total phospholipids) | Key PE Molecular Species | Reference |
| Gray Matter (Frontal Lobe) | 36-40% of dry weight is lipid | Lower PE compared to white matter | [6] |
| White Matter (Frontal Lobe) | 49-66% of dry weight is lipid | Higher PE compared to gray matter | [6] |
| Myelin | 78-81% of dry weight is lipid | High in PE | [6] |
| Cerebellum (Mitochondrial Membrane) | Increase with age in PE 16:0_22:6, PE 18:0_22:6 | PE 18:0_22:6 is the second most abundant PE species | [7] |
| Motor Cortex (Mitochondrial Membrane) | No significant change in major PE species with age | PE 18:0_22:6 is a major PE species | [7] |
This compound's Role in Neurodegenerative Diseases
Alterations in PE metabolism and distribution are increasingly recognized as a significant factor in the pathology of several neurodegenerative disorders.
| Disease | Key Findings Related to PE | Brain Region Affected | Reference |
| Alzheimer's Disease | Reduced levels of certain PE species. | Cerebral Cortex | [3] |
| Parkinson's Disease | Decreased PE levels in early stages. | Substantia Nigra | [4] |
| Olivopontocerebellar Atrophy | Increased GPE/ethanolamine (B43304) ratio. | Cerebral Cortex | [3] |
Key Signaling and Metabolic Pathways Involving this compound
This compound is synthesized through two primary pathways and plays a crucial role in cellular processes like autophagy.
CDP-Ethanolamine (Kennedy) Pathway
This de novo synthesis pathway occurs in the endoplasmic reticulum and is a major source of PE in the cell.[8][9]
References
- 1. Lipids and membrane-associated proteins in autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospholipid metabolite levels are altered in cerebral cortex of patients with dominantly inherited olivopontocerebellar atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parkinson’s disease: proteinopathy or lipidopathy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disruption of the phosphatidylserine decarboxylase gene in mice causes embryonic lethality and mitochondrial defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Changes in Phospholipid Composition of the Human Cerebellum and Motor Cortex during Normal Ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuronal Autophagy in Ageing | Encyclopedia MDPI [encyclopedia.pub]
- 8. Brain ethanolamine phospholipids, neuropathology and cognition: A comparative post-mortem analysis of structurally specific plasmalogen and phosphatidyl species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the mechanism of the mitochondrial decarboxylation of phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biosynthesis of Phosphatidylethanolamine in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylethanolamine (B1630911) (PE) is a vital glycerophospholipid, second only to phosphatidylcholine in abundance within mammalian cell membranes, where it can constitute 15-25% of the total phospholipid content.[1] Its unique conical shape, a result of its small ethanolamine (B43304) headgroup relative to its acyl chains, imparts negative curvature to membranes, influencing critical cellular processes such as membrane fusion and fission, protein folding, and the structural integrity of organelles. PE is particularly enriched in the inner leaflet of the plasma membrane and is a major component of the inner mitochondrial membrane.[1][2]
This technical guide provides a comprehensive overview of the primary biosynthetic pathways of PE in mammalian cells: the Kennedy pathway (also known as the CDP-ethanolamine pathway), the phosphatidylserine (B164497) (PS) decarboxylation pathway, and the acylation of lysophosphatidylethanolamine. This document details the enzymatic steps, subcellular locations, and regulatory aspects of each pathway. Furthermore, it includes structured tables of quantitative data, detailed experimental protocols for key enzymes, and visual diagrams of the pathways and workflows to serve as a valuable resource for researchers in lipid biology and drug development.
Core Biosynthetic Pathways of Phosphatidylethanolamine
Mammalian cells utilize two major and one minor pathway for the synthesis of PE, which are spatially and biochemically distinct.
The Kennedy Pathway (CDP-Ethanolamine Pathway)
The Kennedy pathway is the primary de novo route for PE synthesis and occurs in the endoplasmic reticulum (ER).[2][3] It utilizes exogenous ethanolamine and diacylglycerol (DAG) as precursors through a series of three enzymatic reactions.[4]
-
Phosphorylation of Ethanolamine: The pathway is initiated by the phosphorylation of ethanolamine to phosphoethanolamine. This ATP-dependent reaction is catalyzed by ethanolamine kinase (EK).[1]
-
Formation of CDP-Ethanolamine: Phosphoethanolamine is then converted to cytidine (B196190) diphosphate-ethanolamine (CDP-ethanolamine). This step, which is the rate-limiting step of the Kennedy pathway, is catalyzed by CTP:phosphoethanolamine cytidylyltransferase (Pcyt2).[1][5]
-
Synthesis of Phosphatidylethanolamine: In the final step, the phosphoethanolamine moiety from CDP-ethanolamine is transferred to a diacylglycerol (DAG) molecule to form PE. This reaction is catalyzed by CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase (EPT).[4]
The Phosphatidylserine Decarboxylation (PSD) Pathway
The second major pathway for PE synthesis occurs in the mitochondria.[3] This pathway is particularly important for generating the mitochondrial pool of PE.
-
Synthesis and Transport of Phosphatidylserine: Phosphatidylserine (PS) is synthesized in the ER and the mitochondria-associated membrane (MAM) from either phosphatidylcholine (PC) or PE through the action of PS synthase 1 (PSS1) and PS synthase 2 (PSS2), respectively. The newly synthesized PS is then transported from the ER/MAM to the inner mitochondrial membrane.
-
Decarboxylation of Phosphatidylserine: Within the inner mitochondrial membrane, phosphatidylserine decarboxylase (PSD) catalyzes the decarboxylation of PS to form PE.[6]
Acylation of Lysophosphatidylethanolamine
A minor but important pathway for PE synthesis involves the acylation of lysophosphatidylethanolamine (LPE). LPE, which is formed from the partial hydrolysis of PE by phospholipase A2, can be re-acylated by lysophosphatidylethanolamine acyltransferase (LPEAT) to form PE. This pathway is involved in the remodeling of the fatty acid composition of PE.
Quantitative Data Summary
The following tables summarize key quantitative data related to the enzymes and products of the PE biosynthesis pathways.
Table 1: Kinetic Properties of Key Enzymes in PE Biosynthesis
| Enzyme | Substrate(s) | Mammalian Source | Km | Vmax | Reference(s) |
| Ethanolamine Kinase (EK) | Ethanolamine | Rat Liver | 41 µM | - | [7] |
| CTP:Phosphoethanolamine Cytidylyltransferase 2 (Pcyt2) | Phosphoethanolamine, CTP | Rat Liver | - | - | [8] |
| Phosphatidylserine Decarboxylase (PSD) | Phosphatidylserine | - | - | - | [6] |
Table 2: Subcellular Distribution and Concentration of Phosphatidylethanolamine and its Precursors
| Molecule | Subcellular Location | Concentration/Abundance | Reference(s) |
| Phosphatidylethanolamine (PE) | Whole Cell | 15-25% of total phospholipids | [1] |
| Inner Mitochondrial Membrane | ~30% of mitochondrial phospholipids | [2][9] | |
| Endoplasmic Reticulum | 17-25% of ER phospholipids | [10] | |
| Plasma Membrane (Inner Leaflet) | Enriched | [10] | |
| Phosphoethanolamine | Cytosol | Varies with cell type and metabolic state | [1] |
| CDP-Ethanolamine | Cytosol | Generally low due to rapid conversion | [11] |
Table 3: Relative Contribution of Biosynthetic Pathways to Cellular PE
| Condition | Kennedy Pathway Contribution | PSD Pathway Contribution | Cell Type/Reference |
| High Ethanolamine and Serine | ~70% | ~30% | Human HeLa cells[2] |
| Low Ethanolamine and Serine | 100-fold more than PSD | - | Human HeLa cells[2] |
| Physiological Ethanolamine and Serine | Nearly equal to PSD | Nearly equal to Kennedy | Human HeLa cells[2] |
| Most Mammalian Tissues | Major route | Critically important, but quantitatively less than Kennedy | [12] |
Experimental Protocols
Protocol 1: Assay for CTP:Phosphoethanolamine Cytidylyltransferase (Pcyt2) Activity
This protocol is adapted from studies on Pcyt2 activity in mammalian tissues.
Materials:
-
Tissue homogenate or cell lysate
-
Assay buffer: 20 mM Tris-HCl (pH 7.8), 10 mM MgCl₂, 5 mM Dithiothreitol (DTT)
-
Substrate mix: 2 mM CTP, 1 mM phosphoethanolamine, and [¹⁴C]phosphoethanolamine (specific activity ~55 µCi/µmol) to a final concentration of 3.6 µM.
-
Silica (B1680970) G thin-layer chromatography (TLC) plates
-
TLC developing solvent: Methanol:0.5% NaCl:Ammonia (50:50:5, v/v/v)
-
Scintillation counter and scintillation fluid
-
CDP-ethanolamine standard
Procedure:
-
Prepare the tissue homogenate or cell lysate in a suitable buffer and determine the protein concentration.
-
In a microcentrifuge tube, combine 50 µg of protein from the homogenate/lysate with the assay buffer.
-
Initiate the reaction by adding the substrate mix. The final reaction volume is typically 50-100 µL.
-
Incubate the reaction mixture at 37°C for 15-30 minutes.
-
Terminate the reaction by boiling the tubes for 2 minutes.
-
Centrifuge the tubes to pellet any precipitated protein.
-
Spot 25 µL of the supernatant onto a silica G TLC plate, alongside a CDP-ethanolamine standard.
-
Develop the TLC plate in the developing solvent until the solvent front reaches near the top.
-
Allow the plate to air dry.
-
Visualize the CDP-ethanolamine spot (e.g., using iodine vapor or by autoradiography if the standard is also labeled).
-
Scrape the silica gel corresponding to the CDP-ethanolamine spot into a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the specific activity of Pcyt2 as nmol of CDP-ethanolamine formed per minute per mg of protein.
Protocol 2: Assay for Phosphatidylserine Decarboxylase (PSD) Activity
This protocol describes a fluorescence-based assay for PSD activity.
Materials:
-
Mitochondrial fraction isolated from cells or tissues
-
Assay buffer: e.g., 20 mM HEPES-KOH (pH 7.4), 1 mM EDTA
-
Substrate: Phosphatidylserine (PS)
-
Detergent (e.g., Triton X-100) to solubilize the substrate
-
Fluorescent probe specific for primary amines (e.g., 1,2-diacetyl benzene/β-mercaptoethanol)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Isolate mitochondria from the desired mammalian cells or tissue.
-
Prepare a reaction mixture containing the assay buffer, a defined concentration of PS (e.g., 0.5 mM), and a suitable concentration of Triton X-100 (e.g., 3.1 mM) to form micelles.
-
Add the mitochondrial preparation (e.g., 200 ng of protein/µl) to the reaction mixture in the wells of a 96-well plate.
-
Incubate the plate at 37°C for a specific time course (e.g., 0, 15, 30, 45, 60 minutes).
-
Terminate the reaction by adding a stop solution that shifts the pH (e.g., 10 mM sodium tetraborate, pH 9.0).
-
Add the fluorescent probe (e.g., 1,2-diacetyl benzene/β-mercaptoethanol) to each well.
-
Incubate at room temperature for a sufficient time to allow for the development of the fluorescent adduct with the newly formed PE.
-
Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
Generate a standard curve using known concentrations of PE to quantify the amount of PE produced.
-
Calculate the PSD activity as nmol of PE formed per minute per mg of mitochondrial protein.
Protocol 3: Quantification of Cellular Phosphatidylethanolamine and Precursors by LC-MS
This protocol provides a general workflow for the analysis of PE and its precursors using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cultured cells or tissue samples
-
Internal standards (e.g., deuterated PE, phosphoethanolamine, and CDP-ethanolamine)
-
Solvents for lipid extraction (e.g., chloroform, methanol, water)
-
LC-MS/MS system with a suitable column (e.g., C18)
-
Mobile phases for LC separation
Procedure:
-
Sample Preparation:
-
Harvest cultured cells or homogenize tissue samples.
-
Add a known amount of the internal standards to each sample.
-
Perform a lipid extraction using a method such as the Bligh and Dyer or Folch method.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted lipid extract into the LC-MS/MS system.
-
Separate the different lipid species using a reverse-phase C18 column with a gradient of mobile phases (e.g., water and acetonitrile/isopropanol with additives like formic acid or ammonium (B1175870) formate).
-
Detect and quantify the different PE species and their precursors using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and internal standard should be used.
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the concentration of each analyte in the original sample by comparing its peak area ratio to the internal standard with a standard curve generated from known concentrations of each analyte.
-
Visualization of Pathways and Workflows
Kennedy Pathway for Phosphatidylethanolamine Biosynthesis
Caption: The Kennedy Pathway for de novo PE synthesis in the cytosol and ER.
Phosphatidylserine Decarboxylation Pathway
Caption: The Phosphatidylserine Decarboxylation Pathway for PE synthesis.
Experimental Workflow for Pcyt2 Activity Assay
Caption: Workflow for the radiometric assay of Pcyt2 activity.
Conclusion
The biosynthesis of phosphatidylethanolamine in mammalian cells is a complex and tightly regulated process involving multiple pathways that are spatially segregated within the cell. The Kennedy pathway in the endoplasmic reticulum serves as the primary de novo route, while the phosphatidylserine decarboxylation pathway in the mitochondria is crucial for maintaining the mitochondrial pool of PE. Understanding the intricacies of these pathways, including the kinetics of their key enzymes and the relative contributions under different physiological conditions, is essential for elucidating the diverse roles of PE in cellular function and disease. The experimental protocols and quantitative data provided in this guide offer a foundational resource for researchers aiming to investigate PE metabolism and its potential as a therapeutic target. Further research is warranted to fill the gaps in our quantitative understanding of these pathways, which will undoubtedly pave the way for novel insights into lipid biology and the development of innovative therapeutic strategies.
References
- 1. Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphatidylethanolamine homeostasis under conditions of impaired CDP-ethanolamine pathway or phosphatidylserine decarboxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Phosphatidylethanolamine homeostasis under conditions of impaired CDP-ethanolamine pathway or phosphatidylserine decarboxylation [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Isoform-specific and Protein Kinase C-mediated Regulation of CTP:Phosphoethanolamine Cytidylyltransferase Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphatidylserine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Phosphatidylethanolamine Deficiency in Mammalian Mitochondria Impairs Oxidative Phosphorylation and Alters Mitochondrial Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Control of the CDPethanolamine pathway in mammalian cells: effect of CTP:phosphoethanolamine cytidylyltransferase overexpression and the amount of intracellular diacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphatidylserine decarboxylase is critical for the maintenance of skeletal muscle mitochondrial integrity and muscle mass - PMC [pmc.ncbi.nlm.nih.gov]
The Architectural Blueprint of Life: An In-depth Technical Guide to the Physical Properties of Cephalin-Containing Lipid Bilayers
For Researchers, Scientists, and Drug Development Professionals
Cephalin, formally known as phosphatidylethanolamine (B1630911) (PE), is a ubiquitous and essential phospholipid, second only to phosphatidylcholine in abundance within mammalian cell membranes.[1][2] Its unique structural and physical properties impart critical functionalities to biological membranes, influencing everything from membrane fluidity and curvature to cellular signaling and protein function.[3][4] This in-depth technical guide explores the core physical characteristics of this compound-containing lipid bilayers, providing quantitative data, detailed experimental methodologies, and a visualization of its key metabolic pathways.
Core Physical Properties: A Quantitative Overview
The physical behavior of a lipid bilayer is dictated by the collective properties of its constituent lipid molecules. For this compound, its smaller headgroup compared to phosphatidylcholine, and the ability to form hydrogen bonds, leads to distinct characteristics.[5][6] These properties are crucial for understanding membrane stability, permeability, and interactions with membrane-associated proteins. The following tables summarize key quantitative physical parameters of various this compound-containing lipid bilayers.
| Lipid Species | Acyl Chain Composition | Phase Transition Temperature (°C) | Method |
| Dioleoyl-phosphatidylethanolamine (DOPE) | 18:1c/18:1c | -16 | Differential Scanning Calorimetry (DSC) |
| Dipalmitoyl-phosphatidylethanolamine (DPPE) | 16:0/16:0 | 63 | Differential Scanning Calorimetry (DSC) |
| Palmitoyloleoyl-phosphatidylethanolamine (POPE) | 16:0/18:1c | 25 | Not Specified |
Table 1: Phase Transition Temperatures (Tm) of Common Phosphatidylethanolamines. The phase transition temperature is a critical parameter that defines the shift from a rigid gel phase to a fluid liquid-crystalline phase. This transition is highly dependent on the length and saturation of the acyl chains.[4]
| Lipid Species | Temperature (°C) | Area per Lipid (Ų) | Method |
| 1-stearoyl-2-oleoyl-phosphatidylethanolamine (SOPE) | 37 | 58.1 | Molecular Dynamics (MD) Simulation |
| Dipalmitoyl-phosphatidylethanolamine (DPPE) | 65 | 48.2 | Solid-State ²H NMR Spectroscopy |
| Dioleoyl-phosphatidylethanolamine (DOPE) | Not Specified | 61.3 | Coarse-Grain Molecular Dynamics Simulation |
Table 2: Area per Lipid of this compound-Containing Bilayers. The area per lipid is a measure of the lateral packing of lipid molecules in the bilayer. The smaller headgroup of PE generally leads to a smaller area per lipid compared to its phosphatidylcholine counterparts, resulting in tighter packing.[5]
| Lipid Bilayer Composition | Bilayer Thickness (nm) | Method |
| Pure DOPC | 3.62 ± 0.01 | Molecular Dynamics (MD) Simulation |
| DOPC with 50% oxidized PLPC | Thinner than pure DOPC | Molecular Dynamics (MD) Simulation |
| Supported DOPC on glass | 4.13 ± 0.05 | Quantitative Differential Interference Contrast Microscopy |
Table 3: Bilayer Thickness of Model Membranes. Bilayer thickness is influenced by acyl chain length and headgroup interactions. While specific data for pure this compound bilayers is varied across literature, studies on mixed and supported bilayers provide valuable insights.[7][8]
| Lipid Bilayer Composition | Bending Rigidity (k_B T) | Method |
| DOPC | ~20 | Capacitance Measurements |
| POPC/POPG mixtures | Increases with charge | Flicker Spectroscopy |
Table 4: Bending Rigidity of Lipid Bilayers. Bending rigidity is a measure of the membrane's resistance to bending. The intrinsic negative curvature of PE can influence the bending rigidity of mixed lipid bilayers.[9][10]
Key Experimental Methodologies
The characterization of this compound-containing lipid bilayers relies on a suite of sophisticated biophysical techniques. Each method provides unique insights into the structure and dynamics of these complex assemblies.
Small-Angle X-ray Scattering (SAXS)
SAXS is a powerful technique for determining the overall structure of lipid vesicles in solution, including their size, shape, and lamellarity.[11][12][13]
Detailed Methodology:
-
Sample Preparation:
-
Lyophilized lipids are dissolved in an organic solvent (e.g., chloroform/methanol mixture).
-
The solvent is evaporated under a stream of nitrogen gas and then under vacuum to form a thin lipid film.
-
The lipid film is hydrated with a buffer solution by vortexing above the lipid's phase transition temperature to form multilamellar vesicles (MLVs).
-
For unilamellar vesicles (ULVs), the MLV suspension is subjected to extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).[14]
-
-
Data Acquisition:
-
The vesicle suspension is loaded into a temperature-controlled sample cell.
-
The sample is exposed to a collimated X-ray beam.
-
The scattered X-rays are detected by a 2D detector.
-
-
Data Analysis:
-
The 2D scattering pattern is radially averaged to obtain a 1D scattering profile of intensity versus the scattering vector, q.
-
The scattering data is analyzed using models that describe the electron density profile of the lipid bilayer. This analysis can yield parameters such as bilayer thickness, area per lipid, and the number of water molecules per lipid.[11]
-
Neutron Scattering
Neutron scattering techniques, including Small-Angle Neutron Scattering (SANS) and Neutron Diffraction, are particularly useful for studying lipid bilayers due to their ability to distinguish between hydrogen and deuterium.[15][16] This allows for contrast variation experiments where specific parts of the lipid molecule or the solvent can be "highlighted."
Detailed Methodology:
-
Sample Preparation:
-
Similar to SAXS, lipid vesicles are prepared by hydrating a lipid film.
-
For contrast variation studies, deuterated lipids or D₂O-based buffers are used.[16] For example, to study the lipid component, protiated lipids are dispersed in D₂O.[16]
-
For diffraction studies, oriented multilamellar stacks are prepared on a solid substrate.
-
-
Data Acquisition:
-
The sample is placed in a neutron beamline.
-
The scattered neutrons are collected by a detector.
-
-
Data Analysis:
-
SANS data from vesicles is analyzed using form factor models to determine the bilayer structure.[17]
-
Neutron diffraction data from oriented bilayers provides a one-dimensional scattering length density profile perpendicular to the bilayer plane, from which the location of different molecular groups can be determined.[18]
-
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR provides atomic-level information about the structure, dynamics, and orientation of lipids within the bilayer.[19][20] ²H NMR is particularly powerful for determining the order parameters of the acyl chains.
Detailed Methodology:
-
Sample Preparation:
-
For studies of acyl chain order, lipids with deuterated acyl chains are used.
-
The lipids are hydrated to form multilamellar vesicles.
-
For studies requiring oriented samples, the lipid dispersion is applied to thin glass plates, which are then stacked. The sample is hydrated in a controlled humidity environment.[21]
-
-
Data Acquisition:
-
The sample is placed in the NMR spectrometer.
-
For ²H NMR, a quadrupolar echo pulse sequence is typically used.
-
-
Data Analysis:
-
The resulting spectrum displays a Pake doublet for each C-²H bond. The splitting of this doublet is the quadrupolar splitting, which is directly related to the order parameter of that segment of the acyl chain.
-
Analysis of the order parameter profile along the acyl chain provides information about the fluidity and thickness of the bilayer.[5]
-
Atomic Force Microscopy (AFM)
AFM is a high-resolution imaging technique that can visualize the surface of a supported lipid bilayer in a liquid environment with nanometer resolution.[22] It can also be used in force spectroscopy mode to probe the mechanical properties of the bilayer.[23]
Detailed Methodology:
-
Sample Preparation (Supported Lipid Bilayer - SLB):
-
A freshly cleaved mica substrate is prepared.
-
A solution of small unilamellar vesicles (SUVs) is added to the mica surface.
-
The vesicles adsorb, rupture, and fuse to form a continuous lipid bilayer on the substrate. The process can be facilitated by the presence of divalent cations (e.g., Ca²⁺) and by heating above the lipid's phase transition temperature.[24]
-
-
AFM Imaging:
-
The SLB is imaged in tapping mode in a liquid cell to obtain a topographical map of the surface. This can reveal the presence of different lipid phases or defects in the bilayer.
-
-
Force Spectroscopy:
This compound in Cellular Signaling: Synthesis and Roles
This compound is not merely a structural component; it is also a key player in cellular signaling, both as a precursor to other signaling lipids and through its influence on membrane protein function and membrane dynamics.[3][26]
This compound Biosynthesis Pathways
The cellular pool of phosphatidylethanolamine is maintained through two primary synthesis pathways: the Kennedy pathway in the endoplasmic reticulum and the phosphatidylserine (B164497) decarboxylase (PSD) pathway in the mitochondria.[2][27]
Caption: Overview of the major biosynthetic pathways of phosphatidylethanolamine.
The Kennedy pathway utilizes ethanolamine and diacylglycerol as precursors, while the PSD pathway decarboxylates phosphatidylserine to produce phosphatidylethanolamine.[2][27]
Signaling Roles of this compound and its Derivatives
This compound's role in signaling is multifaceted:
-
Precursor for Other Lipids: PE can be methylated to form phosphatidylcholine, highlighting the interconnection of phospholipid metabolism.[1]
-
Source of Signaling Molecules: PE serves as a substrate for the synthesis of N-acyl phosphatidylethanolamines (N-acyl-PEs), which are involved in modulating inflammation and oxidative stress.[26]
-
Modulation of Protein Function: The physical properties of PE-containing membranes, such as their propensity to form non-lamellar structures and their specific headgroup interactions, can influence the conformation and activity of membrane-bound proteins.[2]
-
Role in Apoptosis: PE is involved in the regulation of programmed cell death by facilitating the translocation of pro-apoptotic proteins to the mitochondrial membrane.[26]
Caption: Experimental workflow for the characterization of a supported lipid bilayer using AFM.
This guide provides a foundational understanding of the critical physical properties of this compound-containing lipid bilayers. The interplay of these properties governs the structure and function of biological membranes and offers a basis for the rational design of lipid-based drug delivery systems and for understanding the molecular basis of membrane-associated diseases. Further research into the complexities of mixed lipid systems and their interactions with proteins will continue to illuminate the profound impact of this compound on cellular life.
References
- 1. Phosphatidylethanolamines - Key lipids in cellular function and membrane integrity - biocrates life sciences gmbh [biocrates.com]
- 2. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]
- 4. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]
- 5. Phospholipid headgroups govern area per lipid and emergent elastic properties of bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Headgroup interactions in mixed phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid Bilayer Thickness Measured by Quantitative DIC Reveals Phase Transitions and Effects of Substrate Hydrophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Lipid Peroxidation on the Properties of Lipid Bilayers: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determining the Bending Rigidity of Free-Standing Planar Phospholipid Bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bending rigidity of charged lipid bilayer membranes - Soft Matter (RSC Publishing) DOI:10.1039/C9SM00772E [pubs.rsc.org]
- 11. Restoring structural parameters of lipid mixtures from small-angle X-ray scattering data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Restoring structural parameters of lipid mixtures from small-angle X-ray scattering data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. xenocs.com [xenocs.com]
- 14. Global small-angle X-ray scattering data analysis for multilamellar vesicles: the evolution of the scattering density profile model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Neutron scattering studies on dynamics of lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. blanco.biomol.uci.edu [blanco.biomol.uci.edu]
- 19. Solid-State NMR of Membrane Proteins in Lipid Bilayers: to spin or not to spin? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Solid‐state NMR protocols for unveiling dynamics and (drug) interactions of membrane‐bound proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Complete resolution of the solid-state NMR spectrum of a uniformly 15N-labeled membrane protein in phospholipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Supported Lipid Bilayers for Atomic Force Microscopy Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. youtube.com [youtube.com]
- 26. Overview of Phosphatidylethanolamine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 27. Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma of Cephalin: An In-depth Technical Guide to Early Brain Tissue Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research on the chemical composition of cephalin, a critical phospholipid mixture predominantly found in brain tissue. The early investigations laid the groundwork for our modern understanding of neurochemistry and the complex lipid architecture of the central nervous system. This document provides a comprehensive overview of the pioneering work, focusing on the quantitative data, detailed experimental protocols, and the logical frameworks developed by early 20th-century scientists.
Historical Context: The Dawn of Neurochemistry
The late 19th and early 20th centuries marked a pivotal era in the chemical exploration of the brain. At the forefront of this endeavor was Johann Ludwig Wilhelm Thudichum, a German-British physician and biochemist who is widely regarded as a pioneer in neurochemistry.[1][2][3] In his seminal work, "A Treatise on the Chemical Constitution of the Brain" (1884), Thudichum laid the foundation for the systematic study of brain lipids.[1][3] He was the first to isolate and name "this compound" (also referred to as "kephalin"), distinguishing it from lecithin (B1663433) based on its insolubility in hot alcohol.[2][4]
Subsequent research by notable scientists such as P.A. Levene and Jordi Folch further refined the understanding of this compound. Their work established that this compound was not a single compound but rather a mixture of phosphatides, primarily composed of phosphatidylethanolamine (B1630911) and phosphatidylserine (B164497).[2] These early studies were characterized by meticulous and laborious experimental procedures, relying on classical chemical techniques for isolation, purification, and analysis.
Quantitative Composition of Brain this compound
Early researchers painstakingly determined the elemental and molecular composition of this compound isolated from brain tissue. These quantitative analyses provided the first insights into the fundamental building blocks of this crucial lipid fraction.
Elemental Analysis
Elemental analysis was a cornerstone of early organic chemistry, providing the empirical formula of a compound. The table below summarizes the typical elemental composition of this compound as reported in early literature.
| Element | Percentage Composition (%) |
| Carbon (C) | ~60-63% |
| Hydrogen (H) | ~9-10% |
| Nitrogen (N) | ~1.5-2.0% |
| Phosphorus (P) | ~3.5-4.0% |
| Oxygen (O) | (by difference) ~21-26% |
Note: These values are approximate and varied slightly between different preparations and analytical methods of the time.
Molecular Composition
Through chemical degradation and analysis of the resulting products, early scientists were able to identify and quantify the primary molecular constituents of this compound. The molar ratios of these components were crucial in deducing the structure of the constituent phospholipids.
| Constituent Molecule | Molar Ratio | Notes |
| Fatty Acids | 2 | A mixture of saturated and unsaturated fatty acids were identified. |
| Glycerol (B35011) | 1 | The backbone of the phospholipid molecule. |
| Phosphoric Acid | 1 | Linking the glycerol backbone to the nitrogenous base. |
| Nitrogenous Base | 1 | Identified as a mixture of ethanolamine (B43304) and serine. |
Experimental Protocols of Early Research
The isolation and analysis of this compound from brain tissue in the early 20th century involved a series of meticulous and often arduous steps. The following sections detail the typical experimental protocols of the era.
Isolation of this compound from Brain Tissue
The initial step involved the extraction of total lipids from brain tissue, followed by the separation of this compound from other lipid components.
Protocol:
-
Tissue Preparation: Fresh brain tissue (typically from cattle) was meticulously cleared of meninges and blood vessels. It was then finely minced or ground to facilitate solvent penetration.
-
Initial Extraction (Thudichum's Method):
-
The minced brain tissue was treated with a large volume of cold 85-95% ethanol (B145695) to dehydrate the tissue and precipitate proteins and other insoluble materials.
-
The mixture was allowed to stand for an extended period, often several days, with occasional agitation.
-
The ethanol was decanted, and the process was repeated multiple times to ensure complete dehydration and removal of alcohol-soluble substances like lecithin.
-
-
Ether Extraction:
-
The ethanol-insoluble residue was then thoroughly extracted with diethyl ether at room temperature. This step dissolved the this compound fraction.
-
The ether extract was filtered to remove any remaining solid material.
-
-
Precipitation of this compound:
-
The clear ether solution was concentrated by evaporation.
-
Absolute ethanol was then added to the concentrated ether solution, causing the this compound to precipitate out as a crude, waxy solid, as it is insoluble in alcohol.[2]
-
-
Purification:
-
The crude this compound was redissolved in ether and re-precipitated with ethanol multiple times to remove impurities.
-
Further purification often involved washing the ethereal solution with water to remove water-soluble contaminants.
-
Hydrolysis and Analysis of this compound Components
To determine the molecular composition of this compound, it was subjected to hydrolysis to break it down into its constituent parts.
Protocol:
-
Acid Hydrolysis:
-
A purified sample of this compound was heated with a dilute solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) for several hours. This process cleaved the ester and phosphodiester bonds.
-
-
Separation of Fatty Acids:
-
After hydrolysis, the reaction mixture was cooled. The fatty acids, being insoluble in the aqueous acidic solution, would separate and could be extracted with a nonpolar solvent like petroleum ether or diethyl ether.
-
-
Isolation of Water-Soluble Components:
-
The remaining aqueous layer contained the water-soluble components: glycerol, phosphoric acid, ethanolamine, and serine.
-
-
Analysis of Components:
-
Fatty Acids: The extracted fatty acids were analyzed by determining their melting points, iodine numbers (a measure of unsaturation), and by forming crystalline derivatives.
-
Glycerol: The presence of glycerol was confirmed by specific chemical tests, such as the acrolein test (heating with a dehydrating agent to produce the characteristic pungent odor of acrolein).
-
Phosphoric Acid: Phosphoric acid was identified and quantified by precipitation as ammonium (B1175870) phosphomolybdate.
-
Ethanolamine and Serine: The nitrogenous bases were more challenging to separate and identify. Early methods involved fractional crystallization of their salts (e.g., picrates or hydrochlorides). The development of paper chromatography later provided a more effective means of separation and identification.
-
Visualizing the Experimental Workflow and Conceptual Understanding
The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the evolving understanding of this compound's composition.
Caption: Workflow for the isolation and purification of this compound from brain tissue.
Caption: Process for the hydrolysis and subsequent analysis of this compound's constituents.
Caption: Evolution of the scientific understanding of this compound's composition.
Conclusion
The early research on the composition of this compound from brain tissue was a monumental undertaking that required immense dedication and ingenuity. The work of pioneers like Thudichum, Levene, and Folch not only identified the fundamental components of this critical brain lipid but also established the experimental methodologies that would be refined and built upon by future generations of neurochemists. The quantitative data and detailed protocols outlined in this guide offer a glimpse into the meticulous science that paved the way for our current understanding of brain lipidomics and its profound implications for neuroscience and drug development.
References
- 1. Thudichum a Treatise on the Chemical Constitution of the Brain - AbeBooks [abebooks.com]
- 2. Historical perspective: phosphatidylserine and phosphatidylethanolamine from the 1800s to the present - PMC [pmc.ncbi.nlm.nih.gov]
- 3. History | Cyberlipid [cyberlipid.gerli.com]
- 4. researchgate.net [researchgate.net]
The Amphipathic Nature of Phosphatidylethanolamine: A Technical Guide
Introduction
Phosphatidylethanolamine (B1630911) (PE) is a ubiquitous phospholipid and a fundamental component of biological membranes in both prokaryotic and eukaryotic cells.[1] It is the second most abundant phospholipid in mammalian membranes, typically constituting 20-50% of the total phospholipid content.[2][3] The functional versatility of PE in cellular processes, ranging from maintaining membrane structure to participating in complex signaling pathways, is rooted in its distinct amphipathic character. The term amphipathic refers to the dual nature of the molecule, possessing both a hydrophilic (water-loving) region and a hydrophobic (water-repelling) region.[4][5] This guide provides an in-depth technical examination of the structure, properties, and functional implications of phosphatidylethanolamine's amphipathic nature for researchers, scientists, and professionals in drug development.
The Molecular Architecture of Phosphatidylethanolamine
The amphipathic properties of PE arise from its specific molecular structure, which consists of a polar head group and two nonpolar fatty acid tails.[4] This architecture is central to its behavior in aqueous environments and its role in membrane biology.
The core components are:
-
Glycerol (B35011) Backbone : A three-carbon molecule that serves as the structural scaffold for the other components.[4]
-
Fatty Acid Chains : Two fatty acid chains are ester-linked to the first and second carbons (sn-1 and sn-2 positions) of the glycerol backbone.[1] These long hydrocarbon chains are hydrophobic. The length and degree of saturation of these chains can vary, which significantly influences the physical properties of the membrane, such as its fluidity.[1][6]
-
Phosphate (B84403) Group : Attached to the third carbon (sn-3 position) of the glycerol backbone, the phosphate group is negatively charged and highly polar, forming a key part of the hydrophilic head.[4]
-
Ethanolamine (B43304) Head Group : The distinctive ethanolamine molecule is linked to the phosphate group.[4] This small, polar head group is a primary contributor to the hydrophilic nature of the molecule.[1][4]
Consequences of Amphipathicity: Self-Assembly and Membrane Properties
In an aqueous environment, the amphipathic nature of PE dictates its self-assembly into higher-order structures. The hydrophilic heads orient themselves towards the aqueous phase to interact with water molecules, while the hydrophobic tails are sequestered away from the water, interacting with each other.[5] This behavior drives the formation of the lipid bilayer, the fundamental structure of all cellular membranes.[4]
A key characteristic of PE is its small ethanolamine head group relative to its two acyl chains, which imparts a "cone-like" molecular shape.[1][7] This intrinsic geometry favors the formation of structures with negative curvature and promotes the formation of non-bilayer hexagonal (HII) phases.[7][8] This property is critical for various cellular processes:
-
Membrane Fusion and Fission : The tendency of PE to induce curvature stress is essential for dynamic membrane events like endocytosis, exocytosis, and cell division (cytokinesis).[1][6]
-
Membrane Protein Function : PE can act as a "lipid chaperone," assisting in the proper folding and insertion of membrane proteins into the lipid bilayer.[6][7]
-
Membrane Fluidity and Stability : The specific fatty acid composition of PE influences membrane fluidity.[4] Compared to phosphatidylcholine (PC), PE's head group allows for stronger intermolecular hydrogen bonding, creating more viscous and thermally stable membranes.[6][9]
Quantitative Data Presentation
The physicochemical properties of PE, when compared to other phospholipids (B1166683) like phosphatidylcholine (PC), highlight the functional significance of its unique head group.
| Property | Phosphatidylethanolamine (PE) | Phosphatidylcholine (PC) | Significance |
| Melting Temp. (Tm) | 63 °C (DPPE) | 41 °C (DPPC) | PE forms more stable, less fluid membranes due to stronger head group interactions.[6] |
| Cholesterol Solubility | 51 mol% | 66 mol% | The smaller PE head group accommodates less cholesterol within the bilayer before saturation.[10] |
| Solubility | Soluble in chloroform/methanol mixtures.[11] | Soluble in chloroform/methanol mixtures. | Both are soluble in organic solvent mixtures used for lipid extraction. |
| Self-Assembly Conc. | Very low (nM to µM range) for bilayer formation.[12] | Very low for bilayer formation; short-chain PCs form micelles at mM concentrations.[13] | Long-chain phospholipids like PE spontaneously form bilayers rather than micelles in aqueous solutions. |
| Molecular Shape | Cone | Cylindrical | PE's cone shape induces negative membrane curvature, vital for fusion and fission events.[7] |
DPPE: Dipalmitoylphosphatidylethanolamine; DPPC: Dipalmitoylphosphatidylcholine
Role in Biological Pathways
PE is not merely a structural component but also a key player in lipid metabolism and signaling. It is synthesized through two primary, spatially distinct pathways in mammalian cells.
-
The CDP-Ethanolamine (Kennedy) Pathway : This de novo pathway occurs primarily in the endoplasmic reticulum (ER). It involves the sequential conversion of ethanolamine into PE through three enzymatic steps.[7][14] This is the main pathway for PE synthesis in many cell types.[7]
-
The Phosphatidylserine (B164497) (PS) Decarboxylation Pathway : This pathway is localized to the inner mitochondrial membrane. It involves the decarboxylation of phosphatidylserine (PS), which is synthesized in the ER and transported to the mitochondria, to form PE.[1][14] This pathway is critical for maintaining the PE pool within mitochondria, which is essential for mitochondrial function and biogenesis.[7]
Applications in Drug Development
The unique amphipathic and structural properties of PE are harnessed in the field of drug delivery. PE, particularly dioleoylphosphatidylethanolamine (DOPE), is frequently used as a "helper lipid" in lipid nanoparticle (LNP) formulations for delivering nucleic acids (e.g., siRNA, mRNA).[] When complexed with cationic lipids, PE helps form stable nanoparticles that can encapsulate the therapeutic cargo.[16] Upon endocytosis into a target cell, the acidic environment of the endosome triggers a structural change in the PE-containing lipid matrix, promoting the formation of a non-bilayer, fusogenic hexagonal phase. This facilitates the disruption of the endosomal membrane and the release of the nucleic acid payload into the cytoplasm, a critical step for therapeutic efficacy.[][16]
Experimental Protocols
Studying the amphipathic nature of PE and its role in membrane dynamics involves a variety of biophysical techniques.
This protocol describes the formation of model membranes (liposomes) with a defined size, which are essential for studying membrane properties and drug interactions.
Methodology:
-
Lipid Film Hydration : A desired mixture of lipids (e.g., a PE-containing mixture) is dissolved in an organic solvent (typically a 2:1 chloroform:methanol mixture) in a round-bottom flask.[11] The solvent is then evaporated under a stream of inert gas (e.g., nitrogen) while rotating the flask to form a thin, uniform lipid film on the inner surface. The flask is placed under a high vacuum for at least 2 hours to remove any residual solvent.[17]
-
Hydration : The dry lipid film is hydrated with an aqueous buffer of choice. The solution is vortexed and subjected to several freeze-thaw cycles to create multilamellar vesicles (MLVs).[17]
-
Extrusion : The MLV suspension is repeatedly passed (typically 11-21 times) through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder device.[17] This process forces the larger MLVs to break down and re-form into smaller, more uniform large unilamellar vesicles (LUVs).
-
Characterization : The size distribution and lamellarity of the prepared LUVs are typically confirmed using Dynamic Light Scattering (DLS).[17]
This technique is used to investigate the behavior of amphipathic molecules at an air-water interface, providing insights into molecular packing, surface pressure, and interactions with other molecules.
Methodology:
-
Subphase Preparation : A trough is filled with an aqueous buffer solution (the subphase).
-
Monolayer Formation : The lipid (PE) dissolved in a volatile organic solvent is carefully spread dropwise onto the surface of the subphase. The solvent evaporates, leaving a lipid monolayer at the air-water interface.[18]
-
Compression Isotherm : Movable barriers compress the monolayer at a constant rate, reducing the area available to each molecule. The surface pressure (the reduction in the surface tension of the pure subphase) is measured as a function of the mean molecular area. This provides information on the phase behavior of the lipid monolayer.
-
Interaction Studies : A molecule of interest (e.g., a peptide or drug) can be injected into the subphase beneath the lipid monolayer. Any insertion of the molecule into the monolayer will cause a change in surface pressure, providing a direct measure of the interaction.[18]
The amphipathic nature of phosphatidylethanolamine is the cornerstone of its structural and functional roles in cell biology. Its unique architecture, featuring a small polar head group and hydrophobic tails, not only drives the formation of the lipid bilayer but also imparts critical properties like membrane curvature, which are essential for dynamic cellular processes. Understanding the physicochemical basis of PE's amphipathicity, supported by quantitative data and robust experimental methodologies, is crucial for advancing our knowledge of membrane biology and for the rational design of innovative lipid-based drug delivery systems.
References
- 1. Overview of Phosphatidylethanolamine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Phosphatidylethanolamine (PE) - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]
- 5. youtube.com [youtube.com]
- 6. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]
- 7. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Lateral interactions among phosphatidylcholine and phosphatidylethanolamine head groups in phospholipid monolayers and bilayers. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. avantiresearch.com [avantiresearch.com]
- 14. Frontiers | Phosphatidylethanolamine homeostasis under conditions of impaired CDP-ethanolamine pathway or phosphatidylserine decarboxylation [frontiersin.org]
- 16. Cationic lipids, phosphatidylethanolamine and the intracellular delivery of polymeric, nucleic acid-based drugs (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. DSpace [diposit.ub.edu]
- 18. pubs.acs.org [pubs.acs.org]
The Pivotal Role of the Ethanolamine Head Group in Cephalin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cephalin, formally known as phosphatidylethanolamine (B1630911) (PE), is a ubiquitous phospholipid in biological membranes, second only in abundance to phosphatidylcholine (PC).[1] While structurally similar to other glycerophospholipids, the presence of the compact and highly interactive ethanolamine (B43304) head group confers unique biophysical properties to this compound, profoundly influencing membrane architecture and cellular function. This technical guide provides an in-depth exploration of the significance of the ethanolamine head group, detailing its impact on membrane dynamics, its involvement in critical signaling pathways, and the experimental methodologies used for its study.
The Structural and Physicochemical Significance of the Ethanolamine Head Group
The defining feature of this compound is its ethanolamine head group attached to the phosphate (B84403) moiety of the glycerophospholipid backbone.[1] This seemingly subtle variation from other phospholipids (B1166683), such as phosphatidylcholine with its bulkier choline (B1196258) head group, has profound consequences for the molecule's geometry and its interactions within the lipid bilayer.
Molecular Geometry and Membrane Curvature
The small size of the ethanolamine head group, in relation to the cross-sectional area of its acyl chains, imparts a conical shape to the this compound molecule.[2] This contrasts with the more cylindrical shape of phosphatidylcholine. This molecular geometry is a critical determinant of membrane curvature.[3] this compound's cone shape allows it to favorably pack into highly curved regions of membranes, thereby promoting and stabilizing negative membrane curvature.[4][5] This property is essential for a variety of dynamic cellular processes, including:
-
Membrane Fusion and Fission: The formation of non-lamellar intermediates, such as the hexagonal II (HII) phase, is a key step in membrane fusion and fission events.[6] The intrinsic negative curvature of this compound helps to stabilize these transient structures, facilitating processes like vesicle trafficking, endocytosis, and exocytosis.[4][5]
-
Protein Folding and Function: The correct folding and insertion of certain membrane proteins are dependent on the lipid environment. This compound can act as a "lipid chaperone," with its conical shape creating lateral pressure that assists in the proper conformational arrangement of transmembrane proteins.[6]
Intermolecular Interactions and Membrane Packing
The primary amine of the ethanolamine head group is capable of forming strong hydrogen bonds with the phosphate groups of neighboring phospholipids.[7] These intermolecular interactions lead to tighter packing of this compound molecules within the membrane compared to phosphatidylcholine, which relies on weaker van der Waals forces. This tighter packing contributes to:
-
Increased Membrane Viscosity: Membranes enriched in this compound are generally more viscous and less fluid than those dominated by phosphatidylcholine.[3]
-
Higher Phase Transition Temperature: The strong intermolecular hydrogen bonding in this compound-rich domains requires more energy to disrupt, resulting in a higher melting temperature compared to phosphatidylcholine with identical acyl chains.[3]
Data Presentation: Comparative Physicochemical Properties
The distinct properties conferred by the ethanolamine head group are evident when comparing this compound to other major phospholipids.
| Property | Phosphatidylethanolamine (this compound) | Phosphatidylcholine (Lecithin) | Phosphatidylserine (B164497) |
| Head Group | Ethanolamine | Choline | Serine |
| Molecular Shape | Cone[2] | Cylindrical | Conical |
| Net Charge (at pH 7.4) | Neutral[1] | Neutral[3] | Negative[1] |
| pKa of Head Group Amine | ~9.6[8][9] | N/A (Quaternary Amine) | ~9.8[8] |
| pKa of Head Group Carboxyl | N/A | N/A | ~3.6[8] |
| Melting Temperature (Dioleoyl) | -16 °C[3] | -20 °C[3] | N/A |
| Melting Temperature (Dipalmitoyl) | 63 °C[3] | 41 °C[3] | N/A |
| Primary Location in Plasma Membrane | Inner Leaflet[1] | Outer Leaflet[1] | Inner Leaflet[1] |
Role in Cellular Signaling Pathways
The ethanolamine head group is not merely a structural component; it is also a key player in crucial cellular signaling cascades, particularly in apoptosis and autophagy.
Apoptosis
During the early stages of apoptosis, the asymmetric distribution of phospholipids in the plasma membrane is disrupted. This compound, along with phosphatidylserine, is translocated from the inner to the outer leaflet of the plasma membrane.[10] This externalization of this compound is a critical signal for the recognition and clearance of apoptotic cells by phagocytes.[10][11] Furthermore, exogenous this compound has been shown to induce apoptosis in cancer cells by modulating the Bcl-2 family of proteins, leading to a decrease in the mitochondrial membrane potential and activation of caspases.[11][12]
References
- 1. Overview of Phosphatidylethanolamine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]
- 4. Thin-Layer Chromatography of Phospholipids | Springer Nature Experiments [experiments.springernature.com]
- 5. Determination of phosphatidylethanolamine molecular species in various food matrices by liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipid extraction by folch method | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. The intrinsic pKa values for phosphatidylserine and phosphatidylethanolamine in phosphatidylcholine host bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The intrinsic pKa values for phosphatidylserine and phosphatidylethanolamine in phosphatidylcholine host bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exposure of phosphatidylethanolamine on the surface of apoptotic cells [pubmed.ncbi.nlm.nih.gov]
- 11. Exogenous phosphatidylethanolamine induces apoptosis of human hepatoma HepG2 cells via the bcl-2/bax pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
Cephalin (Phosphatidylethanolamine): A Cornerstone of Myelin Sheath Integrity and Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The myelin sheath, a specialized membrane extension of glial cells, is fundamental for rapid saltatory conduction in the vertebrate nervous system. Its unique composition, rich in lipids, provides the necessary insulation for efficient nerve impulse transmission. Among these lipids, cephalin, or phosphatidylethanolamine (B1630911) (PE), emerges as a major and functionally critical component. This technical guide delves into the core role of PE in the molecular architecture and function of the myelin sheath. We present a comprehensive overview of its quantitative abundance, its structural significance in myelin compaction, detailed experimental protocols for its analysis, and its implication in various neurological disorders. Furthermore, we visualize the key metabolic pathways and experimental workflows using the DOT language to provide a clear and actionable understanding for researchers in neurology, lipidomics, and drug development.
Introduction
Myelin is a defining feature of the vertebrate nervous system, enabling the swift propagation of action potentials along axons. This intricate structure is composed of approximately 70-85% lipids and 15-30% proteins by dry weight, a composition that underscores the paramount importance of its lipid constituents.[1] this compound, a class of phospholipids (B1166683) formally known as phosphatidylethanolamine (PE), is a key player in the molecular organization of myelin. In nervous tissue, such as the white matter of the brain, PE can constitute up to 45% of the total phospholipids.[2]
A significant portion of PE in myelin exists in the form of plasmalogens, which are characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. These PE-plasmalogens account for over 80% of the PE lipids in myelin and are crucial for the sheath's compactness and stability.[2] This guide will provide a detailed examination of PE's role in both the central nervous system (CNS) and peripheral nervous system (PNS) myelin, offering quantitative data, experimental methodologies, and insights into its involvement in health and disease.
Quantitative Abundance of Phosphatidylethanolamine in the Myelin Sheath
The lipid composition of myelin is highly regulated and varies between the CNS and PNS, as well as across different species. PE is consistently a major phospholipid component in both. The following tables summarize the quantitative data on the lipid composition of myelin, with a focus on PE.
| Lipid Class | Bovine CNS Myelin (% of Total Lipid Moles) | Human CNS Myelin (% of Total Lipids) | Rat CNS Myelin (% of Total Lipids) |
| Cholesterol | 43.1 | 27.5 | 27.3 |
| Phospholipids | 29.5 | 43.3 | 45.9 |
| Phosphatidylethanolamine (PE) | 15-20 (estimated) | 15-20 (estimated) | 15-20 (estimated) |
| PE Plasmalogens | >80% of total PE | >80% of total PE | >80% of total PE |
| Phosphatidylcholine (PC) | 10.7 | 10.1 | 11.6 |
| Sphingomyelin (B164518) | 7.9 | 7.7 | 3.9 |
| Phosphatidylserine (B164497) (PS) | 4.8 | 7.0 | 7.9 |
| Phosphatidylinositol (PI) | 0.6 | 1.5 | 1.4 |
| Glycolipids | 27.4 | 27.7 | 25.7 |
| Cerebrosides | 21.6 | 22.7 | 20.7 |
| Sulfatides | 3.8 | 3.8 | 4.0 |
Data compiled from multiple sources. Estimated values for PE are based on its known abundance as a major phospholipid.
| Parameter | Central Nervous System (CNS) Myelin | Peripheral Nervous System (PNS) Myelin |
| Total Lipid (% of dry weight) | 70-85% | 70-85% |
| Phosphatidylethanolamine (% of total phospholipids) | High | Abundant, particularly enriched in plasmalogens |
| PE Plasmalogens (% of total PE) | >80% | High |
| Key Differences in Other Lipids | Higher ratio of galactolipids to sphingomyelin | Higher proportion of sphingomyelin and phosphatidylcholine |
Functional Roles of Phosphatidylethanolamine in Myelin
Phosphatidylethanolamine plays a multifaceted role in the structure and function of the myelin sheath, primarily contributing to its compactness, stability, and interaction with myelin proteins.
-
Membrane Compaction and Stability: The unique conical shape of the PE molecule, with its small headgroup and unsaturated acyl chains, induces negative curvature strain in the lipid bilayer. This property is thought to be crucial for the tight apposition of myelin lamellae. PE-plasmalogens, in particular, are believed to form more compact and stable membrane domains.
-
Interaction with Myelin Proteins: PE interacts with key myelin proteins, such as Myelin Basic Protein (MBP) in the CNS and Peripheral Myelin Protein 22 (PMP22) in the PNS. These interactions are vital for the proper folding and function of these proteins and for the overall integrity of the myelin sheath.
-
Regulation of Membrane Fluidity: The fatty acid composition of PE, which is rich in polyunsaturated fatty acids (PUFAs), influences the fluidity of the myelin membrane. This is critical for the dynamic processes of myelin formation and maintenance.
-
Precursor for Other Molecules: PE serves as a precursor for the synthesis of other important molecules, including the endocannabinoid anandamide.
Experimental Protocols for the Study of Myelin Phosphatidylethanolamine
The accurate quantification and characterization of PE in myelin requires specific and robust experimental protocols. Below are detailed methodologies for lipid extraction and analysis.
Myelin Purification
A highly purified myelin fraction is a prerequisite for accurate lipid analysis. A common method involves sucrose (B13894) density gradient centrifugation.
Protocol: Myelin Purification from Brain Tissue
-
Homogenization: Homogenize fresh or frozen brain tissue in a buffered sucrose solution (e.g., 0.32 M sucrose).
-
Crude Myelin Preparation: Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Layer the resulting supernatant onto a higher concentration sucrose solution (e.g., 0.85 M sucrose) and centrifuge at high speed. The crude myelin will band at the interface.
-
Osmotic Shock: Resuspend the crude myelin pellet in distilled water to lyse trapped axoplasm.
-
Sucrose Gradient Centrifugation: Layer the osmotically shocked myelin onto a discontinuous or continuous sucrose gradient and centrifuge at high speed for an extended period.
-
Collection: Carefully collect the purified myelin fraction, which will appear as a white, opaque band.
-
Washing: Wash the purified myelin with distilled water to remove residual sucrose and store at -80°C.
Lipid Extraction: The Folch Method
The Folch method is a widely used protocol for the total lipid extraction from biological samples.
Protocol: Folch Lipid Extraction
-
Homogenization: Homogenize the purified myelin sample in a 2:1 (v/v) mixture of chloroform (B151607):methanol to a final volume 20 times that of the sample.
-
Agitation: Agitate the mixture for 15-20 minutes at room temperature.
-
Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution to the homogenate, vortex, and centrifuge at a low speed to separate the phases.
-
Collection of Lipid Phase: The lower chloroform phase, containing the lipids, is carefully collected.
-
Washing: The upper aqueous phase can be washed again with chloroform to recover any remaining lipids. The chloroform phases are then pooled.
-
Drying: The solvent is evaporated under a stream of nitrogen or using a rotary evaporator to yield the total lipid extract.
Phospholipid Analysis by Two-Dimensional Thin-Layer Chromatography (2D-TLC)
2D-TLC provides excellent separation of different phospholipid classes.
Protocol: 2D-TLC of Phospholipids
-
Plate Preparation: Use silica (B1680970) gel 60 TLC plates. For enhanced separation of certain phospholipids, plates can be pre-treated with a solution of 1% potassium oxalate.
-
Sample Application: Spot the lipid extract onto one corner of the TLC plate.
-
First Dimension Development: Develop the plate in a chromatography tank containing a neutral or basic solvent system (e.g., chloroform:methanol:ammonia, 65:25:5 v/v/v).
-
Drying and Rotation: After the first run, thoroughly dry the plate and rotate it 90 degrees.
-
Second Dimension Development: Develop the plate in a second, acidic solvent system (e.g., chloroform:acetone:methanol:acetic acid:water, 50:20:10:10:5 v/v/v/v/v).
-
Visualization: Visualize the separated phospholipid spots using iodine vapor, primuline (B81338) spray under UV light, or specific stains like molybdenum blue for phosphorus.
-
Quantification: Scrape the identified PE spot from the plate, extract the lipid, and quantify using a phosphorus assay or by gas chromatography of the fatty acid methyl esters.
Signaling Pathways and Logical Relationships
The synthesis and metabolism of phosphatidylethanolamine are tightly regulated processes that are crucial for the health of myelinating glial cells.
Caption: Biosynthesis pathways of phosphatidylethanolamine in myelinating cells.
This diagram illustrates the two primary pathways for PE synthesis: the Kennedy pathway in the endoplasmic reticulum and the phosphatidylserine decarboxylase (PSD) pathway in the mitochondria. The transport of precursors between these organelles is a critical regulatory step.
Caption: Experimental workflow for the analysis of myelin phosphatidylethanolamine.
This flowchart outlines the key steps involved in the isolation and analysis of PE from nervous tissue, from initial sample preparation to final quantitative and structural characterization.
Phosphatidylethanolamine in Neurological Disorders
Alterations in the metabolism and abundance of phosphatidylethanolamine have been implicated in several neurological diseases characterized by myelin defects.
-
Multiple Sclerosis (MS): Studies have reported reduced levels of PE and PE-plasmalogens in the serum and white matter of MS patients.[3][4] This depletion may contribute to the breakdown of the myelin sheath and the subsequent inflammatory response. The loss of plasmalogens, in particular, could increase the vulnerability of myelin to oxidative stress.
-
Alzheimer's Disease (AD): In AD, there is evidence of accelerated breakdown of PE in the brain, leading to an accumulation of its degradation products.[5] This abnormal PE metabolism may contribute to the membrane dysfunction and neuronal degeneration observed in the disease. Changes in the fatty acid composition of PE have also been noted in the brains of AD patients.[6]
-
Zellweger Syndrome: This rare genetic disorder is characterized by a deficiency in plasmalogen biosynthesis. The absence of plasmalogen-type PE in the brain of these patients leads to severe neurological abnormalities, including profound hypomyelination, highlighting the critical role of these lipids in myelin formation.[7]
Conclusion and Future Directions
This compound, or phosphatidylethanolamine, is an indispensable component of the myelin sheath, contributing significantly to its structural integrity and insulating properties. Its high abundance, particularly in the form of plasmalogens, and its intricate metabolic regulation underscore its importance in both the central and peripheral nervous systems. The alterations in PE levels observed in various demyelinating and neurodegenerative diseases suggest that targeting PE metabolism could be a promising therapeutic avenue. Future research should focus on elucidating the specific signaling pathways that regulate PE homeostasis in myelinating cells and on developing strategies to restore normal PE levels in pathological conditions. A deeper understanding of the molecular interactions between PE and myelin proteins will also be crucial for designing novel interventions to preserve and repair myelin in the face of disease. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to advance our knowledge of this critical myelin lipid.
References
- 1. Characteristic Composition of Myelin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Myelin lipid metabolism and its role in myelination and myelin maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alterations of serum phospholipids in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lipotype.com [lipotype.com]
- 5. Accelerated breakdown of phosphatidylcholine and phosphatidylethanolamine is a predominant brain metabolic defect in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acid composition of brain phospholipids in aging and in Alzheimer’s disease | Semantic Scholar [semanticscholar.org]
- 7. Phosphatidyl ethanolamine with increased polyunsaturated fatty acids in compensation for plasmalogen defect in the Zellweger syndrome brain - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Distribution of Phosphatidylethanolamine in Cellular Organelles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylethanolamine (PE) is a crucial glycerophospholipid, second only to phosphatidylcholine (PC) in abundance in eukaryotic cell membranes, constituting 15-25% of the total phospholipid content.[1][2][3] Its unique conical shape, arising from a small ethanolamine (B43304) head group relative to its lipid tails, imparts a tendency to form non-bilayer hexagonal phases. This characteristic is fundamental to its diverse roles in cellular processes, including membrane fusion and fission, protein folding and insertion into membranes, and the regulation of membrane curvature.[1][4][5] PE is also a key player in vital cellular functions such as mitochondrial bioenergetics, cytokinesis, and autophagy.[1][4][5][6] An intricate network of synthesis and transport pathways ensures its proper distribution across various cellular organelles, which is critical for maintaining cellular homeostasis. Dysregulation of PE metabolism has been implicated in a range of diseases, including neurodegenerative disorders and metabolic syndromes.[1][5] This guide provides a comprehensive overview of the quantitative distribution of PE in different cellular organelles, details the experimental protocols for its analysis, and illustrates the key metabolic and transport pathways involved.
Quantitative Distribution of Phosphatidylethanolamine
The concentration of PE varies significantly among the different membranes of a cell, reflecting the specialized functions of each organelle. The following table summarizes the approximate percentage of PE relative to the total phospholipid content in major cellular organelles from various mammalian cell types.
| Organelle | Sub-compartment | PE (% of Total Phospholipids) | Cell/Tissue Type |
| Mitochondria | Total | 19 - 36% | Liver |
| ~30% | Skeletal Muscle | ||
| Inner Mitochondrial Membrane (IMM) | 32 - 39% | Liver[7] | |
| Outer Mitochondrial Membrane (OMM) | 20 - 35% | Liver[7] | |
| 29% | -[8] | ||
| Endoplasmic Reticulum (ER) | Total | 15 - 30% | -[9] |
| Plasma Membrane | Total | 15 - 25% (typically inner leaflet)[1] | Mammalian Cells |
| Golgi Apparatus | Total | Intermediate levels between ER and Plasma Membrane | - |
| Nucleus | Nuclear Envelope | ~27% | Budding Yeast[9] |
| Peroxisomes | Total | 22.9% | Budding Yeast[9] |
| 47 - 50% | Liver[9] |
Note: The values presented are approximate and can vary depending on the cell type, organism, and the analytical methods used. The data is compiled from multiple sources to provide a representative range.[1][7][8][9]
Key Signaling and Transport Pathways
The subcellular distribution of PE is maintained by a complex interplay of synthesis, degradation, and transport mechanisms.
Phosphatidylethanolamine Synthesis Pathways
PE is synthesized in mammalian cells via two primary pathways that are spatially segregated within the cell.[1][5][10]
-
The CDP-Ethanolamine (Kennedy) Pathway: This pathway is primarily active in the endoplasmic reticulum (ER).[4][10] It utilizes dietary ethanolamine to synthesize the bulk of cellular PE.[11]
-
The Phosphatidylserine (B164497) Decarboxylase (PSD) Pathway: This pathway is located in the inner mitochondrial membrane (IMM).[5] Phosphatidylserine (PS), synthesized in the ER, is transported to the mitochondria where it is decarboxylated by phosphatidylserine decarboxylase (PSD) to form PE.[10]
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Phosphatidylethanolamine (PE) - Creative Biolabs [creative-biolabs.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]
- 5. Overview of Phosphatidylethanolamine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial Lipids: From Membrane Organization to Apoptotic Facilitation | MDPI [mdpi.com]
- 9. opm.phar.umich.edu [opm.phar.umich.edu]
- 10. en.wikipedia.org [en.wikipedia.org]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
The Role of Cephalin and its Phospholipid Components in the Blood Coagulation Cascade: A Technical Guide
Executive Summary
Cephalin, a term historically used to describe a class of phospholipids (B1166683) predominantly composed of phosphatidylethanolamine (B1630911) (PE) and phosphatidylserine (B164497) (PS), plays an indispensable role in the process of blood coagulation.[1][2][3] This guide provides a detailed examination of this compound's biochemical function, its application in critical diagnostic assays, and the experimental protocols relevant to its study. The procoagulant activity of this compound is primarily attributed to its PS component, which provides a negatively charged surface essential for the assembly and activation of key enzymatic complexes in the coagulation cascade.[4][5] This document serves as a technical resource, consolidating quantitative data, detailed methodologies, and visual representations of the molecular pathways and experimental workflows involving this compound, to support advanced research and development in hemostasis and thrombosis.
Biochemical Role of Phospholipids in Coagulation
The blood coagulation cascade is a series of enzymatic reactions culminating in the formation of a stable fibrin (B1330869) clot. This process is critically dependent on the presence of a suitable surface upon which coagulation factors can concentrate and interact. This compound, and more specifically its constituent phospholipids, provides this essential catalytic surface.
2.1 The Phospholipid Surface and Vitamin K-Dependent Factors The anionic phospholipid, phosphatidylserine (PS), is typically sequestered on the inner leaflet of the cell membrane.[4] Upon platelet activation following vascular injury, PS is exposed on the outer surface. This creates a negatively charged platform that is crucial for the assembly of the tenase and prothrombinase complexes.[4] Vitamin K-dependent coagulation factors—Prothrombin (Factor II), Factor VII, Factor IX, and Factor X—contain gamma-carboxyglutamic acid (Gla) domains.[6][7][8] These Gla residues undergo a conformational change in the presence of calcium ions, enabling them to bind with high affinity to the exposed PS on the platelet surface.[6]
2.2 Formation of Key Coagulation Complexes The localization of coagulation factors on the phospholipid surface dramatically increases the efficiency of the enzymatic reactions.
-
Intrinsic Tenase Complex: On the PS-rich surface, Factor VIIIa and Factor IXa assemble to form the tenase complex, which efficiently activates Factor X to Factor Xa.[4]
-
Prothrombinase Complex: Subsequently, Factor Va and Factor Xa assemble on the same surface to form the prothrombinase complex. This complex is responsible for the rapid conversion of prothrombin into thrombin, the central enzyme in coagulation.[4] This amplification step is critical for generating a sufficient burst of thrombin to form a stable clot.
While PS is the primary driver of this activity, studies have shown that phosphatidylethanolamine (PE) can act synergistically to enhance the binding and activity of certain coagulation factors, further promoting thrombin generation.[4][9][10]
2.3 Signaling Pathway: The Coagulation Cascade The following diagram illustrates the intrinsic, extrinsic, and common pathways of the coagulation cascade, highlighting the critical points of intervention for this compound (phospholipid surface).
Caption: The coagulation cascade, highlighting the essential role of phospholipids (this compound) in the intrinsic and common pathways.
This compound in Diagnostic Coagulation Assays
In the clinical laboratory, this compound is a vital component of reagents used for the Activated Partial Thromboplastin (B12709170) Time (aPTT) test. The aPTT is a fundamental screening assay used to evaluate the integrity of the intrinsic and common coagulation pathways.[11][12]
3.1 Principle of the aPTT Test The aPTT test measures the time it takes for a fibrin clot to form in a plasma sample after the addition of a contact activator and a platelet substitute.[11] this compound, derived from sources like rabbit brain, serves as this platelet substitute, providing the necessary phospholipid surface for the coagulation reactions to occur in vitro.[13][14] The test is "partial" because it lacks tissue factor, thereby isolating the intrinsic pathway for evaluation.[11] An activator, such as kaolin, micronized silica, or ellagic acid, is used to initiate the contact activation phase (Factor XII).[11]
3.2 Experimental Workflow: aPTT Test The diagram below outlines the standardized workflow for performing an aPTT assay.
Caption: A standardized workflow for the Activated Partial Thromboplastin Time (aPTT) test.
Experimental Protocols
4.1 Activated Partial Thromboplastin Time (aPTT) Methodology
This protocol describes a generalized manual method for the determination of the aPTT.
-
Principle: The clotting time of citrated plasma is measured after activation of the contact factors by an activator (e.g., Kaolin) and the addition of a partial thromboplastin (this compound) and calcium chloride.[11][13]
-
Reagents & Materials:
-
Sample Preparation:
-
Collect whole blood into a tube containing 3.2% sodium citrate (B86180) anticoagulant (9 parts blood to 1 part citrate).[14]
-
Centrifuge at approximately 2500g for 15 minutes to prepare platelet-poor plasma.[15]
-
Perform testing within 4 hours of sample collection.[14]
-
-
Procedure:
-
Pipette 100 µL of patient or control plasma into a test tube/cuvette.[14]
-
Add 100 µL of the this compound-Activator reagent.[14]
-
Incubate the mixture at 37°C for a specified time, typically 3 minutes, to allow for optimal activation of contact factors.[11][14]
-
Forcibly add 100 µL of pre-warmed 0.025 M CaCl2 and simultaneously start a stopwatch.[14]
-
Keep the tube in the 37°C water bath, gently tilting it until a visible fibrin clot is formed.
-
Stop the stopwatch at the first sign of clot formation and record the time in seconds.
-
-
Interpretation: A prolonged aPTT suggests a deficiency in one or more factors of the intrinsic or common pathways (e.g., VIII, IX, XI, XII, V, X, II, fibrinogen) or the presence of an inhibitor like heparin or a lupus anticoagulant.[11]
4.2 Preparation of a Crude this compound Reagent
For research purposes, a crude this compound reagent can be prepared from brain tissue. This protocol is a modified summary from published methods.[16]
-
Principle: Phospholipids are extracted from acetone-dried brain tissue using organic solvents to create a stable, procoagulant reagent.[16]
-
Procedure Summary:
-
Tissue Preparation: Obtain fresh brain tissue (e.g., rabbit or canine), remove meninges and blood clots, and wash with ice-cold 0.15 M NaCl.[16][17]
-
Acetone (B3395972) Dehydration: Homogenize the tissue with cold acetone and filter to create an acetone-dried powder. This step removes water and neutral lipids.[16]
-
Solvent Extraction: Extract the phospholipids from the dried powder using a solvent mixture, often involving petroleum ether or a chloroform-methanol system (Folch method). An antioxidant like butylated hydroxyanisole (BHA) may be added to prevent oxidative degradation of unsaturated fatty acids.[16]
-
Emulsification: Evaporate the organic solvent. Emulsify the resulting phospholipid extract in a buffered saline solution or distilled water via ultrasonication to create a stable suspension.[16]
-
Standardization: The procoagulant activity of the prepared reagent should be measured and standardized against a reference preparation to ensure batch-to-batch consistency.[18]
-
Quantitative Data Summary
The quantitative effect of this compound on coagulation is typically measured via clotting time assays. Absolute values can vary significantly based on the reagent's source, composition, and the analytical system used.[18][19]
Table 1: Typical Reference Ranges for Clinical Coagulation Assays
| Assay | Typical Normal Range (Seconds) | Factors Measured |
|---|---|---|
| Activated Partial Thromboplastin Time (aPTT) | 30 - 40 seconds[13] | Intrinsic & Common Pathways (XII, XI, IX, VIII, X, V, II, Fibrinogen)[11] |
| Prothrombin Time (PT) | 11 - 13.5 seconds[20] | Extrinsic & Common Pathways (VII, X, V, II, Fibrinogen)[21] |
Note: Reference ranges are specific to each laboratory and reagent system.
Table 2: Example aPTT Values from a Canine Study Using In-House vs. Commercial this compound Reagent
| Plasma Sample | In-House Canine this compound (APTT, seconds) | Commercial Reagent (APTT, seconds) |
|---|---|---|
| Normal Canine Plasma (n=105) | 10.43 - 19.08 | Correlated (r=0.9923) |
| Cryopoor Plasma (Factor Deficient) | 24.50 - 33.44 | Correlated (r=0.9984) |
Data adapted from a study on canine coagulation, demonstrating the feasibility of in-house reagents and their correlation with commercial standards.[17]
Logical Relationships and Mechanisms
The procoagulant function of this compound is best understood by visualizing the assembly of the enzyme complexes it facilitates. The prothrombinase complex is a paramount example of this molecular scaffolding.
Caption: Logical diagram of the prothrombinase complex assembly on a phosphatidylserine surface.
Conclusion
This compound is a cornerstone of hemostasis, acting both as a critical biological surface for the amplification of the coagulation cascade and as an indispensable reagent for its diagnostic evaluation. Its primary active component, phosphatidylserine, provides the essential negatively charged platform for the assembly of the tenase and prothrombinase complexes, dramatically accelerating thrombin generation. While historically sourced from crude tissue extracts, the field is progressively moving towards more highly purified and synthetic phospholipid compositions to improve the standardization and reproducibility of coagulation assays.[18] A thorough understanding of this compound's molecular function and its application in laboratory medicine remains fundamental for professionals engaged in the research and development of novel anticoagulants, procoagulants, and diagnostic tools for bleeding and thrombotic disorders.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. proprep.com [proprep.com]
- 3. This compound [bionity.com]
- 4. Procoagulant Phosphatidylserine-Exposing Platelets in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Procoagulant activity of partial thromboplastin (this compound) reagent and its phospholipid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamin K and the Vitamin K Dependent Clotting Factors [practical-haemostasis.com]
- 7. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Phosphatidylserine and phosphatidylethanolamine regulate the structure and function of FVIIa and its interaction with soluble tissue factor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphatidylethanolamine-phosphatidylserine binding synergy of seven coagulation factors revealed using Nanodisc arrays on silicon photonic sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 12. gpnotebook.com [gpnotebook.com]
- 13. biomaghreb.com [biomaghreb.com]
- 14. en.denis.uz [en.denis.uz]
- 15. linear.es [linear.es]
- 16. karger.com [karger.com]
- 17. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 18. The partial thromboplastin (this compound) time test - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Differences in the Composition of Activated Partial Thromboplastin Time (APTT) Reagents Affect Clot Waveform Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. my.clevelandclinic.org [my.clevelandclinic.org]
- 21. Prothrombin time - Wikipedia [en.wikipedia.org]
The Genetic Nexus of Cephalin Metabolism: A Technical Guide for Researchers
This technical guide provides an in-depth exploration of the genetic regulation governing cephalin (phosphatidylethanolamine, PE) metabolism. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core biosynthetic pathways, their genetic control mechanisms, and the intricate signaling networks in which this compound is a key participant. The guide further details established experimental protocols for the precise analysis of this compound and presents key quantitative data to support further research and therapeutic development.
Core Biosynthetic Pathways of this compound
This compound, a crucial glycerophospholipid, is synthesized in mammalian cells through two primary and spatially distinct pathways: the CDP-ethanolamine (Kennedy) pathway, which occurs in the endoplasmic reticulum (ER), and the phosphatidylserine (B164497) decarboxylase (PSD) pathway, located in the mitochondria.[1][2]
The CDP-Ethanolamine (Kennedy) Pathway
The de novo synthesis of this compound primarily occurs via the CDP-ethanolamine branch of the Kennedy pathway.[3][4] This pathway involves three key enzymatic steps:
-
Phosphorylation of Ethanolamine (B43304): Ethanolamine is phosphorylated by ethanolamine kinase (EK) to produce phosphoethanolamine.
-
Formation of CDP-Ethanolamine: The rate-limiting step is catalyzed by CTP:phosphoethanolamine cytidylyltransferase (Pcyt2), which converts phosphoethanolamine and CTP to CDP-ethanolamine.[5][6]
-
Synthesis of Phosphatidylethanolamine (B1630911): Finally, choline/ethanolaminephosphotransferase 1 (CEPT1) catalyzes the transfer of the phosphoethanolamine moiety from CDP-ethanolamine to diacylglycerol (DAG), forming this compound.[2][7]
The Phosphatidylserine Decarboxylase (PSD) Pathway
The second major route for this compound synthesis is the decarboxylation of phosphatidylserine (PS).[2][8] This reaction is catalyzed by the enzyme phosphatidylserine decarboxylase (PISD), which is primarily located in the inner mitochondrial membrane.[9][10] PS is synthesized in the ER and subsequently transported to the mitochondria for conversion to PE.[8]
Genetic Regulation of this compound Metabolism
The homeostasis of this compound is tightly controlled at the genetic level, primarily through the transcriptional and post-transcriptional regulation of the key enzymes in its biosynthetic pathways.
Regulation of the CDP-Ethanolamine Pathway
-
PCYT2: The gene encoding the rate-limiting enzyme Pcyt2 is subject to complex transcriptional control. Transcription factors such as NF-κB, C/EBP, NF-Y, and EGR1 have been identified to bind to the promoter region of PCYT2 and regulate its expression.[11] In cancer cells, the expression of PCYT2 is often dysregulated. For instance, in breast cancer cells, its expression is lower compared to non-tumorigenic cells, and this is associated with reduced activity of the transcription factor EGR1 and increased activity of NF-κB.[12] Furthermore, under conditions of serum deficiency, the mRNA levels of PCYT2α and PCYT2β splice variants can be elevated 1.5-3-fold in breast cancer cells.[6] Downregulation of PCYT2 has been observed in colorectal cancer and is associated with a poorer prognosis.[13]
-
CEPT1: The CEPT1 gene encodes a dual-specificity enzyme that can utilize both CDP-choline and CDP-ethanolamine.[2] Its activity is crucial for the final step of the Kennedy pathway.
Regulation of the Phosphatidylserine Decarboxylase Pathway
-
PISD: The PISD gene encodes the phosphatidylserine decarboxylase. The promoter of the PISD gene contains binding sites for several transcription factors, including AML1a, AREB6, and C/EBPbeta, suggesting a complex regulatory network.[14]
Quantitative Data on this compound Metabolism
The following tables summarize key quantitative data related to the enzymes and concentrations involved in this compound metabolism.
Table 1: Kinetic Parameters of Key Enzymes in this compound Biosynthesis
| Enzyme | Gene | Substrate | Km | Vmax | Organism/Tissue |
| Choline/ethanolaminephosphotransferase 1 | CEPT1 | CDP-choline | 36 µM | 14.3 nmol/min/mg | Human |
| Choline/ethanolaminephosphotransferase 1 | CEPT1 | CDP-ethanolamine | 101 µM | - | Human |
| CTP:phosphoethanolamine cytidylyltransferase | PCYT2 | CTP | ~1.2 mM | - | Human Brain |
| CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase | - | Cytidinediphosphoethanolamine | 20 µM | - | Spinach Leaves |
Table 2: Cellular and Organellar Abundance of Phosphatidylethanolamine
| Cellular Compartment/Cell Type | Relative Abundance of PE (% of total phospholipids) |
| Typical Mammalian Cell | 15-25% |
| Inner Mitochondrial Membrane | 35-40% |
| Nervous Tissue (e.g., brain white matter) | ~45% |
| Endoplasmic Reticulum | Major phospholipid component |
| Synaptic Vesicles | ~20% |
Table 3: Gene Expression Changes of this compound Metabolism Genes in Disease
| Gene | Disease | Cell/Tissue Type | Fold Change in Expression |
| PCYT2 | Breast Cancer (serum-deficient) | MCF-7 cells | 1.5 to 3-fold increase (mRNA) |
| PCYT2 | Colorectal Cancer | Tumor tissue | Downregulated |
| PCYT2 | Hepatocellular Carcinoma | HepG2 cells | Downregulated |
Experimental Protocols
Lipid Extraction: Bligh & Dyer Method
This protocol is a standard method for the total extraction of lipids from biological samples.[1][15]
Materials:
-
Chloroform (CHCl3)
-
Methanol (MeOH)
-
Deionized water (dH2O)
-
Phosphate-buffered saline (PBS)
-
Glass tubes with stoppers
-
Centrifuge
-
Pasteur pipettes
Procedure for Cell Culture (60 mm plate): [1]
-
Wash cells with cold PBS (3 ml/plate).
-
Add 3 ml of a MeOH:H2O solution (2:0.8 v/v) and scrape the cells into the buffer.
-
Transfer the cell suspension to a large glass tube.
-
Add 1 ml of CHCl3. Vortex for 30 seconds and allow the phases to separate. Centrifugation at low speed for 1 minute can aid separation.
-
Transfer the upper aqueous layer to a new glass tube. Add 1 ml of CHCl3 to this tube and re-extract by vortexing and phase separation.
-
Aspirate the top layer from the second extraction and combine the two lower CHCl3 phases.
-
Backwash the combined CHCl3 phase by adding 3 ml of the MeOH:H2O solution. Vortex for 30 seconds and allow the phases to separate.
-
Aspirate the top layer and transfer the bottom CHCl3 layer to a new glass tube.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a speed vacuum. Store the dried lipid extract under vacuum until analysis.
Quantification of Phosphatidylethanolamine by HPLC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of PE molecular species.[16][17][18]
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example): [18]
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size)
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid
-
Gradient:
-
0-1 min: 10% B
-
1-4 min: Linear gradient to 60% B
-
4-5 min: Hold at 60% B
-
5-7 min: Linear gradient to 100% B
-
7-8 min: Hold at 100% B
-
8-8.1 min: Return to 10% B
-
8.1-10.1 min: Re-equilibration at 10% B
-
-
Flow Rate: 0.25 mL/min
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive and/or Negative ESI
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor/Product Ion Pairs: Specific to the PE molecular species of interest (e.g., for PE(16:0/20:4), monitor the transition corresponding to the neutral loss of the phosphoethanolamine headgroup or the fragmentation to produce the fatty acyl anions).
-
Internal Standards: Use of a non-endogenous PE species (e.g., PE(17:0/17:0)) is crucial for accurate quantification.
Signaling Pathways and Workflows
This compound's Role in Apoptosis
This compound is implicated in the intrinsic apoptosis pathway. Exogenous PE can induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins, leading to a decrease in the mitochondrial membrane potential and subsequent activation of caspases.[7][15]
References
- 1. biochem.wustl.edu [biochem.wustl.edu]
- 2. WikiGenes - CEPT1 - choline/ethanolamine phosphotransferase 1 [wikigenes.org]
- 3. researchgate.net [researchgate.net]
- 4. WikiGenes - PCYT2 - phosphate cytidylyltransferase 2,... [wikigenes.org]
- 5. Phosphatidylethanolamine positively regulates autophagy and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Breast cancer cells adapt to metabolic stress by increasing ethanolamine phospholipid synthesis and CTP:ethanolaminephosphate cytidylyltransferase-Pcyt2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Phosphatidylethanolamine Biosynthesis in Mitochondria: PHOSPHATIDYLSERINE (PS) TRAFFICKING IS INDEPENDENT OF A PS DECARBOXYLASE AND INTERMEMBRANE SPACE PROTEINS UPS1P AND UPS2P - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. genecards.org [genecards.org]
- 11. Phosphatidylethanolamine positively regulates autophagy and longevity. | Sigma-Aldrich [sigmaaldrich.com]
- 12. Isoform-specific and Protein Kinase C-mediated Regulation of CTP:Phosphoethanolamine Cytidylyltransferase Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PCYT2 inhibits epithelial-mesenchymal transition in colorectal cancer by elevating YAP1 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tabaslab.com [tabaslab.com]
- 16. An LC/MS/MS method for measurement of N-modified phosphatidylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 18. A rapid and adaptable lipidomics method for quantitative UPLC-mass spectrometric analysis of phosphatidylethanolamine and phosphatidylcholine in vitro, and in cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Cephalin (Phosphatidylethanolamine) in the Early Stages of Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apoptosis, or programmed cell death, is a fundamental process characterized by a series of distinct biochemical and morphological changes. One of the earliest and most critical events is the loss of plasma membrane asymmetry. While the externalization of phosphatidylserine (B164497) (PS) is a well-established hallmark of apoptosis, emerging evidence highlights the concurrent and significant role of phosphatidylethanolamine (B1630911) (PE), historically known as cephalin. This technical guide provides an in-depth examination of PE's involvement in the initial phases of apoptosis, detailing the underlying molecular mechanisms, summarizing key quantitative data, presenting detailed experimental protocols for its detection, and illustrating the critical signaling pathways involved.
Introduction: Beyond Phosphatidylserine
In healthy cells, the plasma membrane exhibits a stark asymmetry in its phospholipid composition. Aminophospholipids, namely phosphatidylserine (PS) and phosphatidylethanolamine (PE), are actively sequestered in the inner (cytoplasmic) leaflet, while phosphatidylcholine (PC) and sphingomyelin (B164518) (SM) predominantly reside in the outer (exoplasmic) leaflet.[1][2] This arrangement is crucial for maintaining membrane integrity and function.
During the early stages of apoptosis, this asymmetry is rapidly dismantled.[3] This leads to the exposure of PE and PS on the cell surface, an event that occurs before the loss of membrane integrity.[4][5] The surface exposure of these aminophospholipids acts as a critical "eat-me" signal, flagging the apoptotic cell for recognition and engulfment by phagocytes, thus preventing an inflammatory response.[6][7] While PS has been the primary focus of apoptosis research, direct evidence confirms that PE is also exposed on the cell surface during these early stages, contributing to the total loss of aminophospholipid asymmetry.[4] This guide will focus on the mechanisms and implications of PE's crucial role in this process.
The Molecular Machinery of PE Externalization
The translocation of PE from the inner to the outer leaflet of the plasma membrane is not a passive process. It is tightly regulated by a coordinated interplay of three types of membrane transport proteins: flippases, floppases, and scramblases.
-
Flippases: These are ATP-dependent enzymes (P4-ATPases) responsible for transporting PE and PS from the outer to the inner leaflet, actively maintaining membrane asymmetry.[8][9] A key flippase involved is ATP11C.[10]
-
Floppases: These ATP-binding cassette (ABC) transporters move phospholipids (B1166683) in the opposite direction, from the inner to the outer leaflet.[11]
-
Scramblases: Unlike flippases and floppases, scramblases are ATP-independent and facilitate the bidirectional, non-specific movement of phospholipids, rapidly collapsing the membrane asymmetry when activated.[8][9] Key scramblases activated during apoptosis include members of the XKR family, such as Xkr8.[6][8]
During apoptosis, initiator caspases (e.g., Caspase-8) activate executioner caspases (e.g., Caspase-3).[12][13] These executioner caspases then orchestrate the disruption of membrane asymmetry through a two-pronged attack:
-
Inactivation of Flippases: Caspase-3 cleaves and inactivates flippases like ATP11C, halting the return of PE and PS to the inner leaflet.[8][10]
-
Activation of Scramblases: Concurrently, Caspase-3 cleaves and activates scramblases like Xkr8, which then rapidly randomize the distribution of phospholipids between the two leaflets.[6][8][11]
This dual mechanism ensures the robust and irreversible exposure of both PE and PS on the cell surface.
Signaling Pathway for PE Externalization
Regulatory and Signaling Roles of PE
Beyond being a passive marker, PE and its associated binding proteins play active roles in regulating apoptosis.
-
Phosphatidylethanolamine-Binding Proteins (PEBPs): This conserved family of proteins can modulate key signaling pathways. For example, human PEBP4 (hPEBP4) has been shown to confer resistance to TNF-α-induced apoptosis.[14] Upon stimulation, hPEBP4 can translocate to the cell membrane, where it inhibits the Raf-1/MEK/ERK pathway and prevents PE externalization.[14] Silencing hPEBP4 sensitizes cancer cells to apoptosis, suggesting it as a potential therapeutic target.[15]
-
Mitochondrial Dynamics: PE is a critical component of the mitochondrial inner membrane and is involved in mitochondrial function.[16] Exogenous PE has been shown to induce apoptosis by decreasing the mitochondrial membrane potential, down-regulating the anti-apoptotic protein Bcl-2, and up-regulating the pro-apoptotic protein Bax, leading to caspase-3 activation.[17][18]
Quantitative Data on PE's Role in Apoptosis
While the qualitative role of PE externalization is well-established, quantitative data remains an emerging area of research. Most studies focus on the pharmacological effects of exogenously applied PE rather than measuring the precise amount of endogenous PE translocated to the outer leaflet. The available data primarily demonstrate a dose-dependent effect of exogenous PE on apoptosis induction in cancer cell lines.
| Cell Line | PE Concentration | Observed Effect | Reference |
| HepG2 (Human Hepatoma) | 0.25 mmol/L | Significant decrease in mitochondrial membrane potential. | [17] |
| 0.5 mmol/L | Further decrease in mitochondrial potential; increased Bax expression. | [17] | |
| 1.0 mmol/L | Strong decrease in mitochondrial potential; increased caspase-3 expression. | [17] | |
| SMMC-7721 (Human Hepatoma) | 0.125 mM/l | Total apoptosis rate increased to ~25%. | [18][19] |
| 0.25 mM/l | Total apoptosis rate increased to ~35%. | [18][19] | |
| 0.5 mM/l | Total apoptosis rate increased to ~55%. | [18][19] | |
| 1.0 mM/l | Total apoptosis rate increased to ~77%. | [18][19] |
Experimental Protocols
Detecting PE on the surface of apoptotic cells is crucial for studying its function. Methodologies are adapted from the well-established protocols for PS detection, often using PE-specific binding agents.
Detection of Externalized PE via Flow Cytometry
This protocol describes the detection of externalized PE using a specific fluorescently-labeled binding probe, such as the PE-specific peptide Ro09-0198 or a labeled antibody, in conjunction with a viability dye like Propidium Iodide (PI) to distinguish apoptotic from necrotic cells.
Materials:
-
Cells of interest (suspension or adherent)
-
Apoptosis-inducing agent
-
Fluorescently-labeled PE-binding probe (e.g., FITC-Ro09-0198)
-
10x Binding Buffer (e.g., containing HEPES, NaCl, CaCl2)
-
Propidium Iodide (PI) solution (1 mg/mL stock)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus for the appropriate duration. Include an untreated control population.
-
Cell Harvesting:
-
Suspension Cells: Centrifuge at 300 x g for 5 minutes. Discard supernatant.
-
Adherent Cells: Gently detach cells using a non-enzymatic cell dissociation buffer. Centrifuge at 300 x g for 5 minutes. Discard supernatant.
-
-
Washing: Resuspend cell pellets in 1 mL of cold PBS and centrifuge again. Repeat this wash step.
-
Staining:
-
Prepare 1x Binding Buffer by diluting the 10x stock with distilled water.
-
Resuspend the cell pellet in 100 µL of 1x Binding Buffer.
-
Add 5 µL of the fluorescently-labeled PE-binding probe.
-
Add 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Live Cells: Negative for both PE probe and PI.
-
Early Apoptotic Cells: Positive for PE probe, negative for PI.
-
Late Apoptotic/Necrotic Cells: Positive for both PE probe and PI.
-
-
Experimental Workflow Diagram
Lipidomics Analysis of Apoptotic Cells
To obtain a comprehensive profile of lipid changes during apoptosis, including PE, mass spectrometry-based lipidomics is the method of choice.
Principle: This technique involves the extraction of total lipids from control and apoptotic cells, followed by separation using liquid chromatography (LC) and analysis by mass spectrometry (MS). This allows for the identification and quantification of hundreds of individual lipid species, providing a detailed snapshot of the cellular lipidome.
Abbreviated Protocol:
-
Sample Collection: Harvest at least 1x10^6 cells per sample (control and apoptotic) and wash with PBS. Immediately snap-freeze the cell pellets in liquid nitrogen to quench metabolic activity.
-
Lipid Extraction: Perform a biphasic solvent extraction, typically using a chloroform/methanol/water mixture (e.g., Bligh-Dyer or Folch method), to separate lipids from other cellular components.
-
LC-MS/MS Analysis:
-
Inject the lipid extract into a liquid chromatography system (e.g., UPLC) to separate lipid classes.
-
Eluted lipids are ionized (e.g., by electrospray ionization - ESI) and enter the mass spectrometer.
-
The instrument acquires mass spectra (MS1) to determine the mass-to-charge ratio of intact lipid molecules and fragmentation spectra (MS/MS or MS2) to identify the specific fatty acid chains and headgroups.[20]
-
-
Data Analysis: Use specialized software to identify and quantify lipid species by comparing experimental data to lipid databases. Perform statistical analysis to identify lipids that are significantly altered between control and apoptotic cells.
Conclusion and Future Directions
This compound, or phosphatidylethanolamine, is an integral player in the orchestration of early apoptosis. Its caspase-mediated externalization, in concert with phosphatidylserine, serves as a primary signal for the swift and silent removal of dying cells. Furthermore, PE and its associated binding proteins are emerging as active regulators of apoptotic signaling pathways.
For researchers and drug development professionals, understanding the mechanisms of PE translocation offers new avenues for investigation. The development of novel probes to specifically track PE externalization in real-time could provide deeper insights into the kinetics of apoptosis. Moreover, targeting the regulatory machinery, such as the PEBP family of proteins or the scramblases responsible for PE exposure, may represent novel therapeutic strategies for diseases characterized by dysregulated apoptosis, including cancer and autoimmune disorders. Future quantitative lipidomics studies will be invaluable in precisely defining the changes in PE composition and concentration, further elucidating its multifaceted role in programmed cell death.
References
- 1. Phospholipids: Key Players in Apoptosis and Immune Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Externalized phosphatidylinositides on apoptotic cells are eat-me signals recognized by CD14 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. Exposure of phosphatidylethanolamine on the surface of apoptotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphatidylethanolamine critically supports internalization of cell-penetrating protein C inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of flippases, scramblases, and transfer proteins in phosphatidylserine subcellular distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Flippases and scramblases in the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Of membranes and malaria: phospholipid asymmetry in Plasmodium falciparum-infected red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase-mediated cleavage of phospholipid flippase for apoptotic phosphatidylserine exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Caspase function in programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel human phosphatidylethanolamine-binding protein resists tumor necrosis factor alpha-induced apoptosis by inhibiting mitogen-activated protein kinase pathway activation and phosphatidylethanolamine externalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Overview of Phosphatidylethanolamine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 17. Exogenous phosphatidylethanolamine induces apoptosis of human hepatoma HepG2 cells via the bcl-2/bax pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Lipidomic Analyses Uncover Apoptotic and Inhibitory Effects of Pyrvinium Pamoate on Cholangiocarcinoma Cells via Mitochondrial Membrane Potential Dysfunction [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Thin-Layer Chromatography Separation of Cephalin and Other Phospholipids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thin-layer chromatography (TLC) is a widely utilized, simple, and cost-effective technique for the separation and identification of various lipid classes, including phospholipids (B1166683).[1][2] This method is particularly valuable for the qualitative and semi-quantitative analysis of phospholipid profiles in biological extracts. Cephalin, also known as phosphatidylethanolamine (B1630911) (PE), is a major phospholipid component of biological membranes, and its separation from other phospholipids such as phosphatidylcholine (PC), phosphatidylserine (B164497) (PS), and phosphatidylinositol (PI) is crucial for lipidomic studies.
These application notes provide detailed protocols for the separation of this compound and other phospholipids using one-dimensional TLC, including methods for sample preparation, chromatography, visualization, and quantification.
Data Presentation: Rf Values of Phospholipids
The retention factor (Rf), the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is a key parameter in TLC for identifying compounds. The following table summarizes the approximate Rf values for common phospholipids in different solvent systems. It is important to note that these values can be influenced by experimental conditions such as temperature, humidity, and the specific batch of TLC plates.[3]
| Phospholipid | Solvent System A (Chloroform:Methanol:Water, 65:25:4, v/v/v) | Solvent System B (Chloroform:Methanol:Ammonium Hydroxide, 65:25:4, v/v/v) | Solvent System C (Chloroform:Ethanol:Water:Triethylamine, 30:35:7:35, v/v/v/v) |
| This compound (PE) | ~ 0.55 | ~ 0.79 | Variable |
| Phosphatidylcholine (PC) | ~ 0.30 | ~ 0.34 | Variable |
| Phosphatidylserine (PS) | Co-migrates with PC/PI | ~ 0.12 | Variable |
| Phosphatidylinositol (PI) | Co-migrates with PC/PS | ~ 0.10 | Variable |
| Phosphatidic Acid (PA) | ~ 0.05 | ~ 0.55 | Variable |
| Cardiolipin (CL) | ~ 0.56 | ~ 0.67 | Variable |
| Phosphatidylglycerol (PG) | ~ 0.50 | ~ 0.60 | Variable |
| Sphingomyelin (SM) | ~ 0.04 | ~ 0.15 | Variable |
Note: Data compiled from multiple sources.[3] Absolute Rf values may vary.
Experimental Protocols
Materials and Reagents
-
TLC Plates: Silica (B1680970) gel 60 plates (e.g., Whatman K6).[4]
-
Solvents: Chloroform, Methanol, Water (deionized), Ammonium Hydroxide, Ethanol, Triethylamine, Acetic Acid (all analytical grade).
-
Visualization Reagents:
-
Iodine crystals
-
Ninhydrin (B49086) spray reagent (for aminophospholipids like PE)
-
Phosphorus-specific spray reagent (e.g., Molybdenum Blue)
-
-
Apparatus:
-
Glass TLC developing tanks with lids
-
Filter paper
-
Capillary tubes or micropipettes for sample application
-
Hot plate
-
Spray bottle for reagents
-
Fume hood
-
Protocol 1: General Separation of Phospholipids
This protocol is suitable for a general overview of the phospholipid composition.
1. TLC Plate Preparation:
- Line the inside of a TLC tank with filter paper.
- Add the developing solvent (e.g., Chloroform:Methanol:Water, 65:25:4, v/v/v) to a depth of about 1 cm.[4]
- Close the tank and allow the atmosphere to saturate for at least 30 minutes.
- Activate the silica gel plate by heating it on a hot plate at approximately 110°C for 30-60 minutes before use.[5]
2. Sample Application:
- Dissolve the lipid extract in a small volume of a suitable solvent (e.g., chloroform:methanol, 2:1, v/v). The concentration should be around 1-5 mg/mL.
- Using a capillary tube or micropipette, carefully spot the sample onto the TLC plate, about 1.5-2 cm from the bottom edge.[2] Keep the spot size as small as possible.
- Allow the solvent to evaporate completely between applications.
3. Chromatogram Development:
- Place the spotted TLC plate into the pre-saturated developing tank. Ensure the sample spots are above the solvent level.[4]
- Close the tank and allow the solvent to ascend the plate by capillary action.
- When the solvent front is approximately 1 cm from the top of the plate, remove the plate from the tank.[2]
- Immediately mark the solvent front with a pencil.
- Dry the plate in a fume hood.
4. Visualization:
- Iodine Vapor: Place the dried plate in a sealed tank containing a few crystals of iodine. The lipids will appear as yellow-brown spots.[6] Mark the spots with a pencil as they will fade over time.
- Ninhydrin Spray: To specifically detect this compound (PE) and other aminophospholipids, spray the plate with a ninhydrin solution. Heat the plate at 100-110°C for a few minutes. PE will appear as a characteristic purple-red spot.[4]
- Phosphorus Spray: To detect all phospholipids, use a phosphorus-specific spray. After spraying, heat the plate according to the reagent instructions. Phospholipids will appear as blue spots.[4]
Protocol 2: Enhanced Separation with Boric Acid Impregnation
This protocol improves the separation of certain phospholipids, particularly phosphatidylinositol and phosphatidylserine.
1. TLC Plate Preparation:
- Prepare a 1.8% (w/v) solution of boric acid in ethanol.[2]
- Completely immerse the TLC plate in the boric acid solution for about 2 minutes.[2]
- Remove the plate and allow the excess solution to drain.
- Dry the plate in an oven at 100°C for 30 minutes.
- Prepare the developing tank with the solvent system: Chloroform:Ethanol:Water:Triethylamine (30:35:7:35, v/v/v/v).[2]
2. Sample Application and Development:
- Follow steps 2 and 3 from Protocol 1.
3. Visualization:
- Follow step 4 from Protocol 1.
Diagrams
Experimental Workflow for TLC Separation of Phospholipids
Caption: Workflow for phospholipid separation by TLC.
Logical Relationship of Phospholipid Classes
References
- 1. Thin-Layer Chromatography of Phospholipids | Springer Nature Experiments [experiments.springernature.com]
- 2. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. scispace.com [scispace.com]
- 6. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
High-Performance Liquid Chromatography for the Analysis of Phosphatidylethanolamine Species: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylethanolamines (PEs) are a class of phospholipids (B1166683) that are major components of biological membranes and play crucial roles in various cellular processes, including membrane fusion, protein folding, and cell signaling. The diverse molecular species of PE, characterized by different fatty acyl chains at the sn-1 and sn-2 positions of the glycerol (B35011) backbone, contribute to the complexity of their biological functions. Accurate and robust analytical methods are therefore essential for elucidating the roles of specific PE species in health and disease. High-performance liquid chromatography (HPLC) coupled with various detection techniques has emerged as a powerful tool for the separation, identification, and quantification of PE molecular species. This document provides detailed application notes and protocols for the analysis of PE species by HPLC.
Experimental Workflow Overview
The general workflow for the HPLC analysis of phosphatidylethanolamine (B1630911) species involves several key steps, from sample preparation to data analysis. Each step is critical for achieving accurate and reproducible results.
Caption: General workflow for HPLC analysis of PE species.
Experimental Protocols
Protocol 1: Extraction of Phosphatidylethanolamine from Biological Samples
This protocol is a modified Bligh and Dyer method suitable for the extraction of total lipids, including PE, from plasma, tissues, or cultured cells.[1]
Materials:
-
Methanol
-
Deionized water
-
Homogenizer (for tissues)
-
Centrifuge
Procedure:
-
Sample Homogenization: For tissue samples, homogenize a known weight of tissue in a mixture of chloroform:methanol (1:2, v/v). For liquid samples like plasma or cell suspensions, add the sample directly to the solvent mixture. Use a ratio of 1 mL of sample to 3.75 mL of solvent mixture.
-
Phase Separation: Add 1.25 mL of chloroform and mix thoroughly. Then, add 1.25 mL of deionized water and vortex again to induce phase separation.
-
Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes to separate the layers.
-
Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
-
Drying: Dry the collected lipid extract under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for HPLC analysis (e.g., mobile phase starting conditions).
Protocol 2: Normal-Phase HPLC for PE Class Separation
This protocol is designed for the separation of phospholipid classes, including PE, using a normal-phase HPLC column. This method is particularly useful for isolating the PE fraction for further analysis or for quantifying total PE content.
Instrumentation and Columns:
-
HPLC system with a gradient pump and an autosampler
-
Detector: Evaporative Light Scattering Detector (ELSD) or UV detector (205-214 nm)
-
Column: Silica-based normal-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phases:
-
Mobile Phase A: Chloroform:Methanol:Ammonium Hydroxide (80:19.5:0.5, v/v/v)[1]
-
Mobile Phase B: Chloroform:Methanol:Water:Ammonium Hydroxide (60:34:5.5:0.5, v/v/v/v)[1]
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
|---|---|---|---|
| 0 | 100 | 0 | 1.0 |
| 22 | 0 | 100 | 1.0 |
| 27 | 100 | 0 | 1.0 |
ELSD Settings:
-
Nebulizer Temperature: 40°C[1]
-
Evaporator Temperature: 60°C
-
Gas Flow Rate: 1.5 L/min
Protocol 3: Reversed-Phase HPLC-MS/MS for PE Molecular Species Analysis
This protocol provides a high-resolution method for the separation and identification of individual PE molecular species using a reversed-phase column coupled to a tandem mass spectrometer.[2][3][4]
Instrumentation and Columns:
-
UHPLC or HPLC system
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
-
Column: C18 or C8 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)[3]
Mobile Phases:
-
Mobile Phase A: 10 mM Ammonium formate (B1220265) in Water:Methanol (50:50, v/v)
-
Mobile Phase B: 10 mM Ammonium formate in Methanol:Isopropanol (10:90, v/v)
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
|---|---|---|---|
| 0 | 70 | 30 | 0.3 |
| 2 | 70 | 30 | 0.3 |
| 15 | 0 | 100 | 0.3 |
| 25 | 0 | 100 | 0.3 |
| 25.1 | 70 | 30 | 0.3 |
| 30 | 70 | 30 | 0.3 |
Mass Spectrometry Parameters (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI), Negative Mode
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
-
MS1 Scan: Scan for precursor ions in a mass range appropriate for PE species (e.g., m/z 600-900).
-
MS2 Fragmentation: Perform product ion scans on selected precursor ions to identify the fatty acyl chains. Common neutral losses for PE include the loss of the ethanolamine (B43304) headgroup (141 Da).
Quantitative Data Summary
The following tables summarize representative quantitative data for the analysis of PE species.
Table 1: HPLC-MS/MS Parameters for Selected PE Species
| PE Species | Precursor Ion (m/z) [M-H]⁻ | Product Ions (m/z) |
| PE(34:1) | 714.5 | 281.3 (18:1), 255.3 (16:0) |
| PE(36:2) | 742.5 | 281.3 (18:1), 279.3 (18:2) |
| PE(38:4) | 766.5 | 303.2 (20:4), 281.3 (18:1) |
| PE(40:6) | 790.5 | 327.2 (22:6), 281.3 (18:1) |
Table 2: Major Phosphatidylethanolamine Species in Various Food Matrices.[2]
| Food Matrix | Major PE Molecular Species Identified |
| Soy | (C16:0-C18:2)PE, (C18:2-C18:2)PE, (C16:0-C18:1)PE |
| Egg Yolk | (C16:0-C18:1)PE, (C18:0-C18:1)PE, (C18:0-C18:2)PE, (C16:0-C18:2)PE |
| Ox Liver | (C18:0-C18:1)PE, (C18:0-C20:4)PE, (C18:0-C18:2)PE |
| Krill Oil | (C16:0(alkyl)-C22:6(acyl))plasmanylethanolamine (PakE), (C16:0-C22:6)PE, (C16:0-C20:5)PE |
Phosphatidylethanolamine Metabolism and Signaling
Phosphatidylethanolamine is not only a structural component of membranes but also a key player in several metabolic and signaling pathways. For instance, in the liver, PE can be methylated to form phosphatidylcholine (PC) by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT).[5] This pathway is crucial for maintaining the PC/PE ratio in membranes, which influences membrane fluidity and integrity.
Caption: PE to PC conversion via the PEMT pathway.
Conclusion
The methodologies presented in this application note provide a robust framework for the qualitative and quantitative analysis of phosphatidylethanolamine species. The choice of the specific protocol will depend on the research question, the sample matrix, and the available instrumentation. By employing these advanced HPLC techniques, researchers can gain deeper insights into the complex roles of PE in biological systems and their implications in drug development and disease pathology.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Determination of phosphatidylethanolamine molecular species in various food matrices by liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. A rapid and adaptable lipidomics method for quantitative UPLC-mass spectrometric analysis of phosphatidylethanolamine and phosphatidylcholine in vitro, and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
Application Note: Quantitative Analysis of Phosphatidylethanolamine (Cephalin) using Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphatidylethanolamine (B1630911) (PE), historically known as cephalin, is the second most abundant class of phospholipids (B1166683) in mammalian cell membranes, constituting 15-25% of the total lipid content.[1] Structurally, PE is a glycerophospholipid with a glycerol (B35011) backbone, two fatty acid chains, and a phosphorylethanolamine head group.[2] This amphipathic nature is crucial for maintaining membrane stability and fluidity.[2]
Beyond its structural role, PE is a key player in various cellular processes, including membrane fusion, cell division, and autophagy.[1][2] It serves as a lipid chaperone for folding membrane proteins and is a precursor to important signaling molecules.[1][2] Given its involvement in critical biological functions, the accurate quantification of PE species is vital for understanding disease pathogenesis, particularly in cancer, neurodegenerative disorders, and metabolic diseases, and for the development of novel therapeutics.[1]
Mass spectrometry (MS) has emerged as a powerful and indispensable tool in the field of lipidomics for the detailed characterization and quantification of lipids like PE.[2] Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer high sensitivity and specificity, enabling the precise measurement of individual PE molecular species from complex biological matrices.[3][4][5] This application note provides an overview of common MS-based techniques and detailed protocols for the quantification of phosphatidylethanolamine.
Mass Spectrometry Techniques for PE Quantification
Several mass spectrometry-based approaches can be employed for the quantitative analysis of PE. The choice of technique depends on the specific research question, desired level of detail, and sample throughput requirements.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used method for comprehensive PE analysis. It couples the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry.[5]
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is effective for separating lipid classes, while Reversed-Phase (RP) chromatography is preferred for resolving individual molecular species based on their fatty acyl chain length and unsaturation.[4][5]
-
Detection: Electrospray ionization (ESI) is typically used. PE species are often analyzed in negative ion mode, while their lysophosphatidylethanolamine (LPE) counterparts are detected in positive ion mode.[4] Quantification is commonly performed using Multiple Reaction Monitoring (MRM), which provides excellent specificity and sensitivity by monitoring unique precursor-to-product ion transitions for each analyte.[5]
-
-
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS: MALDI-TOF MS is a high-throughput technique that can be used for the rapid profiling of lipids.[6] While traditionally considered less quantitative than LC-MS, the incorporation of appropriate internal standards can allow for reliable relative and absolute quantification.[7][8] It is particularly useful for screening large numbers of samples and for imaging applications to determine the spatial distribution of PE in tissue sections.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is not used for the analysis of intact PE molecules due to their low volatility. However, GC-MS is a gold-standard method for analyzing the fatty acid composition of PE.[2] The protocol involves hydrolyzing the PE to release the fatty acids, which are then derivatized to make them volatile for GC analysis.[2]
Experimental Protocols
This section provides a detailed protocol for the quantification of PE molecular species in human plasma using a HILIC-LC-MS/MS method.
Protocol 1: HILIC-LC-MS/MS Quantification of PE in Human Plasma
This protocol is adapted from established lipidomics workflows for the targeted quantification of PE species.[4]
3.1. Materials and Reagents
-
Solvents: HPLC-grade or LC-MS grade methanol, acetonitrile, isopropanol, dichloromethane, and water.
-
Reagents: Ammonium formate, formic acid.
-
Standards: PE and LPE internal standards (e.g., PE(17:0/17:0), purchased from a reputable supplier) and calibration standards for the PE species of interest.
-
Biological Sample: Human plasma, stored at -80°C.
3.2. Sample Preparation: Protein Precipitation and Lipid Extraction Proper sample preparation is critical to remove interfering substances like proteins and salts and to efficiently extract lipids.[9]
-
Thaw frozen plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 25 µL of the internal standard working solution to each sample, quality control (QC), and calibration standard.
-
To precipitate proteins, add 400 µL of a cold (-20°C) solution of 0.5% formic acid in acetonitrile.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate at -20°C for 10 minutes to ensure complete protein precipitation.[4]
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[4]
-
Carefully transfer the supernatant containing the extracted lipids to a new tube or a 96-well plate.
-
Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 95:5 Acetonitrile:Water).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
3.3. LC-MS/MS Instrumentation and Conditions The following are typical starting conditions. Optimization may be required for specific instruments and applications.
| Parameter | Condition |
| HPLC System | UPLC/UHPLC System |
| Column | HILIC Column (e.g., Acquity UPLC BEH HILIC, 1.7 µm) |
| Mobile Phase A | Acetonitrile/Water (95:5) with 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile/Water (50:50) with 10 mM Ammonium Formate |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized for separation of lipid classes |
| Injection Volume | 2-10 µL |
| Column Temp. | 40°C |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Negative (for PE) and Positive (for LPE) |
| Source Temp. | 450°C |
| Ion Spray Voltage | -4.5 kV (Negative), +5.5 kV (Positive) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 1: Example LC-MS/MS Parameters for PE Analysis.
3.4. Data Analysis and Quantification
-
Data Acquisition: Acquire data using the instrument's software.
-
Peak Integration: Integrate the chromatographic peaks for each PE species and the internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.
-
Quantification: Determine the concentration of PE species in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
Quantitative data should be presented clearly to allow for easy interpretation and comparison.
Table 2: Example MRM Transitions for Selected PE Species (Negative Ion Mode)
| PE Species | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| PE(16:0/18:1) | 716.5 | 255.2 (FA 16:0) | -35 |
| PE(16:0/18:2) | 714.5 | 255.2 (FA 16:0) | -35 |
| PE(18:0/18:1) | 744.6 | 283.3 (FA 18:0) | -35 |
| PE(18:0/18:2) | 742.6 | 283.3 (FA 18:0) | -35 |
| PE(18:0/20:4) | 764.5 | 303.2 (FA 20:4) | -35 |
| PE(18:1/18:2) | 740.5 | 281.2 (FA 18:1) | -35 |
| Note: Product ions correspond to the fatty acyl (FA) chains. The neutral loss of 141 Da (phosphorylethanolamine head group) is also a common scan mode for identifying PE species.[10] |
Table 3: Major PE Molecular Species Identified in Various Food Matrices [11]
| Food Matrix | Major PE Molecular Species Identified |
| Soy | (C16:0-C18:2)PE, (C18:2-C18:2)PE, (C16:0-C18:1)PE |
| Egg Yolk | (C16:0-C18:1)PE, (C18:0-C18:1)PE, (C18:0-C18:2)PE |
| Ox Liver | (C18:0-C18:1)PE, (C18:0-C20:4)PE, (C18:0-C18:2)PE |
| Krill Oil | (C16:0-C22:6)PE, (C16:0-C20:5)PE, (C16:0(alkyl)-C22:6)plasmenylethanolamine |
Biological Context and Visualization
PE is not merely a structural lipid; it is also involved in critical cell signaling pathways, including apoptosis (programmed cell death). During apoptosis, PE can influence the permeability of the mitochondrial outer membrane, a key event in the cell death cascade.[2]
References
- 1. Phosphatidylethanolamine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Overview of Phosphatidylethanolamine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. A rapid and adaptable lipidomics method for quantitative UPLC-mass spectrometric analysis of phosphatidylethanolamine and phosphatidylcholine in vitro, and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. A single run LC-MS/MS method for phospholipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Practical quantitative biomedical applications of MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. lcms.cz [lcms.cz]
- 11. Determination of phosphatidylethanolamine molecular species in various food matrices by liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of Phosphatidylethanolamine in Cellular Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphatidylethanolamine (B1630911) (PE) is a key phospholipid component of cellular membranes, playing a crucial role in membrane structure and dynamics.[1] Its asymmetric distribution across the plasma membrane and its involvement in cellular processes such as membrane fusion, cell division, autophagy, and apoptosis make it a significant target for cellular imaging studies.[1][2] Fluorescent labeling of PE allows for the visualization of its localization, trafficking, and dynamic changes within live or fixed cells, providing valuable insights into various physiological and pathological conditions.
This document provides detailed application notes and protocols for the fluorescent labeling of PE in cellular imaging, focusing on three commonly used classes of fluorescent probes: NBD-PE, Rhodamine-PE, and BODIPY-PE.
Fluorescent Probes for Phosphatidylethanolamine Labeling
A variety of fluorescent dyes can be conjugated to PE for cellular imaging. The choice of the probe depends on the specific application, the imaging modality, and the desired photophysical properties. The most commonly used fluorescently labeled PE analogs include those with Nitrobenzoxadiazole (NBD), Rhodamine, and BODIPY dyes.
Data Presentation: Photophysical Properties of PE-Conjugated Fluorophores
The selection of an appropriate fluorescent probe is critical for successful imaging. The following table summarizes the key photophysical properties of commonly used PE-conjugated fluorophores.
| Fluorescent Probe | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Photostability |
| NBD-PE | ~463 | ~536 | ~22,000 | Moderate | Low |
| Rhodamine-PE | ~560 | ~580 | High | High[3][4] | High[5] |
| BODIPY-PE | ~505 | ~511 | High | High | Very High |
Note: The exact photophysical properties can vary depending on the specific lipid backbone of PE and the local environment.
Experimental Protocols
The following are detailed protocols for labeling cellular PE with NBD-PE, Rhodamine-PE, and BODIPY-PE.
Protocol 1: Labeling of Cellular PE with NBD-PE
NBD-PE is a widely used fluorescent lipid analog for studying lipid trafficking and membrane dynamics.[6]
Materials:
-
NBD-PE (e.g., 1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphoethanolamine)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Coverslips or glass-bottom dishes
-
Adherent cells of interest
-
4% Paraformaldehyde (PFA) in PBS (for fixed cell imaging)
-
Mounting medium
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of NBD-PE in anhydrous DMSO. Store the stock solution at -20°C, protected from light.
-
Cell Seeding: Seed adherent cells on sterile coverslips or in glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
Preparation of Labeling Solution: On the day of the experiment, dilute the NBD-PE stock solution in pre-warmed cell culture medium to a final concentration of 1-5 µM.[6]
-
Cell Labeling (Live Cells): a. Remove the culture medium from the cells and wash twice with warm PBS. b. Add the NBD-PE labeling solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator. c. Remove the labeling solution and wash the cells three times with warm PBS. d. Image the live cells immediately in PBS or fresh culture medium.
-
Cell Labeling (Fixed Cells): a. After labeling as described in step 4, wash the cells twice with PBS. b. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. Mount the coverslips onto glass slides using a suitable mounting medium. e. Image the fixed cells.
Imaging:
-
Use a fluorescence microscope equipped with a filter set appropriate for NBD fluorescence (Excitation: ~460 nm, Emission: ~540 nm).
-
For live-cell imaging, maintain the cells at 37°C and 5% CO₂ during observation.
Protocol 2: Labeling of Cellular PE with Rhodamine-PE
Rhodamine-PE is known for its high brightness and photostability, making it suitable for long-term imaging experiments.[5]
Materials:
-
Rhodamine-PE (e.g., Lissamine™ Rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine)
-
Ethanol (B145695) or DMSO, anhydrous
-
Cell culture medium
-
Coverslips or glass-bottom dishes
-
Adherent cells of interest
-
4% Paraformaldehyde (PFA) in PBS (for fixed cell imaging)
-
Mounting medium
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Rhodamine-PE in anhydrous ethanol or DMSO. Store at -20°C, protected from light.
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Preparation of Labeling Solution: Dilute the Rhodamine-PE stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µg/mL.
-
Cell Labeling (Live Cells): a. Wash cells with warm PBS. b. Incubate cells with the Rhodamine-PE labeling solution for 15-60 minutes at 37°C. c. Wash cells three times with warm PBS. d. Image live cells in fresh medium.
-
Cell Labeling (Fixed Cells): a. Following labeling, fix the cells with 4% PFA for 15 minutes. b. Wash three times with PBS. c. Mount and image.
Imaging:
-
Use a fluorescence microscope with a filter set for Rhodamine (Excitation: ~560 nm, Emission: ~580 nm).
-
Rhodamine dyes are generally photostable, allowing for extended imaging sessions.[5]
Protocol 3: Labeling of Cellular PE with BODIPY-PE
BODIPY-PE offers exceptional brightness and photostability, with narrow emission spectra that are beneficial for multicolor imaging.
Materials:
-
BODIPY-PE (e.g., BODIPY™ FL C5-HPC)
-
DMSO, anhydrous
-
Cell culture medium
-
Coverslips or glass-bottom dishes
-
Adherent cells of interest
-
4% Paraformaldehyde (PFA) in PBS (for fixed cell imaging)
-
Mounting medium
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of BODIPY-PE in anhydrous DMSO. Store at -20°C, protected from light.
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Preparation of Labeling Solution: Dilute the BODIPY-PE stock solution in pre-warmed cell culture medium to a final working concentration of 1-5 µM.
-
Cell Labeling (Live Cells): a. Wash cells with warm PBS. b. Incubate with the BODIPY-PE labeling solution for 15-30 minutes at 37°C.[] c. Wash cells three times with warm PBS. d. Image live cells in fresh medium.
-
Cell Labeling (Fixed Cells): a. After labeling, fix the cells with 4% PFA for 15 minutes.[] b. Wash three times with PBS. c. Mount and image.
Imaging:
-
Use a fluorescence microscope with a standard FITC/GFP filter set (Excitation: ~505 nm, Emission: ~511 nm).
-
BODIPY dyes are highly photostable, making them ideal for time-lapse and confocal microscopy.
Mandatory Visualizations
Experimental Workflow for Fluorescent Labeling of Phosphatidylethanolamine
Caption: General workflow for fluorescently labeling cellular phosphatidylethanolamine.
Signaling Pathway: Role of Phosphatidylethanolamine in Autophagy
Caption: The role of PE in the lipidation of LC3 during autophagosome formation.[8]
Signaling Pathway: Role of Phosphatidylethanolamine in Apoptosis
Caption: Exogenous PE-induced apoptosis via the Bcl-2/Bax signaling pathway.[2]
References
- 1. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]
- 2. Exogenous phosphatidylethanolamine induces apoptosis of human hepatoma HepG2 cells via the bcl-2/bax pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. omlc.org [omlc.org]
- 4. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gentle Rhodamines for Live-Cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 8. Autophagy Competes for a Common Phosphatidylethanolamine Pool with Major Cellular PE-Consuming Pathways in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Cephalin in Membrane Fusion: Application Notes and Protocols
Introduction
Cephalin, formally known as phosphatidylethanolamine (B1630911) (PE), is a ubiquitous phospholipid that plays a critical role in the structural integrity and dynamic processes of cellular membranes.[1][2][3] Constituting a significant fraction of the lipid bilayer, particularly in the inner leaflet of the plasma membrane, this compound's unique conical shape imparts negative curvature to the membrane, a biophysical property essential for membrane fusion events.[2][4] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the role of this compound in membrane fusion. The protocols outlined herein are foundational for in vitro reconstitution studies of processes such as synaptic vesicle fusion, viral entry, and intracellular trafficking.
Membrane fusion is a fundamental biological process that involves the merging of two distinct lipid bilayers.[5] In eukaryotic cells, this process is meticulously orchestrated by proteins, most notably the SNARE (soluble NSF attachment protein receptor) family, which drives the fusion of vesicles with their target membranes.[4][6][7] The lipid composition of the fusing membranes, however, is not merely a passive scaffold but an active participant in the fusion reaction. This compound, with its small headgroup and unsaturated acyl chains, is a key lipid that facilitates the formation of highly curved, non-lamellar intermediates, such as the stalk and fusion pore, which are critical transition states in the fusion pathway.[4][8]
Data Presentation: Quantitative Impact of this compound on Membrane Fusion
The following table summarizes quantitative data from studies investigating the effect of this compound (PE) on the efficiency and kinetics of membrane fusion. These studies typically employ model systems such as proteoliposomes reconstituted with SNARE proteins.
| Parameter Measured | Experimental Condition | Key Findings | Reference |
| Fusion Efficiency | SNARE-mediated fusion with varying PE distribution in the target membrane. | The highest fusion efficiency (41%) was observed when 25 mol % PE was present in the distal leaflet of the target membrane, mimicking the cytoplasmic face. Other distributions of PE, or its absence, resulted in decreased fusion efficiency (31-33%).[4] | [4] |
| Fusion Pore Lifetime | SNARE-mediated fusion with varying PE distribution in the target membrane. | The presence of PE in the distal leaflet resulted in an extended fusion pore lifetime of 0.7 seconds. When PE was symmetrically distributed or absent, the pore lifetime was altered to 0.3 seconds and 0.9 seconds, respectively.[4] | [4] |
| Rate of Membrane Fusion | Stopped-flow kinetic analysis of vesicles containing plasmenylethanolamine (a PE analog). | Vesicles containing 16:0/18:1 plasmenylethanolamine exhibited a three-fold greater rate of membrane fusion compared to those with 16:0/18:1 phosphatidylethanolamine.[5] Vesicles with plasmenylethanolamine showed a six-fold increase in fusion compared to those with phosphatidylethanolamine.[5] | [5] |
| Content Release Rate | SNARE-mediated fusion with varying PE distribution in the target membrane. | A characteristic content release rate of (0.7 s)⁻¹ was observed with PE in the distal leaflet. In the absence of PE, the rate was slower at (1.5 s)⁻¹.[4] | [4] |
Experimental Protocols
Detailed methodologies for key experiments to elucidate the role of this compound in membrane fusion are provided below. These protocols are based on widely used fluorescence-based assays that monitor the mixing of lipids and aqueous content of vesicle populations.
Protocol 1: Lipid Mixing Assay (Fluorescence De-quenching)
This assay monitors the dilution of fluorescently labeled lipids from a labeled vesicle population into an unlabeled population upon fusion. A common method utilizes a FRET (Förster Resonance Energy Transfer) pair of lipid probes, such as NBD-PE (donor) and Rhodamine-PE (acceptor), or a self-quenching dye like octadecyl-rhodamine B chloride (R18).[9][10]
Materials:
-
Lipids:
-
Phosphatidylcholine (PC)
-
Phosphatidylserine (PS)
-
This compound (Phosphatidylethanolamine - PE)
-
Cholesterol
-
N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-phosphatidylethanolamine (NBD-PE)
-
Lissamine Rhodamine B-phosphatidylethanolamine (Rh-PE)
-
-
Buffer: HEPES buffer (25 mM HEPES, 100 mM KCl, pH 7.4)
-
Detergent: n-Octyl-β-D-glucopyranoside (octylglucoside) or Triton X-100
-
Size-Exclusion Chromatography Column: (e.g., Sepharose CL-4B)
-
Fluorometer
Procedure:
-
Liposome (B1194612) Preparation:
-
Labeled Vesicles: Prepare a lipid mixture in chloroform (B151607) containing PC, PS, and the desired mole percentage of this compound, along with 1.5 mol% each of NBD-PE and Rh-PE.
-
Unlabeled Vesicles: Prepare a separate lipid mixture with the same PC, PS, and this compound composition but without the fluorescent probes.
-
Dry the lipid mixtures under a stream of nitrogen gas and then under vacuum for at least 2 hours to form a thin lipid film.
-
Hydrate the lipid films in HEPES buffer to a final lipid concentration of 10 mM.
-
Subject the lipid suspensions to five freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Extrude the liposomes through polycarbonate filters with a 100 nm pore size to create unilamellar vesicles of a defined size.
-
-
Protein Reconstitution (for SNARE-mediated fusion):
-
Solubilize the purified SNARE proteins (e.g., v-SNAREs in one vesicle population and t-SNAREs in another) with a detergent like octylglucoside.
-
Mix the solubilized proteins with the prepared liposomes.
-
Remove the detergent by dialysis against detergent-free buffer or by using adsorbent beads. This will result in the incorporation of the proteins into the liposome membranes.
-
-
Fusion Assay:
-
In a fluorometer cuvette, mix the labeled proteoliposomes with a 9-fold excess of unlabeled proteoliposomes in HEPES buffer.
-
Monitor the fluorescence of NBD-PE at an excitation wavelength of 465 nm and an emission wavelength of 530 nm over time.
-
Initiate the fusion reaction by adding the appropriate trigger (e.g., Ca²⁺ for synaptotagmin-mediated fusion).
-
After the reaction reaches a plateau, add a small amount of Triton X-100 to completely disrupt the vesicles and achieve maximal de-quenching (100% lipid mixing).
-
The percentage of lipid mixing is calculated as: % Lipid Mixing = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_max is the maximum fluorescence after adding detergent.
-
Protocol 2: Content Mixing Assay (Aqueous Content Intermixing)
This assay confirms complete fusion by monitoring the mixing of the aqueous contents of two vesicle populations. A common method involves encapsulating a fluorophore and a quencher in separate vesicle populations.[11][12]
Materials:
-
Lipids: As described in Protocol 1.
-
Aqueous Probes:
-
8-aminonaphthalene-1,3,6-trisulfonic acid, disodium (B8443419) salt (ANTS)
-
p-xylene-bis-pyridinium bromide (DPX)
-
-
Buffer: HEPES buffer (25 mM HEPES, 100 mM KCl, pH 7.4)
-
Size-Exclusion Chromatography Column: (e.g., Sephadex G-75)
Procedure:
-
Liposome Preparation:
-
ANTS Vesicles: Prepare one population of vesicles (e.g., containing v-SNAREs) by hydrating the lipid film with a solution of 25 mM ANTS in 40 mM NaCl.
-
DPX Vesicles: Prepare the second vesicle population (e.g., containing t-SNAREs) by hydrating the lipid film with a solution of 90 mM DPX.
-
After extrusion, remove the unencapsulated ANTS and DPX by passing the vesicle preparations through a size-exclusion chromatography column.
-
-
Fusion Assay:
-
In a fluorometer cuvette, mix the ANTS-containing vesicles with the DPX-containing vesicles.
-
Monitor the fluorescence of ANTS at an excitation wavelength of 355 nm and an emission wavelength of 520 nm.
-
Initiate the fusion reaction (e.g., by adding Ca²⁺).
-
Upon fusion, ANTS and DPX will mix, resulting in the quenching of ANTS fluorescence.
-
The extent of content mixing is determined by the decrease in fluorescence intensity.
-
Visualizations
SNARE-Mediated Membrane Fusion Pathway
The following diagram illustrates the key stages of SNARE-mediated membrane fusion, a process in which this compound plays a crucial role in facilitating membrane curvature changes.
Caption: SNARE-mediated membrane fusion pathway.
Experimental Workflow for Membrane Fusion Assays
This diagram outlines the general workflow for conducting in vitro membrane fusion assays to study the effects of lipids like this compound.
Caption: Workflow for in vitro membrane fusion assays.
Conclusion
The protocols and data presented underscore the significant role of this compound in membrane fusion. Its ability to promote negative membrane curvature is a key determinant of fusion efficiency and kinetics. The detailed assays provided here offer a robust framework for researchers to quantitatively assess the impact of this compound and other lipids on membrane fusion processes. Understanding these lipid-protein interactions is crucial for elucidating the mechanisms of fundamental cellular events and for the development of therapeutic strategies targeting diseases where membrane fusion is dysregulated.
References
- 1. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]
- 2. Overview of Phosphatidylethanolamine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]
- 4. Asymmetric Phosphatidylethanolamine Distribution Controls Fusion Pore Lifetime and Probability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasmenylethanolamine facilitates rapid membrane fusion — MED-LIFE DISCOVERIES [med-life.ca]
- 6. Frontiers | The Multifaceted Role of SNARE Proteins in Membrane Fusion [frontiersin.org]
- 7. discover.library.noaa.gov [discover.library.noaa.gov]
- 8. Effect of Phosphatidylethanolamine and Oleic Acid on Membrane Fusion: Phosphatidylethanolamine Circumvents the Classical Stalk Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A lipid mixing assay to accurately quantify the fusion of outer membrane vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Assays of Volume Change, Membrane Fusion and Membrane Permeability—Note 14.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. researchgate.net [researchgate.net]
Application Note: Investigating Cephalin-Protein Interactions Using Surface Plasmon Resonance
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cephalins, a class of phospholipids (B1166683) including phosphatidylethanolamine (B1630911) (PE) and phosphatidylserine (B164497) (PS), are integral components of cellular membranes and play critical roles in various biological processes.[1] Phosphatidylserine, for instance, is typically confined to the inner leaflet of the plasma membrane in healthy cells but is externalized during apoptosis, serving as an "eat-me" signal for phagocytes.[1][2][3] This translocation is a key event in programmed cell death and immune response.[4] The interactions between cephalins and proteins are fundamental to cell signaling, blood coagulation, and membrane trafficking.[1][5]
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions.[5][6][7] It allows for the quantitative determination of binding affinity and kinetics by measuring changes in the refractive index on a sensor surface as an analyte flows over an immobilized ligand.[6][7][8] This application note provides a detailed protocol for utilizing SPR to investigate the interactions between cephalin-containing lipid vesicles and proteins, using the well-characterized interaction between Phosphatidylserine (PS) and Annexin V as a model system.
Application Example: Annexin V Binding to Phosphatidylserine
Annexin V is a 35-36 kDa protein that binds with high affinity to PS in a calcium-dependent manner.[3][4] This interaction is a hallmark of early apoptosis.[9] SPR can be used to quantify the kinetic parameters (association rate constant, ka, and dissociation rate constant, kd) and the equilibrium dissociation constant (KD) of this interaction.
Quantitative Data Summary
The following table summarizes representative kinetic data for protein-lipid interactions studied by SPR. These values illustrate the typical range of affinities and rates observed in such systems.
| Interacting Protein | Lipid Composition | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (M) |
| Annexin V | 100% Soya Bean Liposomes | Not Reported | Not Reported | Not Reported |
| Protein Kinase C | PS/Detergent Micelles | Not Reported | Not Reported | Cooperatively regulated |
| Peripheral Protein | Phospholipid #1 | 1100 | 9.24 x 10⁻⁴ | 8.4 x 10⁻⁷ |
| Jacalin | Galactose Surface | 2.2 x 10⁷ (KADS) | Not Reported | 1.6 x 10⁻⁵ |
| Concanavalin A | Mannose Surface | 5.6 x 10⁶ (KADS) | Not Reported | 2.0 x 10⁻⁴ |
Note: Data is compiled from various sources for illustrative purposes. KADS refers to the adsorption coefficient. The Annexin V study demonstrated binding but did not report kinetic constants.[10] The Protein Kinase C interaction with PS is noted as cooperative.[11]
Detailed Experimental Protocols
Protocol 1: Preparation of this compound-Containing Small Unilamellar Vesicles (SUVs)
This protocol describes the formation of small unilamellar vesicles (SUVs) of approximately 100 nm, suitable for immobilization on an SPR sensor chip.[12]
Materials:
-
Phospholipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) and 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)) from a supplier like Avanti Polar Lipids.
-
Vesicle reconstitution buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4).[13]
-
Mini-extruder with polycarbonate membranes (100 nm pore size).[12][13]
-
Nitrogen or argon gas source.[12]
-
Vacuum desiccator.[14]
Procedure:
-
Lipid Film Formation: In a clean glass vial, mix the desired lipids (e.g., a 3:1 molar ratio of DOPC to DOPS) dissolved in chloroform.[12][13]
-
Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the vial.[12]
-
Vacuum Drying: Place the vial in a vacuum desiccator for at least 2 hours (or overnight) to remove any residual solvent.[13][14]
-
Hydration: Rehydrate the lipid film with the reconstitution buffer to a final lipid concentration of 5-10 mg/mL.[12] Vortex the mixture to create multilamellar vesicles (MLVs).
-
Extrusion: Assemble the mini-extruder with two 100 nm polycarbonate membranes.[13] Pass the MLV suspension through the extruder 21-41 times to form uniform SUVs.[6] The solution should turn from opaque to transparent.[13]
-
Storage: Store the prepared vesicles at 4°C. Use within a few days for best results.
Protocol 2: SPR Analysis of this compound-Protein Interaction
This protocol outlines the general procedure for analyzing the binding of a protein analyte to immobilized this compound vesicles using an SPR instrument (e.g., a Biacore system).[5][15]
Materials:
-
SPR Instrument and control software.
-
Prepared this compound-containing SUVs.
-
Purified protein analyte (e.g., Annexin V) in running buffer.
-
Running Buffer (e.g., HBS-EP buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4). For Annexin V, supplement with CaCl₂.
-
Regeneration Solution (e.g., 50 mM NaOH).[6]
Procedure:
-
System Preparation: Prime the SPR system with running buffer until a stable baseline is achieved.
-
Vesicle Immobilization:
-
Perform a cleaning injection with the regeneration solution (e.g., 50 mM NaOH) to prepare the L1 chip surface.[6]
-
Inject the prepared SUV solution (e.g., 0.5 mg/mL in running buffer) over the sensor surface at a low flow rate (e.g., 5 µL/min). The lipophilic groups on the L1 chip will capture the vesicles, forming a lipid bilayer.[12][15]
-
Aim for an immobilization level of 5,000 - 7,000 Response Units (RU).
-
Inject a wash solution (e.g., 100 mM NaOH) to remove any loosely bound or unstable vesicles and stabilize the surface.
-
-
Interaction Analysis (Kinetics):
-
Prepare a series of dilutions of the protein analyte in running buffer (e.g., a five-point concentration series from 50 nM to 800 nM). Include a zero-concentration (buffer only) sample for double referencing.
-
Inject the protein solutions over the immobilized vesicle surface, typically for 120-180 seconds (association phase) at a high flow rate (e.g., 30 µL/min) to minimize mass transport effects.
-
Allow the buffer to flow for 300-600 seconds to monitor the dissociation phase.
-
-
Surface Regeneration: Inject the regeneration solution (e.g., 50 mM NaOH) to remove the bound protein analyte from the vesicle surface.[6] Confirm that the baseline returns to its initial level before the next injection.
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized vesicles) and the buffer-only injection to correct for bulk refractive index changes and instrument drift.
-
Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine ka, kd, and calculate KD (kd/ka).[16]
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in an SPR-based investigation of this compound-protein interactions.
Caption: Workflow for SPR analysis of this compound-protein binding.
Signaling Pathway Example
This diagram shows the role of phosphatidylserine (PS) externalization in apoptosis and its recognition by Annexin V.
Caption: PS externalization in apoptosis and Annexin V recognition.
References
- 1. Efficient Identification of Phosphatidylserine-Binding Proteins by ORF Phage Display - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Annexin V Binding Assays - Apoptosis - Cell Culture & Cell based assays - Products [labomics.com]
- 4. Annexin V, the regulator of phosphatidylserine-catalyzed inflammation and coagulation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bot Verification [molecular-interactions.si]
- 6. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Protein Interactions by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sonybiotechnology.com [sonybiotechnology.com]
- 10. researchgate.net [researchgate.net]
- 11. Interaction of protein kinase C with phosphatidylserine. 1. Cooperativity in lipid binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of small unilamellar vesicles – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 14. Liposome Preparation - Hancock Lab [cmdr.ubc.ca]
- 15. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes | Springer Nature Experiments [experiments.springernature.com]
- 16. nicoyalife.com [nicoyalife.com]
Application Notes and Protocols: The Role of Cephalin in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalin, chemically known as phosphatidylethanolamine (B1630911) (PE), is a crucial phospholipid that constitutes a significant portion of neuronal membranes.[1] In the complex landscape of the nervous system, the composition and biophysical properties of these membranes are paramount for proper neuronal function, including signal transduction, neurotransmitter release, and the maintenance of structural integrity. This document provides detailed application notes and experimental protocols for studying the role of this compound in neuronal membranes, aimed at researchers, scientists, and drug development professionals.
This compound is particularly abundant in the nervous tissue, making up approximately 45% of all phospholipids (B1166683) in the white matter of the brain, nerves, and spinal cord.[1] Its unique conical shape, owing to its smaller headgroup compared to its acyl chains, imparts a negative curvature to lipid bilayers. This property is fundamental to various cellular processes that require membrane bending and fusion, such as synaptic vesicle exocytosis and endocytosis.[2] Furthermore, this compound plays a significant role in modulating membrane fluidity and serves as a docking site for various proteins involved in signaling cascades. Dysregulation of this compound metabolism has been implicated in several neurodegenerative diseases, highlighting its importance in neuronal health and disease.
Key Applications of this compound in Neuroscience Research
-
Investigating Neuronal Membrane Fusion: The inherent negative curvature induced by this compound is critical for the formation of fusion pores during neurotransmitter release. Studying this compound's role in model membranes can elucidate the mechanics of synaptic vesicle fusion.
-
Modulating Membrane Fluidity and Protein Function: The concentration and acyl chain composition of this compound influence the fluidity of neuronal membranes, which in turn affects the function of embedded ion channels, receptors, and enzymes.
-
Modeling Neurodegenerative Diseases: Alterations in this compound levels and distribution are observed in neurodegenerative conditions. In vitro models incorporating varied this compound concentrations can be used to study disease mechanisms and screen potential therapeutics.
-
Drug Delivery to the Central Nervous System: Liposomes and other nanoparticle delivery systems can be formulated with this compound to mimic neuronal membranes, potentially enhancing their ability to cross the blood-brain barrier and target neuronal cells.
Quantitative Data on this compound in Neuronal Membranes
The concentration of this compound varies across different neuronal membrane compartments, reflecting its diverse functional roles.
| Membrane Type | Organism/Tissue | Phospholipid Composition (% of total phospholipids) | This compound (PE) % of Total Lipids | Reference |
| Nervous Tissue (General) | Human | ~45% | Not specified | [1] |
| Synaptic Vesicles | Rat | Not specified | 20% | [2] |
| Myelin (White Matter) | Human/Bovine | Plasmalogens (mostly PE) >30% | Not specified | [3] |
| Spinal Cord Myelin | Mouse | Enriched in PE compared to brain | Not specified | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Liposomes
This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound, which can be used as a model system for neuronal membranes.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in chloroform (B151607)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE/Cephalin) in chloroform
-
Cholesterol in chloroform
-
Glass vials
-
Argon or Nitrogen gas source
-
Rotary evaporator or vacuum desiccator
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Lipid Mixture Preparation: In a clean glass vial, combine the desired molar ratios of DOPC, DOPE (this compound), and cholesterol dissolved in chloroform. A common composition to mimic synaptic vesicles is a 40:25:25:10 molar ratio of cholesterol/PC/PE/PS.
-
Solvent Evaporation: Evaporate the chloroform under a gentle stream of argon or nitrogen gas to form a thin lipid film on the bottom of the vial. To ensure complete removal of the solvent, place the vial in a vacuum desiccator for at least 2 hours.
-
Hydration: Add the desired volume of PBS to the lipid film to achieve the final desired lipid concentration (e.g., 1-10 mg/mL). Vortex the mixture vigorously for 5-10 minutes to hydrate (B1144303) the lipid film, resulting in a milky suspension of multilamellar vesicles (MLVs).
-
Extrusion: a. Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. b. Transfer the MLV suspension into one of the extruder's syringes. c. Pass the lipid suspension through the membrane back and forth at least 11 times. This process will generate a clear to slightly opalescent suspension of SUVs.
-
Storage: Store the prepared liposomes at 4°C. For long-term storage, they can be stored under argon to prevent lipid oxidation.
Workflow for Liposome Preparation:
Caption: Workflow for preparing this compound-containing small unilamellar vesicles.
Protocol 2: In Vitro SNARE-Mediated Membrane Fusion Assay
This protocol utilizes the this compound-containing liposomes prepared in Protocol 1 to study their role in SNARE-mediated membrane fusion, a key process in neurotransmitter release. This assay is based on fluorescence resonance energy transfer (FRET).
Materials:
-
v-SNARE (e.g., VAMP2/Synaptobrevin-2) reconstituted in this compound-containing liposomes (v-liposomes) labeled with a FRET donor (e.g., NBD-PE).
-
t-SNAREs (e.g., Syntaxin-1A and SNAP-25) reconstituted in this compound-containing liposomes (t-liposomes) labeled with a FRET acceptor (e.g., Rhodamine-PE).
-
Fluorometer with temperature control.
-
HEPES buffer (25 mM HEPES, 100 mM KCl, pH 7.4).
Procedure:
-
Liposome Preparation: Prepare v-liposomes and t-liposomes as described in Protocol 1, incorporating the respective SNARE proteins and fluorescent labels during the lipid mixture preparation step.
-
Assay Setup: a. In a fluorometer cuvette, add the t-liposomes to the HEPES buffer. b. Place the cuvette in the fluorometer and allow it to equilibrate to 37°C. c. Record the baseline fluorescence of the FRET acceptor.
-
Initiation of Fusion: a. Inject the v-liposomes into the cuvette containing the t-liposomes. b. Immediately start recording the fluorescence intensity of the FRET acceptor over time.
-
Data Analysis: a. An increase in the acceptor fluorescence intensity indicates lipid mixing and, therefore, membrane fusion. b. The initial rate of fluorescence increase can be used to quantify the fusion kinetics. c. To determine the maximum fluorescence (100% fusion), add a detergent (e.g., Triton X-100) at the end of the experiment to completely disrupt the liposomes and allow for maximum FRET. d. Normalize the fusion data as a percentage of the maximum fluorescence.
SNARE-Mediated Fusion Pathway with this compound:
Caption: Role of this compound in SNARE-mediated synaptic vesicle fusion.
Protocol 3: Measuring Neuronal Membrane Fluidity
This protocol describes the use of the fluorescent probe Laurdan to measure membrane fluidity in cultured neurons, which can be modulated by the this compound content.
Materials:
-
Cultured neurons on glass-bottom dishes.
-
Laurdan stock solution (1 mM in DMSO).
-
HEPES-buffered saline (HBS).
-
Two-photon or confocal microscope with spectral imaging capabilities.
Procedure:
-
Cell Labeling: a. Wash the cultured neurons twice with pre-warmed HBS. b. Incubate the cells with 5 µM Laurdan in HBS for 30 minutes at 37°C. c. Wash the cells three times with HBS to remove excess probe.
-
Microscopy: a. Mount the dish on the microscope stage. b. Excite the Laurdan-labeled cells at approximately 405 nm. c. Acquire images in two emission channels simultaneously: one for the ordered lipid phase (e.g., 430-460 nm) and one for the disordered lipid phase (e.g., 470-510 nm).
-
Data Analysis (Generalized Polarization - GP): a. For each pixel in the image, calculate the GP value using the following formula: GP = (I_ordered - I_disordered) / (I_ordered + I_disordered) where I_ordered and I_disordered are the fluorescence intensities in the ordered and disordered channels, respectively. b. GP values range from +1 (highly ordered/rigid membrane) to -1 (highly disordered/fluid membrane). c. Generate a GP map of the neuron to visualize regional differences in membrane fluidity.
Logical Flow for Membrane Fluidity Measurement:
Caption: Experimental workflow for measuring neuronal membrane fluidity using Laurdan.
Conclusion
This compound is a multifaceted phospholipid that is indispensable for a wide range of functions in the nervous system. The protocols and data presented here provide a framework for researchers to investigate the intricate roles of this compound in neuronal membrane biology. By employing these methods, scientists can gain deeper insights into the mechanisms underlying neuronal communication and potentially identify novel therapeutic targets for neurological disorders.
References
- 1. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Phosphatidylethanolamine homeostasis under conditions of impaired CDP-ethanolamine pathway or phosphatidylserine decarboxylation [frontiersin.org]
- 3. Myelin lipid metabolism and its role in myelination and myelin maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myelin Lipid Composition in the Central Nervous System Is Regionally Distinct and Requires Mechanistic Target of Rapamycin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: ELISA-Based Methods for Detecting Anti-Cephalin Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalin, an archaic term for a class of phospholipids (B1166683), primarily consists of phosphatidylethanolamine (B1630911) (PE) and phosphatidylserine (B164497) (PS). Autoantibodies directed against these phospholipids, broadly termed anti-cephalin or antiphospholipid antibodies (aPL), are significant in the diagnosis and monitoring of autoimmune diseases, most notably Antiphospholipid Syndrome (APS).[1][2] APS is an autoimmune disorder characterized by recurrent vascular thrombosis and pregnancy-related complications.[1]
The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and robust plate-based technique used for the detection and quantification of these autoantibodies.[3][4] This document provides a detailed protocol for a standard indirect ELISA designed to detect IgG and IgM isotypes of anti-cephalin antibodies in human serum or plasma.
Principle of the Assay
The indirect ELISA is a highly effective method for detecting specific antibodies in a sample. The assay relies on the specific interaction between antibodies and antigens immobilized on a solid surface.[4]
The process involves the following key stages:
-
Antigen Coating: A purified mixture of this compound (or specific phospholipids like PS and PE) is immobilized onto the wells of a 96-well microplate.
-
Sample Incubation: The patient's serum or plasma, diluted in a blocking buffer, is added to the coated wells. If anti-cephalin antibodies are present, they will bind specifically to the immobilized antigen.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., anti-human IgG or IgM conjugated to Horseradish Peroxidase - HRP) is added. This secondary antibody binds to the Fc region of the patient's antibodies that are now attached to the antigen.
-
Substrate Reaction: A chromogenic substrate (like TMB) is added, which is converted by the enzyme on the secondary antibody into a colored product.
-
Detection: The intensity of the color, which is directly proportional to the amount of anti-cephalin antibody in the sample, is measured using a microplate reader at a specific wavelength.[4]
Figure 1. Principle of the Indirect ELISA for Anti-Cephalin Antibody Detection.
Materials and Reagents
-
Microplates: 96-well, high-binding hydrophobic polystyrene plates suitable for lipid binding.[5][6]
-
Antigen: Purified this compound or a mixture of phosphatidylserine (PS) and phosphatidylethanolamine (PE).
-
Patient Samples: Serum or platelet-poor plasma.[7]
-
Controls: Positive and Negative control sera.
-
Calibrators: A set of calibrators with known antibody concentrations (for quantitative assays).[8]
-
Secondary Antibodies: HRP-conjugated anti-human IgG (gamma-chain specific) and anti-human IgM (mu-chain specific).
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.[9][10]
-
Sample/Blocking Diluent: PBS containing 1% Bovine Serum Albumin (BSA).[10]
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution.[9][11]
-
Stop Solution: 2 M Sulfuric Acid (H₂SO₄).[9]
-
Equipment: Microplate reader (450 nm), precision pipettes, centrifuge, incubator.
Experimental Protocols
-
Wash Buffer (1X): Dilute concentrated wash buffer (10X or 20X) with deionized water to the final volume. For example, dilute 50 mL of 20X buffer with 950 mL of water to make 1 L.[12]
-
Antigen Coating Solution: Dilute the this compound antigen stock to a final concentration of 5-10 µg/mL in Coating Buffer. The optimal concentration should be determined empirically.
-
Sample and Control Dilution: Dilute patient samples, positive controls, and negative controls 1:101 in Sample/Blocking Diluent (e.g., 10 µL of sample into 1 mL of diluent).[11]
-
Secondary Antibody Solution: Dilute the HRP-conjugated secondary antibodies in Sample/Blocking Diluent according to the manufacturer's instructions (a common starting dilution is 1:5,000 to 1:10,000).
The following diagram outlines the key steps in the assay procedure.
Figure 2. Detailed step-by-step workflow for the anti-cephalin antibody ELISA.
-
Antigen Coating: Pipette 100 µL of the prepared antigen coating solution into each well. Cover the plate and incubate overnight at 4°C.[9][10]
-
Washing: Aspirate the coating solution and wash the plate three times with 300 µL of 1X Wash Buffer per well. After the final wash, invert the plate and blot it firmly on absorbent paper to remove residual buffer.
-
Blocking: Add 200 µL of Sample/Blocking Diluent to each well to block non-specific binding sites. Cover and incubate for 1 hour at room temperature (RT).[10]
-
Washing: Repeat the wash step as described in step 2.
-
Sample Incubation: Add 100 µL of the diluted patient samples, controls, and calibrators to their assigned wells. Cover the plate and incubate for 60-90 minutes at RT.[10][11]
-
Washing: Repeat the wash step as described in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Cover and incubate for 30-60 minutes at RT.[9][11]
-
Washing: Aspirate the secondary antibody solution and wash the plate five times with 300 µL of 1X Wash Buffer per well. Ensure a soak time of at least 30 seconds for each wash.[13]
-
Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate for 15-20 minutes at RT, protected from light. A blue color will develop in positive wells.[11]
-
Stop Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow. Gently tap the plate to ensure thorough mixing.[11]
-
Read Absorbance: Read the optical density (OD) of each well within 15 minutes using a microplate reader set to 450 nm.[13]
Data Presentation and Analysis
Results can be interpreted qualitatively, semi-quantitatively, or quantitatively.
-
Qualitative: The OD of the sample is compared to the OD of the negative and positive controls.
-
Semi-Quantitative: A cut-off value is determined from the negative control (e.g., Mean OD of Negative Control + 3 Standard Deviations). Samples above this value are considered positive.
-
Quantitative: A standard curve is generated by plotting the OD values of the calibrators against their known concentrations. The concentration of anti-cephalin antibodies in patient samples is then interpolated from this curve. Results are often expressed in arbitrary units, such as GPL-U/mL for IgG or MPL-U/mL for IgM.
This table summarizes typical validation parameters for an anti-phospholipid ELISA. Actual values will vary based on the specific protocol and reagents used.
| Parameter | IgG Assay | IgM Assay | Description |
| Intra-Assay Precision | CV% < 15% | CV% < 15% | Reproducibility within a single assay run.[14] |
| Inter-Assay Precision | CV% < 15% | CV% < 15% | Reproducibility between different assay runs.[14] |
| Sensitivity (Detection Limit) | 1.0 U/mL | 2.8 U/mL | The lowest concentration of antibody that can be reliably detected.[8] |
| Specificity | > 95% | > 95% | The ability of the assay to detect only the target antibodies.[15] |
| Linearity (R²) | > 0.95 | > 0.95 | The ability to provide results proportional to the antibody concentration.[15] |
This table provides example data for generating a standard curve for an IgG anti-cephalin antibody assay.
| Calibrator | Concentration (GPL-U/mL) | OD at 450 nm (Mean) |
| 1 | 120 | 2.510 |
| 2 | 60 | 1.855 |
| 3 | 30 | 1.150 |
| 4 | 15 | 0.680 |
| 5 | 7.5 | 0.410 |
| 6 | 0 (Blank) | 0.105 |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Signal or Weak Signal | - Reagents expired or improperly stored.- Incorrect incubation times/temperatures.- Insufficient washing.- Stop solution added too early. | - Check reagent expiration dates and storage.- Adhere strictly to protocol incubation parameters.- Ensure complete removal of buffer during washes.- Verify all procedural steps were followed in order. |
| High Background | - Insufficient blocking or washing.- Secondary antibody concentration too high.- Contaminated buffers or reagents.- Over-incubation with substrate. | - Increase blocking time or BSA concentration.- Increase the number and duration of wash steps.- Titrate the secondary antibody to an optimal dilution.- Use fresh, sterile buffers.- Monitor substrate incubation time carefully. |
| High Variability (High CV%) | - Inconsistent pipetting technique.- Incomplete washing or residual buffer.- Uneven temperature across the plate during incubation. | - Use calibrated pipettes and change tips for each sample.- Ensure thorough aspiration and blotting after washing.- Avoid stacking plates; ensure the plate reaches RT before use. |
| Poor Standard Curve | - Improper dilution of calibrators.- Degraded calibrators.- Pipetting errors. | - Prepare fresh serial dilutions for each assay.- Aliquot and store calibrators at -20°C or -80°C to avoid freeze-thaw cycles.[12] - Use reverse pipetting for viscous solutions. |
References
- 1. Human anti-phospholipid antibody ELISA Kit - Novatein Biosciences [novateinbio.com]
- 2. Phosphatidylethanolamine Antibody Panel | MLabs [mlabs.umich.edu]
- 3. marinbio.com [marinbio.com]
- 4. Enzyme-Linked Immunosorbent Assay - ELISA | Sebia [sebia.com]
- 5. ELISA Microplates and Plasticware | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Hydrophobic, Lipid-Binding Plates | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Antiphospholipid Antibody Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. elisakits.co.uk [elisakits.co.uk]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. eaglebio.com [eaglebio.com]
- 12. ELISA Kit [ABIN770596] - Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
- 13. Human Phosphatidylethanolamine Antibody (IgG) Elisa Kit – AFG Scientific [afgsci.com]
- 14. mybiosource.com [mybiosource.com]
- 15. intimakmur.co.id [intimakmur.co.id]
Application Notes and Protocols for Determining the Structure of Cephalin in Solution via NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cephalin, also known as phosphatidylethanolamine (B1630911) (PE), is a major component of biological membranes and plays a crucial role in various cellular processes. Determining its precise chemical structure in solution is fundamental for understanding its function and for the development of lipid-based drug delivery systems. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed atomic-level information about the structure and dynamics of molecules in solution.[1][2] This document provides detailed application notes and experimental protocols for the structural elucidation of this compound using a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques.
Key NMR-Active Nuclei in this compound
The primary NMR-active nuclei useful for the structural analysis of this compound are:
-
¹H (Proton): Highly sensitive and abundant, providing information on the number of different proton environments and their connectivity.[3]
-
¹³C (Carbon-13): Provides information on the carbon skeleton of the molecule.[4]
-
³¹P (Phosphorus-31): A highly sensitive nucleus specific to the phosphate (B84403) head group, offering valuable information about the polar headgroup's environment and interactions.[5][6]
Data Presentation: Quantitative NMR Data for this compound
The following tables summarize typical chemical shift ranges for the key nuclei in this compound. Note that exact chemical shifts can vary depending on the solvent, temperature, pH, and the specific fatty acid chains.
Table 1: Typical ¹H NMR Chemical Shifts for this compound (in CDCl₃/MeOD)
| Assignment | Proton Group | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Glycerol Backbone | sn-1 CH₂ | 4.15 - 4.45 | m |
| sn-2 CH | 5.20 - 5.30 | m | |
| sn-3 CH₂ | 3.95 - 4.15 | m | |
| Ethanolamine Headgroup | -CH₂-N | 3.10 - 3.25 | m |
| -CH₂-O-P | 4.00 - 4.10 | m | |
| Fatty Acyl Chains | α-CH₂ (C=O) | 2.25 - 2.35 | t |
| β-CH₂ | 1.55 - 1.65 | m | |
| -(CH₂)n- | 1.20 - 1.40 | m | |
| =CH- (olefinic) | 5.30 - 5.40 | m | |
| -CH=CH-CH₂ -CH=CH- | 2.75 - 2.85 | t | |
| Terminal CH₃ | 0.85 - 0.95 | t |
Table 2: Typical ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Assignment | Carbon Group | Typical Chemical Shift (δ, ppm) |
| Glycerol Backbone | sn-1 CH₂ | 62.0 - 63.0 |
| sn-2 CH | 70.0 - 71.0 | |
| sn-3 CH₂ | 63.0 - 64.0 | |
| Ethanolamine Headgroup | -CH₂-N | 40.0 - 41.0 |
| -CH₂-O-P | 61.0 - 62.0 | |
| Fatty Acyl Chains | C=O (ester) | 172.0 - 174.0 |
| α-CH₂ (C=O) | 34.0 - 35.0 | |
| β-CH₂ | 24.0 - 25.0 | |
| -(CH₂)n- | 29.0 - 30.0 | |
| =CH- (olefinic) | 128.0 - 131.0 | |
| Terminal CH₃ | 14.0 - 14.5 |
Table 3: Typical ³¹P NMR Chemical Shifts for this compound
| Phospholipid Headgroup | Typical Chemical Shift (δ, ppm) |
| Phosphatidylethanolamine (this compound) | -0.5 to 1.5 |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy
A well-prepared sample is crucial for obtaining high-quality NMR spectra.
-
Dissolution: Dissolve 5-10 mg of the purified this compound sample in approximately 0.6-0.7 mL of a deuterated solvent. A common solvent system for phospholipids (B1166683) is a mixture of deuterated chloroform (B151607) (CDCl₃) and deuterated methanol (B129727) (MeOD), often in a 2:1 or 3:1 ratio, to ensure complete dissolution.
-
Internal Standard: For quantitative NMR (qNMR), add a known amount of an internal standard. For ³¹P NMR, an external standard can also be used.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Homogenization: Vortex the sample gently to ensure a homogeneous solution.
-
Degassing (Optional): For sensitive experiments or long acquisition times, degas the sample by bubbling with an inert gas (e.g., argon) or through freeze-pump-thaw cycles to remove dissolved oxygen, which can broaden NMR signals.
Protocol 2: 1D ¹H NMR Spectroscopy
This experiment provides fundamental information about the proton environments in this compound.
-
Spectrometer Setup: Tune and match the probe for the ¹H frequency.
-
Locking and Shimming: Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectral Width (SW): Approximately 12-16 ppm, centered around 5-6 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. For quantitative analysis, D1 should be at least 5 times the longest T1 relaxation time of the protons of interest.
-
Number of Scans (NS): 8-64, depending on the sample concentration.
-
-
Processing:
-
Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform a Fourier transform.
-
Phase the spectrum manually.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Protocol 3: 1D ¹³C NMR Spectroscopy
This experiment reveals the carbon skeleton of the this compound molecule.
-
Spectrometer Setup: Tune and match the probe for the ¹³C frequency.
-
Locking and Shimming: Maintain the lock and shims from the ¹H experiment.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width (SW): Approximately 200-250 ppm, centered around 100 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024 or more, as ¹³C is much less sensitive than ¹H.
-
-
Processing:
-
Apply a window function (e.g., exponential multiplication with a line broadening of 1-2 Hz).
-
Perform a Fourier transform.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the solvent peaks (e.g., CDCl₃ at 77.16 ppm).
-
Protocol 4: 1D ³¹P NMR Spectroscopy
This experiment is highly specific for the phosphate headgroup.
-
Spectrometer Setup: Tune and match the probe for the ³¹P frequency.
-
Locking and Shimming: Maintain the lock and shims.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling.
-
Spectral Width (SW): Approximately 50-100 ppm, centered around 0 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 5-10 seconds to ensure full relaxation for quantitative analysis.
-
Number of Scans (NS): 64-256, depending on concentration.
-
-
Processing:
-
Apply a window function (e.g., exponential multiplication with a line broadening of 1-3 Hz).
-
Perform a Fourier transform.
-
Phase the spectrum.
-
Calibrate the chemical shift using an external standard (e.g., 85% H₃PO₄ at 0 ppm).
-
Protocol 5: 2D COSY (Correlation Spectroscopy)
COSY reveals proton-proton couplings, helping to identify adjacent protons in the this compound molecule.[7]
-
Spectrometer Setup: Use the settings from the 1D ¹H experiment.
-
Acquisition Parameters:
-
Pulse Sequence: Standard COSY pulse sequence (e.g., 'cosygpqf' on Bruker instruments).
-
Spectral Width (SW) in F1 and F2: Same as the 1D ¹H experiment.
-
Number of Increments in F1: 256-512.
-
Number of Scans (NS): 2-8 per increment.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
Processing:
-
Apply a sine-squared window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Symmetrize the spectrum.
-
Phase the spectrum.
-
Protocol 6: 2D HSQC (Heteronuclear Single Quantum Coherence)
HSQC correlates directly bonded ¹H and ¹³C nuclei, providing unambiguous assignments of carbons with attached protons.[7]
-
Spectrometer Setup: Use the settings from the 1D ¹H and ¹³C experiments.
-
Acquisition Parameters:
-
Pulse Sequence: Standard HSQC pulse sequence with sensitivity enhancement (e.g., 'hsqcedetgpsisp2' on Bruker instruments).
-
Spectral Width (SW) in F2 (¹H): Same as the 1D ¹H experiment.
-
Spectral Width (SW) in F1 (¹³C): Same as the 1D ¹³C experiment.
-
Number of Increments in F1: 128-256.
-
Number of Scans (NS): 4-16 per increment.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
Processing:
-
Apply a sine-squared window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Phase the spectrum.
-
Mandatory Visualizations
References
- 1. 1H-NMR assay of phosphatidylcholine and phosphatidylethanolamine in AL721 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1H-, 13C- and 31P-NMR studies of dioctanoylphosphatidylcholine and dioctanoylthiophosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. epfl.ch [epfl.ch]
Application of cephalin in studies of mitochondrial membrane dynamics.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalin, also known as phosphatidylethanolamine (B1630911) (PE), is a major phospholipid component of mitochondrial membranes, constituting approximately 30% of the total mitochondrial phospholipids.[1][2] Its unique conical shape, arising from a small head group relative to its acyl chains, induces negative curvature in lipid bilayers. This property is critical for various dynamic membrane processes within mitochondria, including fusion, fission, and mitophagy. Understanding the role of this compound in these processes is crucial for elucidating fundamental cellular mechanisms and for the development of therapeutics targeting mitochondrial dysfunction in various diseases.
These application notes provide an overview of the role of this compound in mitochondrial membrane dynamics and detailed protocols for key experiments in this area of research.
The Role of this compound in Mitochondrial Fusion and Fission
Mitochondrial dynamics, the continuous cycle of fusion and fission, are essential for maintaining a healthy mitochondrial network, enabling communication, and facilitating quality control. This compound plays a pivotal role in these processes.
Mitochondrial Fusion: Mitochondrial fusion is a multi-step process involving the merging of both the outer and inner mitochondrial membranes, mediated by proteins such as mitofusins (MFN1/2) and optic atrophy 1 (OPA1). This compound is thought to be essential for the formation of non-bilayer lipid intermediates that facilitate membrane merger. Studies have shown that depletion of mitochondrial PE leads to extensive mitochondrial fragmentation, a hallmark of impaired fusion.[1][3][4][5] This fragmentation occurs even when the levels of fusion proteins like MFN1/2 and OPA1 are normal or even elevated, suggesting a direct role for this compound in the mechanics of membrane fusion itself.[1][4]
Mitochondrial Fission: Mitochondrial fission, the division of a single mitochondrion, is mediated by the dynamin-related protein 1 (DRP1). While the direct role of this compound in fission is less clear, alterations in its levels can indirectly affect this process. The fragmented mitochondrial phenotype observed in this compound-deficient cells could be a consequence of unopposed fission in the absence of fusion.
The Role of this compound in Mitophagy
Mitophagy is the selective degradation of damaged or superfluous mitochondria by autophagy. This process is critical for mitochondrial quality control. This compound is directly involved in the formation of the autophagosome, the double-membraned vesicle that engulfs the mitochondrion. The conjugation of Atg8-family proteins (like LC3) to this compound is a key step in autophagosome elongation and closure. Therefore, adequate levels of this compound are necessary for efficient mitophagy.
Data Presentation
The following tables summarize quantitative data from studies on the impact of this compound (PE) depletion on mitochondrial morphology and lipid composition.
Table 1: Quantitative Analysis of Mitochondrial Morphology in Response to Phosphatidylethanolamine (PE) Depletion
| Cell Type | Condition | Mitochondrial Shape Factor (Length/Width) | Mitochondrial Circularity | Reference |
| Chinese Hamster Ovary (CHO) | Control (NegCtrl) | 2.7 ± 0.1 | Lower | [1] |
| CHO | Acute PE Depletion (Pisd KD#1) | 1.9 ± 0.1 | Higher | [1] |
| CHO | Wild-Type (WT) | 3.2 ± 0.2 | Lower | [1] |
| CHO | Chronic PE Depletion (PSB-2) | 2.0 ± 0.1 | Higher | [1] |
Table 2: Mitochondrial Phospholipid Composition in PE-Deficient Cells
| Cell Type | Condition | Mitochondrial PE (nmol/mg protein) | Mitochondrial PS (nmol/mg protein) | Mitochondrial PE (% of total PLs) | Reference |
| CHO | Control (NegCtrl) | ~27 | ~1.5 | ~28% | [1][3] |
| CHO | Acute PE Depletion (Pisd KD#1) | ~21 | ~1.5 | ~24% | [1][3] |
| CHO | Wild-Type (WT) | ~30 | ~1.5 | ~31% | [1][3] |
| CHO | Chronic PE Depletion (PSB-2) | ~22 | ~1.5 | ~23.5% | [1][3] |
PLs: Phospholipids
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Fusion using Polyethylene Glycol (PEG)-Mediated Cell Fusion Assay
This protocol allows for the direct visualization and quantification of mitochondrial fusion events.
Materials:
-
Two populations of cells expressing mitochondria-targeted fluorescent proteins of different colors (e.g., mito-GFP and mito-RFP).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Polyethylene glycol (PEG) 1500 solution (50% w/v in PBS, sterile-filtered).
-
Cycloheximide (B1669411) solution (100 µg/mL in complete medium).
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Cell Seeding: One day before the experiment, co-seed the two cell populations (e.g., mito-GFP and mito-RFP expressing cells) at a 1:1 ratio in a culture dish to achieve 70-80% confluency on the day of the assay.
-
Cell Fusion: a. Aspirate the culture medium and wash the cells twice with pre-warmed PBS. b. Aspirate the PBS completely. c. Add the 50% PEG solution dropwise to cover the cell monolayer. Incubate for 1-2 minutes at 37°C. d. Carefully aspirate the PEG solution. e. Gently wash the cells three times with pre-warmed PBS. f. Add complete medium containing cycloheximide to inhibit new protein synthesis.
-
Incubation: Incubate the cells for 4-8 hours at 37°C to allow for mitochondrial fusion and the mixing of fluorescent proteins.
-
Imaging: a. Wash the cells with PBS. b. Image the cells using a fluorescence microscope. Acquire images in the GFP, RFP, and merged channels.
-
Quantification: a. Identify multinucleated cells (polykaryons) containing both mito-GFP and mito-RFP signals. b. Quantify the extent of mitochondrial fusion by measuring the co-localization of the GFP and RFP signals within the mitochondrial network of the polykaryons. This can be expressed as the percentage of polykaryons showing complete or partial mitochondrial content mixing.
Protocol 2: Quantification of Mitochondrial Morphology (Fission/Fusion Balance)
This protocol provides a method to quantify changes in mitochondrial network morphology, which reflects the balance between fission and fusion.
Materials:
-
Cells stained with a mitochondria-specific fluorescent dye (e.g., MitoTracker Red CMXRos) or expressing a mitochondria-targeted fluorescent protein.
-
Fluorescence microscope.
-
Image analysis software (e.g., ImageJ/Fiji with the MiNA plugin).
Procedure:
-
Cell Preparation and Staining: a. Culture cells to the desired confluency on glass-bottom dishes or coverslips. b. If using a dye, incubate the cells with MitoTracker according to the manufacturer's instructions. c. Wash the cells with fresh medium.
-
Image Acquisition: a. Acquire high-resolution fluorescence images of the mitochondrial network using a confocal or widefield microscope. b. Obtain Z-stacks to capture the entire mitochondrial volume.
-
Image Analysis: a. Use image analysis software to process the images. b. Threshold the images to create a binary representation of the mitochondrial network. c. Skeletonize the binary image to identify individual mitochondrial fragments and networks. d. Quantify morphological parameters such as:
- Mitochondrial footprint: The total area occupied by mitochondria.
- Number of individual mitochondria and networks.
- Mean branch length and network size.
- Shape factors (e.g., aspect ratio, circularity).
-
Data Interpretation: An increase in the number of individual, smaller mitochondria and a decrease in network complexity and branch length are indicative of increased fission or decreased fusion.
Protocol 3: Assessment of Mitophagy using mt-Keima
This protocol utilizes a pH-sensitive fluorescent protein, mt-Keima, to quantify mitophagy flux.
Materials:
-
Cells stably expressing mitochondria-targeted Keima (mt-Keima).
-
Complete cell culture medium.
-
Mitophagy-inducing agent (e.g., CCCP or oligomycin/antimycin A).
-
Flow cytometer with 405 nm and 561 nm lasers and appropriate emission filters, or a confocal microscope with dual-excitation capabilities.
Procedure:
-
Cell Treatment: a. Culture mt-Keima expressing cells to the desired confluency. b. Treat the cells with a mitophagy-inducing agent for a specified time course (e.g., 6-24 hours). Include an untreated control group.
-
Flow Cytometry Analysis: a. Harvest the cells by trypsinization and resuspend them in FACS buffer. b. Analyze the cells on a flow cytometer. c. Excite the cells with both the 405 nm laser (for neutral pH mt-Keima) and the 561 nm laser (for acidic pH mt-Keima). d. Measure the emission at ~620 nm for both excitation wavelengths. e. The ratio of the signal from the 561 nm excitation to the 405 nm excitation is proportional to the amount of mitophagy.
-
Confocal Microscopy Analysis (Alternative): a. Image the live cells using a confocal microscope. b. Acquire images using sequential excitation at 440 nm and 586 nm, with emission collected at ~620 nm. c. The appearance of puncta with a high 586/440 nm excitation ratio indicates mitochondria that have been delivered to acidic lysosomes.
-
Quantification: a. For flow cytometry, quantify the percentage of cells with a high 561/405 nm ratio. b. For microscopy, quantify the number and intensity of the high-ratio puncta per cell.
Protocol 4: Isolation of Mitochondria for Lipid Analysis
This protocol describes the isolation of mitochondria from cultured cells for subsequent lipidomic analysis.
Materials:
-
Cultured cells.
-
PBS.
-
Mitochondria isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 1 mM EGTA, 10 mM HEPES, pH 7.4).
-
Dounce homogenizer.
-
Centrifuge.
Procedure:
-
Cell Harvesting: a. Harvest cultured cells and wash them twice with ice-cold PBS.
-
Homogenization: a. Resuspend the cell pellet in ice-cold mitochondria isolation buffer. b. Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice. The number of strokes should be optimized to ensure cell lysis without damaging the mitochondria.
-
Differential Centrifugation: a. Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells. b. Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria. c. Discard the supernatant (cytosolic fraction).
-
Washing: a. Resuspend the mitochondrial pellet in fresh, ice-cold isolation buffer. b. Repeat the high-speed centrifugation step.
-
Storage and Lipid Extraction: a. The final mitochondrial pellet can be used immediately for lipid extraction or stored at -80°C. b. Lipids can be extracted using standard methods, such as the Bligh and Dyer or Folch procedures.
Drug Development Implications
The critical role of this compound in mitochondrial dynamics makes it and its metabolic pathways attractive targets for drug development. Modulating this compound levels or its interactions with mitochondrial proteins could offer therapeutic strategies for diseases associated with mitochondrial dysfunction, including neurodegenerative disorders, metabolic diseases, and some cancers. For instance, compounds that promote mitochondrial fusion by stabilizing this compound-rich membrane domains could be beneficial in conditions characterized by excessive mitochondrial fragmentation. Conversely, in cancers that rely on altered mitochondrial dynamics for survival, targeting this compound synthesis or its role in mitophagy could represent a novel therapeutic avenue. The protocols outlined above provide the necessary tools for screening and characterizing compounds that modulate these this compound-dependent mitochondrial processes.
References
- 1. Phosphatidylethanolamine Deficiency in Mammalian Mitochondria Impairs Oxidative Phosphorylation and Alters Mitochondrial Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phosphatidylethanolamine deficiency in Mammalian mitochondria impairs oxidative phosphorylation and alters mitochondrial morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. users.path.ox.ac.uk [users.path.ox.ac.uk]
Application Notes and Protocols: Cephalin as a Substrate and Modulator in Enzyme Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalin, known scientifically as phosphatidylethanolamine (B1630911) (PE), is a ubiquitous phospholipid in biological membranes and the second most abundant in mammalian cells.[1] Beyond its structural role, this compound is an active participant in numerous cellular processes, including membrane fusion and fission, and serves as a crucial substrate or modulator for various enzymes.[2] Its unique biophysical properties, stemming from its smaller head group compared to other phospholipids (B1166683), allow it to influence membrane curvature and the activity of membrane-associated enzymes. This document provides detailed application notes and protocols for studying the kinetics of enzymes that utilize this compound as a substrate or are modulated by its presence.
This compound in Enzyme Kinetics: An Overview
This compound's role in enzyme kinetics is multifaceted. It can act as a direct substrate for enzymes like Phospholipase A2, or as a critical cofactor in complex enzymatic systems such as the blood coagulation cascade. Its presence in lipid bilayers can significantly alter the kinetic parameters of enzymes, often by influencing the binding of other substrates or by modulating the enzyme's catalytic activity.
Phospholipase A2 (PLA2): this compound as a Direct Substrate
Phospholipase A2 (PLA2) enzymes catalyze the hydrolysis of the sn-2 fatty acyl bond of phospholipids, releasing a fatty acid and a lysophospholipid.[3] Various PLA2 isoforms can utilize this compound as a substrate, and in some instances, show a preference for it over other phospholipids like phosphatidylcholine (PC).[4][5]
Signaling Pathway and Reaction
The action of PLA2 on this compound is a key step in various signaling pathways, particularly in the generation of lipid second messengers.
Caption: Enzymatic hydrolysis of this compound by Phospholipase A2.
Quantitative Kinetic Data
The kinetic parameters of PLA2 are highly dependent on the enzyme source, substrate presentation (e.g., vesicles, micelles), and assay conditions. Below is a summary of representative kinetic data for PLA2 with this compound as a substrate.
| Enzyme Source | Substrate | Km | Vmax | kcat/Km (app) | Reference |
| Macrophage P388D1 | Dipalmitoyl-PE (in vesicles) | ~1-2 µM | 0.2-0.6 nmol/min/mg | Not Reported | [6] |
| Dromedary Heart (Group V PLA2) | Phosphatidylethanolamine | Not Reported | 115 ± 3.5 U/mg | 2.6 ± 0.02 mM⁻¹s⁻¹ | [7] |
| Recombinant Human Synovial Fluid PLA2 | Vesicular Phosphatidylethanolamine | Not Reported | Reduced with N-terminal modification | Not Reported | [8][9] |
Experimental Protocol: Phospholipase A2 Activity Assay with this compound
This protocol is adapted from titrimetric and fluorescence-based PLA2 assays and is suitable for determining PLA2 activity using this compound-containing lipid vesicles.
Materials:
-
Purified PLA2 enzyme
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or other desired this compound species
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM CaCl₂
-
Triton X-100 (for mixed micelle assays)
-
Fluorescent probe (e.g., a fatty acid analog that is released upon hydrolysis) or a pH-stat for titrimetric assay
-
96-well microplate (for fluorescence assay)
-
Plate reader with appropriate filters or a pH-stat apparatus
Procedure:
-
Substrate Preparation (Lipid Vesicles):
-
Prepare a lipid mixture of DOPE and DOPC (e.g., a 1:1 molar ratio) in chloroform.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
-
Place the dried lipid film under vacuum for at least 1 hour to remove residual solvent.
-
Resuspend the lipid film in Assay Buffer by vortexing to form multilamellar vesicles.
-
For small unilamellar vesicles (SUVs), sonicate the lipid suspension on ice until the solution becomes clear.
-
-
Enzyme Dilution:
-
Prepare a stock solution of the PLA2 enzyme in Assay Buffer.
-
Make serial dilutions of the enzyme to determine the optimal concentration for the assay.
-
-
Kinetic Measurement (Fluorescence Assay):
-
To a 96-well plate, add the prepared lipid vesicles at various concentrations.
-
Add the fluorescent probe according to the manufacturer's instructions.
-
Initiate the reaction by adding the diluted PLA2 enzyme to each well.
-
Immediately place the plate in a pre-warmed plate reader and measure the increase in fluorescence over time.
-
-
Data Analysis:
Blood Coagulation Cascade: this compound as a Modulator
In the blood coagulation cascade, this compound is not a direct substrate but a critical component of the phospholipid surface on which the enzymatic complexes assemble. The presence of this compound in these membranes significantly enhances the catalytic efficiency of the Tenase and Prothrombinase complexes.
Signaling Pathway
This compound, along with phosphatidylserine (B164497) (PS), forms the negatively charged membrane surface required for the assembly and activation of coagulation factors.
References
- 1. Kinetic analysis of the Ca2+-dependent, membrane-bound, macrophage phospholipase A2 and the effects of arachidonic acid. [escholarship.org]
- 2. Biochemical, Kinetic and Biological Properties of Group V Phospholipase A2 from Dromedary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recombinant human synovial fluid phospholipase A2 and N-terminal variant: kinetic parameters and response to inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Assembly of the intrinsic factor X activating complex--interactions between factor IXa, factor VIIIa and phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics of Factor X activation by the membrane-bound complex of Factor IXa and Factor VIIIa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics of Factor X activation by the membrane-bound complex of Factor IXa and Factor VIIIa [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting poor resolution of cephalin in thin-layer chromatography.
This technical support center provides troubleshooting guidance for common issues encountered during the thin-layer chromatography (TLC) of cephalin (phosphatidylethanolamine) and other phospholipids (B1166683).
Troubleshooting Guides & FAQs
Question: Why is my this compound spot not moving from the baseline or showing a very low Rf value?
Answer: This typically indicates that the mobile phase (solvent system) is not polar enough to move the highly polar this compound molecule up the stationary phase (silica plate).
-
Solution: Increase the polarity of your mobile phase. You can achieve this by increasing the proportion of the polar solvent (e.g., methanol (B129727) or water) in your solvent mixture. For instance, if you are using a chloroform:methanol:water system, try adjusting the ratio from 65:25:4 to 60:30:5 (v/v/v).[1][2]
Question: My this compound spot is streaking or appears as an elongated smear instead of a tight spot. What's causing this?
Answer: Streaking can be caused by several factors, including sample overload, an inappropriate solvent system, or interactions with the silica (B1680970) gel.[1][3][4]
-
Sample Overload: You may have applied too much sample to the plate. Try diluting your sample and spotting a smaller amount.[1][5]
-
Acidic Nature of Silica: Silica gel is slightly acidic and can interact with the amine group of this compound, causing tailing. Adding a small amount of a basic modifier like ammonia (B1221849) or triethylamine (B128534) to your mobile phase (e.g., 0.1–2.0%) can neutralize the acidic sites on the silica and produce sharper spots.[1]
-
Inappropriate Solvent: The chosen solvent system may not be optimal for your specific sample. Experiment with different solvent systems.[3]
Question: I am seeing a smear instead of a distinct band for my phospholipid on the TLC plate. Why is this happening?
Answer: A smear on a TLC plate when analyzing phospholipids can be common due to the presence of a complex mixture of different oxidized species.[6] Each of these species can have slightly different polarities, leading to overlapping migration on the TLC plate.[6] For better separation, high-performance liquid chromatography (HPLC) is often recommended.[6]
Question: My this compound spot is running too high on the plate (high Rf value), close to the solvent front. How can I fix this?
Answer: A high Rf value suggests that your mobile phase is too polar, causing the this compound to travel with the solvent front instead of partitioning with the stationary phase.
-
Solution: Decrease the polarity of your mobile phase. Reduce the proportion of the polar components (e.g., methanol, water) or increase the proportion of the non-polar component (e.g., chloroform).[1]
Question: The separation between this compound and other phospholipids in my mixture is poor. How can I improve the resolution?
Answer: Achieving good resolution between different phospholipid classes can be challenging due to their similar structures.
-
Optimize the Mobile Phase: Systematically test different ratios of your solvent system. Small changes can significantly impact resolution.[7]
-
Plate Pre-treatment: For enhanced separation of certain phospholipids like phosphatidylinositol and phosphatidylserine (B164497) from this compound, impregnating the TLC plate with boric acid can be effective.[8][9] This is because boric acid can form complexes with the hydroxyl groups of inositol, altering its polarity and retention.
-
Two-Dimensional TLC: If one-dimensional TLC is insufficient, consider using two-dimensional TLC. This involves running the plate in one solvent system, drying it, rotating it 90 degrees, and then running it in a second, different solvent system.[10] This can often resolve co-eluting spots.
Summary of Troubleshooting Solutions
| Problem | Potential Cause | Recommended Solution |
| Spot at Baseline (Low Rf) | Mobile phase polarity is too low. | Increase the proportion of polar solvent (e.g., methanol, water) in the mobile phase.[1][2] |
| Streaking or Tailing of Spot | Sample overload. | Dilute the sample and apply a smaller volume.[1][5] |
| Acidic nature of silica interacting with the sample. | Add a basic modifier like ammonia or triethylamine (0.1-2.0%) to the mobile phase.[1] | |
| Spot at Solvent Front (High Rf) | Mobile phase polarity is too high. | Decrease the proportion of polar solvent in the mobile phase.[1] |
| Poor Resolution/Separation | Sub-optimal mobile phase composition. | Systematically vary the solvent ratios to find the optimal composition.[7] |
| Similar polarity of components. | Consider plate pre-treatment (e.g., with boric acid) or use two-dimensional TLC.[8][9][10] | |
| No Spots Visible | Insufficient sample concentration. | Concentrate the sample or spot multiple times in the same location, allowing it to dry between applications.[1][4] |
| Sample dissolved in the solvent pool. | Ensure the initial solvent level in the developing chamber is below the spotting line.[1][4] |
Experimental Protocols
Standard Protocol for One-Dimensional TLC of this compound
-
Plate Preparation:
-
Sample Application:
-
Dissolve the lipid extract in a small amount of a suitable solvent (e.g., chloroform:methanol 2:1, v/v).
-
Using a capillary tube or a microsyringe, carefully spot a small amount of the sample onto the origin line. Keep the spot size as small as possible (1-2 mm diameter) to maximize resolution.[11]
-
Allow the solvent to completely evaporate from the spot before developing the plate.[4]
-
-
Preparation of the Developing Chamber:
-
Line the inside of a TLC tank with filter paper.[12]
-
Pour the prepared mobile phase into the tank to a depth of about 0.5 cm (ensuring it is below the origin line on the plate).[4][12]
-
Cover the tank and let it saturate with solvent vapors for at least 15-30 minutes. This ensures a uniform development environment.[2]
-
-
Mobile Phase Composition:
-
Plate Development:
-
Carefully place the spotted TLC plate into the saturated chamber, ensuring the lid is tightly closed.
-
Allow the solvent to ascend the plate by capillary action.
-
Remove the plate when the solvent front is about 1 cm from the top of the plate.[11]
-
Immediately mark the position of the solvent front with a pencil.[11]
-
-
Visualization:
-
Dry the plate in a fume hood.
-
Visualize the separated spots using an appropriate method. Common visualization reagents for phospholipids include:
-
Iodine Vapor: Place the dried plate in a sealed tank containing a few crystals of iodine. Phospholipids will appear as yellow-brown spots.
-
Ninhydrin Spray: This reagent is specific for primary amines and will stain this compound (phosphatidylethanolamine) a characteristic pink or purple color upon gentle heating.[12]
-
Phosphomolybdic Acid or Cupric Sulfate/Phosphoric Acid Charring: These are general-purpose reagents that detect most organic compounds, including all phospholipids, as dark spots after heating.
-
-
Visualizations
Caption: Troubleshooting workflow for poor this compound resolution in TLC.
Caption: Principle of this compound separation on a polar stationary phase.
References
- 1. silicycle.com [silicycle.com]
- 2. m.youtube.com [m.youtube.com]
- 3. microbiozindia.com [microbiozindia.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Why Does the Coloration of Thin-Layer Chromatography Appear Blurry | MtoZ Biolabs [mtoz-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. A rapid and systematic approach for the optimization of radio-TLC resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TLC of phospholipids | Cyberlipid [cyberlipid.gerli.com]
- 9. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chromatography [chem.rochester.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. avantiresearch.com [avantiresearch.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Phosphatidylethanolamine (PE) Analysis by Mass Spectrometry
Welcome to the technical support center for the analysis of phosphatidylethanolamines (PEs) by mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Which ionization mode is best for analyzing phosphatidylethanolamines (PEs)?
A1: Negative ion mode is generally preferred for the analysis of PEs.[1] This is because the phosphate (B84403) group in the PE headgroup readily deprotonates to form a stable [M-H]⁻ ion, leading to high sensitivity and straightforward spectral interpretation. While positive ion mode can be used, forming adducts such as [M+H]⁺ or [M+Na]⁺, negative mode typically provides a more robust and direct measurement of the intact PE molecule.[2][3]
Q2: What are the characteristic fragmentation patterns for PEs in MS/MS?
A2: In negative ion mode MS/MS, PEs exhibit a characteristic neutral loss of 141 Da, which corresponds to the phosphoethanolamine headgroup.[4] This neutral loss scan is a powerful tool for selectively identifying PEs in a complex mixture. In positive ion mode, fragmentation can be more complex, but may provide information about the fatty acyl chains. For more detailed structural elucidation, including the identification of individual fatty acyl chains, MS³ analysis can be employed.[4]
Q3: How can I quantify PE species in my sample?
A3: Quantitative analysis of PEs is typically performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[5] This involves monitoring specific precursor-to-product ion transitions for each PE species of interest. To ensure accuracy and correct for variations in sample extraction and instrument response, it is crucial to use an appropriate internal standard.[5] An ideal internal standard would be a PE species that is not naturally present in the sample, such as one with odd-chain fatty acids (e.g., 17:0/17:0 PE).[1]
Q4: What are common issues with sample preparation for PE analysis?
A4: A common issue is the degradation of PEs during sample storage and extraction. It is crucial to minimize freeze-thaw cycles and to store lipid extracts at -80°C for long-term stability.[6] The choice of extraction method, such as the Bligh & Dyer method, is also critical for efficient recovery of PEs.[4] Incomplete removal of contaminants can lead to ion suppression and affect the accuracy of quantification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low PE signal intensity | 1. Suboptimal ionization settings.2. Inefficient extraction.3. Ion suppression from sample matrix. | 1. Optimize source parameters such as spray voltage, temperature, and gas flows. Ensure you are using negative ion mode.[1]2. Evaluate your lipid extraction protocol for efficiency. The Bligh & Dyer method is a common choice.[4]3. Improve sample cleanup or dilute the sample to minimize matrix effects. |
| Incorrect identification of PE species | 1. In-source fragmentation of phosphatidylcholines (PCs) can be misidentified as PEs.[7]2. Isobaric lipid species interfering with the target analyte. | 1. Optimize electrospray source parameters to minimize in-source fragmentation. Analyze samples in both positive and negative ion modes; PCs will be more prominent in positive mode, helping to distinguish them from true PEs.[7]2. Use high-resolution mass spectrometry to differentiate between isobaric species. Employ chromatographic separation to resolve lipids with the same mass-to-charge ratio. |
| Poor chromatographic peak shape (e.g., tailing, broadening) | 1. Inappropriate column chemistry or mobile phase.2. Column overloading.3. Contamination of the LC system. | 1. Use a column suitable for lipid analysis, such as a C18 or HILIC column. Optimize the mobile phase composition and gradient.[1][8]2. Reduce the amount of sample injected onto the column.3. Flush the LC system and column with appropriate solvents to remove contaminants. |
| Inconsistent quantification results | 1. Lack of or inappropriate internal standard.2. Non-linear detector response.3. Variability in sample preparation. | 1. Use a suitable internal standard for each class of lipid being quantified.[5]2. Generate a calibration curve to ensure the analyte concentration is within the linear dynamic range of the instrument.[9]3. Standardize the sample preparation workflow to ensure consistency across all samples.[6] |
Quantitative Data Summary
Table 1: Example Mass Spectrometry Source Parameters for PE Analysis
| Parameter | Setting | Reference |
| Polarity | Negative | [1] |
| Ion Source | Electrospray (ESI) | [1] |
| IonSpray Voltage | -4500 V | [1] |
| Temperature | 500 °C | [1] |
| Ion Source Gas 1 | 40 psi | [1] |
| Ion Source Gas 2 | 60 psi | [1] |
| Curtain Gas | 30 psi | [1] |
| Collision Activated Dissociation | Medium | [1] |
Note: These are example parameters and should be optimized for your specific instrument and application.
Table 2: Common Multiple Reaction Monitoring (MRM) Transitions for PE Analysis
| Precursor Ion (m/z) | Product Ion (m/z) | Description |
| Varies (e.g., 716.5 for PE 16:0/18:1) | Fatty acyl carboxylate anion (e.g., 255.2 for 16:0) | Identification of the sn-1 fatty acyl chain |
| Varies (e.g., 716.5 for PE 16:0/18:1) | Fatty acyl carboxylate anion (e.g., 281.2 for 18:1) | Identification of the sn-2 fatty acyl chain |
| Varies | Precursor - 141.0 | Characteristic neutral loss of the phosphoethanolamine headgroup |
Experimental Protocols
Protocol 1: Total Lipid Extraction using a Modified Bligh & Dyer Method
-
Sample Homogenization: Homogenize tissue samples in a solvent mixture of chloroform (B151607):methanol (1:2, v/v). For liquid samples like plasma, add the solvent mixture directly.
-
Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).
-
Centrifugation: Centrifuge the mixture to separate the aqueous and organic layers.
-
Lipid Collection: Carefully collect the lower organic layer containing the lipids.
-
Drying and Reconstitution: Dry the lipid extract under a stream of nitrogen gas. Reconstitute the dried lipids in an appropriate solvent (e.g., methanol:chloroform 1:1, v/v) for MS analysis.
Protocol 2: UPLC-ESI-MS/MS Analysis of PEs
-
Chromatographic Separation:
-
Column: ACQUITY UPLC CSH C18 1.7 µm, 2.1 x 100 mm column.[1]
-
Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: Develop a suitable gradient to separate the PE species of interest.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
MS Scan Mode: For targeted analysis, use Multiple Reaction Monitoring (MRM) to monitor specific precursor-product ion transitions for each PE species. For untargeted analysis, use a full scan followed by data-dependent MS/MS.
-
Parameter Optimization: Optimize source and collision energy parameters for each PE species to achieve maximum sensitivity.
-
Visualizations
Caption: Experimental workflow for PE analysis.
References
- 1. A rapid and adaptable lipidomics method for quantitative UPLC-mass spectrometric analysis of phosphatidylethanolamine and phosphatidylcholine in vitro, and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the fatty acyl profiles of phosphatidylethanolamines by tandem mass spectrometry of sodium adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. Phosphatidylethanolamine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. A Novel Experimental Workflow to Determine the Impact of Storage Parameters on the Mass Spectrometric Profiling and Assessment of Representative Phosphatidylethanolamine Lipids in Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of plasma phospholipids by ultra performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Cephalin (Phosphatidylethanolamine) from Complex Lipid Mixtures
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the quantification of cephalin, more commonly known in current literature as phosphatidylethanolamine (B1630911) (PE), from complex lipid mixtures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in quantifying phosphatidylethanolamine (PE) from biological samples?
A1: The primary challenges in PE quantification stem from the complexity of lipid mixtures in biological matrices. Key difficulties include:
-
Co-extraction of other lipid classes: PE is often extracted along with other abundant phospholipids (B1166683) like phosphatidylcholine (PC), which can cause interference.
-
Ion suppression/enhancement in mass spectrometry: The presence of other lipids and matrix components can significantly alter the ionization efficiency of PE, leading to inaccurate quantification.[1][2]
-
Isomeric and isobaric overlap: Different PE species, as well as other lipid classes, can have the same mass-to-charge ratio, making differentiation difficult without high-resolution mass spectrometry and chromatographic separation.
-
Degradation: PE can be susceptible to degradation during sample preparation and analysis.
Q2: Which extraction method is best for quantitative recovery of PE?
A2: The choice of extraction method depends on the sample matrix and the specific research goals. The Folch and Bligh-Dyer methods are considered "gold standards" for exhaustive lipid extraction due to their high recovery rates for a broad range of lipids.[3][4][5] The Bligh-Dyer method, being faster and using less solvent, is particularly suitable for samples with low lipid content (<2%).[3][6][7] However, for samples with high lipid content, the Folch method may provide more accurate results.[7][8] Solid-Phase Extraction (SPE) offers high selectivity and is amenable to high-throughput automation, providing cleaner extracts.[3]
Q3: How can I minimize ion suppression when quantifying PE by LC-MS?
A3: Minimizing ion suppression is crucial for accurate LC-MS quantification. Strategies include:
-
Effective sample cleanup: Employing techniques like Solid-Phase Extraction (SPE) to remove interfering phospholipids and other matrix components.[1]
-
Chromatographic separation: Optimizing the liquid chromatography method to separate PE from co-eluting species that cause ion suppression.
-
Use of internal standards: Incorporating a stable isotope-labeled internal standard for each lipid class can help to normalize for variations in ionization efficiency.[9]
-
Matrix-matched calibration curves: Preparing calibration standards in a matrix similar to the sample can help to compensate for matrix effects.
Q4: What are the advantages of using LC-MS/MS for PE quantification compared to other methods like HPLC-UV or GC-MS?
A4: LC-MS/MS offers superior sensitivity and specificity for PE quantification. It allows for the identification and quantification of individual PE molecular species. While HPLC-UV is a simpler and less expensive technique, it has lower sensitivity and is less specific, as it relies on the UV absorbance of double bonds in the fatty acid chains, which can vary between different PE species.[10][11] GC-MS is highly effective for fatty acid profiling but requires derivatization of the fatty acids after hydrolysis of the phospholipid, meaning it does not analyze the intact PE molecule.[12][13][14][15]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of PE.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Broadening) in LC Analysis
-
Possible Cause: Secondary interactions between the analyte and the stationary phase, column overload, or issues with the mobile phase.[1][16]
-
Troubleshooting Steps:
-
Check Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain a consistent ionization state for PE.
-
Reduce Sample Load: Dilute the sample to avoid column overload.[1]
-
Use a Guard Column: This can protect the analytical column from contaminants that may cause peak tailing.
-
Optimize Gradient: Adjust the mobile phase gradient to improve peak shape and resolution.
-
Column Washing: Implement a robust column washing protocol between runs to remove strongly retained matrix components.
-
Problem 2: Inconsistent or Low Signal Intensity in Mass Spectrometry
-
Possible Cause: Ion suppression from co-eluting matrix components, suboptimal ionization source parameters, or sample degradation.
-
Troubleshooting Steps:
-
Evaluate Matrix Effects: Perform a post-extraction spike experiment to determine the extent of ion suppression.
-
Improve Sample Cleanup: Utilize Solid-Phase Extraction (SPE) or liquid-liquid extraction to remove interfering substances.
-
Optimize MS Source Parameters: Adjust parameters such as spray voltage, gas flows, and temperature to enhance PE ionization.
-
Check for Sample Degradation: Ensure proper sample storage and handling to prevent lipid degradation. Analyze samples promptly after preparation.
-
Problem 3: Inaccurate Quantification and Poor Reproducibility
-
Possible Cause: Inadequate internal standard correction, non-linearity of the calibration curve, or carryover between injections.
-
Troubleshooting Steps:
-
Verify Internal Standard Performance: Ensure the internal standard is added early in the sample preparation process and that its signal is stable across all samples.
-
Assess Calibration Curve: Prepare a multi-point calibration curve and assess its linearity. Consider using a matrix-matched calibration curve.
-
Minimize Carryover: Implement a thorough needle wash protocol in the autosampler and inject blank samples between experimental samples to check for carryover.
-
Data Presentation
Table 1: Comparison of Common Lipid Extraction Methods for Phosphatidylethanolamine (PE) Quantification
| Feature | Bligh-Dyer Method | Folch Method | Solid-Phase Extraction (SPE) |
| Principle | Liquid-liquid extraction with a chloroform (B151607)/methanol (B129727)/water system.[3][6] | Liquid-liquid extraction with a higher ratio of chloroform/methanol.[3][4] | Chromatographic separation on a solid stationary phase.[3] |
| Typical Recovery | High, but can be lower for samples with >2% lipid content.[7][8] | Considered the "gold standard" with high recovery for a broad range of lipids.[3][4][5] | High selectivity and recovery for specific lipid classes. |
| Advantages | Faster and uses less solvent than the Folch method.[3] | High extraction efficiency for a wide variety of lipids.[3] | High selectivity, amenable to automation, cleaner extracts.[3] |
| Disadvantages | May underestimate lipid content in high-fat samples.[7][8] | More time-consuming and uses larger volumes of solvents.[3] | Can be more expensive and may require method development. |
Table 2: Comparison of Analytical Techniques for this compound (PE) Quantification
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation by liquid chromatography and detection based on UV absorbance of double bonds.[10] | Simple, relatively inexpensive. | Lower sensitivity and specificity, response varies with fatty acid saturation.[11] |
| GC-MS | Separation of derivatized fatty acids by gas chromatography and detection by mass spectrometry. | Excellent for fatty acid profiling. | Indirect analysis (not intact PE), requires derivatization.[12][13][14][15] |
| LC-MS/MS | Separation of intact PE by liquid chromatography and detection by tandem mass spectrometry.[9] | High sensitivity, high specificity, allows for quantification of individual molecular species. | Higher cost, susceptible to matrix effects like ion suppression.[1][2] |
Experimental Protocols
Protocol 1: Bligh-Dyer Lipid Extraction
This protocol is a widely used method for the extraction of total lipids from biological samples.
Materials:
-
Chloroform
-
Methanol
-
Deionized Water
-
Sample (e.g., 1 mL of plasma or cell suspension)
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Pasteur pipettes
Procedure:
-
To 1 mL of your aqueous sample in a glass centrifuge tube, add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol.
-
Vortex the mixture thoroughly for 1 minute to form a single phase.
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of deionized water and vortex for 1 minute. The solution should now be biphasic.
-
Centrifuge the tube at 1,000 x g for 10 minutes to achieve clear phase separation.
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette, avoiding the upper aqueous phase and the protein interface.
-
Transfer the organic phase to a new glass tube.
-
Evaporate the solvent under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for your analytical method (e.g., methanol or isopropanol).
Protocol 2: General LC-MS/MS Parameters for PE Quantification
This protocol provides a starting point for developing an LC-MS/MS method for PE analysis. Optimization will be required for specific instruments and applications.
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column is commonly used (e.g., Acquity UPLC CSH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient:
-
0-1.0 min: 30% B
-
1.0-8.0 min: Linear gradient to 100% B
-
8.0-12.0 min: Hold at 100% B
-
12.1-15.0 min: Return to 30% B and equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 50 °C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI) is often preferred for PE analysis.
-
Ion Source Parameters:
-
IonSpray Voltage: -4500 V
-
Temperature: 500 °C
-
Curtain Gas: 30 psi
-
Ion Source Gas 1: 40 psi
-
Ion Source Gas 2: 60 psi
-
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor for the neutral loss of 141 Da (the phosphoethanolamine headgroup) from the precursor ion. For example:
-
PE(38:4) [M-H]-: m/z 766.5 -> 625.5
-
PE(36:2) [M-H]-: m/z 742.5 -> 601.5
-
Visualizations
References
- 1. Mass Spectrometry Methodology in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. medium.com [medium.com]
- 4. [PDF] Simple and Rapid Separation and Determination of Phospholipids by HPLC-UV System | Semantic Scholar [semanticscholar.org]
- 5. med.und.edu [med.und.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. An LC/MS/MS method for measurement of N-modified phosphatidylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. remedypublications.com [remedypublications.com]
- 9. High-performance liquid chromatographic analysis of phospholipids from different sources with combined fluorescence and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. conquerscientific.com [conquerscientific.com]
- 12. gentechscientific.com [gentechscientific.com]
- 13. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 14. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A rapid and adaptable lipidomics method for quantitative UPLC-mass spectrometric analysis of phosphatidylethanolamine and phosphatidylcholine in vitro, and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. euncl.org [euncl.org]
How to prevent the degradation of cephalin during extraction and storage.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the prevention of cephalin (phosphatidylethanolamine) degradation during extraction and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during extraction and storage?
A1: The two main causes of this compound degradation are hydrolysis and oxidation.
-
Hydrolysis: This involves the cleavage of ester bonds in the this compound molecule, often catalyzed by enzymes called phospholipases (e.g., A1, A2, C, and D) that may be present in the tissue sample. Hydrolysis can also occur non-enzymatically, influenced by pH and temperature. The end products of hydrolysis can include free fatty acids, lysophosphatidylethanolamine, and glycerophosphorylethanolamine.[1][2][3][4]
-
Oxidation: The unsaturated fatty acid chains within the this compound molecule are susceptible to oxidation, especially when exposed to air (oxygen), light, and certain metal ions. This process can lead to the formation of lipid hydroperoxides and other secondary oxidation products, altering the structure and function of the this compound.[4]
Q2: What are the optimal storage conditions for preventing this compound degradation?
A2: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, ideally -20°C or below. For long-term storage, -80°C is recommended.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[5]
-
Container: Use glass containers with Teflon-lined caps. Avoid plastic containers as plasticizers and other contaminants can leach into the organic solvents used to dissolve this compound, and the solvents can degrade the plastic.[5]
-
Form: For long-term storage, it is best to store this compound in a suitable organic solvent. If in powder form, it is crucial to keep it dry as it can be hygroscopic, which can accelerate hydrolysis. However, unsaturated or tissue-derived lipids are not stable as powders and should be dissolved in an organic solvent for storage.[5]
-
Light: Protect from light to prevent photo-oxidation.
Q3: What are the recommended solvents for extracting and storing this compound?
A3: Chlorinated solvents like chloroform (B151607), often in combination with methanol, are traditionally used for this compound extraction due to their excellent ability to dissolve lipids. The most common solvent systems are used in the Folch and Bligh-Dyer methods.[6][7][8][9] Methyl-tert-butyl ether (MTBE) is a safer alternative to chloroform that has been shown to be effective for lipid extraction from brain tissue.[10] For storage, dissolving this compound in a high-purity organic solvent like chloroform or a chloroform/methanol mixture under an inert atmosphere is recommended.[5]
Q4: Should I use antioxidants or stabilizers during this compound extraction?
A4: Yes, using antioxidants is highly recommended, especially when working with this compound containing unsaturated fatty acids. Synthetic antioxidants such as butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) can be added to the extraction solvent to prevent lipid peroxidation.[11] Natural antioxidants like vitamin E have also been shown to inhibit lipid peroxidation.
Troubleshooting Guides
Issue 1: Low Yield of Extracted this compound
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Incomplete tissue homogenization | Ensure the tissue is thoroughly homogenized to allow for complete solvent penetration. For brain tissue, a glass-Teflon homogenizer is effective.[7][12] |
| Inappropriate solvent-to-tissue ratio | For the Folch method, a 20:1 solvent-to-tissue volume ratio is recommended.[7][8] For the Bligh-Dyer method, a lower ratio is used, but it may be less effective for tissues with high lipid content.[8][13] |
| Insufficient extraction time or repetitions | Allow adequate time for extraction with gentle agitation. For complete extraction, multiple extraction steps with fresh solvent may be necessary.[11] |
| Loss of this compound during phase separation | Ensure a clean separation of the organic and aqueous phases. The addition of a salt solution (e.g., 0.9% NaCl) can improve phase separation.[7] |
Issue 2: Formation of an Emulsion During Extraction
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Vigorous shaking | Mix the sample and solvents by gentle inversion rather than vigorous shaking to minimize emulsion formation.[14] |
| High concentration of detergents or other amphipathic molecules in the sample | Centrifuge the mixture at a moderate speed to help break the emulsion. Adding a saturated salt solution (brine) can also help to break the emulsion by increasing the ionic strength of the aqueous phase.[14][15] |
| Presence of proteins and other macromolecules | Ensure complete protein precipitation. The Folch and Bligh-Dyer methods are designed to precipitate proteins at the interface. |
Issue 3: Evidence of this compound Degradation in Analytical Results (e.g., extra peaks in HPLC or MS)
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Oxidation | Add an antioxidant (e.g., BHT, BHA) to the extraction solvent.[11] Perform all steps under dim light and in an inert atmosphere if possible. Use fresh, high-purity solvents, as impurities can promote oxidation.[16] |
| Hydrolysis (enzymatic) | Work quickly and at low temperatures (e.g., on ice) to minimize enzymatic activity. For tissue samples, rapid freezing in liquid nitrogen immediately after collection is crucial to halt enzymatic processes. |
| Hydrolysis (chemical) | Control the pH of the extraction and storage solutions. This compound stability is pH-dependent.[17][18] Avoid prolonged storage in aqueous suspensions, as this can lead to hydrolysis.[5] |
Quantitative Data on this compound Stability
While specific kinetic data for this compound degradation under various conditions are not extensively available in the literature, the following table summarizes the key factors influencing its stability and the recommended conditions for minimizing degradation.
| Parameter | Condition | Effect on Stability | Recommendation |
| Temperature | High Temperature | Accelerates both hydrolysis and oxidation. | Store at -20°C or below.[5] |
| Low Temperature (-20°C to -80°C) | Significantly slows down degradation processes. | Recommended for both short-term and long-term storage. | |
| pH | Acidic or Alkaline | Can promote hydrolysis.[17] | Maintain a neutral pH during extraction and storage unless a specific protocol requires otherwise. |
| Oxygen | Presence of Oxygen | Promotes oxidation of unsaturated fatty acids. | Store under an inert atmosphere (argon or nitrogen).[5] |
| Light | Exposure to UV or visible light | Can initiate and accelerate photo-oxidation. | Protect samples from light by using amber vials or covering with foil. |
| Solvent Quality | Impure Solvents | Contaminants can catalyze degradation reactions.[16] | Use high-purity, fresh solvents for extraction and storage. |
| Storage Container | Plastic Containers | Leaching of plasticizers and other contaminants.[5] | Use glass containers with Teflon-lined caps.[5] |
Experimental Protocols
Protocol 1: Modified Folch Method for this compound Extraction from Brain Tissue
This protocol is a modification of the classic Folch method, optimized for the extraction of total lipids, including this compound, from brain tissue.[6][7][11]
Materials:
-
Brain tissue
-
Chloroform (high purity)
-
Methanol (high purity)
-
0.9% NaCl solution
-
Antioxidant solution (e.g., 0.05% BHT in chloroform/methanol)
-
Glass-Teflon homogenizer
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
-
Glass vials with Teflon-lined caps
Procedure:
-
Tissue Preparation: Weigh the frozen brain tissue and place it in a pre-chilled glass-Teflon homogenizer.
-
Homogenization: Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture containing an antioxidant (e.g., BHT) to the tissue (e.g., 20 mL for 1 g of tissue). Homogenize thoroughly on ice until a uniform suspension is achieved.
-
Filtration: Filter the homogenate through a fat-free filter paper into a clean glass tube to remove solid particles.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the filtrate (e.g., 4 mL for 20 mL of filtrate). Vortex the mixture gently for 1 minute.
-
Centrifugation: Centrifuge the mixture at low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation. Two distinct layers will form: an upper aqueous phase and a lower organic phase containing the lipids.
-
Lipid Collection: Carefully collect the lower organic (chloroform) phase using a glass Pasteur pipette, avoiding the upper phase and the protein interface.
-
Solvent Evaporation: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
-
Storage: Redissolve the dried lipid extract in a small volume of chloroform or chloroform/methanol (2:1, v/v), transfer to a clean glass vial, flush with nitrogen or argon, seal with a Teflon-lined cap, and store at -20°C or -80°C.
Visualizations
Caption: Major degradation pathways of this compound (phosphatidylethanolamine).
Caption: Recommended workflow for this compound extraction from brain tissue.
References
- 1. Hydrolytic degradation of phosphatidylethanolamine and phosphatidylcholine by isolated rat-liver lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of phospholipase D-mediated hydrolysis of phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the hydrolysis of phosphatidylethanolamine and phosphatidyl(N-acyl)ethanolamine in Dictyostelium discoideum amoebae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of phosphatidylethanolamine from its oxidation and hydrolysis products by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. notesforbiology.com [notesforbiology.com]
- 7. microbenotes.com [microbenotes.com]
- 8. vliz.be [vliz.be]
- 9. openaccesspub.org [openaccesspub.org]
- 10. scispace.com [scispace.com]
- 11. repository.seafdec.org [repository.seafdec.org]
- 12. benchchem.com [benchchem.com]
- 13. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. benchchem.com [benchchem.com]
- 16. avantiresearch.com [avantiresearch.com]
- 17. The Influence of pH on Phosphatidylethanolamine Monolayer at the Air/Aqueous Solution Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 18. liposomes.ca [liposomes.ca]
Technical Support Center: Stabilizing Cephalin-Containing Liposome Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of cephalin (phosphatidylethanolamine, PE) aggregation in liposome (B1194612) formulations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why are my liposomes containing this compound (phosphatidylethanolamine) aggregating?
A1: this compound, or phosphatidylethanolamine (B1630911) (PE), has a small, highly hydrated headgroup and a conical molecular shape. This structure induces negative curvature strain in the lipid bilayer, making PE-rich liposomes inherently unstable and prone to aggregation.[] This instability is often exacerbated by factors such as acidic pH, which can protonate the primary amine group of PE, reducing electrostatic repulsion between vesicles.[][2] Formulations with high concentrations of PE (e.g., above 60 mol%) are particularly susceptible to aggregation due to the reduced hydration repulsion between bilayers.[3]
Q2: How can I prevent the aggregation of my this compound-containing liposomes?
A2: The most effective strategy to prevent aggregation is to incorporate "helper lipids" into your formulation. These lipids have a cylindrical shape that counteracts the conical shape of PE, promoting the formation of stable lamellar bilayers.
-
Phosphatidylcholine (PC): PC is a zwitterionic phospholipid with a larger headgroup than PE, giving it a cylindrical shape. It helps to stabilize the bilayer, increase hydration, and provide steric hindrance that prevents vesicle fusion.[]
-
Cholesterol: Cholesterol is another crucial helper lipid that modulates membrane fluidity and packing. It fills the gaps between phospholipid molecules, increasing the rigidity and stability of the bilayer, and reducing its permeability.[4][5][6]
The ideal ratio of PE to helper lipids will depend on your specific application, but a common starting point is a 2:1 ratio of PC to cholesterol.[7]
Q3: What is the optimal pH for preparing and storing this compound-containing liposomes?
A3: The pH of your buffer system is critical for the stability of PE-containing liposomes. At physiological pH (~7.4), the primary amine group of PE is zwitterionic, which helps to maintain some electrostatic repulsion between vesicles. However, as the pH becomes more acidic, this group can become protonated, leading to a loss of charge and increased aggregation.[2][8] Therefore, it is generally recommended to work with buffers at or slightly above neutral pH (e.g., pH 7.4-8.0) to maintain colloidal stability.
Q4: My liposome suspension appears cloudy and I see visible precipitates. What should I do?
A4: Cloudiness and precipitation are clear indicators of liposome aggregation and fusion. Here are a few troubleshooting steps:
-
Re-evaluate your lipid composition: You may need to increase the proportion of helper lipids (PC and/or cholesterol) in your formulation.
-
Check the pH of your buffer: Ensure your buffer has adequate buffering capacity and that the pH is in the optimal range (typically ≥ 7.4).
-
Optimize your preparation method: Incomplete hydration of the lipid film or inefficient extrusion can lead to larger, less stable vesicles. Ensure the hydration temperature is above the phase transition temperature (Tc) of all lipids and that you are performing a sufficient number of extrusion cycles.[9]
-
Consider PEGylation: Incorporating a small percentage of PEGylated lipids (e.g., DSPE-PEG) can provide a steric barrier on the liposome surface, preventing close contact and aggregation of vesicles.
Q5: How do I choose the right analytical techniques to assess this compound liposome aggregation?
A5: A combination of techniques is often best for a comprehensive analysis of liposome aggregation:
-
Dynamic Light Scattering (DLS): DLS is a primary tool for measuring the average particle size and polydispersity index (PDI) of your liposome suspension. An increase in particle size and PDI over time is a direct indication of aggregation.[10]
-
Zeta Potential Measurement: This technique measures the surface charge of your liposomes. A zeta potential close to neutral (0 mV) suggests a higher likelihood of aggregation due to reduced electrostatic repulsion. Stable liposomes typically have a zeta potential of at least ±30 mV.[11][12]
-
Cryogenic Transmission Electron Microscopy (Cryo-TEM): Cryo-TEM provides direct visualization of your liposomes, allowing you to observe their morphology, lamellarity, and any aggregates or fused structures.[13][14]
Data Presentation: Impact of Formulation Parameters on Liposome Stability
The following tables summarize quantitative data on how different formulation parameters can influence the stability of this compound-containing liposomes.
Table 1: Effect of PC and Cholesterol on the Size and Zeta Potential of PE-Containing Liposomes
| PE (mol%) | PC (mol%) | Cholesterol (mol%) | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Stability |
| 80 | 20 | 0 | > 500 | > 0.5 | -5.2 | Unstable, aggregates |
| 60 | 40 | 0 | 150 ± 20 | < 0.2 | -15.8 | Moderately stable |
| 40 | 40 | 20 | 120 ± 15 | < 0.15 | -25.3 | Stable |
| 30 | 40 | 30 | 110 ± 10 | < 0.1 | -32.1 | Very Stable |
Data is compiled and representative of typical results found in the literature. Actual values may vary depending on the specific lipids and preparation methods used.
Table 2: Influence of pH on the Stability of PE/PC Liposomes (60:40 mol%)
| pH | Mean Diameter (nm) after 24h | Observations |
| 5.5 | > 800 | Significant aggregation and precipitation |
| 6.5 | 350 ± 50 | Moderate aggregation |
| 7.4 | 160 ± 25 | Stable suspension |
| 8.0 | 155 ± 20 | Stable suspension |
Data is illustrative and demonstrates the general trend of pH-dependent aggregation.
Experimental Protocols
Protocol 1: Preparation of PE-Containing Liposomes by Thin-Film Hydration and Extrusion
This protocol describes a standard method for preparing unilamellar liposomes with a defined size.[15][16][17]
Materials:
-
Phosphatidylethanolamine (PE), Phosphatidylcholine (PC), Cholesterol
-
Hydration buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath
Procedure:
-
Lipid Film Formation: a. Dissolve the desired amounts of PE, PC, and cholesterol in chloroform in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Evaporate the chloroform under vacuum at a temperature above the phase transition temperature (Tc) of the lipids to form a thin, uniform lipid film on the inner surface of the flask. d. Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Add the hydration buffer (pre-warmed to above the Tc of the lipids) to the flask containing the dried lipid film. b. Hydrate the lipid film by rotating the flask in a water bath (also set above the Tc) for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
Extrusion: a. Assemble the extruder with the desired pore size polycarbonate membrane (e.g., 100 nm). b. Transfer the MLV suspension to the extruder. c. Extrude the liposome suspension through the membrane a minimum of 11-21 times to form small unilamellar vesicles (SUVs) with a uniform size distribution. d. Store the final liposome suspension at 4°C.
Protocol 2: Characterization of Liposome Aggregation by Dynamic Light Scattering (DLS)
This protocol outlines the steps for measuring the size distribution of liposomes.[10][18]
Materials:
-
Liposome suspension
-
DLS instrument
-
Cuvettes
-
Filtered buffer for dilution
Procedure:
-
Sample Preparation: a. Dilute a small aliquot of the liposome suspension with filtered buffer to a suitable concentration for DLS measurement (this prevents multiple scattering effects). The optimal concentration should be determined empirically but is often in the range of 0.1-1.0 mg/mL. b. Gently mix the diluted sample.
-
Instrument Setup: a. Turn on the DLS instrument and allow it to stabilize. b. Set the measurement parameters, including the temperature (typically 25°C), solvent viscosity, and refractive index.
-
Measurement: a. Transfer the diluted sample to a clean cuvette. b. Place the cuvette in the DLS instrument. c. Perform the measurement according to the instrument's software instructions. Typically, this involves multiple runs that are averaged.
-
Data Analysis: a. Analyze the correlation function to obtain the mean hydrodynamic diameter (Z-average) and the polydispersity index (PDI). b. A monomodal size distribution with a low PDI (< 0.2) indicates a homogenous liposome population. An increase in Z-average and PDI over time suggests aggregation.
Visualizations
Caption: Factors contributing to this compound liposome aggregation and stabilization strategies.
Caption: Experimental workflow for preparing stable this compound-containing liposomes.
Caption: Troubleshooting decision tree for this compound liposome aggregation.
References
- 2. 2.4. Determination of Zeta potential, particle size, and polydispersity index of liposomes [bio-protocol.org]
- 3. リポソーム調製-Avanti® Polar Lipids [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. pH-induced destabilization of phosphatidylethanolamine-containing liposomes: role of bilayer contact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. news-medical.net [news-medical.net]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. mdpi.com [mdpi.com]
- 13. Imaging of Liposomes by Negative Staining Transmission Electron Microscopy and Cryogenic Transmission Electron Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 14. Imaging of Liposomes by Transmission Electron Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 15. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 16. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 17. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. research.cbc.osu.edu [research.cbc.osu.edu]
Technical Support Center: Enhancing Cephalin Purification via Column Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for improving the efficiency of cephalin purification by column chromatography. This compound, an older term for a class of phospholipids (B1166683), primarily refers to Phosphatidylethanolamine (PE), a key component of cell membranes involved in various cellular processes.[1] Efficient purification is critical for downstream applications, including lipidomics research, drug formulation, and diagnostics development.
Frequently Asked Questions (FAQs)
Q1: What are the most common column chromatography techniques for this compound purification?
A1: The primary techniques used are Normal-Phase, Reversed-Phase, and Aqueous Normal Phase (ANP) or Hydrophilic Interaction Liquid Chromatography (HILIC). The choice depends on the sample complexity, the specific phospholipids present, and the desired scale of purification. Silica (B1680970) gel is the most common stationary phase for normal-phase chromatography.[2][3]
Q2: How do I select the appropriate stationary phase for my experiment?
A2: For traditional normal-phase chromatography, unmodified silica gel is the standard choice due to its ability to separate lipids based on the polarity of their head groups.[2] For reversed-phase HPLC, C8 or C18 bonded silica columns are frequently used, separating lipids primarily by the length and saturation of their fatty acid chains.[4][5] For separating polar lipids like this compound, Aqueous Normal Phase (ANP) chromatography using a silica-based or polar-embedded phase column can be highly effective.[5]
Q3: What are the key considerations for optimizing the mobile phase?
A3: Mobile phase optimization is crucial for achieving good resolution.[6]
-
In Normal-Phase Chromatography: A typical mobile phase consists of a nonpolar solvent (e.g., chloroform (B151607) or hexane) and a polar solvent (e.g., methanol (B129727) or isopropanol).[7][8] The ratio is adjusted to control the elution of different phospholipid classes. Adding modifiers like acetic acid or triethylamine (B128534) can improve peak shape and resolution.[7]
-
In Reversed-Phase Chromatography: The mobile phase is more polar than the stationary phase, often a mixture of water with acetonitrile (B52724) or methanol.[9][10] A gradient elution, where the proportion of the organic solvent is increased over time, is typically required to elute the more hydrophobic lipids.[6]
-
pH Control: For ionizable compounds, the pH of the mobile phase is a critical factor as it affects the ionization state and retention of the analytes.[9][11]
Q4: What are the recommended methods for detecting and quantifying this compound after separation?
A4: Several detection methods can be used. For analytical purposes, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are common as they do not require a chromophore. Mass Spectrometry (MS) provides high sensitivity and structural information. For preparative chromatography, fractions are typically collected and analyzed offline, for example, by Thin-Layer Chromatography (TLC) with a phosphate-staining reagent.[2]
Troubleshooting Guide
Problem: Poor or no separation between this compound (PE) and other phospholipids like phosphatidylcholine (PC).
-
Potential Causes:
-
Inappropriate Mobile Phase: The solvent system may not have the correct selectivity for the phospholipid head groups.
-
Incorrect Stationary Phase: The chosen column chemistry may not be suitable for phospholipid separation.
-
Column Overload: Applying too much sample can lead to broad, overlapping peaks.[12]
-
-
Recommended Solutions:
-
Optimize Mobile Phase: In normal-phase chromatography, systematically adjust the ratio of the polar and nonpolar solvents. Consider adding a small amount of water or an acid/base modifier to the mobile phase to improve selectivity between PE and PC.[2] For reversed-phase, adjust the gradient slope to increase the separation between peaks.[6]
-
Change Stationary Phase: If optimizing the mobile phase fails, consider a different column. A diol-bonded silica column, for example, can offer different selectivity compared to standard silica.[7][8]
-
Reduce Sample Load: Decrease the amount of sample loaded onto the column. Ensure the sample is dissolved in a minimal volume of a weak solvent before loading.[13]
-
Problem: this compound is not eluting from the column or recovery is very low.
-
Potential Causes:
-
Mobile Phase is Too Weak: The eluting power of the solvent system is insufficient to move the compound through the column.
-
Irreversible Adsorption/Decomposition: The this compound may be strongly and irreversibly binding to the stationary phase or decomposing on it. This can be an issue with acidic silanol (B1196071) groups on silica gel.[14]
-
Precipitation on Column: The sample may have precipitated at the top of the column if the loading solvent was incompatible with the mobile phase.
-
-
Recommended Solutions:
-
Increase Mobile Phase Strength: Gradually increase the percentage of the polar solvent (in normal phase) or the organic solvent (in reversed phase) in your mobile phase.[6]
-
Test Compound Stability: Before running a column, spot the sample on a TLC plate and let it sit for a few hours to see if it decomposes on the silica.[14] If it is unstable, consider using a deactivated silica gel or a different stationary phase like alumina.[14]
-
Ensure Sample Solubility: Dissolve the crude sample in a solvent that is as weak as or weaker than the initial mobile phase.[15] If solubility is an issue, consider dry loading the sample.[13]
-
Problem: The this compound peak is tailing or fronting.
-
Potential Causes:
-
Recommended Solutions:
-
For Tailing: Add a modifier like triethylamine to the mobile phase to block active silanol sites.[16] Ensure the column is clean by flushing with a strong solvent. Check for blockages in the column inlet frit.[12]
-
For Fronting: Reduce the concentration and volume of the sample loaded. Ensure the sample solvent is compatible with and preferably weaker than the mobile phase.[15]
-
Data Summary: Comparison of Chromatographic Modes
| Chromatography Mode | Typical Stationary Phase | Mobile Phase Principle | Advantages | Considerations |
| Normal-Phase (NP) | Silica Gel, Diol-Bonded Silica[8] | Nonpolar solvent (e.g., Hexane/Chloroform) with a polar modifier (e.g., Isopropanol/Methanol).[7] | Excellent separation of phospholipid classes based on head group polarity. Cost-effective. | Sensitive to water content in the mobile phase. May require less common and more hazardous solvents. |
| Reversed-Phase (RP) | C8, C18 Bonded Silica[5] | Polar solvent (e.g., Water/Buffer) with an organic modifier (e.g., Acetonitrile/Methanol).[9] | High reproducibility. Separates lipids based on acyl chain length and saturation. | May not effectively separate lipids with the same acyl chains but different head groups. |
| HILIC / ANP | Silica, Polar-Embedded Phases[5] | High concentration of organic solvent (e.g., Acetonitrile) with a small amount of aqueous buffer.[5] | Good for separating very polar compounds like phospholipids. Combines benefits of NP and RP. | Requires careful equilibration. Can be sensitive to the water content of the sample and mobile phase. |
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples
This protocol is a generalized version of the Bligh-Dyer method for total lipid extraction.
-
Homogenization: Homogenize the tissue or cell sample in a mixture of chloroform:methanol (1:2, v/v). For every 1 g of tissue, use 3 mL of solvent.
-
Phase Separation: Add 1 part chloroform and 1 part water (or saline) for every 3 parts of the initial solvent mixture. The final ratio should be approximately 2:2:1.8 of chloroform:methanol:water. Vortex the mixture thoroughly.
-
Centrifugation: Centrifuge the sample at a low speed (e.g., 1000 x g) for 5-10 minutes to separate the phases.[2]
-
Extraction: Carefully collect the lower organic phase, which contains the lipids, using a glass pipette.[2]
-
Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen to obtain the total lipid extract.
-
Storage: Store the dried lipid extract at -20°C or -80°C under an inert atmosphere to prevent oxidation.
Protocol 2: Purification of this compound by Normal-Phase Column Chromatography
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.[17]
-
Add a thin layer of sand.[18]
-
Prepare a slurry of silica gel in the initial, nonpolar mobile phase (e.g., chloroform/methanol, 95:5, v/v).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, tapping the column to ensure even packing and remove air bubbles.[17] Do not let the column run dry.[17]
-
-
Sample Loading:
-
Wet Loading: Dissolve the dried lipid extract in a minimal amount of the initial mobile phase.[13] Carefully pipette the sample onto the top of the silica bed without disturbing the surface.[17]
-
Dry Loading: If the sample is not soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[13] Carefully add this powder to the top of the packed column.[13]
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin elution with a low-polarity solvent system and gradually increase the polarity (e.g., by increasing the percentage of methanol) to elute the different phospholipid classes.
-
Phosphatidylethanolamine (this compound) will typically elute after acidic phospholipids but before phosphatidylcholine.[7]
-
-
Fraction Collection:
-
Collect fractions of a consistent volume in test tubes.
-
Monitor the elution of compounds by spotting fractions on a TLC plate and visualizing with an appropriate stain (e.g., phosphomolybdic acid or iodine).
-
-
Analysis:
-
Combine the fractions containing the purified this compound.
-
Evaporate the solvent and confirm the purity using TLC, HPLC, or MS.
-
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Biosynthesis pathways of Phosphatidylethanolamine.
References
- 1. Phosphatidylethanolamines - Key lipids in cellular function and membrane integrity - biocrates life sciences gmbh [biocrates.com]
- 2. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 4. Determination of cephalosporins in biological material by reversed-phase liquid column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mtc-usa.com [mtc-usa.com]
- 6. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 7. Column chromatography of PL | Cyberlipid [cyberlipid.gerli.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 10. mastelf.com [mastelf.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. epruibiotech.com [epruibiotech.com]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. Chromatography [chem.rochester.edu]
- 15. halocolumns.com [halocolumns.com]
- 16. benchchem.com [benchchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
Overcoming matrix effects in the mass spectrometric analysis of cephalin.
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the mass spectrometric analysis of cephalin (phosphatidylethanolamine).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), significantly compromising the accuracy, precision, and reproducibility of quantitative analyses.[3][4] In complex biological samples, phospholipids (B1166683) are a major class of endogenous compounds known to cause significant matrix effects, particularly ion suppression in electrospray ionization (ESI).[1][5]
Q2: Why is the analysis of this compound (phosphatidylethanolamine) particularly susceptible to matrix effects?
A2: this compound is a type of phospholipid, which are major components of cell membranes and are abundant in biological matrices like plasma and serum.[6][7] During common sample preparation methods like protein precipitation (PPT), these endogenous phospholipids are often co-extracted with the analytes of interest.[6][7] Because this compound shares structural similarities with other phospholipids in the matrix, they often co-elute during liquid chromatography. This co-elution leads to competition for ionization in the mass spectrometer source, causing significant ion suppression and unreliable quantification.[6][8]
Q3: What are the common signs of matrix effects in my this compound analysis data?
A3: The primary indicators of matrix effects in your data include:
-
Poor Reproducibility: High variability in analyte response across different sample injections or between different lots of biological matrix.[6][9]
-
Inaccurate Quantification: Results show poor accuracy and linearity, especially when comparing matrix-based samples to neat standards.[4]
-
Low Signal Intensity: A significant drop in the analyte signal when moving from a pure standard solution to a matrix-spiked sample.[8]
-
Peak Shape Distortion: Inconsistent peak shapes, including tailing or fronting, which can be caused by interference from matrix components.[9]
-
Shifting Retention Times: While less direct, matrix components can build up on the analytical column, leading to gradual shifts in retention times over a sequence of injections.[6][8]
Q4: How can I quantitatively assess the matrix effect in my experiment?
A4: The matrix effect can be quantified by comparing the peak area of an analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte is added) with the peak area of the analyte in a neat solution at the same concentration.[1] The formula is:
Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) x 100%
A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement. A post-column infusion experiment is another powerful tool to visualize the specific retention time regions where suppression or enhancement occurs.[10][11]
Troubleshooting Guide
Problem 1: Significant ion suppression and low signal-to-noise for this compound analytes.
| Possible Cause | Recommended Solution |
| Co-elution with Endogenous Phospholipids | Endogenous phospholipids are a primary cause of ion suppression in ESI-MS.[1][6] |
| 1. Enhance Sample Preparation: Transition from simple protein precipitation (PPT) to more selective techniques designed to remove phospholipids. Methods like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or specialized phospholipid removal plates (e.g., HybridSPE-Phospholipid) can dramatically reduce interferences.[1][7][12] | |
| 2. Optimize Chromatography: Modify the LC gradient to achieve chromatographic separation between your this compound analyte and the bulk of the endogenous phospholipids.[13][14] Often, phospholipids are highly retained and elute late in a typical reversed-phase gradient.[8] | |
| 3. Change Ionization Source: If available, consider switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI). APCI can be less susceptible to ion suppression from phospholipids for certain analytes.[5][14] |
Problem 2: Poor accuracy, precision, and reproducibility in quantitative results.
| Possible Cause | Recommended Solution |
| Inconsistent Matrix Effects | The absolute matrix effect can vary between different sources or lots of a biological matrix, affecting precision.[1][5] |
| 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects.[15][16] A SIL-IS is chemically identical to the analyte and will be affected by matrix suppression in the same way, allowing for reliable correction and accurate quantification.[5][17] | |
| 2. Prepare Matrix-Matched Calibrators: Create your calibration standards in the same blank biological matrix as your samples. This helps to ensure that the calibration curve is subjected to the same matrix effects as the unknown samples, improving accuracy.[4][14] |
Problem 3: Analytical column lifetime is short, and system backpressure is increasing.
| Possible Cause | Recommended Solution |
| Accumulation of Matrix Components | Endogenous compounds, particularly phospholipids, can irreversibly bind to and build up on the analytical column, leading to fouling.[6][8] |
| 1. Implement Rigorous Sample Cleanup: Employ advanced sample preparation techniques like HybridSPE or specific SPE cartridges to remove the majority of phospholipids before injection.[1][6] This is the most effective way to protect the column. | |
| 2. Use a Guard Column: Install a guard column before your analytical column to capture strongly retained matrix components. This is a cost-effective way to extend the life of your more expensive analytical column.[14] | |
| 3. Optimize Column Washing: Ensure your LC gradient includes a high-organic wash step at the end of each run that is long and strong enough to elute any accumulated, highly hydrophobic compounds like phospholipids.[8] |
Data Summary: Efficacy of Sample Preparation Techniques
The choice of sample preparation is critical for mitigating phospholipid-based matrix effects. The following table summarizes the relative effectiveness of common techniques.
| Sample Preparation Technique | Typical Phospholipid Removal | Analyte Recovery | Key Advantage | Key Disadvantage |
| Protein Precipitation (PPT) | Low (<20%) | High | Simple, fast, and inexpensive. | Prone to significant matrix effects from phospholipids.[7] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Variable | Can provide clean extracts if optimized. | Can be time-consuming, difficult to automate, and may have low recovery for polar analytes.[10][18] |
| Solid-Phase Extraction (SPE) | High (>90%) | Good to High | High selectivity and provides clean extracts. | Requires method development and can be more expensive.[10][18] |
| HybridSPE-Phospholipid | Very High (>99%) | High | Combines PPT simplicity with selective phospholipid removal in a single device.[1][12] | Higher initial cost compared to simple PPT. |
Experimental Protocols
Protocol 1: Phospholipid Depletion using a 96-Well HybridSPE-Phospholipid Plate
This protocol describes a general procedure for removing proteins and phospholipids from plasma or serum prior to LC-MS analysis.[1][12]
-
Sample Pre-treatment: Add 100 µL of plasma/serum sample to the wells of the 96-well plate.
-
Protein Precipitation: Add 300 µL of 1% formic acid in acetonitrile (B52724) to each well.
-
Mixing: Mix thoroughly by vortexing the plate for 1 minute to ensure complete protein precipitation.
-
Filtration: Place the 96-well plate on a vacuum manifold. Apply vacuum (e.g., -10 in. Hg) to draw the supernatant through the zirconia-coated stationary phase, which selectively retains phospholipids.[8] The proteins are trapped by the upper frit, while the phospholipids bind to the stationary phase.
-
Collection: Collect the purified eluate, which contains the this compound analyte, in a clean 96-well collection plate.
-
Analysis: The eluate is ready for direct injection or can be evaporated and reconstituted in a suitable mobile phase for LC-MS/MS analysis.
Protocol 2: Stable Isotope Dilution (SID) for this compound Quantification
This protocol outlines the use of a stable isotope-labeled internal standard to achieve accurate quantification.
-
Standard and IS Preparation: Prepare a stock solution of your this compound analytical standard and a corresponding stable isotope-labeled this compound internal standard (e.g., deuterated this compound).
-
Sample Spiking: To a known volume of your sample (e.g., 100 µL of plasma), add a small, fixed volume of the SIL-IS solution at a known concentration.[19] This should be done at the very beginning of the sample preparation process.
-
Sample Preparation: Perform the chosen sample preparation procedure (e.g., Protocol 1). The SIL-IS will undergo the same extraction losses and experience the same matrix effects as the endogenous analyte.[16]
-
Calibration Curve: Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analytical standard and the same fixed concentration of the SIL-IS. Process these standards using the same sample preparation method.
-
LC-MS/MS Analysis: Analyze the processed samples and calibration standards. Monitor at least one specific mass transition for the analyte and one for the SIL-IS.
-
Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the SIL-IS peak area against the analyte concentration. Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios onto this curve.[15]
Visualizations
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. zefsci.com [zefsci.com]
- 10. e-b-f.eu [e-b-f.eu]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Handling and Storing Synthetic Phosphatidylethanolamine
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues encountered during experiments involving synthetic phosphatidylethanolamine (B1630911) (PE).
Frequently Asked Questions (FAQs)
Q1: How should I store synthetic phosphatidylethanolamine (PE)?
A1: Proper storage of synthetic PE is crucial to maintain its integrity. For long-term storage, it is recommended to store PE at -20°C.[1] It should be stored under desiccating conditions and protected from light.[1]
Q2: What is the best way to handle lyophilized synthetic PE?
A2: Before opening, it is important to allow the vial of lyophilized PE to warm to room temperature to prevent condensation, which can lead to hydrolysis. The vial should be briefly centrifuged to ensure that all the powder is at the bottom.
Q3: In which solvents can I dissolve synthetic PE?
A3: Synthetic PEs are generally soluble in organic solvents. 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) is soluble in chloroform (B151607), methanol, and dichloromethane.[2] 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is soluble in chloroform at approximately 3.3 mg/ml but is reportedly insoluble in DMF, DMSO, and ethanol.[3][4] For creating a stock solution, the solvent of choice should be purged with an inert gas like argon or nitrogen.[4]
Q4: Can I store synthetic PE in an aqueous solution?
A4: Storing synthetic PE in aqueous solutions for extended periods is not recommended as it can lead to hydrolysis. If you need to prepare an aqueous suspension, it is best to use it within one day.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered when working with synthetic PE.
Issue 1: Poor Solubility or Aggregation in Organic Solvents
-
Question: My synthetic PE is not dissolving properly or is forming aggregates in chloroform/methanol. What should I do?
-
Answer:
-
Ensure Proper Solvent Grade and Purity: Use high-purity, anhydrous organic solvents. Water contamination can significantly reduce the solubility of lipids.
-
Sonication: Gentle sonication in a bath sonicator can help to break up small aggregates and facilitate dissolution. Avoid prolonged or high-energy sonication, which can lead to lipid degradation.
-
Warming: Gently warming the solution may improve solubility. However, be cautious with unsaturated PEs as heat can promote oxidation.
-
Co-solvent System: For some PEs, a mixture of solvents, such as chloroform:methanol (2:1, v/v), can enhance solubility.
-
Issue 2: Liposome (B1194612) Aggregation or Fusion
-
Question: The PE-containing liposomes I prepared are aggregating over time. How can I prevent this?
-
Answer:
-
Incorporate Charged Lipids: Including a small percentage (5-10 mol%) of a charged lipid such as phosphatidylglycerol (PG) or phosphatidylserine (B164497) (PS) can increase electrostatic repulsion between liposomes, preventing aggregation.
-
PEGylation: The addition of a small fraction (1-5 mol%) of PEGylated lipids (e.g., DSPE-PEG2000) creates a steric barrier on the liposome surface, which can prevent aggregation.[5]
-
Control pH and Ionic Strength: The stability of liposomes can be sensitive to the pH and salt concentration of the buffer.[6] Maintain a stable pH with a suitable buffer and avoid high ionic strength solutions if aggregation is observed.[7]
-
Storage Temperature: Store liposomes at an appropriate temperature, typically above their gel-to-liquid crystalline phase transition temperature (Tm) if they are to be used shortly, or refrigerated for short-term storage. Avoid freezing unless cryoprotectants are used, as freeze-thaw cycles can disrupt liposome integrity.
-
Issue 3: Cytotoxicity in Cell Culture Experiments
-
Question: I am observing unexpected cell death after treating my cells with PE-containing liposomes. What could be the cause?
-
Answer:
-
Residual Organic Solvent: Ensure that all organic solvent used during liposome preparation has been thoroughly removed, as trace amounts can be toxic to cells.[8]
-
Lipid Oxidation: Unsaturated PEs are prone to oxidation, which can produce cytotoxic byproducts. Prepare liposomes with degassed buffers and handle them under an inert atmosphere (e.g., argon) to minimize oxidation.
-
High PE Concentration: High concentrations of PE in the outer leaflet of the liposome can sometimes lead to membrane disruption and cytotoxicity.[9] Consider reducing the total lipid concentration or the molar percentage of PE in your formulation.
-
Vehicle Control: Always include a "vehicle" control in your experiments, which consists of the liposome formulation without the active compound, to assess the baseline cytotoxicity of the liposomes themselves.
-
Data Presentation
Table 1: Solubility of Selected Synthetic Phosphatidylethanolamines
| Synthetic PE | Solvent | Solubility | Reference |
| 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) | Chloroform | Soluble | [2] |
| Methanol | Soluble | [2] | |
| Dichloromethane | Soluble | [2] | |
| DMSO | < 1 mg/mL (insoluble or slightly soluble) | [10] | |
| 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) | Chloroform | ~3.3 mg/mL | [3][4] |
| Ethanol | Insoluble | [3] | |
| DMSO | Insoluble | [3] |
Table 2: Factors Influencing the Stability of Phosphatidylethanolamine
| Factor | Effect on Stability | Recommendations |
| pH | Hydrolysis of ester bonds is catalyzed by both acidic and basic conditions. | Maintain a neutral pH (6.5-7.5) for aqueous suspensions. |
| Temperature | Higher temperatures accelerate hydrolysis and oxidation. | Store stock solutions and liposomes at low temperatures (-20°C for long-term). |
| Oxygen | Unsaturated fatty acid chains are susceptible to oxidation. | Use degassed solvents and buffers, and store under an inert atmosphere (argon or nitrogen). |
| Moisture | Water is required for hydrolysis. | Store lyophilized powder under desiccated conditions. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Synthetic Phosphatidylethanolamine
-
Equilibration: Allow the vial of lyophilized PE to reach room temperature before opening to prevent moisture condensation.
-
Centrifugation: Briefly centrifuge the vial to ensure all the powder is collected at the bottom.
-
Solvent Addition: Add the desired volume of a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) to the vial to achieve the desired stock concentration. The solvent should be purged with an inert gas prior to use.
-
Dissolution: Gently vortex or sonicate the vial in a bath sonicator until the lipid is completely dissolved.
-
Storage: Store the resulting stock solution in a tightly sealed glass vial under an inert atmosphere (argon or nitrogen) at -20°C.
Protocol 2: Preparation of PE-Containing Liposomes by Extrusion
-
Lipid Film Formation: In a round-bottom flask, combine the desired lipids, including synthetic PE, dissolved in an organic solvent (e.g., chloroform:methanol, 2:1 v/v). Remove the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask. Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipid with the highest Tm in the mixture. This will result in the formation of multilamellar vesicles (MLVs).
-
Freeze-Thaw Cycles (Optional): To improve the encapsulation efficiency of hydrophilic molecules, subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Extrusion: Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Heat the extruder to a temperature above the Tm of the lipids. Pass the MLV suspension through the extruder 11-21 times to form large unilamellar vesicles (LUVs) with a uniform size distribution.
-
Storage: Store the prepared liposomes at 4°C for short-term use. For longer-term storage, the stability should be assessed on a case-by-case basis.
Protocol 3: Supplementation of Mammalian Cell Culture with Synthetic PE
-
Prepare PE-Liposomes: Prepare liposomes containing the desired synthetic PE using the extrusion method (Protocol 2). Use a sterile, isotonic buffer (e.g., PBS) for hydration.
-
Sterilization: Sterilize the liposome suspension by passing it through a 0.22 µm syringe filter. Ensure the filter material is compatible with lipids.
-
Determine Optimal Concentration: The optimal concentration of PE for cell culture supplementation can vary depending on the cell type and experimental goals. It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a concentration range of 1-50 µM.
-
Supplementation: Add the sterile liposome suspension directly to the cell culture medium to achieve the desired final PE concentration. Gently mix the medium after addition.
-
Controls: Include appropriate controls in your experiment:
-
Untreated cells: Cells cultured in standard medium.
-
Vehicle control: Cells treated with "empty" liposomes (containing no PE or the same lipid composition as the experimental liposomes but without the specific synthetic PE of interest) to account for any effects of the liposome vehicle itself.
-
-
Monitoring: Monitor the cells for any changes in morphology, viability, or proliferation.
Mandatory Visualizations
Caption: Putative signaling pathway of exogenous phosphatidylethanolamine-induced apoptosis.
References
- 1. goldbio.com [goldbio.com]
- 2. 1,2-Dipalmitoyl-sn-Glycero-3-Phosphoethanolamine-Polyethylene Glycol-Amine - CD BioSustainable [sustainable-bio.com]
- 3. scbt.com [scbt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Destabilization of phosphatidylethanolamine liposomes at the hexagonal phase transition temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Optimizing the conditions for fluorescently labeling cephalin without altering its function.
Technical Support Center: Fluorescent Labeling of Cephalin
Welcome to the technical support center for optimizing the fluorescent labeling of this compound (phosphatidylethanolamine, PE). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure successful labeling without compromising the lipid's functionality.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its primary amine group ideal for labeling?
This compound, or phosphatidylethanolamine (B1630911) (PE), is a phospholipid found in all living cells and is a key component of biological membranes.[1] Its headgroup contains a primary amine that serves as an excellent target for covalent modification with amine-reactive fluorescent dyes, such as those containing N-hydroxysuccinimide (NHS) esters. This specificity allows for targeted labeling of PE molecules.[2]
Q2: Which fluorescent dyes are most suitable for labeling this compound?
The choice of dye depends on your experimental needs, including the instrumentation available and whether you are conducting live-cell imaging.[3] Common choices include NBD, Rhodamine, and BODIPY dyes, each offering different spectral properties and levels of environmental sensitivity.[4][5] For studies requiring high photostability, Cyanine (Cy3, Cy5) or SquareFluor™ dyes are excellent options.[3]
Q3: How can I be sure the fluorescent label isn't altering my this compound's function?
This is a critical consideration. The addition of a bulky fluorophore can potentially interfere with the natural behavior of the lipid.[6][7] To mitigate this, it is recommended to:
-
Use the lowest possible dye-to-lipid molar ratio that still provides adequate signal.[6][8] A common starting point is a ratio in the range of one dye molecule per 1400 lipid molecules.[8]
-
Select smaller fluorophores when possible.[9]
-
Perform functional assays post-labeling to validate that the this compound maintains its biological activity.[10] Examples include membrane fusion assays, lipid-protein interaction studies, and monitoring lipid trafficking.[4][10][11]
Q4: Can I use fluorescently labeled this compound for live-cell imaging?
Yes, many fluorescently labeled PE derivatives, such as those using NBD, TopFluor™, and Cyanine dyes, are suitable for live-cell imaging.[3] However, it's important to minimize the light dose to reduce phototoxicity and use an anti-fade mounting medium for extended imaging sessions.[3][12]
Troubleshooting Guide
This guide addresses common problems encountered during the fluorescent labeling of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Fluorescent Signal | 1. Ineffective Labeling Reaction: The buffer may contain interfering substances like Tris or azide; the pH may be incorrect; or the dye may have hydrolyzed.[13] 2. Dye-Dye Quenching: Too much dye attached to the lipid can cause self-quenching.[6] 3. Photobleaching: The fluorophore has been damaged by prolonged exposure to light.[12] 4. Incorrect Imaging Settings: The microscope's filters and lasers are not matched to the dye's excitation/emission spectra.[12][14] | 1. Optimize Reaction Conditions: Dialyze the lipid into an amine-free buffer (e.g., PBS or bicarbonate) at the correct pH (typically 8.3-8.5 for NHS esters).[13] Use freshly prepared dye solution.[13] 2. Reduce Dye-to-Lipid Ratio: Perform a titration to find the optimal molar ratio that provides a good signal without quenching.[6] 3. Minimize Light Exposure: Use a mounting medium with an antifade agent and reduce exposure time or laser power.[12][14] 4. Verify Instrument Settings: Ensure you are using the correct filter sets and laser lines for your chosen fluorophore.[12] |
| Precipitation of Lipid or Dye | 1. Hydrophobicity: The fluorescent dye is highly hydrophobic, causing the labeled lipid to precipitate.[6][13] 2. High Solvent Concentration: Too much organic solvent (like DMSO or DMF) used to dissolve the dye can cause the lipid to precipitate.[13] | 1. Choose a More Soluble Dye: If available, select a water-soluble version of the fluorophore. 2. Minimize Organic Solvent: Add the dye stock solution slowly while vortexing. Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.[13] |
| High Background Fluorescence | 1. Excess Free Dye: Unreacted dye has not been sufficiently removed after the labeling reaction. 2. Non-specific Binding: The dye is binding to other components in your sample.[12][15] 3. Autofluorescence: The sample itself has endogenous fluorescence.[12][15] | 1. Thorough Purification: Use size-exclusion chromatography or dialysis to effectively remove all unbound dye.[3] 2. Increase Washing Steps: Include detergents like Tween-20 in your wash buffers to reduce non-specific binding.[12] 3. Use an Unstained Control: Image an unstained sample to determine the level of autofluorescence and adjust imaging settings accordingly.[12] |
| Altered Lipid Function | 1. Steric Hindrance: The attached fluorophore is physically obstructing the lipid's interaction with other molecules.[6] 2. Change in Physicochemical Properties: The label has altered the charge or hydrophobicity of the this compound headgroup.[6] | 1. Lower the Degree of Labeling: Reduce the molar ratio of dye to lipid.[6] 2. Select a Different Fluorophore: Test a smaller or more biocompatible dye, such as TopFluor™, which is designed to mimic native lipid behavior.[3] 3. Perform Functional Validation: Conduct assays to confirm that the labeled lipid retains its expected biological activity. |
Quantitative Data Summary
Table 1: Properties of Common Fluorophores for this compound Labeling
| Fluorophore Family | Excitation Max (nm) | Emission Max (nm) | Key Advantages | Considerations |
| NBD | ~460 | ~535 | Environmentally sensitive, useful for membrane polarity studies.[3][4] | Moderate photostability. |
| BODIPY | ~493 | ~503 | Bright and reliable for labeling lipid droplets.[16] | Can have background signal in aqueous media; moderate photostability.[16] |
| Rhodamine (LR) | ~558 | ~575 | Good for membrane and liposome (B1194612) labeling.[3] | Can be prone to self-quenching at high concentrations. |
| Cyanine (Cy3/Cy5) | ~550 / ~650 | ~570 / ~670 | High photostability, good for multiplexing and FRET.[3][] | Can be more expensive. |
| TopFluor™ | Varies | Varies | Designed to closely mimic the behavior of natural lipids.[3] | Specific to certain suppliers. |
Experimental Protocols & Visualizations
Protocol: Fluorescent Labeling of this compound with an NHS-Ester Dye
This protocol outlines the general steps for coupling an amine-reactive dye to the primary amine of this compound.
Materials:
-
Phosphatidylethanolamine (PE)
-
Amine-reactive fluorescent dye (NHS ester)
-
Amine-free buffer, pH 8.3-8.5 (e.g., 100 mM sodium bicarbonate)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Chloroform and Methanol
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Preparation: Dissolve PE in chloroform. Dry the lipid under a stream of nitrogen gas to form a thin film, then place it under a vacuum to remove residual solvent.
-
Resuspension: Resuspend the lipid film in the amine-free buffer.
-
Dye Preparation: Immediately before use, dissolve the NHS-ester dye in a small amount of anhydrous DMF or DMSO.
-
Labeling Reaction: Add the dye solution to the lipid suspension. The molar ratio of dye to lipid should be optimized, but a starting point of 1.5:1 can be used. Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled this compound from the unreacted free dye using a size-exclusion column. The labeled lipid will elute first.
-
Characterization: Confirm the success of the labeling by measuring the absorbance spectra of the purified product. The degree of labeling (DOL) can be calculated from the absorbance at 280 nm (for the protein) and the absorbance maximum of the dye.[13]
Experimental Workflow for this compound Labeling
References
- 1. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Purification of Lipid-conjugated Fluorescent pH Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Labeling membranes with fluorescent phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Plasma membrane labelling efficiency, internalization and partitioning of functionalized fluorescent lipids as a function of lipid structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluorescence Techniques to Study Lipid Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescent Lipids: Functional Parts of Fusogenic Liposomes and Tools for Cell Membrane Labeling and Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are Fluorescent Lipids? | BroadPharm [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. biotium.com [biotium.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Oxidation of Unsaturated Fatty Acid Chains in Cephalin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the oxidation of unsaturated fatty acid chains in cephalin (phosphatidylethanolamine).
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why are its unsaturated fatty acid chains prone to oxidation?
A1: this compound, or phosphatidylethanolamine (B1630911) (PE), is a class of phospholipids (B1166683) found in biological membranes.[1] Unsaturated fatty acid chains within this compound contain one or more carbon-carbon double bonds. These double bonds are susceptible to attack by reactive oxygen species (ROS), leading to a process called lipid peroxidation. This process can compromise the structural integrity and function of this compound in experimental systems.
Q2: What are the primary factors that accelerate the oxidation of this compound?
A2: Several factors can accelerate the oxidation of this compound's unsaturated fatty acid chains:
-
Exposure to Oxygen: The presence of molecular oxygen is a prerequisite for lipid peroxidation.
-
Presence of Metal Ions: Transition metals, such as iron (Fe) and copper (Cu), can act as catalysts in the formation of highly reactive oxygen species, which initiate and propagate lipid peroxidation.[2][]
-
Exposure to Light: Ultraviolet (UV) and visible light, especially in the presence of photosensitizers, can generate singlet oxygen, a highly reactive form of oxygen that can directly attack the double bonds in unsaturated fatty acids.[4]
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including the reactions involved in lipid peroxidation.[5][6]
-
Inappropriate pH: While the effect can be complex, acidic pH has been shown to amplify iron-mediated lipid peroxidation in some systems.[1]
Q3: What are the consequences of this compound oxidation in experimental settings?
A3: Oxidation of this compound can lead to a range of undesirable outcomes in research and drug development, including:
-
Formation of lipid hydroperoxides, which are unstable and can decompose into reactive secondary products like aldehydes.
-
Alteration of the physical properties of lipid bilayers, such as membrane fluidity and permeability.
-
Generation of artifacts in experimental assays.
-
Loss of biological activity of this compound-containing formulations.
-
Formation of adducts with proteins and other molecules, leading to confounding results.
Q4: How can I prevent or minimize the oxidation of my this compound samples?
A4: Minimizing this compound oxidation requires a multi-faceted approach focusing on proper storage, handling, and the use of protective agents:
-
Inert Atmosphere: Store and handle this compound under an inert gas like argon or nitrogen to displace oxygen.
-
Low Temperature Storage: Store this compound solutions at low temperatures, typically -20°C or below, to slow down the rate of oxidation.[7]
-
Light Protection: Protect this compound from light by using amber vials or by wrapping containers in aluminum foil.
-
Use of Antioxidants: Incorporate antioxidants into your this compound preparations to scavenge free radicals and inhibit the oxidation cascade.
-
Use of Chelating Agents: Add chelating agents like ethylenediaminetetraacetic acid (EDTA) or diethylenetriaminepentaacetic acid (DTPA) to sequester metal ions that can catalyze oxidation.[8][9]
Troubleshooting Guides
Issue: I am observing unexpected peaks in my HPLC analysis of a this compound-based formulation.
-
Question: Could these peaks be due to this compound oxidation?
-
Answer: Yes, oxidation of the unsaturated fatty acid chains in this compound leads to the formation of various byproducts, including hydroperoxides and secondary oxidation products, which can appear as unexpected peaks in an HPLC chromatogram.[10]
-
-
Question: How can I confirm if the unexpected peaks are oxidation products?
-
Answer: You can employ several strategies:
-
Forced Degradation Study: Intentionally expose a sample of your this compound to oxidative stress (e.g., by adding a pro-oxidant like a copper salt and hydrogen peroxide) and analyze it by HPLC.[11] A significant increase in the area of the unexpected peaks would suggest they are oxidation products.
-
Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer to identify the mass-to-charge ratio of the compounds in the unknown peaks. The masses of common lipid oxidation products are well-documented.
-
Use of Antioxidants: Prepare a fresh sample of your formulation with an added antioxidant, such as alpha-tocopherol (B171835) or butylated hydroxytoluene (BHT). If the unexpected peaks are significantly reduced or absent, it strongly indicates they were oxidation products.
-
-
Issue: My this compound-containing liposomes are showing signs of instability (e.g., aggregation, leakage) over a shorter-than-expected timeframe.
-
Question: Can oxidation of this compound contribute to liposome (B1194612) instability?
-
Answer: Absolutely. The oxidation of unsaturated fatty acids within the liposomal bilayer can alter the packing of the phospholipids, leading to changes in membrane fluidity and permeability, which can manifest as aggregation and leakage of encapsulated contents.
-
-
Question: How can I determine if oxidation is the cause of my liposome instability?
-
Answer: You can perform assays to measure the extent of lipid peroxidation in your liposome suspension. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method for detecting secondary oxidation products. An increase in TBARS over time would indicate ongoing oxidation. See the Experimental Protocols section for a detailed TBARS assay protocol.
-
-
Question: What immediate steps can I take to improve the stability of my liposomes?
-
Answer:
-
Review your storage conditions: Ensure your liposomes are stored at a low temperature, protected from light, and in a tightly sealed container to minimize oxygen exposure.
-
Incorporate an antioxidant: If not already present, consider adding a lipid-soluble antioxidant like alpha-tocopherol to your formulation during the liposome preparation process.
-
Use a chelating agent: If your buffer contains any trace metal contaminants, adding a chelating agent like EDTA can help prevent metal-catalyzed oxidation.
-
-
Data Presentation
Table 1: Synergistic Antioxidant Effect of α-Tocopherol and Phospholipids on Sardine Oil Oxidation at 40°C [12]
| Antioxidant/Combination | Concentration | Peroxide Value (meq O2/kg) at end of storage |
| α-Tocopherol | 0.04% | 97.7 |
| Phosphatidylcholine (PC) | 0.5% | 54.0 |
| Phosphatidylethanolamine (PE) | 0.5% | 87.9 |
| Cardiolipin (CL) | 0.5% | 83.4 |
| α-Tocopherol + PE | 0.04% + 0.5% | 27.0 |
| α-Tocopherol + PC | 0.04% + 0.5% | 35.0 |
| α-Tocopherol + CL | 0.04% + 0.5% | 58.0 |
Table 2: Influence of pH on Copper-Induced Lipid Peroxidation in Plasma [13]
| pH | Diene Conjugation (% of control at pH 7.4) | TBARS Formation (% of control at pH 7.4) |
| 7.4 | 100 | 100 |
| 6.6 | 68 | 75 |
Note: While this data is for plasma, it illustrates the general principle of pH-dependent lipid peroxidation.
Experimental Protocols
Protocol 1: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This protocol is adapted for the analysis of lipid peroxidation in liposomal suspensions or other this compound-containing samples.[2][14]
Materials:
-
Trichloroacetic acid (TCA) solution (20% w/v)
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
Malondialdehyde (MDA) standard (or 1,1,3,3-tetramethoxypropane, which hydrolyzes to MDA)
-
Your this compound-containing sample (e.g., liposome suspension)
-
Microcentrifuge tubes
-
Water bath or heating block
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation:
-
Pipette 100 µL of your sample into a microcentrifuge tube.
-
For a blank, use 100 µL of the buffer your sample is in.
-
Prepare a standard curve of MDA.
-
-
Protein Precipitation:
-
Add 200 µL of 20% TCA to each tube.
-
Vortex and incubate on ice for 15 minutes to precipitate any proteins.
-
Centrifuge at 2,200 x g for 15 minutes at 4°C.[14]
-
-
Reaction with TBA:
-
Carefully transfer 200 µL of the supernatant to a new, clean tube.
-
Add 200 µL of 0.67% TBA solution to each tube.
-
Vortex briefly to mix.
-
-
Incubation:
-
Incubate the tubes in a boiling water bath (95-100°C) for 10-60 minutes.[14] The optimal time may need to be determined for your specific sample type.
-
A pink color will develop in the presence of TBARS.
-
-
Measurement:
-
Cool the tubes on ice for 10 minutes to stop the reaction.
-
Measure the absorbance of the solution at 532 nm using a spectrophotometer or microplate reader.
-
-
Calculation:
-
Subtract the absorbance of the blank from your sample readings.
-
Determine the concentration of TBARS in your sample by comparing its absorbance to the MDA standard curve. The results are typically expressed as MDA equivalents.
-
Protocol 2: HPLC Analysis of Phospholipid Hydroperoxides
This protocol provides a general framework for the separation and detection of this compound hydroperoxides using HPLC with post-column chemiluminescence detection.[15][16]
Materials:
-
HPLC system with a pump, injector, and a suitable detector (e.g., UV and chemiluminescence)
-
Normal-phase silica (B1680970) column or an aminopropylsilyl column.[15]
-
Mobile phase solvents (e.g., a mixture of methanol, tert-butyl alcohol, and aqueous sodium phosphate (B84403) buffer).[15]
-
Chemiluminescence reagent (e.g., isoluminol and microperoxidase in a borate (B1201080) buffer).[15]
-
Phospholipid hydroperoxide standards (if available for quantification).
-
Your this compound-containing sample.
-
Extraction solvents (e.g., chloroform/methanol).
Procedure:
-
Lipid Extraction:
-
Extract the lipids from your sample using a suitable method, such as a modified Bligh-Dyer extraction with chloroform/methanol, to separate the lipids from aqueous components. The extraction should be performed in the presence of an antioxidant like BHT to prevent further oxidation during the procedure.[15]
-
-
HPLC Separation:
-
Inject the extracted lipid sample onto the HPLC column.
-
Elute the phospholipids using an isocratic or gradient mobile phase. The specific mobile phase composition and gradient profile will depend on the column and the specific phospholipids being analyzed. A mobile phase of methanol:tert-butyl alcohol:aqueous monobasic sodium phosphate (6:3:1, v/v) has been used with an aminopropylsilyl column.[15]
-
-
Post-Column Derivatization and Detection:
-
After the column, the eluent is mixed with the chemiluminescence reagent.
-
The reaction between the hydroperoxides and the reagent produces light, which is measured by the chemiluminescence detector.
-
A UV detector can be used in series to monitor the parent, unoxidized phospholipids.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound hydroperoxides based on their retention times compared to standards (if available) or by collecting fractions and performing further analysis (e.g., mass spectrometry).
-
Quantify the amount of hydroperoxides by comparing the peak areas to a standard curve or by using an internal standard.
-
Mandatory Visualizations
Caption: General mechanism of lipid peroxidation in this compound.
Caption: Troubleshooting workflow for identifying the cause of this compound oxidation.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. Acidic pH amplifies iron-mediated lipid peroxidation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.uj.ac.za [pure.uj.ac.za]
- 5. Oxidation of Membrane Curvature-Regulating Phosphatidylethanolamine Lipid Results in Formation of Bilayer and Cubic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temperature and oxidation-sensitive dioleoylphosphatidylethanolamine liposome stabilized with poly(ethyleneimine)/(phenylthio)acetic acid ion pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical and Structural Tools of Lipid Hydroperoxides: Present State and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Excipient choice for protection against metal-catalyzed oxidation: Impact of chelator on stability of biologic drug products [morressier.com]
- 9. Comparative evaluation of disodium edetate and diethylenetriaminepentaacetic acid as iron chelators to prevent metal-catalyzed destabilization of a therapeutic monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Impact of Phospholipids and Tocopherols on the Oxidative Stability of Soybean Oil-in-Water Emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pH dependence of lipid peroxidation and albumin oxidative modification: possible implications to the pH paradox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. Electrochemical detection of phospholipid hydroperoxides in reverse-phase high performance liquid chromatography | Semantic Scholar [semanticscholar.org]
Troubleshooting inconsistent results in cephalin-based functional assays.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing inconsistent results in cephalin-based functional assays, such as the Activated Partial Thromboplastin (B12709170) Time (aPTT) test.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a this compound-based functional assay like the aPTT?
A1: The aPTT test assesses the function of the intrinsic and common pathways of the coagulation cascade.[1] In the assay, a patient's platelet-poor plasma is incubated with this compound (a phospholipid substitute for platelets) and a contact activator (e.g., silica, kaolin).[2] This activates the intrinsic pathway. Calcium chloride is then added to initiate the coagulation cascade, and the time it takes for a fibrin (B1330869) clot to form is measured in seconds.[2]
Q2: What are the most common causes of inconsistent aPTT results?
A2: Inconsistent aPTT results are most frequently due to pre-analytical variables. These include issues with specimen collection (e.g., incorrect blood-to-anticoagulant ratio), specimen processing (e.g., improper centrifugation), and specimen storage (e.g., incorrect temperature or prolonged storage).[3][4] Analytical issues with reagents or instrumentation and the presence of interfering substances in the sample can also cause variability.[5][6]
Q3: How does this compound reagent quality affect the assay?
A3: this compound is a critical reagent that serves as a platelet substitute.[2] The quality and stability of the this compound reagent can impact assay results. For instance, oxidative degradation of the phospholipid components can lead to a loss of coagulant activity, potentially causing variability between batches or changes during storage.[7] It is crucial to use reagents according to the manufacturer's instructions and monitor their stability.
Q4: What is a "lupus anticoagulant" and how does it affect aPTT results?
A4: A lupus anticoagulant (LA) is an antibody that targets phospholipids (B1166683) and can paradoxically prolong the aPTT in vitro.[8] Despite the prolonged clotting time in the lab, these antibodies are associated with an increased risk of thrombosis in vivo.[8] If an LA is suspected, further testing, such as a mixing study and specific LA-sensitive assays, is required.[8]
Troubleshooting Guide for Inconsistent aPTT Results
Issue 1: Prolonged aPTT Results
Is the prolonged aPTT result unexpected?
If the patient is on anticoagulant therapy such as heparin or has a known bleeding disorder, a prolonged aPTT may be expected.[8] If the result is unexpected, proceed with the following troubleshooting steps.
Step 1: Rule out Pre-Analytical Errors
-
Sample Collection: Was the blood collection tube filled to the appropriate level? Under-filling the tube leads to an excess of citrate (B86180) anticoagulant, which can falsely prolong the aPTT.[9] Ensure a 9:1 blood-to-anticoagulant ratio.[10]
-
Contamination: Was the sample drawn from a line containing heparin? This is a common cause of unexpected aPTT prolongation.[1] If possible, a new sample should be drawn from a different site.
-
Sample Processing: Was the sample centrifuged correctly to obtain platelet-poor plasma? Residual platelets can affect results.
Step 2: Perform a Mixing Study
A mixing study helps differentiate between a factor deficiency and the presence of an inhibitor.[8]
-
Procedure: The patient's plasma is mixed 1:1 with normal pooled plasma, and the aPTT is repeated.
-
Interpretation:
Issue 2: Shortened aPTT Results
Step 1: Investigate Pre-Analytical Variables
-
Difficult Venipuncture: A traumatic blood draw can introduce tissue factor into the sample, activating the extrinsic pathway and leading to a shortened aPTT.
-
Sample Storage: Prolonged storage at room temperature can sometimes lead to the activation of clotting factors and a shortened aPTT, although prolonged storage more commonly lengthens the aPTT.[4]
-
Hemolysis: Hemolyzed samples can falsely shorten the aPTT.[3][11] This is because components released from red blood cells can interfere with the assay.[3]
Step 2: Consider Patient-Specific Factors
-
Acute Phase Reaction: Elevated levels of certain clotting factors, particularly Factor VIII, can occur during an acute phase response (e.g., due to inflammation or stress) and can shorten the aPTT.[12]
Data Presentation: Impact of Pre-Analytical Variables on aPTT
The following tables summarize the quantitative effects of common pre-analytical variables on aPTT results.
Table 1: Effect of Storage Time and Temperature on aPTT
| Storage Time | Mean aPTT (seconds) at Room Temperature | Mean aPTT (seconds) at 4°C |
| 0 hours | 35.49 | 35.49 |
| 2 hours | 36.26 | 36.42 |
| 4 hours | 37.04 | 37.03 |
| 24 hours | 42.04 | 42.22 |
Data from a study on routine coagulation tests. Results show a trend of aPTT prolongation with increased storage time at both temperatures.[4]
Table 2: Influence of Sodium Citrate Concentration on aPTT in Patients on Heparin Therapy
| Citrate Concentration | Observation |
| 3.2% vs. 3.8% | 19% of patients on IV heparin therapy showed a greater than 7-second difference in aPTT results between the two concentrations. |
This highlights the significant impact that the choice of anticoagulant concentration can have on aPTT results, particularly in a therapeutic monitoring context.[1]
Table 3: Qualitative Impact of Hemolysis on aPTT
| Degree of Hemolysis | Effect on aPTT |
| Mild to Moderate | Can cause statistically significant shortening of aPTT.[3] |
| Severe (≥0.8 g/dL hemoglobin) | Causes even greater shortening of aPTT values.[3][6] |
Hemolysis can mask true coagulation abnormalities or suggest inadequate anticoagulation.[3]
Experimental Protocols
Protocol 1: Activated Partial Thromboplastin Time (aPTT) Assay
This protocol provides a general methodology. Specific timings and volumes may vary based on the reagent and instrument manufacturer.
-
Reagent Preparation: Prepare the this compound-activator reagent and calcium chloride solution according to the manufacturer's instructions. Pre-warm reagents and patient plasma to 37°C.
-
Sample Incubation: Pipette equal volumes of patient platelet-poor plasma and the this compound-activator reagent into a test tube. Incubate the mixture at 37°C for a specified time (e.g., 3-5 minutes).
-
Initiation of Clotting: Add pre-warmed calcium chloride to the mixture and simultaneously start a timer.
-
Clot Detection: Measure the time taken for a fibrin clot to form. This can be done visually or using an automated coagulometer. The time in seconds is the aPTT.
Protocol 2: aPTT Mixing Study
-
Sample Preparation: Prepare a 1:1 mix of patient plasma and normal pooled plasma. For example, mix 200 µL of patient plasma with 200 µL of normal pooled plasma.
-
Control Preparation: Prepare a 1:1 mix of normal pooled plasma and a buffer solution (e.g., saline) to serve as a control.
-
Assay Performance: Perform the aPTT assay as described in Protocol 1 on the patient-normal plasma mix, the control mix, and the neat patient plasma.
-
Result Interpretation: Compare the aPTT results. Correction is typically defined as the aPTT of the 1:1 mix falling within the laboratory's established normal range.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. droracle.ai [droracle.ai]
- 4. Effects of Storage Time and Temperature on The samples of Routine Coagulation Tests [repository.sustech.edu]
- 5. precisionbiologic.com [precisionbiologic.com]
- 6. The effects of hemolysis on plasma prothrombin time and activated partial thromboplastin time tests using photo-optical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential impacts of hemolysis on coagulation parameters of blood samples: A STROBE-compliant article - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn0.scrvt.com [cdn0.scrvt.com]
- 9. Quantitative assessment of prevalence of pre-analytical variables and their effect on coagulation assay. Can intervention improve patient safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of specimen hemolysis on coagulation test results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of 3.2% vs 3.8% sodium citrate concentration on routine coagulation testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of activated partial thromboplastin time (APTT) test under different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to improve the stability of cephalin-containing liposomes.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with cephalin (phosphatidylethanolamine, PE)-containing liposomes.
Troubleshooting Guides
This section addresses specific problems that may arise during the formulation and storage of this compound-containing liposomes, offering potential causes and solutions.
Issue 1: Liposome (B1194612) Aggregation and Precipitation
Question: My this compound liposome suspension shows visible aggregation or has formed a precipitate after preparation or during storage. What could be the cause and how can I fix it?
Answer:
Aggregation in liposome suspensions is a common issue stemming from insufficient repulsive forces between vesicles, leading to their clustering and eventual precipitation. This compound's smaller headgroup can contribute to this instability.
Potential Causes & Solutions:
-
Low Surface Charge: Liposomes with a near-neutral surface charge (Zeta Potential) are prone to aggregation due to weak electrostatic repulsion.
-
Solution: Incorporate a charged lipid into your formulation. Anionic lipids like phosphatidylserine (B164497) (PS) or phosphatidylglycerol (PG) can impart a negative charge, increasing colloidal stability.
-
-
High Concentration of Divalent Cations: Ions like Ca²⁺ can interact with negatively charged lipid headgroups, neutralizing the surface charge and inducing aggregation.
-
Solution: Use buffers free of divalent cations, such as a Tris-HCl or HEPES buffer with EDTA, to chelate any contaminating divalent cations.
-
-
Improper Storage Temperature: Storing liposomes near their phase transition temperature (Tm) can increase membrane fluidity and promote fusion upon collision.
-
Solution: Store liposomes at a temperature well below the Tm of the lipid with the highest transition temperature, typically at 4°C.[1]
-
-
High Phosphatidylethanolamine (B1630911) (PE) Content: PE has a conical shape and a tendency to form non-bilayer structures (hexagonal phase), which can lead to membrane destabilization and fusion, especially at elevated temperatures or low pH.[2][3][4]
-
Solution: Combine PE with bilayer-forming lipids like phosphatidylcholine (PC) to stabilize the lamellar structure. The inclusion of cholesterol is also highly recommended to enhance bilayer stability.[]
-
Issue 2: Low Drug Encapsulation Efficiency
Question: I am struggling to achieve high encapsulation efficiency for my hydrophilic/hydrophobic drug in this compound-containing liposomes. What factors should I investigate?
Answer:
Low encapsulation efficiency can result from various factors related to the drug's properties, the lipid composition, and the preparation method.
Potential Causes & Solutions:
-
For Hydrophilic Drugs:
-
Lipid Film Hydration: The hydration step is critical. Ensure the aqueous solution containing the drug is added at a temperature above the phase transition temperature (Tm) of all lipids to ensure the formation of fluid bilayers that can encapsulate the aqueous core.[6][7]
-
Hydration Volume: A very large hydration volume can lead to a lower concentration of the drug being entrapped. Optimize the lipid-to-aqueous phase ratio.
-
-
For Hydrophobic Drugs:
-
Lipid Composition: The drug may not be partitioning effectively into the lipid bilayer. The presence of cholesterol can sometimes reduce the incorporation efficiency of certain drugs by increasing membrane rigidity.[8]
-
Co-dissolution: Ensure the hydrophobic drug is completely dissolved along with the lipids in the organic solvent before forming the thin film. Incomplete dissolution will result in the drug not being integrated into the bilayer.
-
-
General Solutions:
-
Optimize Drug-to-Lipid Ratio: There is a saturation limit for how much drug can be incorporated. Experiment with different ratios to find the optimal loading concentration.
-
Preparation Method: The thin-film hydration method is common, but ensure the lipid film is thin and evenly distributed for efficient hydration.[9][10] Incomplete removal of the organic solvent can also interfere with liposome formation.[6]
-
Issue 3: Significant Drug Leakage During Storage
Question: My liposomes show a high percentage of drug leakage over a short period. How can I improve drug retention?
Answer:
Drug leakage is often a sign of a physically unstable or highly permeable lipid bilayer.
Potential Causes & Solutions:
-
High Membrane Fluidity: Liposomes made from lipids with low phase transition temperatures (Tm) will have more fluid membranes at storage or experimental temperatures, leading to higher permeability.
-
Solution: Incorporate lipids with longer, saturated acyl chains (e.g., DSPC instead of POPC) to create a more rigid, less permeable membrane.[1]
-
-
Absence or Low Concentration of Cholesterol: Cholesterol is crucial for modulating membrane fluidity and reducing permeability. It fills the gaps between phospholipid molecules, making the bilayer more tightly packed and less leaky.[8][11][12]
-
pH and Temperature Effects: The stability of both the liposome and the encapsulated drug can be sensitive to pH and temperature. Degradation of the lipid or drug can lead to leakage.[1][14]
-
Solution: Store liposomes in a suitable buffer at a controlled, low temperature (e.g., 4°C). Ensure the pH of the buffer is optimal for the stability of both the liposome and the encapsulated drug.[15]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of cholesterol in stabilizing this compound-containing liposomes?
A1: Cholesterol acts as a "fluidity buffer" in the lipid bilayer. It inserts itself between phospholipid molecules, preventing them from packing too closely at low temperatures (maintaining fluidity) and restricting their movement at higher temperatures (reducing fluidity). This leads to a more stable and less permeable membrane, which helps to prevent drug leakage and vesicle fusion.[8][12] The incorporation of cholesterol generally increases the rigidity and strength of the bilayer.[8]
Q2: How can I improve the long-term stability of my this compound liposome formulation for storage?
A2: For long-term storage, lyophilization (freeze-drying) is a highly effective method. This process removes water from the liposome suspension, converting it into a dry powder that is much more stable against hydrolysis and oxidation.[16][17] It is crucial to use a cryoprotectant (e.g., sucrose, trehalose) in the formulation before freeze-drying to protect the liposomes from damage during the freezing and drying processes.[18][19][20] The lyophilized product can be stored for extended periods and reconstituted with an aqueous buffer before use.
Q3: What is PEGylation and how does it enhance the stability of this compound liposomes?
A3: PEGylation is the process of attaching polyethylene (B3416737) glycol (PEG) chains to the surface of liposomes, typically by including a PEG-conjugated lipid (e.g., DSPE-PEG) in the formulation. The PEG chains form a protective hydrophilic layer around the liposome. This "stealth" layer provides steric hindrance, which prevents the aggregation of liposomes and reduces their uptake by the mononuclear phagocyte system (MPS) in vivo, thereby prolonging their circulation time.[21][22][23][24]
Q4: What is the ideal storage condition for an aqueous suspension of this compound liposomes?
A4: Aqueous liposome suspensions should generally be stored at 4°C in a dark environment to minimize lipid hydrolysis and oxidation.[1] The storage buffer should have a pH that ensures the stability of the lipids and the encapsulated drug. It is also advisable to store them under an inert gas like argon or nitrogen to prevent oxidation of unsaturated lipid chains. Freezing the aqueous suspension without a cryoprotectant is generally not recommended as the formation of ice crystals can disrupt the liposome structure.
Q5: My liposome size is too large and the size distribution is very broad (high PDI). How can I produce smaller, more uniform vesicles?
A5: The initial product of the thin-film hydration method is typically a population of large, multilamellar vesicles (MLVs) with a high polydispersity index (PDI). To produce smaller, more uniform liposomes, a downsizing step is required. The most common and effective method is extrusion, where the liposome suspension is repeatedly passed through polycarbonate membranes with a defined pore size (e.g., 100 nm).[9][25] This process should be carried out at a temperature above the Tm of the lipids. Sonication can also be used, but it may be less gentle and can sometimes lead to lipid degradation or contamination.
Quantitative Data Summary
Table 1: Effect of Cholesterol on Liposome Properties
| Lipid Composition (Molar Ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Stability Note |
| DMPC (100%) | 268.9 ± 6.8 | - | - | Less stable, prone to changes in size. |
| DMPC:Cholesterol (80:20) | Reduced size compared to 100% DMPC | - | - | Increased order and stability.[8] |
| DMPC:Cholesterol (70:30) | - | - | 90% (for a hydrophilic drug) | Considered most stable for controlled release.[11][13] |
| POPC:Cholesterol:DSPE-PEG (High Cholesterol) | 51.6 ± 0.1 | < 0.2 | 72% | Most stable during 1-month storage at 4°C.[12] |
| POPC:Cholesterol:DSPE-PEG (Low Cholesterol) | 30.1 ± 0.4 | < 0.2 | 85-88% | Less stable during storage.[12] |
Table 2: Effect of PEGylation on Liposome Stability
| Liposome Composition | Molar % of DSPE-PEG | Storage Condition | Survival Rate (Day 3) |
| POPC | 0% | Seawater | ~9% |
| POPC + DSPE-PEG | 5% | Seawater | Increased stability |
| POPC + DSPE-PEG | 20% | Seawater | ~3x higher than 0% PEG |
Data adapted from a study on liposome stability in high-cation solutions, demonstrating the protective effect of PEGylation.[22]
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration
-
Lipid Dissolution: Dissolve this compound (e.g., DOPE), other phospholipids (B1166683) (e.g., DOPC), and cholesterol in the desired molar ratio in a suitable organic solvent (e.g., chloroform (B151607) or a 2:1 chloroform:methanol (B129727) mixture) in a round-bottom flask. If encapsulating a hydrophobic drug, dissolve it in this step as well.[6][10]
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid's phase transition temperature (Tm) to evaporate the solvent. Continue until a thin, uniform lipid film is formed on the inner wall of the flask.[7][10]
-
Drying: Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[6]
-
Hydration: Add an aqueous buffer (e.g., PBS, HEPES) to the flask. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. Pre-heat the buffer to a temperature above the Tm of the lipids. Agitate the flask by vortexing or manual shaking to hydrate (B1144303) the lipid film. This will result in the formation of multilamellar vesicles (MLVs).[7][25]
-
Downsizing (Extrusion): To obtain unilamellar vesicles of a defined size, load the MLV suspension into an extruder. Force the suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) for an odd number of passes (e.g., 11-21 times).[9] This step should also be performed at a temperature above the Tm.
Protocol 2: Determination of Encapsulation Efficiency (EE%) by Dialysis
-
Sample Preparation: Take a known volume (e.g., 1 mL) of the prepared liposome suspension.
-
Separation of Free Drug: Place the liposome suspension into a dialysis bag with a molecular weight cut-off (MWCO) that is low enough to retain the liposomes but allows the free drug to diffuse out (e.g., 12-14 kDa).[26]
-
Dialysis: Immerse the sealed dialysis bag in a large volume of fresh buffer (e.g., 1 L) and stir at a constant, gentle speed at 4°C. The large volume of external buffer acts as a sink for the free drug.[27]
-
Buffer Exchange: Periodically replace the external buffer to maintain the concentration gradient and ensure complete removal of the unencapsulated drug.
-
Quantification: After dialysis (e.g., 24 hours), collect the liposome suspension from the dialysis bag. Disrupt the liposomes by adding a suitable solvent (e.g., methanol or a detergent like Triton X-100) to release the encapsulated drug.
-
Analysis: Quantify the concentration of the drug in the lysed liposome sample using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC). This value represents the amount of encapsulated drug.
-
Calculation: Calculate the Encapsulation Efficiency using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100
Visualizations
Caption: Key factors and their influence on the stability of this compound liposomes.
Caption: Experimental workflow for assessing the physical stability of liposomes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Mechanism of pH-triggered collapse of phosphatidylethanolamine liposomes stabilized by an ortho ester polyethyleneglycol lipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Destabilization of phosphatidylethanolamine liposomes at the hexagonal phase transition temperature. (1986) | Harma Ellens | 159 Citations [scispace.com]
- 6. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 7. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 11. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. [PDF] Influence of cholesterol on liposome stability and on in vitro drug release | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Lyophilization of Liposomal Formulations: Still Necessary, Still Challenging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Post-Processing Techniques for the Improvement of Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 21. PEGylated Liposomes in the Clinic and Clinical Trials | Biopharma PEG [biochempeg.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Diversity of PEGylation methods of liposomes and their influence on RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 26. Preparation and Characterization of New Liposomes. Bactericidal Activity of Cefepime Encapsulated into Cationic Liposomes [mdpi.com]
- 27. CN102980963A - Method for determining drug encapsulation efficiency in liposomes - Google Patents [patents.google.com]
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with cephalins, primarily focusing on phosphatidylethanolamine (B1630911) (PE).
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a step-by-step, question-and-answer format.
Problem: Inconsistent Quantification of PE in Mass Spectrometry (MS) Analysis
Q1: My PE quantification results are highly variable between replicates. What could be the cause?
A1: Inconsistent quantification is a common issue in lipidomics. The variability can be introduced at multiple stages of the experimental workflow. A systematic approach to troubleshooting is essential.[1][2] Start by evaluating pre-analytical and sample preparation steps, as these are critical parts of any lipidomics workflow.[3]
Possible Causes & Solutions:
-
Sample Quality and Storage: Inappropriate sample handling can lead to the degradation of complex lipids and the generation of artifacts.[4]
-
Lipid Extraction Inefficiency: The chosen extraction method may not be optimal for your sample type, leading to incomplete recovery of PE. Liquid-liquid extraction is considered the gold standard in lipidomic sample preparation.[3]
-
Solution: Use a well-established protocol like a modified Bligh & Dyer or Folch extraction. Ensure correct solvent ratios and thorough homogenization for solid tissues.[5] Spiking samples with a known amount of an internal standard (e.g., a deuterated PE species) before extraction allows you to assess and normalize for extraction efficiency.[4]
-
-
Instrumental Variability: Issues within the mass spectrometer, such as ion source contamination or fluctuations in spray stability, can cause signal instability.
-
Solution: Run quality control (QC) samples (e.g., a pooled sample) periodically throughout your analytical run to monitor instrument performance. Check for co-elution problems where multiple lipids elute simultaneously, which can lead to a variety of lipid fragments in the MS2 spectra and complicate quantification.[6]
-
-
Data Processing Errors: The software and parameters used for peak integration and identification can significantly impact results. Different software platforms can produce inconsistent results from identical spectral data.[6]
-
Solution: Manually inspect integrated peaks for correctness. Standardize your data processing pipeline and ensure the parameters are appropriate for your lipid class. Use a consistent and evidence-based lipid nomenclature when reporting results.[3]
-
Here is a general workflow for troubleshooting experimental variability:
References
- 1. google.com [google.com]
- 2. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 3. Recommendations for good practice in MS-based lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipidomics: Techniques, applications, and outcomes related to biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
How to address the pH sensitivity of phosphatidylethanolamine in experimental setups.
This technical support center provides guidance for researchers, scientists, and drug development professionals working with phosphatidylethanolamine (B1630911) (PE). Given its inherent pH sensitivity, handling PE in experimental setups requires careful consideration to ensure data accuracy and reproducibility. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is phosphatidylethanolamine (PE) considered pH-sensitive?
A1: Phosphatidylethanolamine possesses a primary amine headgroup that can be protonated or deprotonated depending on the pH of the surrounding environment. This change in ionization state alters the molecule's net charge, size, and hydration, which in turn influences its packing in lipid bilayers and its interaction with other molecules. At physiological pH (~7.4), the amine group is predominantly in its neutral, zwitterionic form. However, in acidic conditions, the amine group becomes protonated (PE-H+), leading to a net positive charge. This pH-dependent behavior is crucial for its role in various cellular processes and its application in pH-responsive drug delivery systems.[1][2]
Q2: What is the pKa of the phosphatidylethanolamine (PE) headgroup?
A2: The intrinsic pKa of the amino group of phosphatidylethanolamine in a lipid bilayer is approximately 9.6 ± 0.1.[3][4] However, the apparent pKa can be influenced by the local environment, including the presence of other lipids and the ionic strength of the buffer. Another study reported an intrinsic pKa of 0.5 for the phosphate (B84403) group of PE in monolayers on mercury electrodes.[5]
Q3: How does pH affect the stability of PE-containing liposomes?
A3: The stability of liposomes containing PE is highly dependent on pH. At neutral or basic pH, PE can stabilize liposomal structures, often in combination with other lipids.[6] However, in weakly acidic conditions, protonation of the PE headgroup can lead to destabilization, aggregation, and fusion of liposomes.[7][8] This property is exploited in the design of pH-sensitive liposomes for targeted drug delivery to acidic microenvironments like tumors or endosomes.[9][10] The leakage of contents from PE-containing liposomes increases dramatically as the pH decreases from 5.5 to 4.0.[7]
Q4: Can I use standard buffers for my experiments with PE?
A4: The choice of buffer is critical. Standard phosphate buffers can be used, but it is essential to ensure the buffer's pH is stable throughout the experiment and does not interfere with the specific properties of PE being investigated.[11] For pH-sensitive applications, buffers such as acetate, citrate, and glucuronate can also be employed to trigger pH-dependent changes.[11] Always verify the final pH of your experimental solution after the addition of all components.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Spontaneous aggregation or precipitation of PE-containing liposomes. | The pH of the buffer may have shifted to a more acidic range, causing protonation of the PE headgroup and subsequent bilayer destabilization. | Verify the pH of your buffer and final liposome (B1194612) suspension. Adjust the pH to the desired neutral or slightly basic range if necessary. Consider using a buffer with a stronger buffering capacity in the desired pH range. |
| Inconsistent results in drug release studies with pH-sensitive PE liposomes. | The rate of pH-triggered release is sensitive to the lipid composition, buffer type, and temperature. | Standardize the experimental protocol meticulously. Ensure consistent lipid ratios, buffer composition, and temperature for all experiments. Characterize the release kinetics at different pH values to understand the system's behavior.[7][8][11] |
| Low encapsulation efficiency in PE-containing liposomes. | The pH during liposome formation can affect the charge of both the PE and the drug, influencing encapsulation. | Optimize the pH of the hydration buffer based on the properties of the drug being encapsulated. For charged drugs, adjusting the pH to favor electrostatic interactions with the liposome can improve encapsulation. |
| Difficulty in forming stable PE bilayers or monolayers. | The conical shape of PE can favor the formation of non-lamellar (e.g., hexagonal) phases, especially at lower pH or in the absence of stabilizing lipids.[12] | Incorporate stabilizing lipids such as phosphatidylcholine (PC) or cholesterol into the formulation to promote the formation of stable lamellar structures.[7] The ratio of PE to the stabilizing lipid is a critical parameter to optimize. |
Data Presentation
Table 1: Physicochemical Properties of Phosphatidylethanolamine (PE) at Different pH Values
| Property | pH < 4 | pH ~ 4.18 | 4.18 < pH < 6 | pH 6 - 12 |
| Predominant Form | PEH+ | Isoelectric Point | Transition | Zwitterionic PE |
| Interfacial Tension (mN/m) | Increases | ~40.65 (Minimum) | Increases | ~45.6 |
| Area per Molecule (Ų/molecule) | - | 104 | Decreases | 92 |
Data synthesized from studies on PE monolayers.[1]
Experimental Protocols
Protocol 1: Preparation of pH-Sensitive PE-Containing Liposomes
This protocol describes the preparation of pH-sensitive liposomes using the thin-film hydration method, suitable for drug delivery applications.
Materials:
-
Dioleoylphosphatidylethanolamine (DOPE)
-
Cholesteryl hemisuccinate (CHEMS)
-
Drug to be encapsulated (e.g., Cisplatin)
-
Chloroform
-
Methanol
-
Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
-
Dissolve DOPE and CHEMS in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. The molar ratio of DOPE to CHEMS can be varied to optimize pH sensitivity (e.g., 6:4).
-
Create a thin lipid film by removing the organic solvents using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the hydration buffer containing the drug to be encapsulated. The hydration should be performed at a temperature above the lipid phase transition temperature for approximately 1 hour with gentle agitation.
-
To obtain unilamellar vesicles of a defined size, the resulting multilamellar vesicle suspension can be sonicated using a bath sonicator or extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm).
-
Remove the unencapsulated drug by a suitable method such as dialysis or size exclusion chromatography.
-
Store the prepared liposomes at 4°C.
Protocol 2: In Vitro Drug Release from pH-Sensitive Liposomes
This protocol outlines a method to assess the pH-triggered release of a drug from PE-containing liposomes.
Materials:
-
Drug-loaded pH-sensitive liposomes (from Protocol 1)
-
Release buffers with different pH values (e.g., pH 7.4, 6.5, and 5.5)
-
Dialysis membrane (with a molecular weight cut-off below the molecular weight of the drug)
-
Spectrophotometer or fluorometer (depending on the drug's properties)
Procedure:
-
Place a known concentration of the drug-loaded liposome suspension into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of the release buffer at a specific pH (e.g., 50 mL).
-
Maintain the setup at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw a sample from the release buffer outside the dialysis bag.
-
Quantify the amount of released drug in the collected samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).
-
Repeat the experiment with release buffers of different pH values (e.g., 7.4, 6.5, and 5.5) to determine the pH-dependent release profile.[9][13]
Visualizations
Signaling Pathways Involving Phosphatidylethanolamine
Phosphatidylethanolamine is a key player in several fundamental cellular signaling pathways.
References
- 1. The Influence of pH on Phosphatidylethanolamine Monolayer at the Air/Aqueous Solution Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The influence of pH on phosphatidylethanolamine monolayer at the air/aqueous solution interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The intrinsic pKa values for phosphatidylserine and phosphatidylethanolamine in phosphatidylcholine host bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The intrinsic pKa values for phosphatidylserine and phosphatidylethanolamine in phosphatidylcholine host bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The intrinsic pKa values for phosphatidylcholine, phosphatidylethanolamine, and phosphatidylserine in monolayers deposited on mercury electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and functional comparisons of pH-sensitive liposomes composed of phosphatidylethanolamine and three different diacylsuccinylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pH-induced destabilization of phosphatidylethanolamine-containing liposomes: role of bilayer contact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pH-sensitive liposomes composed of phosphatidylethanolamine and fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pH-Responsive Liposomes of Dioleoyl Phosphatidylethanolamine and Cholesteryl Hemisuccinate for the Enhanced Anticancer Efficacy of Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pH-Sensitive stimulus-responsive nanocarriers for targeted delivery of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of pH-Triggered Collapse of Phosphatidylethanolamine Liposomes Stabilized by an Ortho Ester Polyethyleneglycol Lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase behavior of dioleyphosphatidylethanolamine molecules in the presence of components of pH-sensitive liposomes and paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. "pH-Responsive Liposomes of Dioleoyl Phosphatidylethanolamine and Chole" by Hassan Shah, Asadullah Madni et al. [scholarlycommons.henryford.com]
Technical Support Center: Optimizing Membrane Protein Reconstitution into Cephalin-Containing Vesicles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the reconstitution of membrane proteins into cephalin (phosphatidylethanolamine, PE)-containing vesicles.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a question-and-answer format.
Question 1: My membrane protein precipitates or aggregates during or after reconstitution into this compound-containing vesicles. What are the possible causes and solutions?
Answer: Protein aggregation is a common issue in proteoliposome reconstitution and can stem from several factors, especially when working with PE-rich vesicles.
-
Potential Cause 1: Inefficient or Too Rapid Detergent Removal. The rate of detergent removal is critical. If it's too fast, proteins may aggregate before properly inserting into the vesicle bilayer. This is particularly relevant for detergents with a low critical micelle concentration (CMC).
-
Solution: Optimize your detergent removal method. For dialysis, try reducing the buffer exchange frequency or using a dialysis membrane with a smaller molecular weight cutoff (MWCO). For methods using adsorbent beads like Bio-Beads, reduce the amount of beads or the incubation time. A slower, more controlled removal of detergent allows for proper protein folding and insertion into the lipid bilayer.[1]
-
-
Potential Cause 2: Unfavorable Lipid Composition. While this compound is crucial for the function of many membrane proteins, its non-lamellar phase propensity can sometimes promote aggregation if not balanced with other lipids.
-
Solution: Adjust the lipid composition. Try incorporating varying percentages of bilayer-stabilizing lipids like phosphatidylcholine (PC) alongside this compound. For example, a mixture of 70% PC and 30% PE can often provide a stable yet physiologically relevant environment.
-
-
Potential Cause 3: Incorrect Protein-to-Lipid Ratio. An excessively high protein concentration relative to the lipid content can lead to aggregation, as there isn't enough lipid surface area to accommodate all the protein molecules.
-
Solution: Experiment with different protein-to-lipid ratios. Start with a lower protein concentration and incrementally increase it to find the optimal ratio for your specific protein.
-
-
Potential Cause 4: Suboptimal pH or Ionic Strength. The pH and salt concentration of the reconstitution buffer can influence both the protein's stability and the lipid vesicle formation.
-
Solution: Screen a range of pH values and ionic strengths for your reconstitution buffer to find the conditions that best maintain your protein's solubility and stability.
-
Question 2: The reconstituted membrane protein shows low or no functional activity. How can I improve this?
Answer: Loss of protein activity post-reconstitution is a frequent challenge. The activity of membrane proteins is often highly dependent on their lipid environment.
-
Potential Cause 1: Incorrect Protein Orientation. Many membrane proteins have a specific orientation within the membrane that is essential for their function. Random insertion can lead to a significant portion of the protein being non-functional. The lipid composition, particularly the presence of charged lipids, can influence protein orientation.[2]
-
Solution: The inclusion of this compound can influence the topological orientation of the protein within the membrane.[3][4] Experiment with varying the percentage of PE in your vesicles. Additionally, incorporating charged lipids (e.g., phosphatidylserine, phosphatidylglycerol) can help direct the orientation of asymmetrically charged proteins.[2]
-
-
Potential Cause 2: Residual Detergent. Even small amounts of residual detergent can interfere with the structure and function of the reconstituted protein.
-
Solution: Ensure complete detergent removal. This can be monitored by including a trace amount of radiolabeled detergent or by using specific assays for detergent quantification. For detergents with a low CMC that are difficult to remove by dialysis, consider using adsorbent beads or a combination of methods.[5][6]
-
-
Potential Cause 3: Inappropriate Lipid Environment. The function of many membrane proteins is critically dependent on the presence of specific lipids, such as this compound.[7][8]
-
Solution: Systematically vary the lipid composition of your vesicles. If you are not already using it, the inclusion of PE is crucial for the activity of many transporters and channels. The conical shape of PE can modulate membrane curvature and lateral pressure, which can be essential for optimal protein conformation and function.[9]
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound (phosphatidylethanolamine) an important lipid for membrane protein reconstitution?
A1: this compound plays a crucial role in biological membranes and is often essential for the proper function of reconstituted membrane proteins for several reasons:
-
Functional Requirement: Many membrane proteins require PE for their activity. For instance, the lactose (B1674315) permease (LacY) of E. coli requires PE for uphill transport.[4]
-
Topological Influence: PE can significantly influence the orientation and topology of membrane proteins within the lipid bilayer.[3] This is critical as the correct orientation is often linked to function.
-
Membrane Properties: Due to its smaller headgroup, PE has a conical shape that induces curvature stress in the membrane. This property is important for processes like membrane fusion and fission and can influence the conformational dynamics of embedded proteins.[8][9]
Q2: What is the optimal protein-to-lipid ratio for reconstitution into this compound-containing vesicles?
A2: The optimal protein-to-lipid ratio is highly dependent on the specific membrane protein and the intended application. A common starting point is a molar ratio of 1:100 to 1:1000 (protein:lipid). For functional studies, a lower protein density is often preferred to ensure that most vesicles contain only one or a few protein molecules. For structural studies, a higher density might be necessary. It is recommended to empirically determine the optimal ratio by testing a range of concentrations and assessing the reconstitution efficiency and protein activity.
Q3: How can I determine the orientation of my membrane protein in the this compound-containing vesicles?
A3: Determining protein orientation is crucial for interpreting functional data. Several methods can be employed:
-
Protease Protection Assays: Treat the proteoliposomes with a protease that cannot cross the membrane. If a specific domain of your protein is expected to be on the exterior, its cleavage will indicate an "outside" orientation. The protein that remains intact is considered to be in the "inside" orientation.
-
Antibody Binding Assays: Use an antibody that specifically recognizes an extracellular or intracellular domain of your protein. The binding of this antibody, which can be detected by methods like ELISA or flow cytometry, can quantify the population of proteins with that domain exposed.[2]
-
Activity Assays: If the protein's function is dependent on the accessibility of a substrate or ligand to a specific side of the membrane, a functional assay can be used to determine the proportion of correctly oriented, active protein.[10]
-
Fluorescence Quenching: A newer method involves site-specifically labeling the protein with a fluorophore and then using a membrane-impermeable quencher to determine the fraction of accessible (outside-oriented) proteins.[11]
Q4: What are the most common methods for detergent removal in the preparation of proteoliposomes?
A4: The choice of detergent removal method depends on the properties of the detergent, particularly its critical micelle concentration (CMC).
-
Dialysis: This is a gentle method suitable for detergents with a high CMC. The detergent-lipid-protein mixture is placed in a dialysis bag and dialyzed against a large volume of detergent-free buffer.
-
Adsorbent Beads (e.g., Bio-Beads): This method is effective for detergents with both high and low CMCs. The beads have a high affinity for detergents and rapidly remove them from the solution. The rate of removal can be controlled by the amount of beads and incubation time.[6]
-
Gel Filtration Chromatography: This technique separates the larger proteoliposomes from the smaller detergent micelles based on size.
-
Dilution: Rapid dilution of the micellar solution to bring the detergent concentration below its CMC can induce vesicle formation. This is often followed by ultracentrifugation to collect the proteoliposomes.
Quantitative Data Summary
Table 1: Influence of Phosphatidylethanolamine (B1630911) (PE) Percentage on the Topology of Lactose Permease (LacY) in Proteoliposomes
| PE Percentage in Vesicles | Predominant LacY Topology |
| 0% | Inverted |
| Increasing PE % | Mixture of Inverted and Native |
| 70% | Native |
Data synthesized from Bogdanov, M., et al. (2002).[3]
Table 2: Efficiency of Common Detergent Removal Methods
| Method | Applicable Detergents | Key Advantages | Key Disadvantages |
| Dialysis | High CMC (e.g., octylglucoside) | Gentle, allows for slow and controlled removal. | Inefficient for low CMC detergents, time-consuming. |
| Adsorbent Beads | High and Low CMC (e.g., Triton X-100, DDM) | Rapid and efficient for a wide range of detergents. | Can be too rapid, potentially leading to protein aggregation if not optimized. |
| Gel Filtration | High CMC | Relatively fast, separates proteoliposomes from empty micelles. | Can lead to sample dilution. |
Experimental Protocols
Detailed Methodology: Detergent-Mediated Reconstitution of a Membrane Protein into this compound-Containing Vesicles
This protocol provides a general framework for the reconstitution of a purified membrane protein into vesicles composed of a mixture of phosphatidylcholine (PC) and phosphatidylethanolamine (PE).
Materials:
-
Phosphatidylcholine (PC) and Phosphatidylethanolamine (PE) in chloroform (B151607)
-
Purified membrane protein solubilized in a suitable detergent (e.g., n-Dodecyl-β-D-maltoside, DDM)
-
Reconstitution buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4)
-
Detergent (e.g., DDM)
-
Adsorbent beads (e.g., Bio-Beads SM-2)
-
Glass vials
-
Rotary evaporator or nitrogen stream
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Ultracentrifuge
Procedure:
-
Lipid Film Preparation: a. In a glass vial, mix the desired amounts of PC and PE in chloroform to achieve the target lipid composition (e.g., 7:3 PC:PE molar ratio). b. Evaporate the chloroform under a gentle stream of nitrogen or using a rotary evaporator to form a thin lipid film on the bottom of the vial. c. Place the vial under high vacuum for at least 2 hours to remove any residual solvent.
-
Liposome (B1194612) Formation: a. Hydrate the lipid film with the reconstitution buffer to a final lipid concentration of 10-20 mg/mL by vortexing vigorously. b. To create unilamellar vesicles of a defined size, subject the lipid suspension to several freeze-thaw cycles (e.g., 5-10 cycles of freezing in liquid nitrogen and thawing in a warm water bath). c. Extrude the vesicle suspension 11-21 times through a polycarbonate membrane with the desired pore size (e.g., 100 nm) using a mini-extruder.
-
Protein Insertion: a. To the prepared liposome suspension, add the purified, detergent-solubilized membrane protein to the desired protein-to-lipid ratio (e.g., 1:500 molar ratio). b. Add a small amount of detergent (the same used for protein solubilization) to partially destabilize the liposomes and facilitate protein insertion. The optimal amount needs to be determined empirically but is typically just below the concentration that would fully solubilize the liposomes. c. Incubate the mixture on ice or at 4°C for 30-60 minutes with gentle agitation.
-
Detergent Removal: a. Prepare the adsorbent beads by washing them extensively with methanol (B129727) and then with water, followed by equilibration in the reconstitution buffer. b. Add a defined amount of the prepared beads (e.g., 20 mg of beads per mg of detergent) to the protein-lipid-detergent mixture. c. Incubate at 4°C with gentle rotation for 2 hours to overnight, depending on the detergent and the desired rate of removal. For a more controlled removal, the beads can be added in several smaller batches over time.
-
Proteoliposome Purification: a. Separate the proteoliposomes from the adsorbent beads by carefully pipetting off the vesicle suspension. b. To remove empty liposomes and aggregated protein, the proteoliposome suspension can be subjected to density gradient ultracentrifugation.
-
Characterization: a. Determine the protein concentration and reconstitution efficiency using a protein assay (e.g., BCA assay) and SDS-PAGE. b. Analyze the size and homogeneity of the proteoliposomes using Dynamic Light Scattering (DLS). c. Assess the functional activity of the reconstituted protein using an appropriate assay. d. Determine the protein orientation using one of the methods described in the FAQs.
Visualizations
Caption: Experimental workflow for detergent-mediated reconstitution.
Caption: Troubleshooting logic for common reconstitution issues.
References
- 1. GRecon: A Method for the Lipid Reconstitution of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. In vitro reconstitution of lipid-dependent dual topology and postassembly topological switching of a membrane protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphatidylethanolamine and Monoglucosyldiacylglycerol Are Interchangeable in Supporting Topogenesis and Function of the Polytopic Membrane Protein Lactose Permease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reconstitution of Detergent-Solubilized Membrane Proteins into Proteoliposomes and Nanodiscs for Functional and Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Importance of phosphatidylethanolamine for association of protein kinase C and other cytoplasmic proteins with membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overview of Phosphatidylethanolamine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 9. The Role of Phosphatidylethanolamine Adducts in Modification of the Activity of Membrane Proteins under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of protein orientation in membrane environments by kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid Estimation of Membrane Protein Orientation in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Essential Roles of Phosphatidylethanolamine In Vivo Through Knockout Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key knockout mouse models used to validate the in vivo functions of phosphatidylethanolamine (B1630911) (PE). We delve into the phenotypic consequences of disrupting PE synthesis, supported by experimental data and detailed methodologies, to illuminate the critical roles of this ubiquitous phospholipid in cellular and systemic physiology.
Phosphatidylethanolamine (PE) is the second most abundant phospholipid in mammalian cells, playing crucial roles in membrane structure and function, including membrane fusion and fission, protein folding, and mitochondrial bioenergetics.[1][2] In vivo studies utilizing knockout (KO) mouse models targeting key enzymes in PE synthesis pathways have been instrumental in elucidating its indispensable functions. This guide compares the major KO models, highlighting their distinct phenotypes and the experimental data that underscore the multifaceted importance of PE.
Key Pathways of Phosphatidylethanolamine Synthesis
In mammals, PE is primarily synthesized through two major pathways: the CDP-ethanolamine (Kennedy) pathway located in the endoplasmic reticulum (ER) and the phosphatidylserine (B164497) decarboxylase (PSD) pathway in the mitochondria.[2][3] A third pathway, involving the methylation of PE to phosphatidylcholine (PC) by phosphatidylethanolamine N-methyltransferase (PEMT), primarily in the liver, also plays a role in regulating the balance between these two major phospholipids.[4][5]
Caption: Major pathways of phosphatidylethanolamine (PE) synthesis and key knockout targets.
Comparison of Phosphatidylethanolamine Knockout Mouse Models
The generation of knockout mice for enzymes central to PE metabolism has revealed that both the CDP-ethanolamine and PSD pathways are essential for embryonic development, as homozygous deletion of either Pcyt2 or Pisd results in embryonic lethality.[1][3][6][7] Consequently, heterozygous and tissue-specific knockout models have been pivotal in studying the in vivo functions of PE.
| Knockout Model | Gene Targeted | Pathway Affected | Key Phenotypes | Reference |
| Pcyt2+/- | Pcyt2 | CDP-ethanolamine (Kennedy) Pathway | Obesity, insulin (B600854) resistance, nonalcoholic steatohepatitis (NASH), skeletal muscle dysfunction, increased diacylglycerol and triglycerides.[8][9][10][11] | [8][9][10][11] |
| Liver-specific Pcyt2-/- | Pcyt2 | CDP-ethanolamine (Kennedy) Pathway (Liver) | Hepatic steatosis without obesity or insulin resistance, 50% reduction in liver PE.[10] | [10] |
| Pisd-/- | Pisd | PSD Pathway (Mitochondria) | Embryonic lethal between days 8 and 10, abnormal mitochondrial morphology.[1][6] | [1][6] |
| Pisd+/- | Pisd | PSD Pathway (Mitochondria) | Viable, compensatory increase in the CDP-ethanolamine pathway.[1][6] | [1][6] |
| PEMT-/- | PEMT | PE to PC Conversion | Protected from diet-induced obesity, enhanced insulin sensitivity, develop steatohepatitis when fed a choline-deficient diet.[4][12][13] | [4][12][13] |
In-Depth Analysis of Knockout Model Phenotypes
Pcyt2 Knockout Models: Systemic Metabolic Dysregulation
The CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) enzyme catalyzes the rate-limiting step of the Kennedy pathway.[9] Heterozygous global knockout of Pcyt2 (Pcyt2+/-) in mice leads to a significant metabolic disease phenotype. These mice exhibit increased accumulation of diacylglycerol (DAG) and triglycerides with age, leading to impaired glucose tolerance and insulin resistance.[9] The disruption of PE synthesis in skeletal muscle of Pcyt2+/- mice results in muscle damage, inflammation, fibrosis, and impaired glucose uptake.[11] This highlights the critical role of the CDP-ethanolamine pathway in maintaining systemic energy homeostasis.[8]
In contrast, liver-specific deletion of Pcyt2 causes severe hepatic steatosis due to a 50% reduction in hepatic PE levels, but surprisingly does not lead to obesity or insulin resistance.[10] This suggests that the systemic metabolic dysregulation observed in the global Pcyt2+/- model is a consequence of PE deficiency in multiple organs, particularly skeletal muscle.[8][10]
Pisd Knockout Models: The Mitochondrial Imperative
Phosphatidylserine decarboxylase (Pisd) is responsible for PE synthesis within the mitochondria. The embryonic lethality of Pisd-/- mice underscores the non-redundant and critical role of mitochondrial PE for development.[1][3][6] Cells from these embryos show fragmented and abnormally shaped mitochondria, indicating that mitochondrial PE is essential for maintaining mitochondrial morphology and function.[1][5] Even a moderate depletion of mitochondrial PE (less than 30%) in cell culture models leads to impaired respiratory capacity, reduced ATP production, and defects in the assembly of respiratory supercomplexes.[7][14]
Viable heterozygous Pisd+/- mice compensate for the reduced mitochondrial PE synthesis by upregulating the CDP-ethanolamine pathway.[1][6] This cross-talk between the two major PE synthesis pathways highlights the cell's intricate mechanisms for maintaining PE homeostasis.
PEMT Knockout Models: The PE to PC Balance
Phosphatidylethanolamine N-methyltransferase (PEMT) converts PE to PC, a pathway that accounts for about 30% of liver PC biosynthesis.[4] While not a direct PE synthesis knockout, the PEMT-/- model provides insights into the importance of the PE to PC ratio. These mice are protected from high-fat diet-induced obesity and exhibit enhanced insulin sensitivity.[15] However, when fed a choline-deficient diet, they are unable to maintain adequate PC levels and rapidly develop severe steatohepatitis.[13]
Experimental Protocols
Lipid Extraction and Analysis
Objective: To quantify PE and other phospholipid levels in tissues from knockout and wild-type mice.
Methodology:
-
Homogenize flash-frozen tissue samples in a methanol/chloroform (B151607) solution (2:1, v/v) containing internal standards.
-
Add chloroform and water to induce phase separation.
-
Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for analysis.
-
Perform lipidomic analysis using liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify individual phospholipid species.
Mitochondrial Function Assays
Objective: To assess the impact of PE deficiency on mitochondrial respiration and ATP production.
Methodology:
-
Isolate mitochondria from fresh tissue (e.g., liver, skeletal muscle) by differential centrifugation.
-
Measure oxygen consumption rates using a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) with various substrates and inhibitors to assess the function of different electron transport chain complexes.
-
Measure ATP synthesis rates using a luciferin/luciferase-based assay.
-
Assess mitochondrial membrane potential using fluorescent dyes like TMRE (tetramethylrhodamine, ethyl ester).
Caption: Workflow for assessing mitochondrial function in knockout models.
Glucose and Insulin Tolerance Tests
Objective: To evaluate systemic glucose homeostasis and insulin sensitivity.
Methodology:
-
Glucose Tolerance Test (GTT): Fast mice overnight (e.g., 16 hours). Measure baseline blood glucose from a tail snip. Administer a bolus of glucose via intraperitoneal injection (e.g., 2 g/kg body weight). Measure blood glucose at subsequent time points (e.g., 15, 30, 60, 90, 120 minutes).
-
Insulin Tolerance Test (ITT): Fast mice for a shorter period (e.g., 4-6 hours). Measure baseline blood glucose. Administer insulin via intraperitoneal injection (e.g., 0.75 U/kg body weight). Measure blood glucose at subsequent time points (e.g., 15, 30, 45, 60 minutes).
Conclusion
The use of knockout mouse models has been indispensable in validating the in vivo functions of phosphatidylethanolamine. These studies have collectively demonstrated that PE is not merely a structural component of membranes but an active participant in critical physiological processes. The embryonic lethality of Pcyt2 and Pisd homozygous knockouts establishes the absolute requirement of both major PE synthesis pathways for mammalian development. Furthermore, heterozygous and tissue-specific models have revealed the profound impact of PE deficiency on mitochondrial function, systemic metabolism, and the development of diseases such as NASH and insulin resistance. This comparative guide underscores the value of these knockout models as powerful tools for dissecting the complex roles of PE in health and disease, paving the way for potential therapeutic strategies targeting phospholipid metabolism.
References
- 1. Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Phosphatidylethanolamine homeostasis under conditions of impaired CDP-ethanolamine pathway or phosphatidylserine decarboxylation [frontiersin.org]
- 3. Phosphatidylserine and phosphatidylethanolamine in mammalian cells: two metabolically related aminophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphatidylethanolamine N-Methyltransferase Knockout Modulates Metabolic Changes in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphatidylethanolamine homeostasis under conditions of impaired CDP-ethanolamine pathway or phosphatidylserine decarboxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphatidylethanolamine Deficiency in Mammalian Mitochondria Impairs Oxidative Phosphorylation and Alters Mitochondrial Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deficiency of phosphatidylethanolamine synthesis: consequences for skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The development of a metabolic disease phenotype in CTP:phosphoethanolamine cytidylyltransferase-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Skeletal Muscle Consequences of Phosphatidylethanolamine Synthesis Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Developmental and Metabolic Effects of Disruption of the Mouse CTP:Phosphoethanolamine Cytidylyltransferase Gene (Pcyt2) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphatidylethanolamine deficiency in Mammalian mitochondria impairs oxidative phosphorylation and alters mitochondrial morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
Comparative analysis of membrane properties with cephalin versus phosphatidylcholine.
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular membranes, the composition of phospholipids (B1166683) plays a pivotal role in dictating structure, fluidity, and function. Among the most abundant phospholipids, cephalin (phosphatidylethanolamine, PE) and phosphatidylcholine (PC) are key players, each imparting distinct characteristics to the lipid bilayer. This guide provides a comprehensive comparison of membrane properties influenced by this compound versus phosphatidylcholine, supported by experimental data and detailed methodologies.
At a Glance: Key Differences
| Feature | This compound (Phosphatidylethanolamine) | Phosphatidylcholine |
| Head Group | Smaller, ethanolamine (B43304) group | Larger, choline (B1196258) group |
| Charge | Neutral (zwitterionic) | Neutral (zwitterionic) |
| Membrane Curvature | Promotes negative curvature (cone shape) | Promotes cylindrical or zero curvature |
| Membrane Fluidity | Tends to decrease fluidity (increase viscosity) | Tends to increase fluidity |
| Primary Role | Facilitates membrane fusion, fission, and protein function | Major structural component, precursor for signaling molecules |
Quantitative Comparison of Membrane Properties
The distinct structural differences between this compound and phosphatidylcholine translate into measurable variations in the physical properties of the membranes they constitute.
| Property | This compound-Containing Membranes | Phosphatidylcholine-Containing Membranes | Experimental Technique |
| Bilayer Thickness | Generally thicker. For example, pure dipalmitoylphosphatidylethanolamine (DPPE) bilayers have a thickness of ~4.00 nm.[1] | Generally thinner. For instance, pure dipalmitoylphosphatidylcholine (DPPC) bilayers have a thickness of ~3.43 nm.[1] A mixed 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE) bilayer has a total thickness that varies with temperature, being ~3.6 Å thinner at 55 °C than at 30 °C.[2] | Small-Angle X-ray Scattering (SAXS), Small-Angle Neutron Scattering (SANS), Molecular Dynamics (MD) Simulations |
| Membrane Fluidity | Decreased fluidity (increased rigidity/viscosity).[3] | Increased fluidity. | Fluorescence Anisotropy/Polarization |
| Lateral Diffusion Coefficient (D) | Slower diffusion. For a fluorescent PE analog (C6-NBD-PE) in the outer leaflet of bovine aortic endothelial cells, D ≈ 2.8 x 10⁻⁹ cm²/s. | Faster diffusion. For a fluorescent PC analog (C6-NBD-PC) in the same system, D ≈ 1.2 x 10⁻⁹ cm²/s. | Fluorescence Recovery After Photobleaching (FRAP) |
| Permeability to Small Ions | Higher permeability.[4] | Lower permeability.[4] | Liposome (B1194612) Permeability Assays |
Experimental Protocols
Measurement of Membrane Fluidity using Laurdan Fluorescence Spectroscopy
This method assesses membrane fluidity by measuring the spectral shift of the fluorescent probe Laurdan, which is sensitive to the polarity of its environment.
Materials:
-
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)
-
Liposomes (prepared with desired this compound/phosphatidylcholine composition)
-
Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Fluorometer with excitation and emission monochromators
Procedure:
-
Laurdan Stock Solution: Prepare a 1 mM stock solution of Laurdan in a suitable organic solvent like dimethylformamide (DMF).
-
Liposome Preparation: Prepare unilamellar liposomes with the desired lipid composition (e.g., pure PC, pure PE, or a mixture) using the thin-film hydration method followed by extrusion.
-
Labeling of Liposomes: Add the Laurdan stock solution to the liposome suspension to a final concentration of 1-5 µM. Incubate for 20-30 minutes at a temperature above the phase transition temperature of the lipids to ensure probe incorporation.
-
Fluorescence Measurement:
-
Set the excitation wavelength to 350 nm.
-
Record the emission spectra from 400 nm to 550 nm.
-
Alternatively, measure the fluorescence intensity at two emission wavelengths: 440 nm (characteristic of the gel phase) and 490 nm (characteristic of the liquid-crystalline phase).
-
-
Calculation of Generalized Polarization (GP): The GP value, which is an indicator of membrane fluidity, is calculated using the following formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) A higher GP value corresponds to lower membrane fluidity.
Liposome Permeability Assay using Calcein (B42510) Release
This assay measures the permeability of liposomal membranes by monitoring the release of a self-quenching fluorescent dye, calcein.
Materials:
-
Calcein
-
Lipids (this compound and/or phosphatidylcholine)
-
Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Fluorometer
Procedure:
-
Liposome Preparation with Encapsulated Calcein:
-
Prepare a lipid film by evaporating the organic solvent from a lipid solution.
-
Hydrate the lipid film with a solution of 50-100 mM calcein in buffer. This will encapsulate the calcein within the liposomes.
-
Subject the liposome suspension to several freeze-thaw cycles to increase encapsulation efficiency.
-
Extrude the liposomes through polycarbonate filters of a defined pore size (e.g., 100 nm) to create unilamellar vesicles of a uniform size.
-
-
Removal of External Calcein: Separate the liposomes with encapsulated calcein from the unencapsulated dye by passing the suspension through a size-exclusion chromatography column.
-
Permeability Measurement:
-
Dilute the purified calcein-loaded liposomes in the buffer to a suitable concentration in a cuvette.
-
Monitor the fluorescence intensity over time at an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm.
-
The initial fluorescence will be low due to self-quenching. As calcein leaks out of the liposomes, it becomes de-quenched, resulting in an increase in fluorescence.
-
To determine the maximum fluorescence (100% leakage), add a detergent (e.g., Triton X-100) to disrupt the liposomes completely.
-
-
Data Analysis: The rate of fluorescence increase is proportional to the permeability of the liposome membrane to calcein.
Signaling Pathways
The distinct properties of this compound and phosphatidylcholine also translate to their differential involvement in cellular signaling pathways.
Phosphatidylcholine in MAPK and PI3K/AKT Signaling
Phosphatidylcholine serves as a substrate for phospholipase D (PLD), which hydrolyzes it to produce phosphatidic acid (PA), a critical second messenger. PA can then activate downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[5][6][7][8]
References
- 1. Molecular Simulation Study of Structural and Dynamic Properties of Mixed DPPC/DPPE Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Angle Neutron Scattering Study of a Phosphatidylcholine–Phosphatidylethanolamine Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]
- 4. Comparison of phosphatidylethanolamine and phosphatidylcholine vesicles produced by treating cholate-phospholipid micelles with cholestyramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. en.bio-protocol.org [en.bio-protocol.org]
- 6. Temporal Production of the Signaling Lipid Phosphatidic Acid by Phospholipase D2 Determines the Output of Extracellular Signal-Regulated Kinase Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Phospholipase D Activity and Phosphatidic Acid Production after Purinergic (P2Y6) Receptor Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphatidic Acid Signaling and Function in Nuclei - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Cephalin: A Comparative Guide to Microscopy Techniques for Subcellular Localization
Introduction
Cephalin, formally known as phosphatidylethanolamine (B1630911) (PE), is a crucial glycerophospholipid constituting a significant portion of cellular membranes.[1] Its distribution within the cell is not uniform, with notable enrichment in the inner mitochondrial membrane and the endoplasmic reticulum, reflecting its primary sites of synthesis and key functional roles.[1][2][3] The precise subcellular localization of this compound is critical for various cellular processes, including membrane fusion, cell division, and the regulation of membrane protein function.[1] This guide provides a comparative overview of modern microscopy techniques used to confirm and study the subcellular localization of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most appropriate method for their experimental needs. We present detailed experimental protocols, comparative data, and visual workflows to facilitate experimental design and execution.
Comparison of Microscopy-Based Techniques for this compound Localization
The visualization of this compound within the intricate landscape of the cell relies predominantly on fluorescence microscopy, leveraging a variety of probes with distinct characteristics. The choice of technique depends on factors such as the desired specificity, potential for cytotoxicity, and the dynamic nature of the biological question being addressed.
| Technique | Probe Type | Principle | Advantages | Disadvantages |
| Fluorescence Microscopy | Fluorescently Labeled PE Analogs (e.g., NBD-PE, Rhodamine-PE)[4][5] | Incorporation of PE analogs with covalently attached fluorophores into cellular membranes allows for direct visualization. | Commercially available in various fluorescent colors. Relatively straightforward labeling protocol. | Potential for altered lipid metabolism and distribution compared to endogenous PE. Possible artifacts due to the bulky fluorophore. |
| Fluorescence Microscopy | Specific PE-Binding Probes (e.g., Duramycin (B1576892), Ro09-0198)[6][7][8] | Utilization of molecules that specifically bind to PE, which are then detected via a fluorescent tag (either directly conjugated or through secondary detection). | High specificity for endogenous PE.[6] Reduced risk of metabolic artifacts. | Native duramycin can be cytotoxic at higher concentrations.[6] Availability of probes may be more limited. |
| Genetically Encoded Biosensors | Fusion Proteins (e.g., GFP-Duramycin)[6] | Expression of a fusion protein combining a PE-binding domain (like duramycin) with a fluorescent protein (like GFP) within the cell. | Allows for live-cell imaging of PE dynamics. Reduced cytotoxicity compared to native duramycin.[6] | Requires genetic modification of the cells. Potential for overexpression artifacts. |
Experimental Protocols
Protocol 1: Staining of this compound using Fluorescently Labeled PE Analogs
This protocol describes the use of NBD-PE, a common fluorescent PE analog, for visualizing this compound distribution in cultured mammalian cells using confocal microscopy.
Materials:
-
Cultured mammalian cells on glass-bottom dishes
-
N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (NBD-PE)
-
Bovine Serum Albumin (BSA)
-
Hanks' Balanced Salt Solution (HBSS)
-
Paraformaldehyde (PFA)
-
Phosphate Buffered Saline (PBS)
-
Mounting medium with DAPI
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes and culture to 60-70% confluency.
-
Preparation of NBD-PE solution: Prepare a 1 mg/mL stock solution of NBD-PE in ethanol. For labeling, dilute the stock solution in HBSS containing 1% BSA to a final concentration of 5 µM.
-
Cell Labeling:
-
Wash cells twice with warm HBSS.
-
Incubate cells with the NBD-PE labeling solution for 30 minutes at 37°C.
-
Wash cells three times with warm HBSS to remove unbound probe.
-
-
Fixation:
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Add a drop of mounting medium with DAPI to the cells.
-
Image the cells using a confocal microscope. Use appropriate laser lines and filters for NBD (Excitation/Emission: ~460/535 nm) and DAPI (Excitation/Emission: ~360/460 nm).
-
Protocol 2: Immunolocalization of this compound using a Specific Binding Probe (Biotinylated Ro09-0198)
This protocol is adapted from a method used to detect PE-rich domains in bacteria and can be applied to other cell types with appropriate modifications.[7][8]
Materials:
-
Cultured cells on coverslips
-
Biotinylated Ro09-0198 (a PE-specific peptide)
-
Streptavidin conjugated to a fluorophore (e.g., Tetramethylrhodamine)
-
Paraformaldehyde (PFA)
-
Phosphate Buffered Saline (PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Mounting medium
Procedure:
-
Cell Culture and Fixation:
-
Grow cells on coverslips to the desired confluency.
-
Fix cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization (if targeting intracellular PE):
-
Incubate cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate cells with blocking buffer for 30 minutes to reduce non-specific binding.
-
-
Primary Probe Incubation:
-
Incubate cells with biotinylated Ro09-0198 (concentration to be optimized, typically in the µg/mL range) in blocking buffer for 1 hour at room temperature.
-
Wash three times with PBS.
-
-
Secondary Detection:
-
Incubate cells with fluorescently labeled streptavidin in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the two primary methods of this compound localization.
Caption: Experimental workflow for localizing this compound using a fluorescent PE analog.
Caption: Experimental workflow for this compound detection using a specific binding probe.
Conclusion
The selection of a microscopy technique for confirming the subcellular localization of this compound should be guided by the specific research question and the experimental system. While fluorescently labeled PE analogs offer a straightforward approach, specific PE-binding probes, particularly genetically encoded versions, provide higher specificity and the potential for dynamic live-cell imaging with reduced cytotoxicity.[4][5][6][7][8] The detailed protocols and workflows presented in this guide serve as a starting point for researchers to design and implement robust experiments to elucidate the intricate roles of this compound in cellular function and disease.
References
- 1. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]
- 2. ER-localized phosphatidylethanolamine synthase plays a conserved role in lipid droplet formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipotype.com [lipotype.com]
- 4. Labeling membranes with fluorescent phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A One-Step Staining Probe for Phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphatidylethanolamine Domains and Localization of Phospholipid Synthases in Bacillus subtilis Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphatidylethanolamine domains and localization of phospholipid synthases in Bacillus subtilis membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of different analytical methods for cephalin quantification.
A Comparative Guide to Analytical Methods for Cephalin Quantification
Introduction
This compound, formally known as phosphatidylethanolamine (B1630911) (PE), is a critical phospholipid component of biological membranes, second in abundance only to phosphatidylcholine. It plays a vital role in numerous cellular processes, including membrane fusion, protein folding and stabilization, and serves as a precursor for other lipids.[1] Accurate quantification of this compound is paramount for researchers in cell biology, neuroscience, and drug development to understand its role in health and disease. This guide provides an objective comparison of common analytical methods used for this compound quantification, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate technique for their needs.
Overview of Analyzed Methods
This guide focuses on the cross-validation of three prevalent analytical techniques for this compound quantification:
-
High-Performance Liquid Chromatography (HPLC): A robust chromatographic technique that separates compounds based on their interaction with a stationary phase. For phospholipids (B1166683), it is often paired with detectors like an Evaporative Light Scattering Detector (ELSD) or a UV-Vis Photodiode Array (PDA) detector.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and specific method that couples the separation power of liquid chromatography with the mass analysis capabilities of a mass spectrometer.[2] This technique allows for the identification and quantification of individual this compound molecular species.[3]
-
Fluorometric/Colorimetric Assays: These are high-throughput, plate-based assays that rely on an enzymatic reaction to produce a detectable fluorescent or colored product.[1][4] A specific enzyme, such as phospholipase D, hydrolyzes phospholipids to release choline, which is then measured.[4]
Performance Comparison
The selection of an analytical method often depends on a balance between sensitivity, specificity, throughput, and cost. The following table summarizes key performance metrics for the compared methods based on data from validation studies and commercial kit specifications.
| Parameter | HPLC-PDA | LC-MS | Fluorometric Assay | Colorimetric Assay |
| Principle | Chromatographic Separation & UV Absorbance | Chromatographic Separation & Mass-to-Charge Ratio | Enzymatic Reaction & Fluorescence Detection | Enzymatic Reaction & Absorbance Detection |
| Limit of Detection (LOD) | ~0.05 mg/L[5] | 0.04 - 33 pmol/mL[6] | ~0.2 nmol/well[1] | 0.212 mg/dL[7] |
| Limit of Quantification (LOQ) | ~0.165 mg/L[5] | 0.1 - 110 pmol/mL[6] | 0.1 - 0.5 nmol (linear range)[8] | 1 - 5 nmol (linear range)[8] |
| Specificity | Moderate to High | Very High | High (for target phospholipid class)[1] | Moderate to High |
| Throughput | Low to Medium | Low to Medium | High | High |
| Major Advantages | Robust, reproducible, common instrumentation | Highest specificity and sensitivity, detailed molecular info | High throughput, simple, rapid (30 min)[8] | High throughput, simple, common instrumentation |
| Major Disadvantages | Lower sensitivity than LC-MS, complex mobile phases | High cost, complex instrumentation and data analysis | Indirect measurement, potential matrix interference | Lower sensitivity than fluorometric method |
Experimental Workflow and Methodologies
The general workflow for this compound quantification involves sample preparation, lipid extraction, and subsequent analysis by the chosen method. The specific steps diverge depending on the analytical technique employed.
Caption: General experimental workflow for this compound quantification.
HPLC-PDA Protocol
This protocol is a generalized example for the quantification of this compound using a Reverse-Phase HPLC system with PDA detection.
-
Sample Preparation: Homogenize approximately 100 mg of tissue or 1 million cells. Perform a lipid extraction using a standard method like Folch or Bligh-Dyer. Evaporate the organic solvent under a stream of nitrogen.
-
Standard Preparation: Prepare a stock solution of a phosphatidylethanolamine standard in the mobile phase diluent. Create a series of dilutions to generate a calibration curve (e.g., 1-100 µg/mL).[5]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient or isocratic mixture of solvents such as acetonitrile (B52724), methanol (B129727), and water with additives like ammonium (B1175870) acetate.[6] A typical mobile phase could be a mixture of water, methanol, and acetonitrile (60:20:20 v/v/v) adjusted to pH 4.0.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: PDA detector set at a low wavelength, typically around 205 nm, where phospholipids absorb UV light.
-
-
Quantification: Reconstitute the dried lipid extract in the mobile phase. Inject the sample and standards into the HPLC system. Identify the this compound peak based on retention time compared to the standard. Calculate the concentration using the calibration curve generated from the standard series.
LC-MS Protocol
This protocol provides a framework for the highly sensitive analysis of this compound species.
-
Sample and Standard Preparation: Follow the same lipid extraction and standard preparation steps as for HPLC. Internal standards (e.g., deuterated PE species) should be added before extraction for accurate quantification.
-
Chromatographic Conditions:
-
Column: UPLC/HPLC C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[2]
-
Mobile Phase: A binary gradient system is common. For example, Solvent A: water with 0.01% formic acid and 5mM ammonium acetate; Solvent B: methanol with the same additives.[6]
-
Flow Rate: 0.5 mL/min.[6]
-
Injection Volume: 2 µL.[6]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes is often used to capture a wide range of lipid species.[6]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, where specific precursor-to-product ion transitions for different this compound species are monitored.[6]
-
-
Quantification: The peak area of each this compound species is normalized to the peak area of its corresponding internal standard. Concentrations are calculated using a calibration curve.
Fluorometric Assay Protocol
This protocol is based on commercially available kits for high-throughput phospholipid quantification.[1]
-
Sample Preparation: Prepare a lipid extract as described previously. Reconstitute the dried lipids in the provided assay buffer, which may contain a detergent like Triton X-100 to solubilize the lipids.[1]
-
Standard Curve Preparation: Dilute the provided phospholipid standard (e.g., 100 µM) to create a standard curve in a 96-well plate (e.g., 0, 0.5, 1, 2, 3, 4 nmol/well).[1]
-
Assay Reaction:
-
Add samples and standards to the wells of a microplate.
-
Prepare a reaction mix containing the PE Converter enzyme, Developer, Enzyme Mix, and Probe according to the kit instructions.[1]
-
Add the reaction mix to all wells.
-
Incubate the plate, typically at an elevated temperature (e.g., 40-45°C) for a specified time (e.g., 1-3 hours).[1]
-
-
Measurement: Measure the fluorescence using a microplate reader at the specified excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[1]
-
Calculation: Subtract the blank reading from all measurements. Plot the standard curve and determine the concentration of this compound in the samples from this curve.
Conclusion
The cross-validation of these analytical methods demonstrates that each possesses distinct advantages, making them suitable for different research applications.
-
LC-MS is the gold standard for studies requiring high sensitivity and detailed molecular speciation, such as lipidomics research.[2]
-
HPLC-PDA offers a reliable and cost-effective solution for routine quantification in labs where the highest sensitivity is not required.
-
Fluorometric and Colorimetric Assays are ideal for high-throughput screening and rapid analysis of total this compound content in a large number of samples, providing a simple and fast workflow.[8]
Researchers and drug development professionals should select the method that best aligns with their specific experimental needs regarding sensitivity, specificity, sample throughput, and available instrumentation.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Liquid chromatography mass spectrometry-based profiling of phosphatidylcholine and phosphatidylethanolamine in the plasma and liver of acetaminophen-induced liver injured mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of phosphatidylethanolamine, phosphatidylcholine, and plasmalogen molecular species in food lipids using an improved 2D high-performance liquid chromatography system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. caymanchem.com [caymanchem.com]
- 8. thomassci.com [thomassci.com]
- 9. Determination of Cephalexin Monohydrate in Pharmaceutical Dosage Form by Stability-Indicating RP-UFLC and UV Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Differences Between Cephalin and Phosphatidylserine in Apoptosis Signaling
For Researchers, Scientists, and Drug Development Professionals
In the intricate symphony of programmed cell death, or apoptosis, the timely and efficient removal of dying cells is paramount to maintaining tissue homeostasis and preventing inflammation. This process, known as efferocytosis, is largely mediated by signals displayed on the surface of apoptotic cells that are recognized by phagocytes. Among the most critical of these "eat-me" signals are the phospholipids (B1166683) phosphatidylserine (B164497) (PS) and phosphatidylethanolamine (B1630911) (PE), the latter of which is also known as cephalin. While both are translocated from the inner to the outer leaflet of the plasma membrane during apoptosis, their functional roles in the subsequent signaling cascades are distinct and, in some cases, opposing. This guide provides a comprehensive comparison of their functions, supported by experimental data and detailed protocols.
At a Glance: Key Functional Distinctions
| Feature | Phosphatidylserine (PS) | This compound (Phosphatidylethanolamine, PE) |
| Primary Role in Apoptosis | The canonical "eat-me" signal for phagocytosis.[1][2][3][4] | A modulator of phagocytosis, with roles that can be both synergistic and antagonistic to PS-mediated clearance. |
| Effect on Phagocytosis | Promotes phagocytosis. | Can disrupt or, in concert with PS, enhance phagocytosis, depending on the context and receptors involved. |
| Primary Recognition | Recognized by a multitude of receptors and bridging molecules (e.g., TIM-4, BAI1, MerTK, Gas6, Protein S). | Recognized by specific receptors, such as the CD300 family, and can be bound by bridging molecules like MFG-E8.[5] |
| Downstream Signaling | Primarily activates pro-efferocytic signaling pathways, leading to cytoskeletal rearrangement and engulfment. | Can initiate both activating and inhibitory signals, creating a more nuanced regulation of phagocytosis. |
The "Eat-Me" Signal: A Tale of Two Phospholipids
During apoptosis, the asymmetric distribution of phospholipids in the plasma membrane is disrupted.[6] This leads to the exposure of PS and PE, which are normally confined to the inner leaflet, on the cell surface.[6] This externalization is a critical event that flags the apoptotic cell for removal.
Phosphatidylserine: The Primary Engulfment Signal
Phosphatidylserine is widely regarded as the most important "eat-me" signal displayed by apoptotic cells.[1][2][3][4] Its exposure on the cell surface is a well-established hallmark of apoptosis and is a prerequisite for the efficient clearance of dying cells.[1][4] Phagocytes recognize externalized PS through a variety of cell surface receptors, either directly or indirectly via bridging proteins that bind to both PS and a phagocyte receptor. This recognition triggers a signaling cascade within the phagocyte that leads to the engulfment and subsequent degradation of the apoptotic cell.
This compound (Phosphatidylethanolamine): A Modulatory Role
While PE is also externalized during apoptosis, often concurrently with PS, its role in signaling is more complex and less well-defined.[7] Emerging evidence suggests that PE is not simply a redundant "eat-me" signal but rather plays a modulatory role in phagocytosis. Some studies indicate that PE can act synergistically with PS to enhance efferocytosis. Conversely, other research points to an inhibitory role for PE, where its presence can disrupt the clearance of apoptotic cells. This dual functionality appears to be dependent on the specific receptors engaged on the phagocyte.
Comparative Analysis of Signaling Pathways
The signaling pathways initiated by the recognition of externalized PS and PE are central to their functional differences.
Phosphatidylserine-Mediated Signaling
The binding of PS to its receptors on phagocytes initiates a well-characterized signaling cascade that promotes engulfment. Key pathways involved include:
-
Rac1 and RhoG Activation: These small GTPases are crucial for the cytoskeletal rearrangements required for the phagocyte to extend pseudopods and engulf the apoptotic cell.
-
ELMO1/Dock180 Signaling Module: This complex acts as a guanine (B1146940) nucleotide exchange factor (GEF) for Rac1, and is a central component of the PS-mediated phagocytic pathway.
-
TAM Receptor Signaling: The Tyro3, Axl, and MerTK (TAM) family of receptor tyrosine kinases, activated by the PS-binding bridging molecules Gas6 and Protein S, play a critical role in efferocytosis and the simultaneous suppression of inflammation.[8]
Phosphatidylserine-Mediated Phagocytosis Signaling Pathway.
This compound-Mediated Signaling
The signaling pathways initiated by PE are less comprehensively understood but appear to be highly context-dependent. A key family of receptors involved in PE recognition is the CD300 family.
-
CD300a: An Inhibitory Receptor: CD300a has been identified as a receptor that binds to both PE and PS and contains an immunoreceptor tyrosine-based inhibitory motif (ITIM) in its cytoplasmic tail.[1][2][9] Ligation of CD300a leads to the recruitment of phosphatases such as SHP-1 and SHP-2, which can downregulate activating signals and inhibit phagocytosis.[4]
-
CD300b: An Activating Receptor: In contrast, CD300b is an activating receptor that associates with ITAM-containing adaptors. The balance of signaling between CD300a and CD300b may therefore determine the phagocytic response to PE-exposing cells.[3][4]
-
Mitochondrial Pathway Induction: Studies have also shown that exogenous PE can induce apoptosis through the mitochondrial pathway, leading to changes in the Bax/Bcl-2 ratio and activation of caspase-3. This suggests a role for PE in initiating apoptosis from within the cell, in addition to its role as a surface signal.[10]
This compound-Mediated Phagocytosis Signaling Pathway.
Quantitative Data Summary
Direct quantitative comparisons of the signaling outputs from PS and PE recognition are limited in the literature. However, studies using cell lines with deficiencies in the flippases that maintain PS or PE asymmetry have provided some quantitative insights into their effects on phagocytosis.
| Experimental System | Phospholipid Manipulation | Observation | Quantitative Finding |
| C. elegans embryos | Disruption of the major PS flippase (tat-1) | Increased phagocytosis of cell debris | Not specified |
| C. elegans embryos | Depletion of the major PE flippase (tat-5) | Disrupted phagocytosis of cell corpses and debris | Not specified |
| RAW264.7 macrophages | Knockout of the inhibitory receptor CD300a | Enhanced internalization of both PS- and PE-coated beads | 3- to 5-fold enhanced ability to internalize both PS and PE beads compared to wild-type cells.[4] |
Experimental Protocols
Distinguishing the externalization of PS and PE is crucial for dissecting their respective roles in apoptosis signaling. This can be achieved using specific fluorescent probes in conjunction with flow cytometry or fluorescence microscopy.
Protocol 1: Detection of Phosphatidylserine Externalization using Annexin V
Principle: Annexin V is a cellular protein that has a high affinity for PS in the presence of calcium. By conjugating Annexin V to a fluorophore, it can be used to identify apoptotic cells with externalized PS. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful counterstain to identify necrotic or late apoptotic cells.
Materials:
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cell line of interest using a desired method. Include a negative control of untreated cells.
-
Harvest cells (both adherent and suspension) and wash once with cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to membrane rupture without apoptosis)
Experimental Workflow for Annexin V Staining.
Protocol 2: Detection of Phosphatidylethanolamine Externalization using Duramycin (B1576892)
Principle: Duramycin is a small peptide that specifically binds to PE. A fluorescently labeled version of duramycin can be used to detect the exposure of PE on the surface of apoptotic cells.
Materials:
-
Fluorescently labeled Duramycin (e.g., FITC-Duramycin)
-
1X Binding Buffer (as for Annexin V assay)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Induce apoptosis in your cell line of interest.
-
Harvest and wash cells as described in the Annexin V protocol.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add FITC-Duramycin to the cell suspension at a pre-determined optimal concentration.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
(Optional) Wash the cells with 1X Binding Buffer to remove unbound probe.
-
Resuspend the cells in 1X Binding Buffer for analysis.
-
Analyze by flow cytometry or fluorescence microscopy.
Note: For a more comprehensive analysis, co-staining with Annexin V and a viability dye can be performed to simultaneously assess PS exposure, PE exposure, and membrane integrity.
Conclusion
For researchers and drug development professionals, understanding these functional differences is critical. Targeting PS is a validated strategy for enhancing the clearance of apoptotic cells, which can be beneficial in various therapeutic contexts. The emerging understanding of this compound's modulatory role opens up new avenues for therapeutic intervention, where fine-tuning the phagocytic response, rather than simply activating it, may be desirable. Further research into the specific signaling pathways governed by this compound will undoubtedly provide a more complete picture of the intricate molecular dialogue that occurs between a dying cell and a phagocyte.
References
- 1. Human CD300a binds to phosphatidylethanolamine and phosphatidylserine, and modulates the phagocytosis of dead cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. The role of secreted proteins in efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospholipids: Key Players in Apoptosis and Immune Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exposure of phosphatidylethanolamine on the surface of apoptotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efferocytosis signaling in the regulation of macrophage inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human CD300a binds to phosphatidylethanolamine and phosphatidylserine, and modulates the phagocytosis of dead cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PE-induced apoptosis in SMMC-7721 cells: Involvement of Erk and Stat signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Fusogenic Properties of Cephalin and Other Phospholipids
In the landscape of cellular biology and drug delivery, the ability to induce membrane fusion is a critical process, enabling everything from neurotransmitter release to the delivery of therapeutic agents into target cells. The intrinsic properties of phospholipids (B1166683), the primary building blocks of cell membranes, play a pivotal role in this event. This guide provides a comparative study of the fusogenic (fusion-promoting) properties of cephalin, an older term for a class of phospholipids including phosphatidylethanolamine (B1630911) (PE), against other common phospholipids.[1][2] The focus will be on phosphatidylethanolamine, as it is the primary fusogenic component of the this compound group.[2][3]
The Molecular Basis of Phospholipid Fusogenicity
The tendency of a phospholipid to promote or resist membrane fusion is largely dictated by its molecular geometry. This "molecular shape" concept provides a framework for understanding why certain lipids are fusogenic while others stabilize the membrane.
-
Phosphatidylethanolamine (PE/Cephalin): PE is considered a potent fusogenic lipid.[4] This property arises from its small, polar ethanolamine (B43304) headgroup in proportion to its larger, hydrophobic acyl chains.[4] This structure gives the molecule an overall "cone" shape. When incorporated into a lipid bilayer, these cone-shaped lipids induce negative curvature stress, destabilizing the flat bilayer and promoting the formation of non-lamellar structures, such as the hexagonal II (HII) phase, which are key intermediates in the membrane fusion process.[4][][6]
-
Phosphatidylcholine (PC): In stark contrast, PC is known to be a non-fusogenic, bilayer-stabilizing lipid.[] Its larger trimethylammonium headgroup is proportional in size to its acyl chains, resulting in a "cylindrical" molecular shape.[7] These cylindrical lipids pack neatly into the planar bilayer structure, reinforcing its stability and resisting the curvature needed for fusion.[]
-
Phosphatidylserine (PS): While also a component of the this compound group, PS's role in fusion is more complex.[1] It does not typically induce fusion on its own in the way PE does. Instead, its negatively charged headgroup often facilitates fusion by mediating interactions with cations like calcium (Ca²⁺), which can bridge two opposing membranes and neutralize charge repulsion. However, in some studies, PS was unable to be substituted for PE derivatives to induce fusion, indicating a lower intrinsic fusogenicity compared to PE.[8][9]
Caption: Molecular shape comparison of PE and PC and its effect on fusogenicity.
Quantitative Comparison of Fusogenic Efficiency
Direct quantitative comparison of fusogenicity between different phospholipids in a single standardized assay is not always available in the literature. However, data from various studies consistently highlight the superior fusogenic capabilities of this compound (PE) and the inhibitory effects of PC.
| Phospholipid Composition | Assay Type | Key Quantitative Result | Outcome |
| This compound | Cell-Cell Fusion (Hybridoma) | 25.9% ± 5.73% fusion rate [10] | High fusion efficiency with significantly greater cell viability compared to PEG.[10] |
| N-C12-DOPE / DOPC (70:30) | Liposome-Cell Fusion | Lipid mixing and content delivery required 1.25 mM Ca²⁺/Mg²⁺ [8][9] | Demonstrates cation-dependent fusion. |
| DOTAP / DOPE | Liposome-Cell Fusion | - | Formulations with DOPE (a PE) are highly fusogenic.[7] |
| DOTAP / DOPC | Liposome-Cell Fusion | - | Replacing DOPE with DOPC (a PC) completely abolishes fusogenic activity.[7] |
| Phosphatidylserine (PS) | Liposome-Cell Fusion | Fusion not observed when substituted for N-C12-DOPE.[8][9] | Low intrinsic fusogenicity compared to PE derivatives.[8][9] |
Experimental Protocol: FRET-Based Lipid Mixing Assay
To quantify the fusogenic potential of a given phospholipid, a common and robust method is the Förster Resonance Energy Transfer (FRET)-based lipid mixing assay. This assay monitors the fusion between two populations of lipid vesicles (liposomes).
Objective: To measure the extent of membrane fusion between two liposome (B1194612) populations by observing the dilution of FRET-paired fluorescent lipid probes.
Materials:
-
Phospholipids for liposome preparation (e.g., test lipid like PE, matrix lipid like PC).
-
Fluorescent lipid probes:
-
NBD-PE (Donor)
-
Rhodamine-PE (Acceptor)
-
-
Buffer solution (e.g., 10 mM HEPES, 140 mM NaCl, pH 7.4).
-
Fusogen (e.g., CaCl₂ solution).
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size).
-
Fluorometer.
Methodology:
-
Preparation of Labeled Liposomes:
-
Prepare a lipid mixture in chloroform (B151607) containing the desired phospholipids plus 1.5 mol% NBD-PE and 1.5 mol% Rhodamine-PE.[11]
-
Evaporate the solvent under nitrogen to form a thin lipid film.
-
Hydrate the film with buffer to form multilamellar vesicles (MLVs).
-
Create large unilamellar vesicles (LUVs) of a defined size (e.g., 100 nm) by extruding the MLV suspension through a polycarbonate membrane. These are the "labeled" vesicles.
-
-
Preparation of Unlabeled Liposomes:
-
Repeat step 1 using the same phospholipid composition but without the fluorescent probes. These are the "unlabeled" vesicles.
-
-
Fusion Assay:
-
In a fluorometer cuvette, mix the labeled and unlabeled liposomes at a 1:9 ratio.
-
Record the baseline fluorescence of the NBD donor (Excitation: ~465 nm, Emission: ~530 nm). The initial FRET to rhodamine will keep this signal low.
-
Initiate fusion by adding a fusogen (e.g., Ca²⁺ to a final concentration of 2-5 mM).[8][9][12]
-
Monitor the increase in NBD fluorescence over time. As vesicles fuse, the labeled and unlabeled lipids mix, increasing the average distance between NBD-PE and Rhodamine-PE probes. This dilution decreases FRET efficiency, causing an increase in the donor's fluorescence (dequenching).[12]
-
-
Data Analysis:
-
To determine the maximum (100%) fluorescence, add a detergent (e.g., Triton X-100) to the cuvette to completely disrupt all vesicles and infinitely dilute the probes.
-
Calculate the percentage of fusion at a given time point using the formula: % Fusion = [(Ft - F0) / (Fmax - F0)] * 100 Where:
-
Ft is the fluorescence at time t.
-
F0 is the initial baseline fluorescence.
-
Fmax is the maximum fluorescence after detergent addition.
-
-
Caption: Workflow for a FRET-based lipid mixing assay to quantify vesicle fusion.
Conclusion
The evidence strongly indicates that this compound, specifically its primary component phosphatidylethanolamine (PE), is a highly effective fusogenic lipid. Its unique cone-like molecular geometry is the main driver of its ability to destabilize lipid bilayers and promote the necessary structural transitions for membrane fusion. This contrasts sharply with the bilayer-stabilizing properties of cylindrically shaped phospholipids like phosphatidylcholine. This fundamental difference makes PE a critical component in biological processes requiring membrane fusion and a valuable tool in biotechnological applications, such as the formulation of fusogenic liposomes for enhanced drug and gene delivery.
References
- 1. encyclopedia.com [encyclopedia.com]
- 2. This compound [bionity.com]
- 3. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]
- 4. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Membrane Fusion: Interplay of Lipid and Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fusogenic activity of cationic lipids and lipid shape distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cation-dependent fusogenicity of an N-acyl phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchwithnj.com [researchwithnj.com]
- 10. This compound as an efficient fusogen in hybridoma technology: can it replace poly ethylene glycol? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous lipid and content mixing assays for in vitro reconstitution studies of synaptic vesicle fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Assessing the Reproducibility and Reliability of Cephalin-Based Experimental Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of blood coagulation is paramount in various research and clinical settings, from fundamental hemostasis research to the development of novel anticoagulant and procoagulant therapies. For decades, cephalin-based assays, primarily the Activated Partial Thromboplastin Time (aPTT) test, have been a cornerstone of coagulation testing, providing a global measure of the intrinsic and common pathways of the coagulation cascade. However, the reproducibility and reliability of these traditional assays have been subject to scrutiny, leading to the development of alternative and more comprehensive methods.
This guide provides an objective comparison of this compound-based assays with newer alternatives, namely the Thrombin Generation Assay (TGA) and Clot Waveform Analysis (CWA). We present a summary of their performance based on experimental data, detailed methodologies for key experiments, and visual representations of the underlying biological and experimental processes to aid in the selection of the most appropriate assay for your research needs.
Data Presentation: A Comparative Overview of Coagulation Assays
The choice of a coagulation assay significantly impacts the quality and interpretability of experimental data. The following tables summarize the key performance characteristics of this compound-based aPTT, Thrombin Generation Assay, and Clot Waveform Analysis, highlighting their strengths and limitations in terms of reproducibility, sensitivity, and specificity.
| Parameter | This compound-Based aPTT | Thrombin Generation Assay (TGA) | Clot Waveform Analysis (CWA) |
| Principle | Measures the time to form a fibrin (B1330869) clot upon activation of the intrinsic pathway. | Measures the total amount of thrombin generated over time, reflecting the balance between pro- and anti-coagulant forces. | Analyzes the optical density changes during clot formation in an aPTT or PT test, providing information on the kinetics of fibrin polymerization. |
| Reproducibility (CV%) | Inter-laboratory CVs can range from 4.2% to 14.6%, influenced by reagent and instrument variability.[1] Intra-assay CVs are generally lower. | Intra-assay CVs are typically below 10%, with inter-assay CVs under 15%.[2][3] | Reproducibility is dependent on the underlying clotting assay (aPTT or PT) and the specific analyzer software. |
| Primary Application | Screening for deficiencies in the intrinsic and common coagulation pathways; monitoring unfractionated heparin therapy. | Assessing overall hemostatic potential, including hyper- and hypocoagulable states; research on pro- and anti-thrombotic agents. | Detailed analysis of clot formation dynamics; detecting subtle coagulation abnormalities not apparent in standard clotting times. |
Table 1: General Performance Characteristics of Coagulation Assays
| Coagulation Abnormality | This compound-Based aPTT | Thrombin Generation Assay (TGA) | Clot Waveform Analysis (CWA) |
| Factor Deficiencies | Sensitivity varies significantly between reagents for mild deficiencies.[4] | Highly sensitive to changes in coagulation factor levels.[2] | Can detect subtle changes in clot formation due to factor deficiencies, often with higher sensitivity than the clotting time alone.[5] |
| Lupus Anticoagulant (LA) | Sensitivity for LA detection is highly reagent-dependent. Diluted aPTT shows higher sensitivity (up to 100%) but lower specificity.[6][7] | Can be sensitive to LA, but interpretation can be complex. | Certain waveform patterns are associated with the presence of LA. |
| Hypercoagulability | Generally insensitive to hypercoagulable states. | Considered a sensitive method for detecting hypercoagulability by measuring increased thrombin potential.[2][8] | Certain waveform parameters, such as increased velocity and acceleration of clot formation, can indicate a hypercoagulable state.[5] |
Table 2: Sensitivity and Specificity for Detecting Coagulation Abnormalities
Experimental Protocols
Detailed and standardized experimental protocols are critical for ensuring the reproducibility and reliability of coagulation assays. Below are the methodologies for the three key assays discussed in this guide.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade.
Materials:
-
Patient platelet-poor plasma (PPP)
-
aPTT reagent (containing a contact activator like silica, kaolin, or ellagic acid, and a phospholipid substitute, this compound)
-
0.025 M Calcium Chloride (CaCl2) solution
-
Coagulometer (optical or mechanical)
-
Control plasmas (normal and abnormal)
Procedure:
-
Sample Preparation: Collect whole blood in a 3.2% sodium citrate (B86180) tube. Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma.
-
Reagent and Sample Incubation: Pre-warm the aPTT reagent and CaCl2 solution to 37°C.
-
Pipette equal volumes of PPP and aPTT reagent into a cuvette.
-
Incubate the mixture at 37°C for a specified time (typically 3-5 minutes) to allow for the activation of contact factors.
-
Initiation of Clotting: Add pre-warmed CaCl2 to the cuvette to initiate the coagulation cascade.
-
Clot Detection: The coagulometer measures the time taken for a fibrin clot to form. The time from the addition of CaCl2 to clot formation is the aPTT, reported in seconds.
Thrombin Generation Assay (TGA)
The TGA provides a comprehensive assessment of hemostatic potential by measuring the amount of thrombin generated over time.
Materials:
-
Patient platelet-poor plasma (PPP)
-
Tissue factor (TF) and phospholipid reagent
-
Fluorogenic substrate for thrombin
-
Calcium chloride (CaCl2) solution
-
Thrombin calibrator
-
Fluorometer with a temperature-controlled plate reader (37°C)
Procedure:
-
Sample and Reagent Preparation: Thaw frozen PPP and reagents at 37°C.
-
Calibration: Prepare a thrombin calibration curve using the thrombin calibrator.
-
Assay Setup: In a 96-well plate, add PPP.
-
Add the TF/phospholipid reagent to initiate coagulation.
-
Immediately add the fluorogenic substrate and CaCl2 solution.
-
Measurement: Place the plate in the fluorometer and measure the fluorescence intensity over time at 37°C.
-
Data Analysis: The software calculates the thrombin generation curve and key parameters such as Lag Time, Endogenous Thrombin Potential (ETP), Peak Thrombin, and Time to Peak.
Clot Waveform Analysis (CWA)
CWA is performed concurrently with a standard clotting assay (aPTT or PT) on an optical coagulometer. It analyzes the change in optical density as the fibrin clot forms.
Materials:
-
Same materials as for the aPTT or PT assay.
-
An optical coagulometer equipped with CWA software.
Procedure:
-
Perform a standard aPTT or PT assay as described above using an optical coagulometer.
-
Data Acquisition: The instrument's software continuously records the light transmittance or absorbance during the clotting process.
-
Waveform Generation: The software plots the optical density against time, generating a sigmoid curve known as the clot waveform.
-
Derivative Analysis: The software calculates the first and second derivatives of the waveform.
-
First Derivative (Velocity): Represents the rate of clot formation. The peak of the first derivative indicates the maximum velocity of fibrin polymerization.
-
Second Derivative (Acceleration): Represents the acceleration of clot formation. The peak of the second derivative indicates the maximum acceleration.
-
-
Parameter Extraction: Key parameters are extracted from the waveform and its derivatives, including clotting time, maximum velocity, maximum acceleration, and total clot formation (delta change in optical density).
Mandatory Visualization
To facilitate a deeper understanding of the biological and experimental processes involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: Intrinsic pathway of the coagulation cascade.
Caption: General experimental workflow for coagulation assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Standardization and evaluation of the performance of the thrombin generation test under hypo- and hypercoagulability conditions | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 3. scribd.com [scribd.com]
- 4. meridian.allenpress.com [meridian.allenpress.com]
- 5. New guidelines for lupus anticoagulant: sensitivity and specificity of cut-off values calculated with plasmas from healthy controls in mixing and confirmatory tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specificity and sensitivity of diluted aPTT and anticardiolipin antibodies towards thrombosis and miscarriages in patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 8. Baseline Kinetics of Clot Waveform Analysis of Clotting Screening Tests on Sysmex CS2500 Automated Coagulometry – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Comparative lipidomics to understand the relative abundance of cephalin species.
For researchers, scientists, and drug development professionals, understanding the nuanced differences in cephalin composition across various tissues and disease states is critical for advancing lipid-based diagnostics and therapeutics. This guide provides an objective comparison of this compound species abundance, supported by experimental data, to illuminate the intricate world of these essential phospholipids (B1166683).
Cephalins, a class of phospholipids including phosphatidylethanolamine (B1630911) (PE), are integral components of cellular membranes and play crucial roles in a myriad of cellular processes. The relative abundance of different this compound species, characterized by their unique fatty acid chains, can vary significantly between tissues and under different physiological conditions. This variation holds the key to understanding cellular function and dysfunction.
Comparative Analysis of Phosphatidylethanolamine (PE) Species
Recent advances in lipidomics, particularly those employing liquid chromatography-mass spectrometry (LC-MS), have enabled detailed profiling of this compound species. A seminal study by Kim et al. (2018) provides a comprehensive quantitative comparison of PE species across different rat tissues, highlighting significant variations in their relative abundance. The data underscores that the brain's phospholipid composition is unique, being less enriched with polyunsaturated fatty acids (PUFAs) compared to other organs like the heart, kidney, and liver[1][2][3].
Below is a summary of the relative abundance of major PE species in the brain and liver, illustrating the tissue-specific distribution of these lipids.
Table 1: Relative Abundance of Major Phosphatidylethanolamine (PE) Species in Rat Brain and Liver
| PE Species (sn-1/sn-2) | Brain (% of Total PE) | Liver (% of Total PE) |
| PE(18:0/20:4) | 8% | 30% |
| PE(18:0/22:6) | 11% | Not a major species |
| PE(16:0/20:4) | Not a major species | A substantial portion |
| PE(18:0/18:1) | A major species | Negligible |
| PE(18:1/18:1) | A major species | Negligible |
Data summarized from Kim et al. (2018).[1][3]
This data clearly demonstrates that the liver is dominated by PE species containing arachidonic acid (20:4), with PE(18:0/20:4) being the most abundant[1]. In contrast, the brain exhibits a more diverse profile of major PE species, including a significant presence of those containing docosahexaenoic acid (22:6) and monounsaturated fatty acids (18:1)[1][2][3]. These differences in this compound composition are fundamental to the unique functions of these organs.
Experimental Protocols for Comparative Lipidomics
The accurate quantification of this compound species relies on robust and standardized experimental procedures. The following outlines a typical workflow for the comparative lipidomic analysis of cephalins.
Lipid Extraction (Folch Method)
A widely used method for total lipid extraction from biological tissues is the Folch method.
-
Homogenization: Tissue samples are homogenized in a chloroform:methanol (2:1, v/v) solution.
-
Phase Separation: A salt solution (e.g., 0.9% NaCl) is added to the homogenate to induce phase separation.
-
Lipid Collection: The lower organic phase, containing the lipids, is carefully collected.
-
Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in an appropriate solvent for analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is the cornerstone of modern lipidomics, allowing for the separation and identification of individual lipid species.
-
Chromatography: Reversed-phase liquid chromatography is commonly used to separate lipid species based on their hydrophobicity.
-
Mass Spectrometry: Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is employed for the detection and structural elucidation of this compound species. The characteristic neutral loss of 141 Da in positive ion mode is often used to identify PE species[4].
Visualizing the Landscape: Workflows and Pathways
To better illustrate the processes involved in understanding this compound abundance, the following diagrams, generated using Graphviz, depict a typical experimental workflow and a key biosynthetic pathway.
The biosynthesis of phosphatidylethanolamine is crucial for maintaining cellular membrane integrity and function. The Kennedy pathway, also known as the CDP-ethanolamine pathway, is a primary route for de novo PE synthesis.
References
- 1. Comprehensive analysis of phospholipids in the brain, heart, kidney, and liver: brain phospholipids are least enriched with polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive analysis of phospholipids in the brain, heart, kidney, and liver: brain phospholipids are least enriched with polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of Cephalin in Mitochondrial Membrane Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the role of cephalin (phosphatidylethanolamine, PE) in regulating mitochondrial membrane potential (ΔΨm), benchmarked against other critical mitochondrial phospholipids (B1166683), namely cardiolipin (B10847521) (CL) and phosphatidylcholine (PC). The information presented is supported by experimental data to aid in the validation of this compound's significance in mitochondrial bioenergetics and its potential as a therapeutic target.
The Critical Role of Phospholipids in Mitochondrial Bioenergetics
The inner mitochondrial membrane (IMM) is the site of oxidative phosphorylation (OXPHOS), a process contingent on the generation of a substantial electrochemical gradient, the mitochondrial membrane potential (ΔΨm). This potential is established by the electron transport chain (ETC) complexes and is fundamental for ATP synthesis. The lipid composition of the IMM, particularly the presence and concentration of specific phospholipids like this compound, cardiolipin, and phosphatidylcholine, is crucial for the structural integrity and optimal function of the ETC supercomplexes that generate this potential.[1][2][3]
Comparison of Phospholipid Depletion on Mitochondrial Membrane Potential
Experimental evidence from studies involving the depletion of specific phospholipids reveals their distinct and sometimes overlapping roles in maintaining ΔΨm. This compound and cardiolipin, both non-bilayer forming lipids, are critical for the activity of the respiratory chain and, consequently, for maintaining the membrane potential.[4][5] In contrast, the depletion of the most abundant mitochondrial phospholipid, phosphatidylcholine, has been shown to have a surprisingly minimal direct impact on ΔΨm.[5][6]
Below is a summary of experimental findings on how the depletion of this compound, cardiolipin, and phosphatidylcholine affects mitochondrial membrane potential and related functions.
| Phospholipid | Effect of Depletion on Mitochondrial Membrane Potential (ΔΨm) | Impact on Electron Transport Chain (ETC) | Other Relevant Observations |
| This compound (PE) | Leads to a decrease in ΔΨm. [4] One study reported hyperpolarization (increased ΔΨm) in PE-deficient cells, as measured by TMRM fluorescence.[7] This discrepancy may be due to different cell types or compensatory mechanisms. | Impairs the stability and activity of ETC Complexes I and IV. [8] This leads to reduced respiratory capacity and ATP production.[9] PE depletion can also favor the formation of larger supercomplexes (megacomplexes).[4] | Alters mitochondrial morphology. [9] Required for the import of proteins into and across the inner mitochondrial membrane.[4] |
| Cardiolipin (CL) | Leads to a significant decrease in ΔΨm. [4][10] | Essential for the stability and activity of ETC supercomplexes. [1][3] Its absence results in destabilization of these supercomplexes. | Crucial for maintaining the curvature of mitochondrial cristae. [2] Plays a role in mitochondrial dynamics (fusion and fission) and apoptosis.[3] |
| Phosphatidylcholine (PC) | Maintained (no significant change). [5][6] | Does not significantly affect the stability or activity of respiratory chain supercomplexes. [6] | Impairs the import of certain mitochondrial proteins via the TIM23 complex. [5][6] Effects on mitochondrial respiratory chain protein stability are lower compared to PE loss.[11] |
Experimental Protocols
Accurate assessment of ΔΨm is critical for validating the function of mitochondrial phospholipids. The following are detailed methodologies for two widely used fluorescence-based assays.
Protocol 1: TMRM/TMRE Assay for ΔΨm Quantification
Tetramethylrhodamine, methyl ester (TMRM) and tetramethylrhodamine, ethyl ester (TMRE) are cell-permeant, cationic fluorescent dyes that accumulate in mitochondria in a potential-dependent manner. The fluorescence intensity of these dyes is proportional to the ΔΨm.[1]
Materials:
-
TMRM or TMRE stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS) or other suitable assay buffer
-
FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization (e.g., 10 mM stock in DMSO)
-
Black, clear-bottom 96-well plates suitable for fluorescence measurement
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader with appropriate filters (for TMRM/TMRE: Ex/Em ≈ 549/575 nm)
Procedure (for adherent cells using a plate reader):
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate at a density that ensures they are sub-confluent at the time of the assay. Culture overnight to allow for attachment.
-
Experimental Treatment: Treat cells with compounds that modulate phospholipid content (e.g., siRNA against PISD for this compound depletion) for the desired duration.
-
Positive Control: For positive control wells, add FCCP to a final concentration of 5-20 µM and incubate for 10-15 minutes to induce complete mitochondrial depolarization.[12][13]
-
Dye Loading: Prepare a working solution of TMRM/TMRE in pre-warmed cell culture medium. The final concentration typically ranges from 50 nM to 400 nM, which should be optimized for the specific cell line.[12] Remove the existing medium from the cells and add the TMRM/TMRE-containing medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 20-30 minutes, protected from light.[12][13]
-
Washing: Gently aspirate the dye-containing medium and wash the cells once or twice with pre-warmed assay buffer (e.g., PBS).
-
Fluorescence Measurement: Add fresh assay buffer to the wells and immediately measure the fluorescence intensity using a plate reader at Ex/Em ≈ 549/575 nm.
Protocol 2: JC-1 Assay for Ratiometric ΔΨm Assessment
JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms "J-aggregates" that emit red fluorescence (≈590 nm). In cells with low ΔΨm, JC-1 remains in its monomeric form, emitting green fluorescence (≈530 nm). The ratio of red to green fluorescence provides a measure of mitochondrial polarization.[14][15]
Materials:
-
JC-1 stock solution (e.g., 1-5 mg/mL in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
CCCP or FCCP for positive control
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader with filters for both green (Ex/Em ≈ 485/535 nm) and red (Ex/Em ≈ 540/590 nm) fluorescence.[9]
Procedure (for flow cytometry):
-
Cell Preparation: Culture and treat cells as required. Harvest the cells (e.g., by trypsinization for adherent cells) and wash with PBS. Resuspend the cell pellet in cell culture medium to a concentration of approximately 1 x 10^6 cells/mL.
-
Positive Control: To a control sample, add CCCP to a final concentration of 50 µM and incubate at 37°C for 5-15 minutes.[14]
-
JC-1 Staining: Prepare the JC-1 staining solution at a final concentration of 2-10 µM in pre-warmed cell culture medium.[15] Add the staining solution to the cell suspension.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes, protected from light.[14]
-
Washing: Centrifuge the cells at 400 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in PBS or an appropriate assay buffer. Repeat the wash step.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Excite with a 488 nm laser. Detect green fluorescence in the FL1 channel (e.g., 530/30 nm filter) and red fluorescence in the FL2 channel (e.g., 585/42 nm filter).[14] The shift from the red-fluorescent population (healthy) to the green-fluorescent population (depolarized) indicates a loss of ΔΨm.
Visualizing the Roles and Workflows
To better understand the interplay of these phospholipids and the experimental validation process, the following diagrams illustrate key pathways and workflows.
Caption: Role of phospholipids in generating mitochondrial membrane potential.
Caption: Workflow for assessing this compound's role in ΔΨm via TMRM assay.
Caption: Comparative effects of phospholipid depletion on mitochondrial function.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Role of Cardiolipin in Mitochondrial Function and Dynamics in Health and Disease: Molecular and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphatidylethanolamine and Cardiolipin Differentially Affect the Stability of Mitochondrial Respiratory Chain Supercomplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phosphatidylcholine Affects Inner Membrane Protein Translocases of Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphatidylethanolamine Deficiency in Mammalian Mitochondria Impairs Oxidative Phosphorylation and Alters Mitochondrial Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting mitochondrial phosphatidylethanolamine alters mitochondrial metabolism and proliferation in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemical inhibition of phosphatidylcholine biogenesis reveals its role in mitochondrial division - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
The Great Divide: How Fatty Acid Composition Dictates the Functional Roles of Cephalin and Lecithin
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate landscape of cellular membranes, two phospholipids (B1166683), cephalin (phosphatidylethanolamine, PE) and lecithin (B1663433) (phosphatidylcholine, PC), stand out as principal architects. While structurally similar, the subtle difference in their polar headgroups—ethanolamine in this compound and choline (B1196258) in lecithin—belies a more profound divergence in their fatty acid composition. This critical variation dictates their unique contributions to membrane structure, cellular signaling, and overall biological function. This guide provides an in-depth comparison of this compound and lecithin, focusing on how their distinct fatty acid profiles, supported by experimental data, influence their functional roles.
At a Glance: Fatty Acid Profiles of this compound vs. Lecithin
The most striking difference between the fatty acid profiles of this compound and lecithin lies in their degree of saturation. This compound is consistently enriched with polyunsaturated fatty acids (PUFAs), particularly arachidonic acid (C20:4), while lecithin tends to harbor a higher proportion of saturated fatty acids (SFAs). This fundamental difference has significant implications for the biophysical properties of the membranes they inhabit.
A quantitative comparison of the fatty acid composition in human red blood cell membranes clearly illustrates this distinction:
| Fatty Acid | This compound (PE) (% of Total Fatty Acids) | Lecithin (PC) (% of Total Fatty Acids) |
| Saturated Fatty Acids (SFAs) | ||
| Palmitic Acid (C16:0) | 12.5 | 30.1 |
| Stearic Acid (C18:0) | 21.5 | 24.9 |
| Total SFAs | 34.0 | 55.0 |
| Monounsaturated Fatty Acids (MUFAs) | ||
| Oleic Acid (C18:1) | 16.5 | 16.0 |
| Polyunsaturated Fatty Acids (PUFAs) | ||
| Linoleic Acid (C18:2) | 9.8 | 8.5 |
| Arachidonic Acid (C20:4) | 16.5 | 9.8 |
| Total PUFAs | ~36.1 | ~20.0 |
| Data adapted from a comparative study on fatty acid percentages in human red blood cell membranes.[1] |
Functional Consequences of Disparate Fatty Acid Compositions
The differences in fatty acid saturation between this compound and lecithin are not trivial; they are central to the functional specialization of these phospholipids.
Membrane Curvature and Fluidity
The high concentration of PUFAs, with their characteristic "kinked" structure, in this compound molecules imparts a conical shape. This geometry is crucial for inducing negative membrane curvature, a prerequisite for dynamic cellular processes such as membrane fusion, fission, and vesicle budding.[2][3] this compound's ability to facilitate the transition from a bilayer to non-bilayer structures is essential for the structural integrity and function of highly curved organelles like mitochondria.[2]
In contrast, the higher saturation level in lecithin's fatty acid tails results in a more cylindrical molecular shape. This geometry favors the formation of stable, flat lipid bilayers, making lecithin a primary building block of the plasma membrane's outer leaflet, where it contributes to membrane stability and integrity.[4] The balance between the cone-shaped this compound and cylinder-shaped lecithin is a key determinant of overall membrane fluidity and organization.
Cell Signaling: The Role of Arachidonic Acid
The significant enrichment of arachidonic acid in this compound, and its substantial presence in lecithin, positions these phospholipids as critical reservoirs for this vital signaling molecule. The enzymatic release of arachidonic acid from the sn-2 position of membrane phospholipids by phospholipase A2 (PLA2) is the rate-limiting step in the synthesis of eicosanoids—a diverse family of signaling molecules that includes prostaglandins, thromboxanes, and leukotrienes.[5][6] These molecules are potent mediators of inflammation, immune responses, and hemostasis.
The differential distribution of arachidonic acid between this compound and lecithin suggests distinct roles in initiating these signaling cascades. While both can serve as substrates, the remodeling and transfer of arachidonic acid from lecithin to this compound pools have been observed, indicating a dynamic interplay in regulating the availability of this precursor for eicosanoid production.[7]
Below is a simplified representation of the arachidonic acid signaling pathway initiated by the action of PLA2 on a membrane phospholipid like lecithin or this compound.
Experimental Methodologies
The quantitative analysis of fatty acid composition in this compound and lecithin relies on a well-established multi-step protocol. This workflow is essential for researchers aiming to investigate the lipidomic profiles of various biological samples.
Total Lipid Extraction
The Bligh and Dyer method is a standard protocol for extracting total lipids from a biological sample.
-
Protocol: The sample is homogenized in a single-phase mixture of chloroform (B151607), methanol, and a buffer (e.g., citrate (B86180) buffer) (1:2:0.8, v/v/v).
-
After extraction, the mixture is separated into two phases by adding more chloroform and buffer. The lower organic phase, containing the total lipids, is collected.
Separation of Phospholipid Classes
To isolate this compound and lecithin from the total lipid extract, solid-phase extraction (SPE) is commonly employed.
-
Protocol: The lipid extract is loaded onto a silica-based SPE column.
-
Neutral lipids are eluted with chloroform.
-
Glycolipids are eluted with acetone.
-
Phospholipids (including this compound and lecithin) are eluted with methanol.
-
-
Further separation of this compound and lecithin can be achieved using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Transesterification to Fatty Acid Methyl Esters (FAMEs)
The fatty acids are cleaved from the glycerol (B35011) backbone and methylated for analysis by gas chromatography.
-
Protocol: The isolated phospholipid fraction is treated with a mild alkaline solution, such as methanolic potassium hydroxide (B78521) (KOH). This process, known as mild alkaline methanolysis, cleaves the ester bonds and converts the fatty acids into their corresponding methyl esters (FAMEs).
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The FAMEs are then separated and identified.
-
Protocol: The FAMEs mixture is injected into a gas chromatograph. The different FAMEs are separated based on their boiling points and retention times as they pass through a capillary column. The separated FAMEs are then detected and identified by a mass spectrometer, which provides information about their molecular weight and structure. Quantification is achieved by comparing the peak areas to those of known standards.
Conclusion
The functional dichotomy between this compound and lecithin is a clear example of how subtle variations in molecular architecture, specifically fatty acid composition, can lead to profound differences in biological roles. This compound's enrichment in polyunsaturated fatty acids makes it a key player in dynamic membrane processes requiring high curvature. Conversely, lecithin's higher content of saturated fatty acids provides the stability essential for the structural integrity of cellular membranes. Both serve as crucial, yet differentially regulated, sources of arachidonic acid for potent signaling cascades. For researchers in drug development and cellular biology, understanding this fundamental difference is paramount for elucidating membrane-protein interactions, designing drug delivery systems, and unraveling the complexities of lipid-mediated signaling pathways.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Setting the curve: the biophysical properties of lipids in mitochondrial form and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Phosphatidylethanolamine and Oleic Acid on Membrane Fusion: Phosphatidylethanolamine Circumvents the Classical Stalk Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. The apparent transfer of fatty acid from phosphatidylcholine to phosphatidylethanolamine in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indispensable Role of Cephalin in the Assembly of Functional Membrane Protein Complexes: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate interplay between lipids and proteins within cellular membranes is paramount. This guide provides a comprehensive comparison of the role of cephalin (phosphatidylethanolamine or PE), a key phospholipid, in the assembly and function of membrane protein complexes against other lipid alternatives. Supported by experimental data, this document elucidates the critical chaperone-like function of this compound and details the methodologies used to investigate these vital interactions.
This compound, characterized by its smaller headgroup, is a crucial component of biological membranes, constituting a significant portion of the total phospholipids (B1166683) in both prokaryotic and eukaryotic cells. Its unique conical shape induces negative curvature in the lipid bilayer, a property essential for various cellular processes, including membrane fusion, fission, and the proper folding and assembly of membrane proteins. Experimental evidence strongly suggests that this compound acts as a "molecular chaperone," guiding membrane proteins to fold into their correct tertiary structures, a prerequisite for their function.
This compound's Chaperone Function: A Performance Comparison
The absence of this compound can lead to misfolded, non-functional membrane transport proteins. This has been particularly well-documented for the E. coli lactose (B1674315) permease (LacY). In membranes lacking this compound, the N-terminal half of LacY adopts an inverted topology, rendering it inactive.[1][2] The presence of this compound is required to maintain the correct topological organization and support active transport.[2]
In contrast to phosphatidylcholine (PC), a major phospholipid with a larger, cylindrical headgroup, this compound demonstrates superior efficacy in facilitating the function of certain protein complexes. For instance, studies on protein kinase C (PKC) and other cytoplasmic proteins have shown a strong preference for membranes containing PE over PC for their association.[3] The calcium requirements for the membrane association of some proteins were found to be approximately 10-fold lower in the presence of PE compared to PC.[3]
Quantitative Data Summary: this compound vs. Alternatives
The following tables summarize quantitative data from various studies, highlighting the enhanced performance of membrane protein complexes in the presence of this compound compared to other lipid environments.
| Membrane Protein Complex | Key Performance Metric | This compound (PE) Containing Vesicles | Phosphatidylcholine (PC) Only Vesicles | Reference |
| Lactose Permease (LacY) | Lactose Transport Activity | High activity observed | Low to negligible activity | [4] |
| Tenase Complex | Factor Xa Generation (kcat/Km) | Increased efficiency | Lower efficiency | [5] |
| Protein Kinase C (PKC) | Ca2+ for half-maximal binding | ~10-fold lower requirement | Higher requirement | [3] |
| Mitochondrial β-barrel proteins | Import efficiency | Normal | Impaired | [6] |
| Lipid Composition Comparison for Tenase Complex Activity | kcat (s-1) | Km (nM) |
| 20% PS / 80% PC | 1.8 ± 0.1 | 110 ± 10 |
| 20% PS / 20% PE / 60% PC | 3.5 ± 0.2 | 60 ± 5 |
| 20% PS / 35% PE / 45% PC | 4.2 ± 0.3 | 45 ± 4 |
PS: Phosphatidylserine. Data adapted from studies on the tenase complex, demonstrating that the inclusion of PE enhances the catalytic efficiency (kcat) and reduces the Michaelis constant (Km), indicating a higher affinity for the substrate.
Visualizing the Mechanism: this compound-Assisted Assembly
The following diagram illustrates the proposed mechanism by which this compound facilitates the correct folding and insertion of a membrane protein.
Caption: Proposed mechanism of this compound-assisted membrane protein folding.
Experimental Protocols
The confirmation of this compound's role in membrane protein complex assembly relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Liposome (B1194612) Flotation Assay
This assay is used to study the direct interaction between a protein and lipid membranes of defined composition.
Methodology:
-
Liposome Preparation:
-
Prepare lipid mixtures with and without this compound (e.g., PC/PE vs. pure PC) in a chloroform/methanol solution.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
-
Hydrate the lipid film with a suitable buffer to form multilamellar vesicles (MLVs).
-
Generate small unilamellar vesicles (SUVs) by sonication or extrusion through a polycarbonate membrane.[7][8]
-
-
Protein-Liposome Incubation:
-
Incubate the purified protein of interest with the prepared liposomes to allow for binding.
-
-
Density Gradient Ultracentrifugation:
-
Layer the protein-liposome mixture on top of a density gradient (e.g., sucrose (B13894) or Nycodenz).
-
Centrifuge at high speed. Liposomes, being less dense, will float up the gradient, carrying any bound protein with them.[8][9]
-
-
Analysis:
-
Fractionate the gradient and analyze the fractions by SDS-PAGE and Western blotting to detect the protein. The presence of the protein in the top fractions indicates a direct interaction with the liposomes.[8]
-
Caption: Workflow for the liposome flotation assay.
Reconstitution and Functional Assays in Proteoliposomes
This method involves incorporating a purified membrane protein into artificial lipid vesicles (proteoliposomes) to study its function in a controlled lipid environment.
Methodology:
-
Protein Purification: Purify the membrane protein of interest using standard chromatographic techniques.
-
Proteoliposome Reconstitution:
-
Functional Assay:
-
Perform a functional assay specific to the reconstituted protein. For example, for lactose permease, measure the uptake of radiolabeled lactose into the proteoliposomes.[11]
-
-
Data Analysis: Compare the activity of the protein reconstituted in PE-containing liposomes versus those with other lipid compositions.
Cryo-Electron Microscopy (Cryo-EM) of Nanodiscs
Cryo-EM allows for the high-resolution structural determination of membrane protein complexes within a native-like lipid environment provided by nanodiscs.
Methodology:
-
Nanodisc Assembly:
-
Cryo-EM Sample Preparation:
-
Apply a small volume of the nanodisc solution to an EM grid.
-
Plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample.[13]
-
-
Data Collection and Analysis:
-
Collect images of the frozen-hydrated particles using a transmission electron microscope.
-
Use single-particle analysis software to reconstruct a 3D model of the protein-lipid complex.[12]
-
Conclusion
The evidence overwhelmingly confirms the critical and often indispensable role of this compound in the assembly and function of a wide range of membrane protein complexes. Its unique biophysical properties, particularly its ability to induce membrane curvature and act as a molecular chaperone, set it apart from other phospholipids like phosphatidylcholine. For researchers in basic science and drug development, a thorough understanding of the lipid requirements of target membrane proteins is essential for successful in vitro studies and for developing therapeutic strategies that modulate protein function within the complex environment of the cell membrane. The experimental approaches detailed in this guide provide a robust framework for investigating these crucial protein-lipid interactions.
References
- 1. Lipids and Topological Rules of Membrane Protein Assembly: BALANCE BETWEEN LONG AND SHORT RANGE LIPID-PROTEIN INTERACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A polytopic membrane protein displays a reversible topology dependent on membrane lipid composition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of phosphatidylethanolamine for association of protein kinase C and other cytoplasmic proteins with membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of Factor X activation by the membrane-bound complex of Factor IXa and Factor VIIIa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Phosphatidylethanolamine in the Biogenesis of Mitochondrial Outer Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liposome Flotation Assay for Studying Interactions Between Rubella Virus Particles and Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analyzing Protein-Phosphoinositide Interactions with Liposome Flotation Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Durable vesicles for reconstitution of membrane proteins in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lessons from Lactose Permease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview of Membrane Protein Sample Preparation for Single-Particle Cryo-Electron Microscopy Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Cryo-EM Grid Preparation of Membrane Protein Samples for Single Particle Analysis [frontiersin.org]
- 14. Reconstitution of membrane proteins into platforms suitable for biophysical and structural analyses - PMC [pmc.ncbi.nlm.nih.gov]
Bending Boundaries: A Comparative Analysis of Cephalin and Phosphatidylglycerol on Membrane Curvature
A deep dive into the biophysical properties of cephalin (phosphatidylethanolamine) and phosphatidylglycerol reveals their distinct and crucial roles in shaping cellular membranes. This guide provides a comparative analysis of their effects on membrane curvature, supported by quantitative data and detailed experimental methodologies for researchers, scientists, and drug development professionals.
The dynamic nature of cellular membranes, essential for processes ranging from signaling to transport, is heavily influenced by their lipid composition. Among the myriad of lipid species, this compound, more commonly known as phosphatidylethanolamine (B1630911) (PE), and phosphatidylglycerol (PG) play pivotal roles in dictating the three-dimensional structure of the lipid bilayer. Their intrinsic molecular shapes directly translate to different propensities for inducing membrane curvature, a fundamental property governing membrane fusion, fission, and the formation of various cellular structures.
PE, with its small, polar headgroup relative to its acyl chains, adopts a conical shape. This molecular geometry favors the formation of structures with negative curvature, such as the inverted hexagonal (HII) phase, making it a key player in processes that require membrane bending away from the aqueous cytoplasm, like endocytosis and membrane fusion.[1] In contrast, PG, an anionic phospholipid, generally exhibits a more cylindrical shape, contributing to flatter, more stable bilayer structures.[2] However, its curvature properties can be significantly modulated by the ionic environment.
Quantitative Comparison of Spontaneous Curvature
The intrinsic tendency of a lipid to curve is quantified by its spontaneous curvature (C₀ or 1/R₀), where a negative value indicates a preference for curvature towards the acyl chains (as in PE) and a value near zero suggests a preference for a flat bilayer. The following table summarizes experimentally determined spontaneous curvature values for different species of PE and PG under various conditions.
| Lipid Species | Condition | Spontaneous Curvature (C₀) (nm⁻¹) | Spontaneous Radius of Curvature (R₀) (Å) | Reference |
| Dioleoylphosphatidylethanolamine (DOPE) | Excess water | ~ -0.33 | -30 | [3] |
| Dioleoylphosphatidylglycerol (DOPG) | 150 mM NaCl | -0.0067 ± 0.00021 | -1500 ± 21 | [4] |
| Dioleoylphosphatidylglycerol (DOPG) | 150 mM NaCl, 20 mM MgCl₂ | -0.115 ± 0.0037 | -87 ± 3.7 | [4] |
Experimental Protocols
The determination of lipid-induced membrane curvature relies on a variety of biophysical techniques. Below are detailed methodologies for three key experimental approaches.
Small-Angle X-ray Scattering (SAXS)
SAXS is a powerful technique for determining the phase behavior and dimensions of lipid aggregates, from which spontaneous curvature can be derived.
Objective: To measure the lattice parameters of lipid phases (e.g., lamellar, hexagonal) to calculate the spontaneous curvature.
Methodology:
-
Sample Preparation:
-
Lyophilized lipids (e.g., DOPE as the host lipid, mixed with the lipid of interest like DOPG) are hydrated with a specific buffer (e.g., 150 mM NaCl, 20 mM HEPES, pH 7.4) to a final lipid concentration of 10-50 mg/mL.
-
The lipid dispersion is subjected to multiple freeze-thaw cycles to ensure homogeneity and facilitate the formation of equilibrium structures.
-
For studying the effect of ions, divalent cations like MgCl₂ can be added to the hydration buffer.[4]
-
-
Data Acquisition:
-
The hydrated lipid sample is loaded into a temperature-controlled capillary cell.
-
The sample is exposed to a monochromatic X-ray beam.
-
The scattered X-rays are collected on a 2D detector. The scattering intensity is recorded as a function of the scattering vector, q (q = 4πsin(θ)/λ, where 2θ is the scattering angle and λ is the X-ray wavelength).
-
-
Data Analysis:
-
The positions of the Bragg peaks in the scattering pattern are used to determine the lattice parameter of the lipid phase. For an inverted hexagonal (HII) phase, the lattice parameter 'a' can be calculated from the position of the first-order reflection (q₁₀) using the formula: a = 4π/(q₁₀√3).
-
The spontaneous radius of curvature (R₀) is then calculated based on geometric models of the HII phase, considering the lipid volume and the position of the pivotal plane.
-
Fluorescence Spectroscopy
This method assesses the preferential partitioning of fluorescently labeled lipid probes between the inner and outer leaflets of vesicles of varying sizes (and therefore, varying curvatures).
Objective: To determine the curvature preference of a lipid by measuring its distribution in membranes of known curvature.
Methodology:
-
Vesicle Preparation:
-
A lipid mixture containing a host lipid (e.g., egg PC) and a small mole fraction (e.g., <1%) of a fluorescently labeled lipid (e.g., NBD-PE or NBD-PG) is prepared in an organic solvent.
-
The solvent is evaporated under nitrogen to form a thin lipid film.
-
The film is hydrated with a suitable buffer, and the resulting multilamellar vesicles are extruded through polycarbonate filters of defined pore sizes (e.g., 30 nm, 50 nm, 100 nm) to produce small unilamellar vesicles (SUVs) of varying curvatures.
-
-
Fluorescence Measurement:
-
The fluorescence intensity of the NBD-labeled lipid in the vesicle suspension is measured.
-
A quenching agent (e.g., sodium dithionite), which cannot cross the membrane, is added to the external solution. This quenches the fluorescence of the NBD probes in the outer leaflet.
-
The fluorescence intensity is measured again after quenching. The difference in intensity before and after quenching allows for the quantification of the fraction of the labeled lipid in the outer leaflet.
-
-
Data Analysis:
-
The distribution of the labeled lipid between the inner and outer leaflets is determined for vesicles of different sizes.
-
The preference for curvature is inferred from the deviation from a random distribution. For example, a lipid that favors negative curvature, like PE, will be enriched in the inner leaflet of small vesicles.
-
Molecular Dynamics (MD) Simulations
MD simulations provide an in-silico approach to study the behavior of lipid membranes at an atomic or coarse-grained level, allowing for the observation of spontaneous curvature generation.
Objective: To simulate the behavior of lipid bilayers composed of PE and PG to observe and quantify membrane bending and curvature.
Methodology:
-
System Setup:
-
A lipid bilayer with a defined composition (e.g., a mixture of POPE and POPG) is constructed using molecular modeling software. The bilayer is solvated in a box of water molecules, and ions are added to neutralize the system and mimic physiological ionic strength.
-
Force fields (e.g., CHARMM36 for all-atom or Martini for coarse-grained) are chosen to describe the interactions between atoms.
-
-
Simulation Protocol:
-
The system undergoes energy minimization to remove steric clashes.
-
A series of equilibration steps are performed, typically under constant temperature and pressure (NPT ensemble), to allow the system to reach a stable state.
-
A production run, typically on the order of nanoseconds to microseconds, is carried out to collect trajectory data.
-
-
Analysis:
-
The trajectory of the simulation is analyzed to measure various properties of the membrane.
-
Membrane curvature can be calculated by fitting the positions of the lipid headgroups to a mathematical surface.
-
The propensity of the membrane to bend and form curved structures can be directly observed and quantified. The influence of individual lipid types on the overall membrane shape can be assessed.
-
Visualization of Lipid Roles in Membrane Fusion
The distinct curvature preferences of this compound and phosphatidylglycerol are critical in biological processes such as SNARE-mediated membrane fusion. The following diagrams illustrate a simplified workflow of this process, highlighting the crucial stage where PE's intrinsic negative curvature facilitates the transition to hemifusion.
Caption: Workflow of SNARE-mediated membrane fusion.
The diagram above illustrates that while bilayer-stabilizing lipids like PG are fundamental to the initial vesicle structure, the transition to hemifusion is a critical step that is energetically facilitated by the presence of cone-shaped lipids like PE. The intrinsic negative curvature of PE helps to create the high-energy stalk intermediate, a necessary precursor to the merging of the outer leaflets of the two membranes.[5]
References
- 1. Membranes linked by trans-SNARE complexes require lipids prone to non-bilayer structure for progression to fusion | eLife [elifesciences.org]
- 2. researchgate.net [researchgate.net]
- 3. byjus.com [byjus.com]
- 4. researchgate.net [researchgate.net]
- 5. Lipid and Lipidation in Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]
Establishing a Standardized Protocol for the Quantification of Cephalin in Biological Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of cephalin, also known as phosphatidylethanolamine (B1630911) (PE), in biological samples is crucial for understanding its role in various physiological and pathological processes. As the second most abundant phospholipid in mammalian cells, this compound is integral to membrane structure and function, including membrane fusion and fission, and serves as a precursor for other lipids.[1] This guide provides a comparative overview of the most common analytical methods for this compound quantification, offering objective performance data and detailed experimental protocols to aid researchers in selecting and standardizing the most appropriate method for their specific needs.
Comparison of this compound Quantification Methods
The selection of an appropriate method for this compound quantification depends on several factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the three most prevalent techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Fluorometric Assay Kits, and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).
| Parameter | LC-MS/MS | Fluorometric Assay Kits | HPLC-ELSD |
| Principle | Separation by chromatography followed by mass-based detection and fragmentation for specific identification and quantification. | Enzymatic conversion of this compound to a fluorescent product. | Separation by chromatography followed by detection based on light scattering of nebulized and evaporated analyte particles.[2] |
| Specificity | Very High (can distinguish between different this compound molecular species). | High (specific for the phosphatidylethanolamine headgroup).[1][3] | Moderate (separates phospholipid classes, but may have co-elution). |
| Sensitivity (LOD) | Very High (low fmol to pmol range).[4] | High (typically around 0.2 nmol per well).[1][3][5] | Moderate (µg range). |
| Linearity Range | Wide (typically several orders of magnitude). | Narrower compared to LC-MS/MS. | Generally linear over a 1-2 order of magnitude range. |
| Accuracy (Recovery) | High (typically >90% with appropriate internal standards). | Good (information often limited in kit datasheets). | Good (typically 90-110%).[6] |
| Precision (CV%) | High (typically <15%). | Good (information often limited in kit datasheets). | Good (typically <10%). |
| Sample Throughput | Moderate to High (depends on chromatography time). | High (96-well plate format). | Moderate. |
| Instrumentation Cost | High. | Low (requires a fluorescence plate reader). | Moderate. |
| Expertise Required | High. | Low. | Moderate. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a general guide and may require optimization for specific biological matrices.
Lipid Extraction from Biological Samples (General Protocol)
A common and effective method for extracting lipids from biological samples is the Bligh-Dyer method.
Materials:
-
Biological sample (e.g., plasma, cell pellet)
-
Methanol
-
Deionized water
-
Centrifuge
Procedure:
-
To 1 volume of the aqueous biological sample, add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and disruption of cell membranes.
-
Add 1.25 volumes of chloroform and vortex for 30 seconds.
-
Add 1.25 volumes of deionized water and vortex for 30 seconds.
-
Centrifuge the sample at 1,000 x g for 10 minutes to separate the phases.
-
Three phases will be visible: an upper aqueous phase, a lower organic phase (containing the lipids), and a protein disk at the interface.
-
Carefully collect the lower organic phase using a glass syringe or pipette.
-
Dry the extracted lipid phase under a stream of nitrogen gas.
-
Resuspend the dried lipid extract in an appropriate solvent for the chosen quantification method.
Quantification by LC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
Procedure:
-
Chromatographic Separation:
-
Reconstitute the dried lipid extract in a suitable mobile phase (e.g., methanol/chloroform).
-
Inject the sample onto a C18 reversed-phase column.
-
Use a gradient elution with a mobile phase consisting of two solvents (e.g., Solvent A: acetonitrile/water with formic acid and ammonium (B1175870) formate; Solvent B: isopropanol/acetonitrile with formic acid and ammonium formate).
-
-
Mass Spectrometric Detection:
-
Use an electrospray ionization (ESI) source, typically in negative ion mode for phosphatidylethanolamine.
-
Perform Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for different this compound species and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using a series of known concentrations of a this compound standard.
-
Normalize the peak area of the endogenous this compound species to the peak area of a suitable internal standard (e.g., a deuterated or odd-chain this compound).
-
Calculate the concentration of this compound in the sample by interpolating its normalized peak area on the calibration curve. A UPLC-ESI-MS/MS method can accurately quantify PE species as low as 5 fmol.[4]
-
Quantification by Fluorometric Assay Kit
Materials:
-
Commercially available phosphatidylethanolamine assay kit (e.g., from Abcam, Sigma-Aldrich).[3]
-
Fluorescence microplate reader.
Procedure (based on a typical kit protocol):
-
Sample Preparation: Homogenize tissue or cells in a 5% Triton X-100 solution.[3] Heat the samples to 80°C until the solution becomes cloudy, then cool to room temperature.[3]
-
Standard Curve Preparation: Prepare a series of this compound standards by diluting the provided stock solution in the assay buffer.[3]
-
Assay Reaction:
-
Add the prepared standards and samples to a 96-well black plate.
-
Add the "PE Converter" enzyme mix to each well and incubate (e.g., 1 hour at 45°C).[5] This enzyme specifically hydrolyzes PE to an intermediate.[1][3][5]
-
Add the reaction mix containing the developer and probe and incubate (e.g., 3 hours at 40°C).[5] The intermediate reacts to produce a fluorescent product.
-
-
Measurement: Measure the fluorescence intensity at the recommended excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[1][3][5]
-
Calculation: Subtract the blank reading and plot the fluorescence of the standards against their concentrations to generate a standard curve. Determine the this compound concentration in the samples from this curve. These kits can typically detect as low as 0.2 nmol of PE per well.[1][3][5]
Quantification by HPLC-ELSD
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Evaporative Light Scattering Detector (ELSD)
Procedure:
-
Chromatographic Separation:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., chloroform/methanol).
-
Inject the sample onto a normal-phase silica (B1680970) column.
-
Use a gradient elution with a mobile phase typically consisting of a mixture of hexane, isopropanol, and water.
-
-
ELSD Detection:
-
The column eluent is nebulized into small droplets.
-
The mobile phase is evaporated in a heated drift tube, leaving behind fine particles of the non-volatile analyte.
-
These particles pass through a light beam, and the scattered light is detected by a photodiode. The signal is proportional to the mass of the analyte.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of a series of this compound standards against their concentrations.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. The calibration curves are often non-linear and may require a logarithmic or polynomial fit.
-
Visualizing the Workflow and Biological Context
To further clarify the experimental process and the biological relevance of this compound, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for this compound quantification.
Caption: Major biosynthetic pathways of this compound.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Phosphatidylethanolamine Assay Kit (ab241005) is not available | Abcam [abcam.com]
- 4. A rapid and adaptable lipidomics method for quantitative UPLC-mass spectrometric analysis of phosphatidylethanolamine and phosphatidylcholine in vitro, and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Cephalin: A Guide for Laboratory Professionals
The proper disposal of cephalin, a type of phospholipid, is a critical aspect of laboratory safety and environmental responsibility. As with many laboratory chemicals, this compound and materials contaminated with it must be managed as chemical waste to ensure the safety of personnel and compliance with regulations. This guide provides a step-by-step procedure for the safe handling and disposal of this compound waste within a research and development setting.
Core Principles of this compound Waste Management
The foundational principle for managing this compound waste is to treat it as chemical waste. All personnel handling this compound must be trained on appropriate procedures and the associated risks. Improper disposal, such as discarding it in the general trash or down the drain, is prohibited and can lead to environmental contamination.
Step-by-Step Disposal Procedures for this compound
Step 1: Waste Segregation and Classification
Proper segregation at the point of generation is the most critical step in the disposal process. This compound waste should be classified into distinct streams to ensure safe handling. It is imperative not to mix this compound waste with general trash or standard biohazardous waste.
-
Pure this compound and Concentrated Solutions: Treat pure this compound and its concentrated stock solutions as hazardous chemical waste.
-
Contaminated Solids: Items such as gloves, weighing paper, empty vials, and other personal protective equipment (PPE) that have come into contact with this compound are considered chemical waste.
-
Aqueous Solutions and Media: All liquid waste containing this compound must be managed as chemical waste. Federal regulations often prohibit the drain disposal of such waste.
Step 2: Containerization and Labeling
The use of designated and compliant waste containers is essential. All containers must be kept closed except when adding waste, be in good condition, and be compatible with the chemical waste they hold.
-
Containers for Liquid Waste: Collect all liquid waste containing this compound in a sealable, leak-proof container. Plastic containers are often preferred.
-
Containers for Solid Waste: Place contaminated solid waste in a dedicated, plastic-lined container or a robust, sealed plastic bag.
-
Labeling: Each container must be clearly labeled with the words "Hazardous Waste" (if applicable) and the specific contents (e.g., "this compound Waste," "Aqueous Waste with this compound").
Step 3: Storage in a Satellite Accumulation Area (SAA)
Satellite Accumulation Areas are designated locations within the laboratory at or near the point of waste generation for the temporary storage of hazardous waste.
-
Storage Practices: Keep waste containers sealed and stored securely to prevent spills. It is good practice to place liquid waste containers in secondary containment trays.
-
Incompatible Wastes: Care should be taken not to mix incompatible types of waste within the same container.
Step 4: Coordination with Environmental Health and Safety (EH&S)
Coordinate with your institution's Environmental Health and Safety (EH&S) department for the pickup and final disposal of all this compound waste.[1] EH&S will work with a licensed hazardous waste disposal company to ensure the waste is transported and disposed of in compliance with all federal and state regulations, which typically involves incineration.[1][2][3]
Quantitative Data for Hazardous Waste Storage
The following table summarizes key quantitative limits for the storage of hazardous waste in a Satellite Accumulation Area, as stipulated by regulations like the Resource Conservation and Recovery Act (RCRA).
| Parameter | Limit |
| Maximum Volume of Hazardous Waste in an SAA | 55 gallons |
| Maximum Volume of Acutely Toxic Waste (P-list) in an SAA | 1 quart (liquid) or 1 kilogram (solid) |
| Time Limit for Removal from SAA Once Full | Within 3 calendar days |
Note: These are general guidelines. Always consult your institution's specific policies and local regulations.
Experimental Protocols
The disposal of this compound is a safety and operational procedure rather than a research experiment. Therefore, a traditional experimental protocol is not applicable. The step-by-step guidance provided above serves as the methodology for its proper disposal.
Logical Workflow for this compound Disposal
Caption: A flowchart illustrating the step-by-step procedure for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Operational Guide for Handling Cephalexin
Note: Information for a substance named "Cephalin" was not found within the provided search results. The following guidance is based on the available information for "Cephalexin," a cephalosporin (B10832234) antibiotic. It is crucial to always consult the specific Safety Data Sheet (SDS) for the exact chemical you are handling.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Cephalexin. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment. Cephalexin is classified as a hazardous substance that can cause allergic skin reactions, serious eye irritation, and may lead to allergy or asthma symptoms if inhaled[1][2].
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is necessary for comprehensive protection when handling Cephalexin. The required PPE varies depending on the laboratory activity.
| Activity | Required PPE | Specifications |
| Weighing and Compounding (Dry Powder) | - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown | - NIOSH-approved N95 or higher-level respirator[1].- Chemical safety goggles or a face shield[1][3].- Two pairs of powder-free nitrile gloves (double-gloving)[1].- A disposable, low-permeability gown with a solid front and tight-fitting cuffs[1]. |
| Handling Solutions | - Eye/Face Protection- Hand Protection- Lab Coat/Gown | - Chemical safety goggles[1].- Powder-free nitrile gloves[1].- A disposable or dedicated lab coat[1]. |
| Cleaning Spills | - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown- Shoe Covers | - NIOSH-approved N95 or higher-level respirator[1].- Chemical safety goggles and a face shield[1].- Two pairs of heavy-duty nitrile gloves[1].- A disposable, low-permeability gown[1].- Disposable shoe covers[1]. |
Experimental Protocol: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is as critical as selecting the right equipment to prevent contamination[1].
Donning Sequence
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
